1,3-dimethyl-1H-pyrazole-5-carbohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCYYXYBTYXWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400276 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89187-40-6 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Pyrazole Carbohydrazide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide
To the discerning researcher in drug development, the pyrazole nucleus is a well-regarded "privileged scaffold"—a molecular framework renowned for its ability to interact with a multitude of biological targets. Its inherent chemical stability and the capacity for versatile functionalization have cemented its role in medicinal chemistry. When this potent heterocycle is functionalized with a carbohydrazide moiety, a powerful pharmacophoric group emerges. This combination gives rise to a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.
This guide provides a comprehensive technical overview of a specific and valuable member of this class: This compound . We will delve into its rational synthesis, explore its key physicochemical properties, and discuss its significance as a building block for developing next-generation therapeutic agents.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively approached via a two-step sequence, beginning with the construction of the core pyrazole ring as an ester, followed by its conversion to the target carbohydrazide. This strategy ensures high yields and purity by leveraging well-established and reliable chemical transformations.
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
The foundational step is the Knorr-type pyrazole synthesis, a classic condensation reaction. The logic here is to react a 1,3-dicarbonyl equivalent with a substituted hydrazine to form the heterocyclic ring. For our target, we utilize methylhydrazine to install the N1-methyl group. A robust method involves the initial Claisen condensation of diethyl oxalate and acetone to form an intermediate diketoester, which is then cyclized with methylhydrazine.
Causality of Experimental Choices:
-
Reactants: Diethyl oxalate provides the C5-carboxylate and an adjacent carbonyl. Acetone serves as the source for the C3-methyl and C4-protons. Methylhydrazine is the key component that introduces the two nitrogen atoms and the N1-methyl group, directing the cyclization.
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Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of acetone, initiating the Claisen condensation with diethyl oxalate. Sodium ethoxide is ideal as its conjugate acid (ethanol) is typically the reaction solvent, preventing unwanted transesterification side reactions.
-
Temperature Control: The initial condensation is performed at low temperatures (below 15°C) to control the exothermic reaction and minimize self-condensation of acetone. The subsequent cyclization with methylhydrazine is heated to ensure a sufficient reaction rate.
Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium ethoxide (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Condensation: Cool the solution to 5-15°C using an ice bath. To this, add diethyl oxalate (1.0 eq.).
-
Slowly add acetone (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the mixture to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 24 hours. This forms the sodium salt of the intermediate diketoester.
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Cyclization: Cool the reaction mixture again to 5-15°C. Slowly add a solution of methylhydrazine (1.0 eq.) in ethanol.
-
Once the addition is complete, heat the mixture to reflux (approximately 40-50°C) and maintain for 6-8 hours, monitoring the reaction progress by TLC.
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Workup: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.
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Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Step 2: Conversion to this compound
This is a standard nucleophilic acyl substitution. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the thermodynamically stable hydrazide.
Causality of Experimental Choices:
-
Reactant (Hydrazine Hydrate): It serves as both the nucleophile and often the solvent. A large excess is typically used to drive the reaction to completion.
-
Solvent (Ethanol): Ethanol is an excellent solvent for both the starting ester and hydrazine hydrate, ensuring a homogeneous reaction mixture.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the substitution to occur at a practical rate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq.) in absolute ethanol.
-
Hydrazinolysis: Add an excess of hydrazine hydrate (typically 5-10 eq.) to the solution.
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Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by TLC until the starting ester spot disappears.
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Isolation: Cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The precipitated solid is collected by filtration, washed with cold ethanol or ether to remove any unreacted hydrazine hydrate, and then dried under vacuum to yield pure this compound.
Visualized Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of the target compound.
Part 2: Physicochemical and Safety Profile
Understanding the fundamental properties of this compound is critical for its handling, formulation, and application in further synthetic endeavors.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄O | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Solid | |
| Melting Point | 151-153°C | |
| pKa | 12.19 ± 0.10 (Predicted) | |
| InChI Key | JNCYYXYBTYXWKZ-UHFFFAOYSA-N | |
| CAS Number | 89187-40-6 |
Structural and Reactivity Insights
The carbohydrazide moiety (-CONHNH₂) is the primary driver of this molecule's reactivity and biological potential. It is a versatile functional group that can act as a nucleophile through its terminal -NH₂ group, allowing for the synthesis of a wide array of derivatives such as Schiff bases, N-acylhydrazones, and further heterocyclic rings (e.g., triazoles, oxadiazoles). This chemical handle is crucial for library development in drug discovery campaigns, enabling systematic exploration of structure-activity relationships (SAR).
Safety and Handling
According to its safety profile, this compound is classified as an irritant and is harmful if swallowed.
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GHS Hazard Statements: H302 (Harmful if swallowed)
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Signal Word: Warning
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Storage Class: 11 (Combustible Solids)
Self-Validating Protocol Insight: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Part 3: Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its role as a precursor to potent therapeutic candidates. The pyrazole carbohydrazide scaffold has been extensively investigated and has yielded compounds with significant pharmacological activities.
Anticancer Potential
A recurring theme in the literature is the efficacy of pyrazole carbohydrazide derivatives against cancer cell lines, particularly non-small cell lung cancer.
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A549 Lung Cancer Cells: Numerous studies have reported that derivatives of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide can inhibit the growth of A549 cells and induce apoptosis. The specific substitutions on the pyrazole ring and the hydrazide nitrogen are critical for determining the potency of this anticancer activity.
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Mechanism of Action: While the exact mechanism for this specific dimethylated core is a subject for further research, related compounds have been shown to act as inhibitors of key signaling kinases or to induce apoptosis through other cellular pathways.
Anti-inflammatory and Analgesic Activity
The pyrazole core is famously present in several nonsteroidal anti-inflammatory drugs (NSAIDs) like antipyrine and phenylbutazone. Derivatives containing the carbohydrazide function have also demonstrated significant anti-inflammatory and analgesic potential, suggesting that this scaffold can be optimized for treating inflammatory conditions.
Antimicrobial Activity
The introduction of various substituents onto the carbohydrazide nitrogen has led to the discovery of compounds with potent antibacterial and antifungal properties. This highlights the utility of this compound as a starting point for developing new antimicrobial agents to combat resistant pathogens.
Conceptual Role in Drug Design
The diagram below illustrates the central role of the pyrazole carbohydrazide scaffold as a versatile building block in a typical drug discovery workflow.
Caption: The role of the core scaffold in generating a diverse chemical library for screening.
Conclusion
This compound is more than just a chemical compound; it is a strategic starting point for innovation in pharmaceutical research. Its straightforward and rational synthesis provides reliable access to a scaffold that is pre-validated by a wealth of literature demonstrating its potential across multiple therapeutic areas. For researchers and drug development professionals, this molecule represents a key building block for constructing novel chemical entities with tailored pharmacological profiles, poised to address unmet medical needs in oncology, inflammation, and infectious disease.
References
- Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324. [Link]
- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
- Bansal, R. K., & Kumar, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75-84. [Link]
- PubChem. (n.d.). CID 157050772 | C10H16N4. National Institutes of Health.
- IJNRD. (n.d.). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.
- El-Metwaly, N. M., et al. (2023).
- El-Metwaly, N. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (HepG2)
The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyrazole Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Carbohyrazide Core
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a cornerstone heterocyclic motif, integral to a multitude of pharmacologically active agents.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to act as a bioisostere for other aromatic systems.[3] When this privileged scaffold is functionalized with a carbohydrazide moiety (-CONHNH2), a versatile and highly reactive functional group, the resulting pyrazole carbohydrazide derivatives emerge as a class of compounds with a remarkably broad spectrum of biological activities.[4] This guide provides an in-depth exploration of these activities, delving into the underlying mechanisms, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. The inherent reactivity of the carbohydrazide group serves as a synthetic linchpin, allowing for the facile generation of diverse libraries of compounds, such as hydrazones, through condensation with various aldehydes and ketones.[5][6] This synthetic tractability, coupled with the diverse biological profile, makes pyrazole carbohydrazides a focal point in contemporary drug discovery.[4][7]
Antimicrobial Activity: A Broad-Spectrum Arsenal
Pyrazole carbohydrazide derivatives have consistently demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[8][9][10] The carbohydrazide functional group and the nature of substituents on the pyrazole and any associated phenyl rings are crucial in determining the potency and spectrum of their antimicrobial action.[4]
Antibacterial and Antifungal Mechanisms
The precise mechanisms of antimicrobial action can vary depending on the specific derivative and the target organism. However, proposed mechanisms often involve the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity of the molecule, often modulated by substituents, plays a critical role in its ability to penetrate microbial cell membranes.
Structure-Activity Relationship (SAR) Insights
Several studies have elucidated key structural features that govern the antimicrobial potency of these derivatives:
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Substitution on the Phenyl Ring: The presence and position of electron-withdrawing or electron-donating groups on a phenyl ring attached to the pyrazole core can significantly influence activity. For instance, certain substitutions have been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[10]
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The Carbodhydrazide Moiety: This group is often a key pharmacophore and its modification can drastically alter the biological profile.[4]
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Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiazole or pyridine, can enhance the antimicrobial power of the parent pyrazole carbohydrazide.[11]
Quantitative Antimicrobial Data
| Compound Type | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Pyrazole-4-carboxamide derivatives | Gram-positive bacteria (e.g., S. aureus) | Potent activity observed for specific derivatives | [10] |
| Pyrazole-4-carboxamide derivatives | Gram-negative bacteria (e.g., E. coli) | Potent activity observed for specific derivatives | [10] |
| Pyrazole-4-carboxamide derivatives | Fungal strains (e.g., C. albicans) | Potent activity observed for specific derivatives | [10] |
| Pyrazole-based pyridine-4-carbohydrazides | Mycobacterium tuberculosis H37Rv | MICs ranging from 0.125–16 µg/mL | [12] |
| Pyrazole-based pyridine-4-carbohydrazides | Drug-resistant M. tuberculosis strains | MICs as low as 0.03 µg/mL | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
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Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
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96-well microtiter plates
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Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
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Test compounds (pyrazole carbohydrazide derivatives) dissolved in a suitable solvent (e.g., DMSO)
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Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
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Negative control (broth with solvent)
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Incubator
Procedure:
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Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in the 96-well plates. The concentration range should be sufficient to determine the MIC.
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Inoculation: Add a standardized inoculum of the test microorganism to each well.
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Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
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Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
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Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Causality behind Experimental Choices:
-
Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent and reproducible starting concentration of the microorganism, which is critical for accurate MIC determination.
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Appropriate Growth Medium: Mueller-Hinton and RPMI-1640 are internationally recognized standard media for antimicrobial susceptibility testing, ensuring that the results are comparable across different laboratories.
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Inclusion of Controls: Positive and negative controls are essential for validating the assay. The positive control confirms the susceptibility of the microorganism to a known antibiotic, while the negative control ensures that the solvent used to dissolve the compounds does not inhibit microbial growth.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrazole carbohydrazide scaffold has emerged as a promising framework for the development of novel anticancer agents.[13][14][15] Derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines, often through the induction of apoptosis.[16][17]
Mechanisms of Anticancer Action
The anticancer effects of these compounds are often multifaceted and can involve:
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Induction of Apoptosis: Many pyrazole carbohydrazide derivatives have been shown to trigger programmed cell death in cancer cells.[16]
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Enzyme Inhibition: Certain derivatives may target and inhibit enzymes that are crucial for cancer cell survival and proliferation.[13]
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Cell Cycle Arrest: Some compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
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Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact the anticancer potency.
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The Hydrazone Linkage: The formation of hydrazones from the carbohydrazide moiety often leads to enhanced cytotoxic activity. The electronic properties of the substituents on the aldehyde or ketone used in the condensation play a crucial role.
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Lipophilicity: The overall lipophilicity of the molecule, often quantified by logP values, can influence its ability to cross cell membranes and reach intracellular targets. Compounds with logP values in a specific range have shown improved inhibitory effects.[16]
Quantitative Anticancer Data
| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC50, GI50) | Reference |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives | A549 (Lung cancer) | Inhibition of cell growth and induction of apoptosis | [16][17] |
| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung cancer) | Potent growth inhibitors via apoptosis induction | [4] |
| Pyrazole acetohydrazide derivatives | A2780 (Ovarian cancer) | Predicted pIC50 of 8.57 µM for a lead compound | [18] |
| Pyrazole chalcones | MCF-7 and HeLa (Breast and Cervical cancer) | High inhibition observed for specific derivatives | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
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Cancer cell line of interest (e.g., A549, MCF-7)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well cell culture plates
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Test compounds (pyrazole carbohydrazide derivatives)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO, acidified isopropanol)
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Microplate reader
Procedure:
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Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
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MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Causality behind Experimental Choices:
-
Logarithmic Dilutions: Using a logarithmic dilution series for the test compounds allows for the generation of a complete dose-response curve, which is essential for accurate IC50 determination.
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MTT as an Indicator: The reduction of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of viable cells, providing a reliable and quantifiable measure of cytotoxicity.
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Inclusion of a Vehicle Control: The vehicle control is crucial for distinguishing the cytotoxic effects of the test compound from any potential toxicity of the solvent.
Anti-inflammatory and Analgesic Activities
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs, with notable examples like celecoxib.[2] Pyrazole carbohydrazide derivatives have also demonstrated significant anti-inflammatory and analgesic properties.[4][19]
Mechanism of Anti-inflammatory Action
Structure-Activity Relationship (SAR) Highlights
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Substitution Pattern: The substitution pattern on the pyrazole and associated aromatic rings is critical for selective COX-2 inhibition.
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Internalized Carbohydrazide Moiety: In some pyrazolone derivatives, the carbohydrazide function is part of the heterocyclic core, and these compounds have shown effective anti-inflammatory activity.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.
Materials:
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Wistar rats
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1% Carrageenan solution in saline
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Test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium)
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Plethysmometer
Procedure:
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Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
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Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
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Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Causality behind Experimental Choices:
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Carrageenan as an Inducer: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, allowing for the evaluation of compounds that act on different phases of inflammation.
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Plethysmometer for Measurement: The plethysmometer provides a precise and objective measurement of paw volume, allowing for the quantification of the inflammatory response.
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Use of a Standard Drug: Comparing the activity of the test compounds to a well-characterized anti-inflammatory drug like diclofenac provides a benchmark for their potency.
Anticonvulsant and Antidepressant Activities
Derivatives of pyrazole carbohydrazide have shown promise in the treatment of central nervous system (CNS) disorders, exhibiting both anticonvulsant and antidepressant activities.[22][23][24]
Mechanisms of CNS Activity
The exact mechanisms are still under investigation, but they may involve modulation of neurotransmitter systems or ion channels in the brain. For antidepressant activity, inhibition of monoamine oxidase (MAO) is a potential mechanism for some pyrazole derivatives.[24]
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizures in Mice
This is a widely used animal model to screen for anticonvulsant activity.
Materials:
-
Mice
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Pentylenetetrazole (PTZ) solution
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Test compounds and a standard anticonvulsant drug (e.g., phenobarbital)
Procedure:
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Animal Grouping and Compound Administration: Similar to the anti-inflammatory model, divide the mice into groups and administer the test compounds, standard drug, or vehicle.
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Induction of Seizures: After a set time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.
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Observation: Observe the mice for the onset and duration of clonic and tonic seizures for a specific period (e.g., 30 minutes).
-
Data Analysis: Record the percentage of animals protected from seizures in each group and the latency to the first seizure.
Causality behind Experimental Choices:
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PTZ as a Chemoconvulsant: PTZ is a GABA-A receptor antagonist that reliably induces seizures, making it a suitable model for identifying compounds with anticonvulsant properties.
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Observation of Seizure Phenotypes: Differentiating between clonic and tonic seizures allows for a more detailed characterization of the anticonvulsant profile of the test compounds.
Antitubercular and Antiviral Activities
The search for new drugs to combat infectious diseases has led to the investigation of pyrazole carbohydrazides as potential antitubercular and antiviral agents.[12][25][26][27]
Antitubercular Activity
Several pyrazole carbohydrazide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[12][26] The pyrazole clubbed with a pyridine-4-carbohydrazide has been identified as a particularly promising scaffold.[12]
Antiviral Activity
Recent studies have explored the potential of pyrazole carbohydrazide derivatives against various viruses, including coronaviruses like SARS-CoV-2.[27][28] The mechanism of action may involve the inhibition of key viral enzymes or interference with viral replication.
Visualizations
General Synthetic Workflow for Pyrazole Carbohydrazide Derivatives
Caption: Synthetic pathway for pyrazole carbohydrazide derivatives.
Logical Flow of In Vitro Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Conclusion and Future Perspectives
The pyrazole carbohydrazide scaffold is a testament to the power of privileged structures in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives underscore their immense therapeutic potential. The synthetic accessibility of this core allows for the creation of large and diverse chemical libraries, which, when coupled with high-throughput screening and computational modeling, can accelerate the discovery of new drug candidates. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in more advanced preclinical and clinical models. The continued exploration of pyrazole carbohydrazide derivatives promises to yield novel therapeutic agents for a wide range of diseases, from infectious diseases to cancer and CNS disorders.
References
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- Faidah, M. N., et al. (2016). The therapeutic voyage of pyrazole and its analogs: A review. European journal of medicinal chemistry, 120, 149-170.
- Li, X., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Chemical biology & drug design, 80(4), 571-583.
- de Oliveira, R. S., et al. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 317-331.
- Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Letters in Organic Chemistry, 15(1), 51-57.
- Kumar, A., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3321.
- Singh, P., et al. (2021). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of biomolecular structure & dynamics, 1-16.
- Gomha, S. M., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European journal of medicinal chemistry, 44(8), 3480-3487.
- Tahir, M. N., et al. (2020). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study.
- Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 1-21.
- Gomha, S. M., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European journal of medicinal chemistry, 44(8), 3480-3487.
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- Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 41(26), 5138-5145.
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A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: A Versatile Synthon for Modern Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the strategic use of versatile building blocks, or synthons, is paramount to the efficient discovery and development of novel therapeutic agents. This guide provides an in-depth technical exploration of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic synthon of significant value. We will dissect its synthesis, explore its fundamental reactivity, and present its application in the construction of diverse molecular scaffolds with proven biological potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into leveraging this powerful synthon for creating libraries of bioactive compounds, particularly in the realms of oncology and infectious diseases.
Introduction: The Strategic Value of the Pyrazole-Carbohydrazide Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in drug design, forming the core of numerous approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, hydrogen bonding capabilities, and facile functionalization.[3][4]
When the pyrazole core is appended with a carbohydrazide moiety (-CONHNH₂), its utility as a synthon is dramatically enhanced.[5] The carbohydrazide group is a highly versatile functional handle, serving as a potent nucleophile that can be readily elaborated into a vast array of other functional groups and heterocyclic systems.[6][7] This combination allows chemists to rapidly generate molecular diversity from a common starting point, a cornerstone of modern lead-generation strategies.
This guide focuses specifically on the 1,3-dimethyl substituted pyrazole-5-carbohydrazide. The methylation at the N1 and C3 positions serves to block potential sites of metabolism and unwanted side reactions, thereby directing synthetic transformations to the highly reactive carbohydrazide terminus while enhancing the drug-like properties of the resulting molecules.
Physicochemical Properties & Characterization
Understanding the fundamental properties of a synthon is critical for its effective use in synthesis. This compound is a stable, solid compound under standard laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₄O | [8] |
| Molecular Weight | 154.17 g/mol | [9] |
| CAS Number | 89187-40-6 | [8] |
| Appearance | Solid | [9] |
| InChI Key | JNCYYXYBTYXWKZ-UHFFFAOYSA-N | [9] |
| SMILES | Cc1cc(C(=O)NN)n(C)n1 | [9] |
The key to its synthetic utility lies in the terminal primary amine (-NH₂) of the hydrazide group, which acts as a strong nucleophile, and the adjacent secondary amine (-NH-), which can participate in cyclization reactions.
Synthesis of the Core Synthon
The preparation of this compound is a robust and scalable multi-step process that begins with readily available commercial starting materials. The most common and efficient pathway involves the construction of the pyrazole ester precursor followed by hydrazinolysis.
Protocol 1: Synthesis of this compound
Causality Statement: This three-step synthesis is widely adopted due to its efficiency and regiochemical control. The initial Claisen condensation between an enolizable ketone (acetone) and an oxalate ester sets up the required 1,3-dicarbonyl-equivalent backbone.[10] The subsequent cyclocondensation with methylhydrazine is a classic Knorr pyrazole synthesis, which reliably yields the desired N-methylated pyrazole regioisomer.[3][4] The final hydrazinolysis is a standard, high-yielding conversion of an ester to a hydrazide.
-
Step A: Preparation of Ethyl 2,4-dioxo-4-methylpentanoate intermediate.
-
To a cooled (0-5 °C) solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add diethyl oxalate (1.1 eq) dropwise.
-
Slowly add acetone (1.0 eq) to the mixture, ensuring the temperature remains below 15 °C.[10]
-
Allow the reaction to stir at room temperature for 24 hours. The resulting precipitate is the sodium salt of the intermediate.
-
-
Step B: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Suspend the intermediate from Step A in a suitable solvent such as DMF.
-
Cool the mixture to 5-15 °C and slowly add methylhydrazine (1.1 eq).[10]
-
After the addition is complete, heat the reaction to 40-50 °C and maintain for 6-8 hours until TLC analysis indicates the consumption of the starting material.[10]
-
Work-up involves removal of the solvent under reduced pressure and purification, typically by distillation or chromatography, to yield the pure pyrazole ester.
-
-
Step C: Hydrazinolysis to the Final Synthon.
-
Dissolve the pyrazole ester from Step B in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 eq).
-
Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried to afford pure this compound.[11]
-
The Synthon in Action: Core Reactivity Pathways
The synthetic power of this compound stems from the versatile reactivity of its terminal hydrazide group. This allows for its elaboration into a wide range of derivatives, most notably hydrazones and other heterocyclic systems like oxadiazoles and triazoles.
A. Synthesis of N'-Alkylidene/Arylidene Hydrazides (Hydrazones)
The most direct and widely used application of this synthon is its condensation with aldehydes and ketones to form stable hydrazone linkages (also known as Schiff bases).[11][12]
Causality Statement: This reaction is favored due to its simplicity, high yields, and mild reaction conditions (often requiring only a catalytic amount of acid). It provides an exceptionally powerful method for generating large libraries of structurally diverse compounds for high-throughput screening (HTS). The resulting C=N double bond is a key pharmacophoric feature, and the R-groups introduced from the aldehyde or ketone allow for systematic exploration of structure-activity relationships (SAR).[13]
Protocol 2: General Procedure for Hydrazone Synthesis
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add the desired aldehyde or ketone (1.0-1.1 eq).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-4 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization can be performed if necessary.
B. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The carbohydrazide can serve as a precursor to the 1,3,4-oxadiazole ring, another important heterocycle in medicinal chemistry known for its metabolic stability and ability to act as a bioisostere for ester and amide groups.
Causality Statement: This transformation typically proceeds via a two-step, one-pot sequence. First, the nucleophilic hydrazide is acylated by a carboxylic acid (often activated as an acid chloride or anhydride) or by heating with the acid itself. The resulting diacylhydrazine intermediate is then subjected to cyclodehydration using a strong dehydrating agent like phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent to forge the oxadiazole ring.
C. Synthesis of 1,2,4-Triazole Derivatives
The synthon can also be used to construct five-membered rings containing three nitrogen atoms, such as 1,2,4-triazoles.
Causality Statement: The reaction of the carbohydrazide with an isothiocyanate yields a thiosemicarbazide intermediate. This intermediate, upon heating in the presence of a base (like NaOH or K₂CO₃), undergoes an intramolecular cyclization with the elimination of water to form a 1,2,4-triazole-3-thione derivative. This scaffold is a key component in various antimicrobial and anticancer agents.
Case Study: Application in Anticancer Drug Discovery
Derivatives of pyrazole-5-carbohydrazide have demonstrated significant potential as anticancer agents.[14][15] For example, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[14] While that study used a different pyrazole core, the synthetic logic is directly applicable. By condensing our this compound with a library of substituted benzaldehydes, one can rapidly probe the structure-activity relationship (SAR).
SAR Exploration Strategy:
-
Electronic Effects: Synthesize a series of hydrazones using benzaldehydes with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) at the para position.[14]
-
Steric Effects: Compare substituents at the ortho, meta, and para positions to understand the impact of steric hindrance near the hydrazone linkage.
-
Lipophilicity: Introduce groups that modify the overall lipophilicity (LogP) of the molecule, as this is crucial for cell permeability and target engagement. Compounds with LogP values in the range of 3-5 have often been found to have better activity against A549 cells.[14]
This systematic approach allows for the identification of optimal substitution patterns that maximize potency and selectivity, guiding the development of promising preclinical candidates.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic synthon that enables rapid and efficient entry into diverse and biologically relevant chemical space. Its straightforward synthesis and predictable, versatile reactivity make it an invaluable tool for medicinal chemists. The primary pathways of hydrazone formation and subsequent cyclization to other heterocycles like oxadiazoles and triazoles are robust methods for library generation and lead optimization.
Future applications of this synthon are vast. Beyond oncology, its derivatives are being explored for antimicrobial, anti-inflammatory, and neuroprotective activities.[5][13][14] Furthermore, the carbohydrazide moiety can act as a chelating agent, opening possibilities for its use in the design of metallodrugs or diagnostic imaging agents. As the demand for novel, drug-like molecules continues to grow, the strategic application of powerful synthons like this compound will remain a cornerstone of successful drug discovery programs.
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An In-depth Technical Guide to the Crystal Structure of Pyrazole Carbohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Architectural Blueprint of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a molecular framework that consistently yields compounds with a wide spectrum of pharmacological activities.[1][2] When functionalized with a carbohydrazide moiety (-CONHNH₂), its therapeutic potential is significantly amplified, giving rise to derivatives with potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3] The profound biological activity of these compounds is not merely a consequence of their atomic composition but is intricately linked to their three-dimensional architecture.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of the crystal structure of pyrazole carbohydrazide compounds. We will explore the causality behind experimental choices in synthesis and crystallization, delve into the nuances of single-crystal X-ray diffraction, and, most critically, elucidate the relationship between molecular conformation, intermolecular forces, and biological function. Understanding this structural blueprint is paramount for the rational design of next-generation therapeutics.[4]
Part 1: Synthesis and the Art of Crystal Cultivation
The journey to understanding a crystal structure begins with the synthesis of the molecule and the meticulous process of growing a single crystal suitable for diffraction analysis.
The Synthetic Rationale: A Convergent Approach
A common and effective strategy for synthesizing pyrazole carbohydrazide derivatives is a multi-step process that offers flexibility in introducing diverse substituents.[5][6]
Core Rationale: The synthesis typically begins with a β-dicarbonyl compound, which undergoes cyclocondensation with a hydrazine derivative to form the core pyrazole ring, often with a carboxylate group. This ester is then converted to the key carbohydrazide intermediate by reacting it with hydrazine hydrate. The final derivatization is achieved by condensing this carbohydrazide with various aldehydes or ketones.
-
Step 1: Knorr Pyrazole Synthesis: The use of a β-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine (like hydrazine hydrate or phenylhydrazine) is a robust method for forming the pyrazole ring.[5] The choice of solvent (often ethanol) facilitates the dissolution of reactants, and a catalytic amount of acid can accelerate the condensation and subsequent cyclization.
-
Step 2: Hydrazinolysis: The conversion of the resulting pyrazole ester to a carbohydrazide is a critical step. Hydrazine hydrate is used in excess to drive the reaction to completion, substituting the ethoxy group of the ester with the -NHNH₂ group. This reaction is typically performed under reflux to provide the necessary activation energy.[7][8]
-
Step 3: Schiff Base Formation: The terminal amino group of the carbohydrazide is a potent nucleophile, readily reacting with the electrophilic carbonyl carbon of an aldehyde or ketone.[6] This condensation reaction forms the final N'-substituted pyrazole carbohydrazide, often as a stable crystalline solid.
Experimental Protocol: Synthesis of (E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide
This protocol provides a self-validating methodology for synthesizing a representative compound.
Materials:
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80%)
-
Ethanol (absolute)
-
Benzaldehyde
-
Glacial acetic acid (catalytic)
Procedure:
-
Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide (Intermediate):
-
In a 100 mL round-bottom flask, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol (30 mL).
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the mixture for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The product is the carbohydrazide intermediate.
-
-
Synthesis of (E)-N'-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (Final Product):
-
Suspend the 5-methyl-1H-pyrazole-3-carbohydrazide intermediate (1.0 eq) in absolute ethanol (25 mL).
-
Add benzaldehyde (1.1 eq) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Upon completion, cool the mixture. The product will precipitate out of the solution.
-
Collect the crystalline product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or a DMF/ethanol mixture to obtain high-purity crystals.
-
Crystallization: The Pursuit of Perfection
Obtaining a single crystal of sufficient size and quality is crucial. The goal is to slow down the process of solidification to allow molecules to arrange themselves into a highly ordered lattice.
-
Slow Evaporation: This is the simplest and most common method. The purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation. The container is covered with a perforated film (e.g., Parafilm) and left undisturbed. As the solvent slowly evaporates, the solution becomes supersaturated, initiating crystal growth.
-
Vapor Diffusion: This technique is useful for compounds that are sparingly soluble or tend to precipitate too quickly. The compound is dissolved in a small amount of a "good" solvent in a small vial. This vial is then placed inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystallization.
Part 2: Deciphering the Architecture: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4]
The SCXRD Experimental Workflow
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a polarizing microscope and mounted on a goniometer head, typically using cryo-oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) in a stream of cold nitrogen gas.[4] This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The crystal is rotated while being irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation), and a series of diffraction images are collected by a detector.[4]
-
Structure Solution: The collected data (intensities and positions of diffraction spots) are processed. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[9]
Workflow Visualization
Caption: Experimental workflow for pyrazole carbohydrazide crystal structure determination.
Part 3: The Core Structure: Conformation and Intermolecular Interactions
The refined crystal structure provides a wealth of information, from the precise geometry of a single molecule to the intricate network of interactions that form the crystal lattice.
Molecular Conformation: Bond Lengths, Angles, and Torsions
The pyrazole ring is an aromatic, five-membered heterocycle and is generally found to be planar.[4] The carbohydrazide linker, however, provides conformational flexibility. The overall shape of the molecule is largely defined by the dihedral angles between the planar pyrazole ring and any substituent rings (e.g., phenyl groups). For instance, in N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the two phenyl rings are nearly perpendicular to each other and form significant dihedral angles with the central pyrazole ring, creating a complex three-dimensional shape.[9]
Supramolecular Assembly: The Primacy of Hydrogen Bonding
The most influential forces governing the crystal packing of pyrazole carbohydrazides are hydrogen bonds. The carbohydrazide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). The pyrazole ring also participates, with the pyrrole-like N1-H acting as a donor and the pyridine-like N2 acting as an acceptor.[10]
-
N-H···O Interactions: The strongest and most common interaction involves the hydrazide N-H group donating a proton to the carbonyl oxygen of an adjacent molecule. This interaction frequently links molecules into one-dimensional chains or dimeric pairs.[9][11]
-
N-H···N Interactions: The pyrazole N1-H can donate to the N2 atom of a neighboring pyrazole ring, leading to characteristic supramolecular motifs like dimers, trimers, and catemeric (chain-like) structures.[10]
Visualization of Molecular Structure and H-Bonding
Caption: Representative molecular structure of a pyrazole carbohydrazide.
Caption: Diagram of N-H···O hydrogen bonds forming a 1D chain.
The Role of Weaker Interactions
While hydrogen bonds are dominant, weaker interactions are crucial for achieving a stable, close-packed structure.
-
C-H···O and C-H···π Interactions: Aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to oxygen atoms or the π-electron clouds of aromatic rings.[11]
-
π-π Stacking: The aromatic pyrazole and substituent rings can stack on top of each other. These interactions, while weak, are additive and contribute significantly to the overall lattice energy.
Part 4: From Structure to Function: The SAR Nexus
The ultimate goal of structural analysis in drug development is to establish a clear Structure-Activity Relationship (SAR). The precise 3D structure determined by crystallography is the key that unlocks this understanding.[1]
-
Pharmacophore Identification: Crystallography helps identify the exact spatial arrangement of key functional groups (the pharmacophore) responsible for binding to a biological target like an enzyme or receptor. The relative orientation of the hydrogen bond donors/acceptors and aromatic rings is critical.[3]
-
Influence of Substituents: The position of the carbohydrazide moiety on the pyrazole ring is a crucial determinant of biological activity. For example, substitution at the C-3 position often yields derivatives with antitumor activity, while substitution at C-4 can lead to antibacterial and antinociceptive agents.
-
Conformational Effects: The overall molecular shape, dictated by substituent-induced torsional angles, determines how well the molecule fits into a target's binding pocket. A planar conformation might be ideal for intercalating with DNA, while a more globular shape might be required for an enzyme's active site.[12]
Logical Relationship Diagram
Caption: The relationship between molecular structure and biological activity.
Part 5: Data Synthesis: A Comparative Overview
To provide a practical context, the following table summarizes crystallographic data for representative pyrazole derivatives. Note the variation in crystal systems and space groups, which reflects the different packing arrangements dictated by substituents.
| Compound | Formula | Crystal System | Space Group | Key Interactions | Reference |
| Compound 4 (a pyrazole derivative) | C₁₈H₁₅BrN₄O₂ | Triclinic | P-1 | - | [13] |
| Compound 5a (a pyrazole derivative) | C₂₅H₁₉BrN₄O₂ | Monoclinic | P2₁/n | - | [13] |
| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | C₁₈H₁₆N₄O | Orthorhombic | Pca2₁ | N-H···O chains | [9] |
| 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol | C₁₂H₁₄N₂O₂ | Monoclinic | P2₁/n | O-H···N, N-H···O, C-H···π | [11] |
Conclusion: The Future is Designed, Not Discovered
The crystallographic study of pyrazole carbohydrazide compounds provides an indispensable blueprint for modern drug design. It reveals that the remarkable biological activity of this scaffold is a direct result of a finely tuned interplay between molecular conformation and a hierarchy of intermolecular forces. By understanding how substituents dictate the three-dimensional structure and subsequent crystal packing, we can move from serendipitous discovery to rational, targeted design. Each crystal structure solved is not merely an endpoint but a new starting point, providing the critical insights needed to engineer novel pyrazole-based therapeutics with enhanced potency, selectivity, and improved physicochemical properties.
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Harnessing the Synthetic Versatility of the Pyrazole Carbohydrazide Scaffold
An In-Depth Technical Guide for Researchers
A Senior Application Scientist's Guide to Reactivity, Mechanism, and Application
This guide provides an in-depth exploration of the reactivity of the carbohydrazide group appended to a pyrazole ring, a scaffold of significant interest in modern drug discovery and materials science. We will move beyond simple reaction lists to dissect the underlying principles, offering field-proven insights into why certain synthetic routes are chosen and how the inherent chemical nature of this bifunctional system can be exploited to generate molecular diversity. The protocols and mechanisms described herein are designed to serve as a self-validating system for researchers, grounded in authoritative literature.
The Pyrazole Carbohydrazide Building Block: A Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs like the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[1][2] Its stability, tunable electronic properties, and ability to engage in various non-covalent interactions make it a "privileged" structure. When combined with the carbohydrazide moiety (-CONHNH₂), the resulting molecule becomes a remarkably versatile synthetic intermediate.[3] The carbohydrazide group is not merely a passive linker; it is a reactive hub, acting as a potent nucleophile and a precursor for a multitude of heterocyclic systems.[3][4] Understanding its reactivity is paramount for leveraging this scaffold to its full potential.
Synthesis of Pyrazole Carbohydrazides: Establishing the Core
The creation of the pyrazole carbohydrazide core is the critical first step. While multiple strategies exist for pyrazole synthesis in general, the introduction of the carbohydrazide function requires specific considerations.[1][5]
The Precursor Approach: From Esters and Oxazinones
The most common and reliable method involves the hydrazinolysis of a corresponding pyrazole carboxylic acid ester. However, direct conversion can sometimes be challenging, especially with complex substituents on the pyrazole ring.[6] A highly effective alternative involves the use of a pyrazolo[3,4-d][6][7]oxazin-4-one precursor. This approach often provides cleaner reactions and higher yields.[6][7]
The choice of an oxazinone intermediate is a strategic one. The oxazinone ring is highly susceptible to nucleophilic attack by hydrazine, leading to a clean ring-opening reaction that furnishes the desired carbohydrazide. This circumvents potential side reactions, such as the loss of other functional groups, which can occur under harsh hydrazinolysis conditions with ethyl esters.[6]
Experimental Protocol: Synthesis from a Pyrazolo-oxazinone Intermediate [6]
-
Dissolution: Suspend the 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one (1 mmol) in an appropriate solvent such as ethanol (10 mL).
-
Hydrazine Addition: Add hydrazine hydrate (2-3 equivalents) to the suspension.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 1-phenyl-5-benzamidopyrazole-4-carbohydrazide. Yields for this method are typically in the 70-90% range.[6]
Synthesis via Acid Chlorides
For pyrazole carboxylic acids that are stable, conversion to the acid chloride followed by reaction with hydrazine hydrate offers a direct and efficient route. This method is particularly useful when the corresponding ester is difficult to prepare or unreactive.[7]
Caption: Conversion of pyrazole carboxylic acid to carbohydrazide.
The Reactive Heart: Chemical Transformations of the Carbohydrazide Group
The synthetic utility of pyrazole carbohydrazides stems from the dual nucleophilic nature of the hydrazide group. The terminal amine (-NH₂) is significantly more nucleophilic than the amide nitrogen, directing the regioselectivity of many reactions.
Condensation Reactions: Formation of Pyrazole Hydrazones
The most fundamental reaction of the carbohydrazide is its condensation with aldehydes and ketones. This reaction proceeds readily, often under mild acid catalysis, to form stable N-acylhydrazone derivatives.[5][8] These hydrazones are not merely final products; they are pivotal intermediates for further cyclization and are widely investigated for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][4]
The causality for this reaction lies in the nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon, followed by dehydration. The resulting C=N double bond extends the conjugation of the system, often enhancing its biological activity.
Caption: Condensation reaction to form pyrazole hydrazones.
Experimental Protocol: Synthesis of a Pyrazole N-Acylhydrazone [4]
-
Reactant Mixture: In a round-bottom flask, dissolve the pyrazole carbohydrazide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 3-5 hours. Monitor the formation of the product by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and recrystallize if necessary to obtain the pure product.
Cyclization to Five-Membered Heterocycles: A Gateway to Diversity
Pyrazole carbohydrazides are superb precursors for constructing fused or linked five-membered heterocyclic rings, which are themselves important pharmacophores.
The conversion to a 1,3,4-oxadiazole ring is a common and valuable transformation. This can be achieved through several methods, most commonly by reacting the carbohydrazide with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then cyclized, or by cyclodehydration of an N-acyl intermediate. A more direct route involves reaction with triethyl orthoformate or other cyclizing agents.[9][10][11]
The reaction with carbon disulfide followed by cyclization is a robust method. The initial nucleophilic attack of the carbohydrazide on CS₂ leads to an intermediate that, upon heating in the presence of reagents like iodine or potassium hydroxide, undergoes intramolecular cyclization and elimination to furnish the oxadiazole-thiol derivative.
Caption: Major heterocyclic systems derived from pyrazole carbohydrazide.
The synthesis of pyrazole-triazole hybrids is of great interest due to the combined pharmacological potential of both rings.[12][13] A common pathway involves the reaction of the pyrazole carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions to yield a 1,2,4-triazole-thiol.[14]
Table 1: Comparison of Cyclization Reaction Conditions
| Target Heterocycle | Key Reagents | Typical Conditions | Reference |
| 1,3,4-Oxadiazole | Carbon Disulfide, KOH | Ethanolic reflux, followed by oxidative cyclization | [9] |
| 1,3,4-Thiadiazole | Thiosemicarbazide, H₂SO₄ | Concentrated acid, heating | [14] |
| 1,2,4-Triazole | Phenyl isothiocyanate, NaOH | Two steps: formation of thiosemicarbazide, then basic cyclization | [4] |
| Pyrazolo[3,4-d]pyrimidine | Ethyl orthoformate | Reflux | [6] |
Reactivity of the Pyrazole Ring Itself
While the carbohydrazide is the primary reactive center for the transformations discussed, the pyrazole ring is not inert. It can undergo electrophilic substitution, typically at the C4 position, if it is unsubstituted.[15] Reactions like thiocyanation can be performed directly on the pyrazole ring, adding another layer of possible functionalization.[16][17] This allows for a dual strategy where the carbohydrazide is used to build one part of a complex molecule, while the pyrazole core is modified separately.
Applications in Drug Development and Agrochemicals
The synthetic pathways detailed above are not merely academic exercises; they are routinely employed to generate compounds with potent biological effects. The ability to easily convert a single pyrazole carbohydrazide intermediate into a diverse library of oxadiazoles, triazoles, and hydrazones is a powerful tool in lead optimization.
-
Anticancer Agents: Salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent inhibitors of lung cancer cell proliferation.[1][3]
-
Antimicrobial Agents: The incorporation of a 1,3,4-oxadiazole ring linked to a pyrazole core has yielded compounds with significant activity against plant fungal and bacterial diseases.[11]
-
Analgesic and Anti-inflammatory Activity: Many pyrazole hydrazone derivatives exhibit potent antinociceptive (pain-relieving) and anti-inflammatory effects, in some cases far exceeding that of standard drugs like dipyrone.[3][18]
Conclusion
The pyrazole carbohydrazide scaffold is a testament to the power of strategic functional group placement. It is a synthetically tractable and highly versatile building block. The carbohydrazide moiety serves as a reactive handle for condensation reactions and, more importantly, as a robust precursor for the construction of other key heterocyclic systems. By understanding the nuanced reactivity of this system, researchers can efficiently navigate complex synthetic challenges and rapidly generate diverse molecular architectures for evaluation in drug discovery, agrochemicals, and materials science.
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The Pyrazole Scaffold: A Privileged Core for Targeted Drug Discovery
A Senior Application Scientist's Guide to the Biological Targets of Pyrazole Derivatives
Introduction: The Enduring Versatility of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties and synthetic tractability, has established it as a "privileged scaffold" – a molecular framework that can be readily modified to interact with a wide array of biological targets.[1][2] This adaptability has led to the development of numerous successful drugs across various therapeutic areas, from inflammation and cancer to neurological disorders and infectious diseases.[3]
This in-depth technical guide provides a comprehensive overview of the key biological targets of pyrazole derivatives for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions, the rationale behind experimental designs for target validation, and the signaling pathways modulated by these potent compounds. Our focus will be on providing not just a list of targets, but a deeper understanding of the causality behind the therapeutic efficacy of pyrazole-based agents.
Chapter 1: Targeting the Kinome: Pyrazole Derivatives in Oncology
The human kinome, comprising over 500 protein kinases, represents a major frontier in cancer therapy. Kinases are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[4] Pyrazole derivatives have proven to be particularly adept at targeting the ATP-binding pocket of various kinases, leading to the development of several successful anti-cancer drugs.[5][6]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)
The EGFR and VEGFR signaling pathways are critical drivers of tumor growth and angiogenesis.[7] Pyrazole derivatives have been designed to inhibit these receptor tyrosine kinases, effectively cutting off the signals that promote cancer cell proliferation and the formation of new blood vessels that supply tumors.[8][9]
Some pyrazole-thiazole hybrids have been developed as dual inhibitors of EGFR and HER-2.[10] Additionally, certain pyrazole derivatives have shown potent dual inhibitory activity against VEGFR2 and Cyclin-Dependent Kinase 2 (CDK-2), highlighting their multi-targeted potential in liver cancer.
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for cell cycle progression, and their aberrant activity is a common feature of cancer.[8] Pyrazole-based compounds have been synthesized to act as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[7] For example, some pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been identified as effective CDK2 inhibitors.[8]
Bruton's Tyrosine Kinase (BTK) and BRAF Kinase
BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[7] Similarly, the BRAF kinase, particularly the V600E mutant, is a driver of melanoma and other cancers. Pyrazole derivatives have been successfully developed to inhibit both BTK and BRAF, with some compounds showing potent and selective activity.[8]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival and proliferation.[8] Several pyrazole derivatives have been developed as potent inhibitors of PI3K and Akt, demonstrating significant anti-breast cancer and anti-inflammatory activities.[8]
Signaling Pathway: PI3K/Akt Inhibition by Pyrazole Derivatives
Caption: Inhibition of the PI3K/Akt pathway by pyrazole derivatives.
Experimental Workflow: Target Validation for a Novel Pyrazole Kinase Inhibitor
Caption: A typical workflow for validating the target of a novel pyrazole kinase inhibitor.
Table 1: IC50 Values of Representative Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyrazole-benzothiazole hybrid | VEGFR-2 | 3.17 - 6.77 | [8] |
| Pyrazolo[4,3-c]pyridine derivative | Kinase Panel | 1.937 (MCF7) | [8] |
| Pyrazole-based hybrid heteroaromatics | CDK2/cyclin A2 | 60% inhibition at 10 µM | [8] |
| Pyrazole carbaldehyde derivative | PI3 Kinase | 0.25 | [8] |
| Pyrazolo[4,3-f]quinoline derivative | Haspin Kinase | 1.7 (HCT116) | [8] |
| Pyrazolyl benzimidazole | Aurora A/B | 0.0289 / 0.0022 | [11] |
| Pyrazole derivative | CDK1 | 1.52 | [11] |
Chapter 2: Quelling the Fire: Pyrazole Derivatives in Inflammation and Analgesia
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases.[12] Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib being a prime example.[12]
Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain through the production of prostaglandins.[12][13] Pyrazole-containing compounds, such as celecoxib, are renowned for their selective inhibition of COX-2, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][12]
The design of selective COX-2 inhibitors often involves creating molecules that can fit into the larger and more flexible active site of COX-2 compared to COX-1.[14] Many pyrazole derivatives have been synthesized and evaluated for their COX-2 inhibitory activity, with some showing high selectivity and potency.[15][16]
Signaling Pathway: COX-2 in Inflammation
Caption: The role of COX-2 in the inflammatory cascade and its inhibition by pyrazole derivatives.
Table 2: COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound Class | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Pyrazole-pyridazine hybrid (5f) | 1.50 | 9.56 | [17] |
| Pyrazole-pyridazine hybrid (6f) | 1.15 | 8.31 | [17] |
| Pyrazolyl-thiazolidinone (16a) | - | 134.6 | [9] |
| Pyrazolyl-thiazole (18f) | - | 42.13 | [9] |
| Pyrazole sulfonamide derivative | 0.05 | 103.12 | [4] |
| Pyrazole derivative with aminosulfonyl moiety (56) | - | 353.8 | [4] |
Chapter 3: Modulating the Mind: Pyrazole Derivatives in Neurological Disorders
The complexity of the central nervous system (CNS) presents unique challenges and opportunities for drug discovery. Pyrazole derivatives have emerged as promising modulators of various neurological targets, offering potential treatments for conditions like epilepsy, pain, and neurodegenerative diseases.[17]
Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[17] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease. Certain pyrazole derivatives have been identified as potent and selective inhibitors of MAO-A.[17]
Cannabinoid Receptors (CB1 and CB2)
The endocannabinoid system, including the CB1 and CB2 receptors, is involved in regulating a wide range of physiological processes, including pain, appetite, and mood.[17] Pyrazoline derivatives have been developed as modulators of cannabinoid receptors, with some exhibiting high affinity for both CB1 and CB2.[17]
K(v)7 Potassium Channels
K(v)7 potassium channels play a critical role in regulating neuronal excitability, and their dysfunction is linked to epilepsy and neuropathic pain. A novel class of pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds has been shown to act as openers of K(v)7 channels, representing a potential therapeutic approach for hyperexcitability disorders.[18]
Chapter 4: Combating the Invisible Enemy: Pyrazole Derivatives in Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel therapeutic agents. The pyrazole scaffold has been explored for its potential in developing new antibacterial and antifungal drugs.[3]
Bacterial DNA Gyrase and Topoisomerases
DNA gyrase and other topoisomerases are essential bacterial enzymes involved in DNA replication, making them excellent targets for antibiotics.[19] Pyrazole derivatives have been shown to inhibit these enzymes, leading to bacterial cell death. Some pyrazole-thiazole hybrids have been identified as potential inhibitors of topoisomerase II and IV.[8]
Table 3: Minimum Inhibitory Concentration (MIC) of Antibacterial Pyrazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thiazolo-pyrazole derivative | MRSA | 4 | [8] |
| Pyrazole-thiazole hybrid | MRSA | <0.2 (MBC) | [8] |
| N-(trifluoromethylphenyl) derivative | MRSA | 0.78 | [8] |
| Dihydrotriazine substituted pyrazole | MRSA | 1 | [8] |
| Imidazopyridine substituted pyrazole | MRSA | 2.50 | [20] |
| Pyrazole-derived hydrazone | MRSA | 0.78 | [20] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of a pyrazole derivative against a target kinase.[2][21]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Pyrazole derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole derivative in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In each well of the plate, add the kinase reaction buffer, the recombinant kinase, the kinase substrate, and the pyrazole derivative at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the pyrazole derivative and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity and selectivity of a pyrazole derivative against COX-1 and COX-2 enzymes.[22][23]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Pyrazole derivative (test compound)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, and substrate in the reaction buffer.
-
Assay Setup: To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the pyrazole derivative at various concentrations to the appropriate wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to start the reaction. Incubate for exactly 2 minutes at 37°C.
-
Stop Reaction: Add a saturated solution of stannous chloride to stop the enzyme catalysis.
-
Color Development: The peroxidase activity of COX will have oxidized TMPD, producing a colored product.
-
Measure Absorbance: Read the absorbance of each well at 590 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration against both COX-1 and COX-2. Determine the IC50 values and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a pyrazole derivative against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pyrazole derivative (test compound)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the pyrazole derivative in CAMHB directly in the wells of the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible bacterial growth.
-
(Optional) Determine Minimum Bactericidal Concentration (MBC): Plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its ability to be tailored to interact with a diverse range of biological targets, from kinases and enzymes to ion channels and receptors, underscores its privileged status in drug discovery. The ongoing exploration of new substitution patterns and hybrid molecules incorporating the pyrazole core promises to yield next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.
As our understanding of the molecular basis of diseases deepens, the rational design of pyrazole derivatives targeting specific biological pathways will undoubtedly lead to the development of innovative treatments for a wide spectrum of human ailments. The experimental workflows and protocols detailed in this guide provide a robust framework for the identification, validation, and characterization of these promising compounds, paving the way for their translation from the laboratory to the clinic.
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Pyrazole Moiety
The five-membered aromatic heterocycle, pyrazole, has solidified its position as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, synthetic accessibility, and unique physicochemical properties have propelled the development of a multitude of clinically successful drugs across a wide therapeutic spectrum.[3][4] The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating diverse and potent interactions with biological targets.[3] This guide will provide an in-depth exploration of the core mechanisms of action of pyrazole-based compounds, with a focus on their roles as enzyme inhibitors and modulators of key signaling pathways. We will delve into the molecular intricacies of their interactions with targets such as cyclooxygenase (COX) enzymes and protein kinases, and provide practical insights into the experimental methodologies used to elucidate these mechanisms.
Part 1: Enzyme Inhibition - The Cornerstone of Pyrazole's Therapeutic Impact
A predominant mechanism through which pyrazole-containing drugs exert their therapeutic effects is through the inhibition of key enzymes involved in disease pathology. The structural features of the pyrazole ring allow for precise orientation within enzyme active sites, leading to potent and often selective inhibition.
Cyclooxygenase (COX) Inhibition: A Paradigm of Selective Anti-inflammatory Action
The discovery of pyrazole-based selective COX-2 inhibitors revolutionized the management of pain and inflammation.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2 isoforms. While COX-2 is inducible and primarily involved in inflammation, COX-1 is constitutively expressed and plays a crucial role in gastrointestinal cytoprotection and platelet function.[5] The non-selective inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with older NSAIDs.[5]
Celecoxib: A Case Study in Selective COX-2 Inhibition
Celecoxib, a diaryl-substituted pyrazole, stands as a landmark example of a selective COX-2 inhibitor.[7] Its mechanism of action is rooted in its unique chemical structure, which allows it to preferentially bind to the active site of the COX-2 enzyme.[8][9] The larger and more flexible binding pocket of COX-2, compared to COX-1, accommodates the bulky sulfonamide side chain of celecoxib, leading to its selectivity.[5][9] This selective inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8][10]
The binding of celecoxib to COX-2 is a reversible process.[9] The sulfonamide moiety forms a crucial interaction with a hydrophilic side pocket near the active site of COX-2, an interaction that is not as favorable in the narrower active site of COX-1.[8][9] This selective action spares the gastrointestinal-protective functions of COX-1, theoretically reducing the risk of ulcers and bleeding associated with non-selective NSAIDs.[5]
Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
Caption: Inhibition of the COX-2 pathway by Celecoxib.
Protein Kinase Inhibition: Targeting Aberrant Cell Signaling in Oncology and Beyond
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of proteins.[11] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1] The pyrazole scaffold has proven to be a highly effective core for the design of potent and selective protein kinase inhibitors (PKIs).[1][11]
The pyrazole ring often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1] The versatility of the pyrazole core allows for the attachment of various substituents at different positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[12]
Examples of Pyrazole-Based Kinase Inhibitors and their Targets:
| Compound (Example) | Target Kinase(s) | Therapeutic Area |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer |
| Encorafenib | BRAF V600E | Melanoma |
| Afuresertib | Akt1 | Oncology (Investigational) |
Mechanism of Action: ATP-Competitive Inhibition
Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They mimic the adenine moiety of ATP and bind to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP.[1] This blockade of ATP binding halts the phosphorylation cascade, thereby inhibiting the downstream signaling pathways that contribute to disease progression.[11]
Signaling Pathway: A Generalized Kinase Inhibition Model
Caption: ATP-competitive inhibition of a protein kinase by a pyrazole-based compound.
Part 2: Beyond Enzyme Inhibition - Expanding Mechanisms of Action
While enzyme inhibition is a dominant theme, the biological activities of pyrazole-based compounds are not limited to this mechanism. Their diverse structures allow them to interact with a range of other biological targets.
Antimicrobial and Antifungal Activity
Several pyrazole derivatives have demonstrated significant antimicrobial and antifungal properties.[13][14] The precise mechanisms of action can vary, but some proposed targets include:
-
DNA Gyrase Inhibition: Some pyrazole compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, thereby impeding bacterial growth.[13][15]
-
Disruption of Cell Wall Integrity: Certain pyrazole-derived hydrazones are believed to exert their antibacterial effect by disrupting the bacterial cell wall.[15]
-
Inhibition of Fungal Enzymes: In the context of agriculture, pyrazole amide fungicides often target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi, leading to the disruption of fungal metabolism.[16]
Applications in Agriculture
The utility of pyrazole-based compounds extends beyond medicine into agriculture, where they are employed as herbicides, fungicides, and insecticides.[17][18][19] The mechanisms in these applications are also target-specific, often involving the inhibition of enzymes or receptors crucial for the survival of weeds, fungi, or insects.[17]
Part 3: Experimental Protocols for Mechanistic Elucidation
A thorough understanding of the mechanism of action requires a suite of well-designed experiments. The following protocols provide a framework for investigating the inhibitory activities of novel pyrazole-based compounds.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the fundamental steps for determining the inhibitory potency of a pyrazole compound against a purified enzyme.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test pyrazole compound
-
Appropriate buffer system
-
Microplate reader (or other suitable detection instrument)
-
96-well microplates
Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound to cover a range of concentrations.
-
Assay Setup: In a 96-well plate, add the appropriate assay buffer.
-
Enzyme Addition: Add the purified enzyme to each well (except for the negative control).
-
Inhibitor Addition: Add the diluted test compound to the designated wells. Include a positive control (known inhibitor, if available) and a vehicle control (solvent only).
-
Pre-incubation: Incubate the plate for a defined period at a specific temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the reaction progress by measuring the absorbance, fluorescence, or luminescence at regular intervals using a microplate reader.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay determines if the compound interacts with its intended target within a live cell environment.
Objective: To quantify the binding of a pyrazole compound to a target protein in living cells.
Materials:
-
Cells engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer.
-
Test pyrazole compound.
-
Cell culture medium and reagents.
-
Luminometer.
Methodology:
-
Cell Plating: Seed the engineered cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Luminescence Measurement: Add the NanoBRET™ substrate and measure the luminescence at two different wavelengths (donor and acceptor emission).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of cellular potency (e.g., EC50).
Experimental Workflow: From In Vitro to Cellular Assays
Caption: A typical workflow for evaluating pyrazole-based inhibitors.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a cornerstone of modern drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities. The mechanisms of action, primarily centered around enzyme inhibition, are becoming increasingly well-understood, enabling the rational design of more potent and selective therapeutic agents. Future research will likely focus on exploring novel pyrazole-based compounds that can modulate challenging targets, such as protein-protein interactions, and the development of compounds with dual or multiple mechanisms of action to combat complex diseases and drug resistance. The continued application of advanced biochemical and cellular assays will be crucial in unraveling the intricate mechanisms of this versatile and enduring chemical scaffold.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
- Celecoxib - Wikipedia. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
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- Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
- The Significance of Pyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
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- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [Link]
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- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]
- The Rise of Pyrazole Derivatives in Modern Agriculture: A Focus on 1-Methyl-4-pyrazolecarboxylic Acid. [Link]
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Chemistry in Crop Protection. Part 4.
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The Discovery of Novel Pyrazole Carbohydrazide Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Promise of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its journey from a simple heterocyclic compound to a privileged scaffold in a multitude of clinically successful drugs is a testament to its remarkable chemical versatility and broad spectrum of biological activities.[1] From the early discovery of Antipyrine in 1887 as an antipyretic and analgesic to modern therapeutics, pyrazole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[2][3] The incorporation of a carbohydrazide moiety (-CONHNH2) into the pyrazole ring system has emerged as a particularly fruitful strategy in the quest for novel therapeutic agents. This functional group often acts as a key pharmacophore, enabling diverse molecular interactions and paving the way for the discovery of potent and selective drug candidates.[3]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel pyrazole carbohydrazide derivatives. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative scientific literature to ensure the highest level of scientific integrity.
I. Strategic Synthesis of Pyrazole Carbohydrazide Derivatives: Building the Molecular Architecture
The synthetic accessibility of the pyrazole ring is a key factor driving its widespread use in drug discovery. A variety of synthetic routes have been developed to construct the pyrazole core and introduce the carbohydrazide functionality, each with its own set of advantages and considerations.
The Knorr Pyrazole Synthesis: A Classic and Versatile Approach
The Knorr pyrazole synthesis, a foundational method in heterocyclic chemistry, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] This robust and reliable method allows for the introduction of substituents at various positions of the pyrazole ring, influencing the compound's physicochemical properties and biological activity.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole-4-Carboxylate (A Precursor to Carbohydrazides)
This protocol outlines a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole-4-carboxylate, which can be subsequently converted to the corresponding carbohydrazide.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the substituted 1,3-diketone in ethanol in a round-bottom flask.
-
Add the substituted hydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carboxylate.
Multicomponent Reactions: A Strategy for Efficiency and Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to generating molecular diversity.[4] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a one-pot, three-component reaction for the synthesis of 1,3,5-trisubstituted pyrazoles.[5][6]
Materials:
-
Arylhydrazine (1.0 eq)
-
Nitroolefin (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Immobilized Thermomyces lanuginosus lipase (TLL) on a metal-organic framework (TLL@MMI) as a biocatalyst[5]
-
Methanol or Ethanol (solvent)
Procedure:
-
To a solution of the arylhydrazine and benzaldehyde in the chosen solvent, add the nitroolefin.
-
Add the TLL@MMI biocatalyst to the reaction mixture.
-
Stir the reaction at room temperature or under reflux, monitoring by TLC.
-
Upon completion, filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,5-trisubstituted pyrazole.
Conversion to Carbohydrazides: The Final Synthetic Step
The pyrazole carbohydrazide is typically synthesized from the corresponding pyrazole carboxylic acid or its ester derivative. The most common method involves the reaction of the pyrazole ester with hydrazine hydrate.
Experimental Protocol: Synthesis of a Pyrazole-4-Carbohydrazide from its Ethyl Ester
Materials:
-
Ethyl pyrazole-4-carboxylate (1.0 eq)
-
Hydrazine hydrate (excess)
-
Ethanol (solvent)
Procedure:
-
Dissolve the ethyl pyrazole-4-carboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
The pyrazole carbohydrazide will typically precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
II. A Spectrum of Biological Activities: The Therapeutic Potential of Pyrazole Carbohydrazides
Pyrazole carbohydrazide derivatives have been shown to exhibit a remarkable array of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity: Targeting the Hallmarks of Cancer
A significant body of research has focused on the anticancer potential of pyrazole carbohydrazide derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, often through mechanisms that target key signaling pathways involved in cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling.[7] By blocking the activity of specific kinases that are overactive in cancer cells, these compounds can halt tumor growth and induce apoptosis (programmed cell death).
Figure 1: Simplified signaling pathway illustrating the inhibition of protein kinases by pyrazole carbohydrazide derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole carbohydrazide derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide derivative in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Antimicrobial Activity: Combating Infectious Diseases
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Pyrazole carbohydrazide derivatives have shown promising activity against a variety of bacteria and fungi.
Mechanism of Action: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial activity of some pyrazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA during replication.[9] By inhibiting this enzyme, the compounds prevent bacterial DNA replication and lead to cell death.
Figure 2: Simplified diagram of the inhibition of bacterial DNA gyrase by pyrazole carbohydrazide derivatives.
Experimental Protocol: Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Pyrazole carbohydrazide derivative (test compound)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole carbohydrazide derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyrazole carbohydrazide derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Figure 3: Simplified pathway of COX-2 inhibition by pyrazole carbohydrazide derivatives.
III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency and Selectivity
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For pyrazole carbohydrazide derivatives, SAR studies have revealed key structural features that govern their efficacy.
Table 1: Illustrative Structure-Activity Relationship Data for Pyrazole Carbohydrazide Derivatives
| General Structure | R1 | R2 | R3 | Biological Activity | Potency (e.g., IC50, MIC) | Reference |
| Phenyl | H | 4-Chlorophenyl | Anticancer (A549 cells) | 5.2 µM | [6] | |
| 4-Methoxyphenyl | H | 4-Chlorophenyl | Anticancer (A549 cells) | 2.8 µM | [6] | |
| Phenyl | CH3 | 4-Nitrophenyl | Antibacterial (S. aureus) | 16 µg/mL | [8] | |
| 4-Chlorophenyl | CH3 | 4-Nitrophenyl | Antibacterial (S. aureus) | 8 µg/mL | [8] | |
| Phenyl | H | 4-Sulfamoylphenyl | Anti-inflammatory (COX-2) | 0.15 µM | [13] | |
| 4-Fluorophenyl | H | 4-Sulfamoylphenyl | Anti-inflammatory (COX-2) | 0.08 µM | [13] |
Note: This table is a simplified representation to illustrate the concept of SAR. The actual data can be found in the cited literature.
The data in Table 1 suggests that:
-
Substituents on the phenyl rings significantly impact biological activity. For instance, electron-donating groups like methoxy at the R1 position can enhance anticancer activity, while electron-withdrawing groups like chloro at the R1 position can improve antibacterial potency.
-
The nature of the substituent at the R3 position is critical for directing the compound's activity. A 4-sulfamoylphenyl group is a common feature in selective COX-2 inhibitors.
-
Substitution on the pyrazole ring itself (R2) can also modulate activity.
IV. Challenges and Future Directions
Despite the significant promise of pyrazole carbohydrazide derivatives, several challenges remain in their development as therapeutic agents. These include optimizing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), minimizing off-target effects, and overcoming drug resistance.
Future research in this field will likely focus on:
-
Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors.
-
Hybrid Molecules: Combining the pyrazole carbohydrazide scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.
-
Novel Delivery Systems: Developing advanced drug delivery systems to improve the bioavailability and therapeutic index of these compounds.
-
Exploring New Targets: Investigating the potential of pyrazole carbohydrazide derivatives to modulate novel biological targets implicated in various diseases.
V. Conclusion
The pyrazole carbohydrazide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with a broad spectrum of biological activities, has firmly established its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key aspects of the discovery and development of these compounds, from their strategic synthesis to their diverse biological activities and the underlying structure-activity relationships. By providing detailed experimental protocols and a clear rationale for experimental choices, this guide aims to empower researchers to further explore the therapeutic potential of this remarkable class of molecules and contribute to the development of the next generation of innovative medicines.
VI. References
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. (URL: [Link])
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Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents. (URL: [Link])
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. (URL: [Link])
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. (URL: [Link])
-
Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. (URL: [Link])
-
Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Chemistry Research. (URL: [Link])
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Anti-Infective Agents. (URL: [Link])
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (URL: [Link])
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. (URL: [Link])
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. ResearchGate. (URL: [Link])
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Molecules. (URL: [Link])
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. (URL: [Link])
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry. (URL: [Link])
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. (URL: [Link])
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. (URL: [Link])
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. (URL: [Link])
-
Structure–activity relationship (SAR) of pyrazole carbohydrazide hydrazine derivatives as anticancer agents. ResearchGate. (URL: [Link])
-
Pyrazole synthesis. Organic Chemistry Portal. (URL: [Link])
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. (URL: [Link])
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A Technical Guide to the Preliminary Bioactivity Screening of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a carbohydrazide moiety can further enhance or modulate this bioactivity, making compounds like 1,3-dimethyl-1H-pyrazole-5-carbohydrazide compelling candidates for drug discovery programs. This guide provides a comprehensive, technically-grounded framework for conducting the preliminary bioactivity screening of this novel compound. We will detail the rationale and step-by-step protocols for assessing its potential antibacterial, antifungal, and anticancer properties, emphasizing experimental causality and data integrity to empower researchers in the early-phase evaluation of this promising molecular entity.
Introduction: The Rationale for Screening
Nitrogen-containing heterocyclic compounds are a cornerstone of modern therapeutics. Among them, pyrazoles—five-membered aromatic rings with two adjacent nitrogen atoms—are particularly prominent. The pyrazole ring is a key pharmacophore in numerous approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.
The subject of this guide, this compound, combines this proven heterocyclic core with a hydrazide functional group. Hydrazide-hydrazone derivatives are independently recognized for their broad biological potential, including significant cytotoxic effects against various cancer cell lines. Furthermore, closely related pyrazole-carbohydrazide derivatives have demonstrated the ability to inhibit the growth of cancer cells, such as the A549 lung cancer line, and induce apoptosis.
This confluence of structural motifs justifies a multi-faceted preliminary screening approach. The logical first step is to assess the compound's activity in three critical areas of unmet medical need:
-
Antibacterial Activity: To address the growing threat of antimicrobial resistance.
-
Antifungal Activity: To find new agents against opportunistic and pathogenic fungi.
-
Anticancer Activity: To identify novel cytotoxic agents for oncological applications.
This guide outlines a validated workflow for these initial screens, designed to generate reliable, reproducible data that can confidently guide subsequent hit-to-lead development efforts.
Caption: High-level workflow for the preliminary bioactivity screening of a novel compound.
Experimental Design & Protocols
For a preliminary screen to be trustworthy, it must be robust, reproducible, and include appropriate controls. The following protocols are based on widely accepted methodologies from the Clinical and Laboratory Standards Institute (CLSI) and common practices in cancer biology.
In-Vitro Antibacterial Susceptibility Testing
Causality: The broth microdilution method is selected over agar diffusion as it provides a quantitative result—the Minimum Inhibitory Concentration (MIC)—which is the lowest concentration of an agent that inhibits visible microbial growth. This quantitative data is crucial for comparing potency and making informed decisions. We will test against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to assess the spectrum of activity.
Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
Culture Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922) in Mueller-Hinton Broth (MHB).
-
Incubate overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension in fresh MHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Compound Preparation & Plate Loading:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (e.g., Ciprofloxacin), a negative/growth control (inoculum in MHB with DMSO), and a sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control) to reach a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Acquisition & Interpretation:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Optionally, add a viability indicator like Resazurin to aid in determining the endpoint.
-
In-Vitro Antifungal Susceptibility Testing
Causality: The methodology for antifungal screening mirrors the antibacterial assay for consistency and direct comparability of results. The selection of Candida albicans, a common yeast, and Aspergillus niger, a filamentous fungus (mold), provides insight into the compound's potential breadth of activity against different fungal morphologies.
Protocol: Broth Microdilution Assay (Adapted for Fungi)
-
Microorganism Preparation:
-
Culture Candida albicans (e.g., ATCC 90028) in RPMI-1640 medium.
-
Prepare a spore suspension of Aspergillus niger (e.g., ATCC 16404) from a mature culture on Potato Dextrose Agar (PDA).
-
Adjust fungal suspensions in RPMI-1640 to a concentration of 1-5 x 10³ CFU/mL based on hemocytometer counts or spectrophotometric correlation.
-
-
Compound Preparation & Plate Loading:
-
Follow the same serial dilution procedure as described in section 2.1, using RPMI-1640 as the diluent.
-
Use a standard antifungal agent (e.g., Fluconazole for C. albicans, Amphotericin B for A. niger) as the positive control.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension.
-
Incubate at 35°C for 24-48 hours (C. albicans) or 48-72 hours (A. niger), or until sufficient growth is seen in the control wells.
-
-
Data Acquisition & Interpretation:
-
Determine the MIC as the lowest concentration that causes a significant (typically ≥50% or ≥90%) reduction in turbidity compared to the growth control.
-
In-Vitro Anticancer Proliferation Assay
Causality: The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, which provides a stable endpoint that is less prone to metabolic interference compared to tetrazolium-based assays (e.g., MTT). Based on literature for similar pyrazole-carbohydrazide compounds, human lung carcinoma (A549) and hepatocellular carcinoma (HepG2) cell lines are logical choices for an initial screen.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Culture and Seeding:
-
Culture A549 and HepG2 cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM).
-
Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO, at the highest concentration used for the compound).
-
Incubate the plates for 48 or 72 hours.
-
-
Cell Fixation and Staining:
-
Discard the supernatant and gently fix the cells by adding cold 10% Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain at room temperature for 30 minutes.
-
Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
-
Data Acquisition & Interpretation:
-
Solubilize the bound protein stain by adding 10 mM Tris base solution to each well.
-
Read the absorbance (Optical Density, OD) on a microplate reader at 510 nm.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Data Presentation & Interpretation
Quantitative data from the preliminary screens should be summarized in clear, concise tables for easy comparison and decision-making.
Table 1: Hypothetical Antimicrobial Activity of this compound | Compound | MIC (µg/mL) | | :--- | :---: | :---: | :---: | :---: | | | S. aureus | E. coli | C. albicans | A. niger | | Test Compound | 64 | >256 | 128 | >256 | | Ciprofloxacin | 0.5 | 0.25 | N/A | N/A | | Fluconazole | N/A | N/A | 2 | N/A | | Amphotericin B | N/A | N/A | N/A | 1 | N/A: Not Applicable
Table 2: Hypothetical Anticancer Activity of this compound | Compound | IC₅₀ (µM) after 48h | | :--- | :---: | :---: | | | A549 (Lung) | HepG2 (Liver) | | Test Compound | 8.7 | 15.2 | | Doxorubicin | 0.4 | 0.9 |
Potential Mechanism of Action: A Forward-Looking Hypothesis
While preliminary screening focuses on if a compound is active, the results can inform hypotheses about how it might work. For hydrazide-containing anticancer agents, a common mechanism is the induction of apoptosis. Studies on similar compounds have shown modulation of the Bax/Bcl-2 protein ratio, which is a critical checkpoint in the mitochondrial (intrinsic) pathway of apoptosis. An increase in the pro-apoptotic Bax relative to the anti-apoptotic Bcl-2 leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.
literature review of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide
An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazole-5-carbohydrazide: Synthesis, Biological Potential, and Experimental Frameworks
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into drugs for a wide array of conditions, including cancer, inflammation, and infectious diseases.[3][4][5] When functionalized with a carbohydrazide moiety, the resulting scaffold gains an additional reactive and hydrogen-bonding domain, significantly broadening its potential for biological interactions.[6][7] This guide focuses on a specific, yet highly representative member of this class: This compound . As a Senior Application Scientist, my objective is to provide a comprehensive resource for researchers in drug discovery, detailing the synthesis, known biological context, and practical experimental protocols associated with this valuable chemical entity. We will explore not just the "what" but the "why," providing a causal narrative behind the scientific choices to empower your own research endeavors.
Core Molecular Profile
This compound is a stable, solid compound that serves as a crucial building block for the synthesis of more complex heterocyclic systems and potential drug candidates. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 89187-40-6 | [8] |
| Molecular Formula | C₆H₁₀N₄O | [8] |
| Molecular Weight | 154.17 g/mol | [8] |
| Appearance | Solid | |
| Hazard Classification | Acute Toxicity (Oral, Category 4), Irritant | [8] |
| InChI Key | JNCYYXYBTYXWKZ-UHFFFAOYSA-N |
Synthesis and Characterization: From Precursor to Product
The synthesis of this compound is efficiently achieved via a two-step process, beginning with the construction of the pyrazole ring to form an ester precursor, followed by hydrazinolysis. This approach ensures high yields and purity.
Synthetic Workflow
The logical flow from starting materials to the final carbohydrazide product is a foundational concept in organic synthesis, ensuring each step sets up the next for optimal reactivity and yield.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system. The successful formation of the ester in Step 1 is the prerequisite for the hydrazinolysis of Step 2. Purity is assessed at each stage to prevent carrying impurities forward.
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Precursor) [9]
-
Rationale: This step builds the core pyrazole ring. The reaction is a condensation followed by cyclization. Using sodium ethoxide as a base facilitates the initial Claisen-like condensation between diethyl oxalate and acetone. Temperature control is critical to prevent side reactions and ensure a high yield of the desired intermediate. The subsequent reaction with methylhydrazine forms the pyrazole ring.
-
Methodology:
-
To a reaction vessel containing absolute ethanol, add sodium ethoxide (1.0 eq) and diethyl oxalate (1.0 eq).
-
Cool the mixture to below 15°C in an ice bath.
-
Slowly add acetone (1.0 eq) dropwise, ensuring the temperature remains below 15°C.
-
After addition, allow the reaction to stir at room temperature for 24 hours. An intermediate precipitate will form.
-
Isolate the intermediate and dissolve it in dimethylformamide (DMF).
-
Cool the DMF solution to 5-15°C and slowly add methylhydrazine (1.1 eq) dropwise.
-
Once the addition is complete, warm the reaction to 40-50°C and maintain for 6-8 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DMF.
-
Purify the resulting crude product by vacuum distillation to yield the pure ethyl ester.
-
Step 2: Synthesis of this compound
-
Rationale: This is a standard hydrazinolysis reaction. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable hydrazide. Ethanol is an excellent solvent, and refluxing provides the necessary energy for the reaction to proceed to completion.
-
Methodology:
-
Dissolve the purified ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum. The product will often precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield pure this compound.
-
Structural Characterization
Confirmation of the final product's identity and purity is essential. Standard analytical techniques used for similar pyrazole derivatives include:[4][10]
-
¹H NMR: To confirm the presence of the two methyl groups, the pyrazole ring proton, and the hydrazide protons (NH, NH₂).
-
¹³C NMR: To identify all six unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (154.17 g/mol ).
-
Infrared (IR) Spectroscopy: To detect key functional groups, such as the C=O stretch of the carbonyl group and the N-H stretches of the hydrazide.
Biological Activity and Therapeutic Landscape
While direct biological data for this compound is limited in publicly accessible literature, the pyrazole-carbohydrazide scaffold is extensively studied and recognized as a "privileged structure" in drug discovery.[1] Derivatives based on this core exhibit a wide spectrum of potent biological activities.[6][7] The position of the carbohydrazide moiety on the pyrazole ring is crucial in determining the therapeutic profile.[6] Substitution at the C-5 position, as in our title compound, is frequently associated with antitumor activity.[6][7]
| Biological Activity | Key Findings for C-5 Substituted Pyrazole-Carbohydrazide Derivatives | Representative Compounds/Targets | Source |
| Antitumor | Derivatives show potent cytotoxic activity against various cancer cell lines, including lung (A549) and liver (HepG2).[4][11] They can induce apoptosis and autophagy.[4][5] | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | [4][5] |
| Anti-inflammatory | Certain pyrazole derivatives exhibit significant anti-inflammatory effects in models like the carrageenan-induced rat paw edema test.[4] | Pyrazole-integrated benzophenones | [4] |
| Antimicrobial | The scaffold has been used to develop compounds with antibacterial and antifungal properties. | Salicylaldehyde-pyrazole-carbohydrazide derivatives | [6] |
| Enzyme Inhibition | Pyrazole-based structures are known to inhibit key enzymes in cancer progression, such as BRAFV600E and mTOR.[2] | 5-phenyl-1H-pyrazole derivatives | [2] |
Postulated Mechanism of Action: A Focus on Cancer
Based on extensive research into its derivatives, a primary mechanism of action for the antitumor effects of the this compound scaffold is the induction of apoptosis (programmed cell death).[4][5]
Caption: Generalized intrinsic apoptosis pathway potentially targeted by pyrazole derivatives.
This pathway is a self-validating biological system. The release of Cytochrome c from mitochondria is a critical checkpoint that initiates a caspase cascade. Activation of the initiator caspase (Caspase-9) leads to the activation of the executioner caspase (Caspase-3), which systematically dismantles the cell, leading to apoptosis.
Experimental Framework for Biological Evaluation
To assess the potential of this compound or its novel derivatives, a structured screening workflow is necessary. A foundational experiment is the assessment of cytotoxicity against cancer cell lines.
Biological Screening Workflow
This workflow represents a logical progression from broad screening to more specific mechanistic studies, ensuring that resources are focused on the most promising compounds.
Caption: High-level workflow for in vitro biological screening.
Protocol: MTT Cytotoxicity Assay
This protocol provides a reliable and quantifiable measure of a compound's ability to reduce cell viability, a primary indicator of potential anticancer activity.[10][11]
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
This compound represents a valuable and versatile chemical scaffold. While its own biological profile requires further elucidation, the extensive body of research on its close analogs strongly suggests significant potential in drug discovery, particularly in oncology. The synthetic accessibility of this compound makes it an ideal starting point for the development of novel derivatives.
Future research should focus on:
-
Systematic Biological Screening: Directly evaluating the cytotoxicity, anti-inflammatory, and antimicrobial properties of the title compound.
-
Derivative Synthesis: Using the carbohydrazide moiety as a handle to synthesize new libraries of compounds with diverse substitutions.
-
Target Identification: For active compounds, employing modern techniques like proteomics and chemoproteomics to identify specific protein targets and elucidate precise mechanisms of action.
This guide provides the foundational knowledge and practical frameworks to empower researchers to explore the full potential of this compound and contribute to the development of next-generation therapeutics.
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- PubChem Compound Summary for CID 157050772, C10H16N4.
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- El-Sayed, N. F., et al. (2023).
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- Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
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- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
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Introduction: The Double-Edged Sword of Pyrazole Carbohydrazides
An In-depth Technical Guide to the Safe Handling of Pyrazole Carbohydrazide Compounds
Pyrazole carbohydrazide derivatives represent a cornerstone in modern medicinal chemistry and drug development.[1][2] Their unique structural motif, combining the stable pyrazole ring with the reactive carbohydrazide moiety, has given rise to a vast library of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4] However, the very chemical features that make these compounds potent pharmacological agents also necessitate a rigorous and informed approach to their handling and safety.
This guide moves beyond generic laboratory safety checklists. It is designed for researchers, scientists, and drug development professionals who work directly with these compounds. Our objective is to provide a deep, mechanistic understanding of the hazards associated with pyrazole carbohydrazides and to outline self-validating protocols that ensure both personal safety and experimental integrity. By understanding the why behind each safety measure, we empower scientists to build a proactive culture of safety from the ground up.
Hazard Identification and Inherent Risks: Understanding the Molecule
The potential hazards of pyrazole carbohydrazide compounds stem directly from their constituent functional groups. While the pyrazole ring is generally stable, the carbohydrazide functional group (-CONHNH2) is chemically reactive and shares properties with hydrazine, a known irritant and sensitizer.
Primary Chemical and Physiological Hazards:
-
Dermal and Ocular Irritation: Direct contact with the solid compounds or their solutions can cause significant skin and eye irritation.[5][6][7][8][9] Prolonged or repeated exposure may lead to inflammation, redness, and in severe cases, chemical burns.[6][10] The primary cause is the reactivity of the hydrazide group with biological tissues.
-
Respiratory Tract Irritation: Many pyrazole carbohydrazides are fine crystalline solids.[7][11] Inhalation of dust or aerosols can irritate the mucous membranes and respiratory system.[5][6][7][9]
-
Acute Toxicity: Several derivatives are classified as harmful if swallowed.[7][8]
-
Sensitization: A key concern is the potential for skin sensitization.[12][13][14] Initial exposures may show no effect, but subsequent contact can trigger a more severe allergic reaction.
Primary Physical Hazards:
-
Dust Generation: As powders, these compounds are prone to creating airborne dust during weighing and transfer, increasing the risk of inhalation and contamination.[7][10][13]
-
Thermal Instability: The carbohydrazide moiety introduces a degree of thermal instability. Some related compounds are known to be explosive upon heating, a critical consideration for any reaction conducted at elevated temperatures.[11]
-
Environmental Hazards: Many of these compounds are toxic to aquatic organisms and should be prevented from entering waterways.[8][15]
A Self-Validating Approach to Risk Assessment
Before any experiment, a thorough risk assessment is not merely a bureaucratic step but a foundational pillar of scientific integrity. The process itself should be a closed-loop system that validates the safety of the proposed workflow.
Caption: A closed-loop workflow for risk assessment.
Control Measures: A Multi-Layered Defense Strategy
Effective safety relies on a hierarchy of controls, prioritizing the elimination of hazards at their source.
Engineering Controls: The First Line of Defense
Engineering controls are designed to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of pyrazole carbohydrazide powders (weighing, transfers, additions to reaction vessels) must be conducted inside a certified chemical fume hood.[5][6][7][13][16] This is non-negotiable, as it is the primary method for preventing respiratory exposure.
-
Glove Boxes: For highly potent or sensitive derivatives, or for operations on a larger scale, a glove box provides an even higher level of containment by creating an inert atmosphere.
-
Ventilated Enclosures: Specific enclosures for balances can provide localized exhaust to contain dust during weighing.
Administrative Controls: Codifying Safe Practices
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for any procedure involving pyrazole carbohydrazides. This document should explicitly detail the hazards, control measures, and emergency procedures.
-
Designated Areas: Clearly mark and restrict access to laboratory areas where these compounds are actively being used or stored.
-
Strict Personal Hygiene: Eating, drinking, smoking, and applying cosmetics are strictly forbidden in the laboratory.[7][11] Always wash hands thoroughly with soap and water after handling the compounds, even if gloves were worn.[6][9][13][15][16]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be relied upon as the primary means of protection. It is the last line of defense when engineering and administrative controls are not sufficient to eliminate all risks. The causality is clear: PPE protects your body from contact with a known irritant and potential sensitizer.
| Protection Area | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles or Safety Glasses with Side Shields. A Face Shield is required for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[5][13] Protects against irritation from airborne dust and accidental splashes.[17] |
| Skin/Hands | Chemical-Resistant Gloves (Nitrile or Neoprene recommended). | Inspect gloves for tears or defects before each use.[18] Prevents direct skin contact, mitigating the primary risk of irritation and sensitization.[5] |
| Body | Laboratory Coat (fully buttoned). Chemical-resistant apron for larger quantities. | Protects personal clothing from contamination and prevents skin exposure.[5][18] |
| Respiratory | Not required if work is performed in a fume hood. If dust/aerosols are unavoidable, a NIOSH-approved respirator with a particle filter is mandatory. | A fume hood is the preferred control. A respirator is a backup for situations where engineering controls are insufficient or fail.[5] |
Protocols for Safe Storage and Handling
Adherence to strict protocols is critical for minimizing exposure and maintaining the chemical integrity of the compounds.
Handling Procedures
-
Avoid Personal Contact: Treat all pyrazole carbohydrazide derivatives as hazardous. Avoid all direct contact, including inhalation of dust.[11]
-
Minimize Dust: Handle solids carefully to minimize the generation of airborne dust.[7][11][13] Do not dry sweep; clean spills using a wet method or a HEPA-filtered vacuum.
-
Container Management: Keep containers securely sealed when not in use.[6][7][11][16] This prevents the release of dust and protects the compound from atmospheric moisture and oxygen.
Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[6][7][10]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids, which can cause vigorous, potentially hazardous reactions.[10][11][16][19]
-
Environmental Protection: Protect from direct light and moisture to prevent degradation.[19] The hydrazinyl group is particularly susceptible to oxidation.[19] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) and refrigeration (2-8°C).[19]
-
Container Integrity: Use tightly sealed, appropriate containers, such as glass vials with PTFE-lined caps.[19]
Emergency Response: A Validated Plan of Action
In the event of an incident, a pre-planned and practiced emergency response is crucial.
| Incident Type | Immediate Action Protocol |
| Minor Spill (<5g, contained) | Alert personnel in the immediate area. Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11] Avoid raising dust.[11] Collect the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area. |
| Major Spill (>5g, uncontained) | Evacuate the laboratory immediately and alert others.[11] Contact your institution's emergency response team. Prevent entry into the area.[11] |
| Skin Exposure | Immediately remove all contaminated clothing, including footwear.[7][11][12] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[6][12][16] Seek medical attention if irritation persists.[11][12] |
| Eye Exposure | Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][11][12][16] Seek immediate medical attention.[6][7] |
| Inhalation | Move the affected person to fresh air immediately.[6][7][11] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[12][15][16] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[12][15] Seek immediate medical attention. |
| Fire | Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[7][11][15] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) due to the risk of toxic decomposition products (oxides of carbon and nitrogen).[7][10][15] |
Experimental Workflow: Synthesis of a Pyrazole Carbohydrazide
The synthesis of pyrazole carbohydrazides often involves the reaction of a corresponding pyrazole ester with hydrazine hydrate.[20][21][22] This protocol integrates safety checkpoints as a self-validating system.
Caption: A typical synthesis workflow for pyrazole carbohydrazides.
Detailed Protocol:
-
Preparation (in Fume Hood): To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting pyrazole ester (1 equivalent).
-
Solvent Addition: Add ethanol as the solvent. Stir until the ester is fully dissolved.
-
Reagent Addition (Critical Safety Step): While stirring, slowly and carefully add hydrazine hydrate (typically 1.5-2 equivalents) to the solution. Causality: Hydrazine hydrate is corrosive and toxic; this step must be performed in a fume hood with appropriate PPE to prevent inhalation of vapors and skin contact.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically monitored by Thin Layer Chromatography, TLC).[20]
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual hydrazine hydrate.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole carbohydrazide.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as IR, ¹H NMR, and Mass Spectrometry.[20][22][23]
Conclusion
Pyrazole carbohydrazide compounds are indispensable tools in the quest for new therapeutics. Their inherent reactivity, however, demands our utmost respect and diligence. By adopting a safety-first mindset grounded in a deep understanding of the chemical principles at play, we can mitigate the risks effectively. This guide serves as a framework for developing robust, self-validating safety protocols. Ultimately, the responsibility for a safe laboratory environment rests with every scientist. Through careful planning, rigorous adherence to procedure, and a culture of continuous safety awareness, we can continue to explore the vast potential of this important class of molecules safely and successfully.
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- Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. ()
- Safety Data Sheet Carbohydrazide Revision 4, D
- 1-Ethyl-1H-pyrazole-3-carbohydrazide - AK Scientific, Inc. ()
- 3-Methyl-1H-pyrazole-4-carbohydrazide - AK Scientific, Inc. ()
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- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide deriv
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- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
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Methodological & Application
Synthesis of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide: An Application Note and Detailed Protocol
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of pharmacological activities.[1] The introduction of a carbohydrazide moiety at the 5-position of the pyrazole ring creates a versatile scaffold for the synthesis of various heterocyclic systems and potential therapeutic agents.[1] This application note provides a comprehensive, two-step synthesis protocol for 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a key intermediate for further chemical elaboration.
The synthetic strategy commences with the formation of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, followed by its conversion to the target carbohydrazide via hydrazinolysis. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and characterization guidelines.
Core Molecular Properties
A summary of the key physicochemical properties of the target compound and its precursor is presented below for easy reference.
| Property | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | This compound |
| Molecular Formula | C₈H₁₂N₂O₂ | C₆H₁₀N₄O[2] |
| Molecular Weight | 168.19 g/mol | 154.17 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Boiling Point | Not readily available | Not readily available |
| Melting Point | Not readily available | 151-153 °C |
| Solubility | Soluble in common organic solvents | Soluble in polar solvents like ethanol and methanol |
Experimental Protocols
This section outlines the detailed, step-by-step procedures for the synthesis of this compound.
Part 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol is adapted from a patented procedure and involves a two-step, one-pot reaction. The first step is a Claisen condensation to form an intermediate, which is then cyclized with methylhydrazine.
Materials and Reagents:
-
Ethanol (absolute)
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Methylhydrazine (40% aqueous solution)
-
Acetic acid
-
Ice
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium ethoxide is highly reactive and corrosive. Handle with extreme care.
-
Methylhydrazine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Preparation of the Intermediate:
-
To a 100 L reaction kettle, add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.
-
Cool the reaction mixture to 5-15 °C using an ice bath.
-
Slowly add 2.56 kg of acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 24 hours.
-
Slowly add the reaction solution to 120 kg of ice water and adjust the pH to 2-3 with acetic acid.
-
Extract the aqueous layer with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Cyclization to Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate:
-
To a 100 L reaction kettle, add 20 kg of DMF and 5.86 kg of the crude intermediate from the previous step.
-
Cool the reaction mixture to 5-15 °C.
-
Slowly add 9.2 kg of 40% methylhydrazine dropwise, maintaining the internal temperature at or below 15 °C.
-
After the addition is complete, heat the reaction mixture to 40-50 °C and maintain for 8 hours.
-
Concentrate the reaction solution at 70-90 °C under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Part 2: Synthesis of this compound
This protocol describes the hydrazinolysis of the ethyl ester synthesized in Part 1. This is a common and effective method for the preparation of carbohydrazides from their corresponding esters.
Materials and Reagents:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (98-100%)
-
Ethanol (absolute)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Wear appropriate PPE.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution. An excess of hydrazine hydrate is used to drive the reaction to completion.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Dry the purified this compound in a vacuum oven.
-
Visualization of the Experimental Workflow
The following diagram illustrates the overall synthetic pathway from the starting materials to the final product.
Caption: Overall workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the final product is crucial to confirm its identity and purity. The following are the expected analytical data.
1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
The ¹H NMR spectrum is expected to show distinct signals for the methyl groups on the pyrazole ring, the pyrazole ring proton, and the protons of the carbohydrazide moiety.
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~2.2-2.4 (s, 3H, C3-CH₃)
-
~3.8-4.0 (s, 3H, N1-CH₃)
-
~6.5-6.7 (s, 1H, C4-H)
-
~4.5 (br s, 2H, -NH₂)
-
~9.5 (br s, 1H, -CONH-)
-
2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
~10-12 (C3-CH₃)
-
~35-37 (N1-CH₃)
-
~105-107 (C4)
-
~140-142 (C5)
-
~150-152 (C3)
-
~160-162 (C=O)
-
3. IR (Infrared) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Expected Absorption Bands (ν, cm⁻¹):
-
3300-3100 (N-H stretching of the hydrazide group)
-
1650-1630 (C=O stretching, amide I band)
-
1600-1580 (N-H bending, amide II band)
-
1550-1500 (C=N and C=C stretching of the pyrazole ring)
-
4. Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Expected m/z: 155.09 [M+H]⁺ for C₆H₁₀N₄O.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step procedure is robust and utilizes readily available starting materials. The provided characterization data will aid researchers in confirming the successful synthesis of the target compound. This versatile intermediate can be further utilized in the development of novel heterocyclic compounds with potential applications in the pharmaceutical industry.
References
- ResearchGate.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
- ChemRxiv.
- Google Patents.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]
- ResearchGate. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [Link]
Sources
experimental procedure for derivatizing pyrazole carbohydrazide
An Application Guide for the Derivatization of Pyrazole Carbohydrazide: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
Abstract
Pyrazole carbohydrazide is a privileged scaffold in medicinal chemistry and drug discovery, serving as a versatile building block for a vast array of biologically active molecules.[1][2][3] The inherent reactivity of the carbohydrazide moiety allows for straightforward chemical modifications, leading to diverse derivatives such as Schiff bases, N-acylhydrazides, and various heterocyclic systems.[1][4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5] This application note provides a detailed exploration of the experimental procedures for derivatizing pyrazole carbohydrazide, focusing on the underlying chemical principles, step-by-step protocols, and expert insights to ensure reproducible and efficient synthesis.
Introduction: The Significance of Pyrazole Carbohydrazide
The pyrazole nucleus is a cornerstone in the design of therapeutic agents, featured in numerous FDA-approved drugs like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[2][6] When functionalized with a carbohydrazide group (-CO-NH-NH₂), the pyrazole scaffold gains a highly reactive and versatile handle for chemical diversification. The carbohydrazide group is a key pharmacophore in its own right and acts as a potent hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[1]
The derivatization of pyrazole carbohydrazide is a critical strategy in drug development for:
-
Lead Optimization: Fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Structure-Activity Relationship (SAR) Studies: Systematically exploring how different functional groups impact biological activity.
-
Library Synthesis: Creating large collections of diverse compounds for high-throughput screening.
Core Principles: The Chemistry of Carbohydrazide Derivatization
The synthetic utility of pyrazole carbohydrazide stems from the nucleophilic nature of the terminal amino group (-NH₂) of the hydrazide moiety. This allows for a variety of chemical transformations.
Schiff Base Formation via Condensation
The most common derivatization is the condensation reaction with aldehydes or ketones to form hydrazones, also known as Schiff bases.[7][8] This reaction is typically acid-catalyzed. The catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the carbohydrazide. This is followed by dehydration to yield the stable C=N double bond of the Schiff base.[7][9]
Acylation and Sulfonylation
The terminal nitrogen of the carbohydrazide can be readily acylated or sulfonylated by reacting with acyl chlorides, anhydrides, or sulfonyl chlorides.[10][11] These reactions typically proceed in the presence of a base to neutralize the HCl or other acidic byproducts generated. This modification is useful for introducing a wide range of substituents and modulating the electronic and steric properties of the molecule.[12]
Cyclocondensation Reactions
The carbohydrazide moiety is an excellent precursor for synthesizing five-membered heterocyclic rings. By reacting with appropriate bifunctional reagents, it can undergo cyclocondensation to form stable aromatic systems like 1,3,4-oxadiazoles or 1,2,4-triazoles.[13] For example, reaction with carbon disulfide in a basic medium can lead to the formation of an oxadiazole-thione ring system.
Experimental Workflow and Visualization
The following diagram illustrates a generalized workflow for the synthesis of a pyrazole carbohydrazide Schiff base, one of the most fundamental derivatization procedures.
Caption: General workflow for pyrazole carbohydrazide Schiff base synthesis.
Detailed Protocol: Synthesis of (E)-N'-(4-chlorobenzylidene)-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
This protocol provides a representative example of Schiff base formation.
Objective
To synthesize a Schiff base derivative by reacting 1,3-diphenyl-1H-pyrazole-4-carbohydrazide with 4-chlorobenzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3-diphenyl-1H-pyrazole-4-carbohydrazide | Synthesis Grade | (e.g., Sigma-Aldrich) |
| 4-chlorobenzaldehyde | ReagentPlus®, ≥99% | (e.g., Sigma-Aldrich) |
| Ethanol (Absolute) | ACS Grade | (e.g., Fisher Scientific) |
| Glacial Acetic Acid | ACS Grade | (e.g., Fisher Scientific) |
| 50 mL Round-bottom flask | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with heating mantle | - | - |
| Buchner funnel and filter paper | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - |
| Standard laboratory glassware | - | - |
Step-by-Step Methodology
-
Reactant Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 g (3.5 mmol) of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide in 20 mL of absolute ethanol. Stir the mixture at room temperature until a clear solution is obtained.
-
Expert Insight: Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants and has an appropriate boiling point for refluxing, which accelerates the reaction rate without requiring excessively high temperatures.
-
-
Addition of Aldehyde: To the stirred solution, add 0.49 g (3.5 mmol) of 4-chlorobenzaldehyde. A slight turbidity may be observed.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.
-
Causality Explanation: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This activation is crucial for facilitating the nucleophilic attack by the terminal -NH₂ group of the carbohydrazide, which is a moderately weak nucleophile.[7]
-
-
Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with constant stirring for 2-3 hours.[14]
-
Self-Validation & Monitoring: The progress of the reaction should be monitored every 30-60 minutes using Thin-Layer Chromatography (TLC). A suitable eluent system is Ethyl Acetate/Hexane (e.g., 3:7 v/v). The reaction is complete when the spot corresponding to the starting carbohydrazide has disappeared.
-
-
Product Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the solid product will precipitate. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.
-
Expert Insight: Washing with cold ethanol is critical. It removes impurities without significantly dissolving the desired product, thereby maximizing yield.
-
-
Drying: Dry the purified white solid product in a vacuum oven at 50-60 °C for 2-4 hours or until a constant weight is achieved. The expected yield is typically high, often in the range of 85-95%.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp, defined melting point indicates high purity.
-
FT-IR (KBr, cm⁻¹): Look for the appearance of the C=N (imine) stretch (around 1600-1650 cm⁻¹) and the disappearance of the N-H stretching bands of the hydrazide's primary amine.
-
¹H NMR (DMSO-d₆, δ ppm): Expect to see a characteristic singlet for the imine proton (-N=CH-) around 8.5-9.0 ppm and the disappearance of the broad -NH₂ signal from the starting material.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product by identifying the molecular ion peak [M]⁺ or [M+H]⁺.
Summary of Derivatization Strategies
The following table summarizes key parameters for common derivatization reactions of pyrazole carbohydrazide.
| Derivatization Type | Reagent Class | Typical Conditions | Expected Yield | Key Application |
| Schiff Base | Aldehydes, Ketones | Ethanol, Acetic Acid (cat.), Reflux, 2-4 h | 80-95% | Broad-spectrum biological screening, SAR studies |
| Acylation | Acyl Chlorides | DCM/Pyridine, 0 °C to RT, 3-6 h | 75-90% | Introduce amide functionality, modulate polarity |
| Sulfonylation | Sulfonyl Chlorides | Chloroform, Base (e.g., DIPEA), 60 °C, 10-12 h | 50-70% | Introduce sulfonamide group, potential enzyme inhibitors[11] |
| Cyclocondensation | Carbon Disulfide (CS₂) | Ethanol/KOH, Reflux, 8-10 h | 60-80% | Create novel heterocyclic systems (e.g., oxadiazoles) |
Conclusion
Pyrazole carbohydrazide is an exceptionally valuable starting material for the synthesis of diverse and pharmacologically relevant compounds. The derivatization reactions, particularly Schiff base formation, are robust, high-yielding, and procedurally simple, making them accessible for a wide range of applications in medicinal chemistry and chemical biology. By understanding the underlying mechanisms and following validated protocols, researchers can efficiently expand their compound libraries and accelerate the drug discovery process.
References
- Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
- Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324.
- Guareschi, E., Pironi, M., & Pinza, M. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235.
- Royal Society of Chemistry. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2619.
- Tüzün, B., Karaduman, A. B., & Kaplancıklı, Z. A. (2019). Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors. Bioorganic Chemistry, 84, 41-50.
- Mandal, S. K., Natarajan, S., & Bhunia, A. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Angewandte Chemie International Edition, 60(21), 11843-11848.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Cyclo-condensation and rearrangement reactions of 2-oxo-pyrazolo[3,4-b]-pyridine-carbonylhydrazide 15.
- ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
- ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- MDPI. (n.d.). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- CoLab. (n.d.). Investigation of Pyrazole Compounds. VIII.1 Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine.
- ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
- National Center for Biotechnology Information. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
- Royal Society of Chemistry. (n.d.). Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles.
- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
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- 8. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Scaffolds and the Imperative for Rigorous Analytical Characterization
Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, allows for extensive functionalization, leading to a rich chemical diversity and a broad spectrum of applications.[2] This structural flexibility, however, necessitates a robust and multi-faceted analytical approach to unambiguously determine the chemical structure, purity, and solid-state properties of newly synthesized pyrazole compounds.
This comprehensive guide provides detailed application notes and validated protocols for the characterization of pyrazole derivatives. Moving beyond a mere listing of techniques, this document delves into the causality behind experimental choices, offering insights honed from practical experience to empower researchers in their drug discovery and development endeavors. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Logical Workflow for Pyrazole Characterization
A systematic approach to characterizing pyrazole compounds is crucial for efficient and comprehensive analysis. The following workflow outlines a logical progression of analytical techniques, from initial structural elucidation to in-depth physicochemical profiling.
Caption: A logical workflow for the comprehensive characterization of pyrazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and indispensable tool for the structural determination of pyrazole derivatives in solution.[3] ¹H and ¹³C NMR provide detailed information about the molecular framework, while 2D NMR techniques are crucial for unambiguous assignments, especially in complex or isomeric structures.
Key Considerations for NMR Analysis of Pyrazoles
-
Tautomerism: N-unsubstituted pyrazoles can exist as tautomers, which can lead to averaged signals or the presence of multiple species in the NMR spectrum.[4] Variable temperature NMR studies can be employed to resolve these tautomers.[5]
-
Solvent Effects: The choice of deuterated solvent can influence chemical shifts, particularly for N-H protons and atoms involved in hydrogen bonding.[6]
-
Proton Exchange: The N-H proton signal can be broad or even absent due to chemical exchange with residual water or other pyrazole molecules.[5]
Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazole Derivatives
The following table summarizes typical chemical shift ranges for protons and carbons in pyrazole rings. These values are illustrative and can be influenced by substituents.
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| N-H | 10.0 - 13.0 | - | Often broad; exchangeable with D₂O.[5][7] |
| C3-H | 7.5 - 8.5 | 135 - 155 | |
| C4-H | 6.0 - 7.0 | 100 - 115 | |
| C5-H | 7.5 - 8.5 | 125 - 145 |
Experimental Protocol: 1D and 2D NMR Analysis
Objective: To obtain comprehensive structural information for a synthesized pyrazole derivative.
Materials:
-
Pyrazole sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Protocol:
-
Sample Preparation: Accurately weigh the pyrazole sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If desired, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if necessary for complex structures):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.[5]
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to elucidate the complete structure.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical technique for determining the molecular weight of pyrazole compounds and providing valuable structural information through fragmentation analysis.[8] Both electron ionization (EI) for volatile compounds and electrospray ionization (ESI) for less volatile or more polar compounds are commonly used.[9]
Common Fragmentation Pathways of Pyrazole Rings
The fragmentation of the pyrazole ring is influenced by the nature and position of substituents. Common fragmentation pathways include:
-
Loss of N₂: A characteristic fragmentation for some pyrazoles.
-
Loss of HCN: Another common fragmentation pathway.[8]
-
Ring Cleavage: The pyrazole ring can undergo cleavage to form various fragment ions.[10]
Experimental Protocol: LC-MS Analysis
Objective: To determine the molecular weight and assess the purity of a pyrazole compound.
Materials:
-
Pyrazole sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for enhancing ionization)
-
LC-MS system (e.g., with ESI source)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the pyrazole sample (typically 1-10 µg/mL) in a suitable solvent compatible with the mobile phase.
-
LC Method Development:
-
Select a suitable reversed-phase C18 column.[3]
-
Develop a gradient elution method using a mobile phase of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to aid protonation.
-
-
MS Parameter Optimization:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve maximum signal intensity for the analyte.
-
Acquire data in both positive and negative ion modes to determine the best ionization mode.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight.
-
Analyze the fragmentation pattern in MS/MS experiments if further structural confirmation is needed.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantioseparation
HPLC is the workhorse technique for determining the purity of pyrazole compounds and for the separation of enantiomers in chiral derivatives.[3] Reversed-phase HPLC is the most common mode used.[3]
Method Development Considerations for HPLC
-
Column Selection: A C18 column is a good starting point for most pyrazole derivatives.
-
Mobile Phase: A mixture of water or buffer with acetonitrile or methanol is typically used. The pH of the mobile phase can be adjusted to control the retention of ionizable pyrazoles.
-
Detection: UV detection is widely used, as the pyrazole ring and any aromatic substituents absorb in the UV region.[3]
Protocol: Reversed-Phase HPLC for Purity Analysis
Objective: To determine the purity of a synthesized pyrazole compound.
Materials:
-
Pyrazole sample
-
HPLC-grade solvents (acetonitrile, water)
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Protocol:
-
Sample Preparation: Prepare a stock solution of the pyrazole sample in the mobile phase or a compatible solvent. Dilute to a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is 50:50 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Select a wavelength of maximum absorbance for the pyrazole compound (typically determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
For chiral pyrazole derivatives, specialized chiral stationary phases (CSPs), such as polysaccharide-based columns, are employed for enantioselective separation.[11][12]
X-ray Crystallography: The Definitive Structural Determination
Single-crystal X-ray crystallography provides the unambiguous, three-dimensional atomic arrangement of a pyrazole derivative in the solid state.[13] This technique is invaluable for confirming the absolute structure, stereochemistry, and intermolecular interactions such as hydrogen bonding.[14][15]
Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of a pyrazole compound.
Materials:
-
Single crystals of the pyrazole derivative of suitable size and quality.
-
Single-crystal X-ray diffractometer.
Protocol:
-
Crystal Growth: Grow single crystals of the pyrazole compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Selection and Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head.[13]
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[13]
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXT).[2]
-
Refine the structural model to obtain accurate bond lengths, bond angles, and thermal parameters.
-
-
Data Analysis and Visualization: Analyze the final structure to understand molecular conformation, packing, and intermolecular interactions.
The following table presents example crystallographic data for pyrazole derivatives, highlighting the diversity in their solid-state structures.
| Parameter | Compound I | Compound II |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| Reference | [13] | [13] |
Vibrational and Electronic Spectroscopy: Complementary Characterization
FTIR and UV-Vis spectroscopy provide valuable complementary information about the functional groups and electronic properties of pyrazole compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify characteristic functional groups within the pyrazole molecule.
-
N-H Stretch: A broad band typically observed in the range of 3100-3500 cm⁻¹.[9]
-
C=N Stretch: Appears in the region of 1580-1624 cm⁻¹.[16]
-
C=C Stretch: Observed around 1542 cm⁻¹.[9]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the pyrazole derivative, which is useful for quantitative analysis and for understanding the electronic structure. The absorption maxima are dependent on the chromophores present in the molecule.[17][18][19]
Conclusion
The comprehensive analytical characterization of pyrazole compounds is a multi-step process that requires the judicious application of a suite of orthogonal techniques. This guide has provided detailed protocols and expert insights into the most critical analytical methods, from initial structural elucidation by NMR and MS to purity assessment by HPLC and definitive structural determination by X-ray crystallography. By following a logical workflow and understanding the principles behind each technique, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the discovery and development of novel pyrazole-based therapeutics and materials.
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- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate.
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- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
- Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile - NINGBO INNO PHARMCHEM CO.,LTD.
- Mass spectrometric study of some pyrazoline derivatives - ResearchGate.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate.
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- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
- Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate.
- The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. - ResearchGate.
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
- FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate.
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - NIH.
- The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate.
- Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed.
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- UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate.
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- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - NIH.
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- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column | Journal of AOAC INTERNATIONAL | Oxford Academic.
- Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents | World Journal of Pharmaceutical Sciences.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR.
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Comprehensive Spectroscopic Characterization of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide by NMR and Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the definitive structural elucidation of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound representative of a class with significant therapeutic potential.[1][2][3] Pyrazole carbohydrazide derivatives are key pharmacophores in drug discovery, noted for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][4] Given the stringent requirements for chemical characterization in drug development, robust and reproducible analytical methodologies are paramount. This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a self-validating system for identity, purity, and stability assessment. We delve into the causality behind experimental choices, from solvent selection in NMR to mobile phase composition in LC-MS, ensuring technical accuracy and field-proven insights.
Introduction: The Significance of Pyrazole Derivatives
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[2] Its derivatives have demonstrated a vast range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The incorporation of a carbohydrazide moiety often enhances or modifies this biological activity, making these compounds particularly attractive for the development of novel therapeutics.[1][5] For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[2]
The subject of this note, this compound, serves as a model compound. Its unambiguous structural confirmation is the foundational step in any research or development pipeline. NMR spectroscopy provides unparalleled detail on the molecular framework and connectivity, while mass spectrometry offers precise molecular weight determination and fragmentation data that further confirms the structure.
Synthesis and Sample Preparation
A reliable synthesis is the prerequisite for obtaining high-quality analytical data. The title compound can be synthesized from its corresponding ester, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, which is accessible via the reaction of an intermediate with methylhydrazine.[6] The final conversion to the hydrazide is a standard procedure.
Synthesis Pathway Overview
Caption: Synthesis of the target carbohydrazide from its ethyl ester precursor.
Protocol 2.1: Sample Preparation for Analysis
The choice of solvent is critical for acquiring high-quality NMR data.[7] For polar compounds like hydrazides, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and slows the exchange of labile N-H protons with residual water, allowing for their observation.[8]
-
For NMR Spectroscopy:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆.
-
Vortex the mixture until the sample is fully dissolved. Sonication may be used if necessary.[7]
-
Transfer the clear solution to a 5 mm NMR tube.
-
-
For LC-MS/MS Analysis:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or a mixture of water and acetonitrile.
-
Perform serial dilutions from the stock solution to create calibration standards and quality control (QC) samples at desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).[9]
-
The final diluent should ideally match the initial mobile phase conditions to ensure good peak shape.[10]
-
NMR Spectroscopic Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation. A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the atomic arrangement.
Protocol 3.1: ¹H and ¹³C NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).[11]
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Data Interpretation and Predicted Spectra
The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.
Caption: Labeled structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)
| Atom Label | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | Rationale & Notes |
|---|---|---|---|---|---|
| 1-CH₃ | ~3.8 - 4.0 | Singlet | 3H | ~35 - 38 | N-methyl groups on pyrazoles are typically downfield. |
| 3-CH₃ | ~2.2 - 2.4 | Singlet | 3H | ~12 - 15 | C-methyl group deshielded by the aromatic ring. Similar to values for 3,5-dimethyl pyrazoles.[12] |
| C4-H | ~6.1 - 6.3 | Singlet | 1H | ~106 - 109 | The sole proton on the pyrazole ring, appearing as a sharp singlet.[12] |
| C5-C=O | - | - | - | ~158 - 162 | Carbonyl carbon of the hydrazide group. |
| -NH- | ~9.5 - 10.0 | Broad Singlet | 1H | - | Labile proton, chemical shift is concentration and temperature dependent. |
| -NH₂ | ~4.5 - 5.0 | Broad Singlet | 2H | - | Labile protons, often broad. Shift can vary significantly. |
| C3 | - | - | - | ~148 - 152 | Quaternary carbon of the pyrazole ring attached to a methyl group. |
| C4 | - | - | - | ~106 - 109 | Protonated carbon of the pyrazole ring. |
| C5 | - | - | - | ~138 - 142 | Quaternary carbon attached to the carbohydrazide moiety. |
Mass Spectrometric Analysis
LC-MS/MS is a highly sensitive and selective technique used to confirm molecular weight and provide structural information through fragmentation analysis.[13]
Protocol 4.1: LC-MS/MS Method Development
A generic method for small polar molecules provides a robust starting point.[9][14]
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse phase column (e.g., 2.1 x 50 mm, 2.6 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to 95% B over several minutes, hold, and then re-equilibrate.[10]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). ESI is highly efficient for polar molecules.[13]
-
Full Scan (MS1): Scan a mass range of m/z 50-300 to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Optimize collision energy to produce a stable and informative fragmentation pattern.
-
Data Interpretation and Fragmentation Pathway
The calculated monoisotopic mass of C₆H₁₀N₄O is 154.0855 g/mol . The primary ion observed in ESI+ mode will be the protonated molecule, [M+H]⁺, at m/z 155.0928 .
The fragmentation of pyrazoles often involves the expulsion of stable neutral molecules like HCN or N₂.[15] For this compound, the most likely fragmentation pathway involves the cleavage of the amide bond, which is a common fragmentation route for amides and related structures.[16][17]
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Application Note: Elucidating the Molecular Architecture of Pyrazole Carbohydrazides using FTIR Spectroscopy
Introduction: The Significance of Pyrazole Carbohydrazides and the Role of Vibrational Spectroscopy
Pyrazole carbohydrazide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, are intrinsically linked to their unique molecular structure.[3][4] A precise understanding of the functional group arrangement within these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful, non-destructive analytical technique for the qualitative identification of functional groups within a molecule.[5][6] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which acts as a unique molecular "fingerprint".[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of FTIR spectroscopy for the structural characterization of pyrazole carbohydrazide functional groups. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer a detailed interpretation of the resulting spectra.
Fundamental Principles: The Vibrational Language of Molecules
At its core, FTIR spectroscopy probes the vibrational transitions of molecules.[5][7] Covalent bonds within a molecule are not static; they are in continuous motion, undergoing stretching and bending vibrations at specific quantized frequencies. When the frequency of the incident infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, leading to a change in the vibrational amplitude.[7] The FTIR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), which is inversely proportional to the wavelength of the absorbed radiation.[9]
The position, intensity, and shape of the absorption bands in an FTIR spectrum provide a wealth of information about the molecule's functional groups and overall structure.[8][9] For instance, the stretching vibration of a carbonyl group (C=O) will appear in a different region of the spectrum than the stretching vibration of an N-H bond. Furthermore, factors such as hydrogen bonding and the electronic environment of a functional group can cause shifts in its characteristic absorption frequency.
Spectral Interpretation: Decoding the Fingerprint of Pyrazole Carbohydrazides
The FTIR spectrum of a pyrazole carbohydrazide can be logically dissected into regions corresponding to the vibrations of the pyrazole ring, the carbohydrazide moiety, and any substituents present on the molecule. A systematic approach to spectral interpretation is crucial for accurate structural elucidation.[7]
Key Spectral Regions and Functional Group Assignments
The interpretation of an FTIR spectrum is best approached by examining distinct regions where specific functional groups are known to absorb.[9] For pyrazole carbohydrazides, the following regions are of primary interest:
-
4000-2500 cm⁻¹: The Single Bond Region. This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.
-
2500-2000 cm⁻¹: The Triple Bond Region. This region is typically quiet for pyrazole carbohydrazides unless specific functional groups like nitriles or alkynes are present.
-
2000-1500 cm⁻¹: The Double Bond Region. This is a critical region for identifying carbonyl (C=O) and C=N bonds.
-
Below 1500 cm⁻¹: The Fingerprint Region. This complex region contains a multitude of overlapping bending and stretching vibrations that are unique to the overall molecular structure.[7]
The following table summarizes the characteristic vibrational frequencies for the key functional groups found in pyrazole carbohydrazides:
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H (Amide & Hydrazide) | Stretching | 3400 - 3200 | Medium - Strong | Often appears as two bands for primary amines (-NH₂). Broadening can indicate hydrogen bonding.[7] |
| N-H (Pyrazole Ring) | Stretching | ~3370 | Medium | May be broad due to hydrogen bonding.[10] |
| C-H (Aromatic/Heterocyclic) | Stretching | 3100 - 3000 | Medium - Weak | |
| C=O (Amide I) | Stretching | 1710 - 1650 | Strong | The exact position is sensitive to hydrogen bonding and conjugation.[7][11] |
| N-H (Amide II) | Bending | 1650 - 1550 | Medium - Strong | In-plane bending coupled with C-N stretching. |
| C=N (Pyrazole Ring) | Stretching | 1600 - 1475 | Medium - Variable | |
| C=C (Pyrazole Ring) | Stretching | 1550 - 1450 | Medium - Variable | Multiple bands may be observed.[12] |
| C-N (Amide & Pyrazole) | Stretching | 1400 - 1200 | Medium | Can be coupled with other vibrations.[13][14] |
Experimental Protocols: Ensuring Data Integrity and Reproducibility
The quality of an FTIR spectrum is highly dependent on proper sample preparation and instrument operation.[15] The following protocols are designed to be self-validating, ensuring reliable and reproducible results.
Sample Preparation
The choice of sample preparation technique depends on the physical state of the pyrazole carbohydrazide derivative.
Protocol 1: KBr Pellet Method for Solid Samples
This is a common method for obtaining high-quality transmission spectra of solid samples.[15]
-
Rationale: Potassium bromide (KBr) is transparent to infrared radiation and acts as a matrix to hold the sample. Grinding the sample to a fine powder minimizes light scattering, and pressing it into a transparent pellet ensures a uniform path length for the IR beam.
-
Step-by-Step Methodology:
-
Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of the solid pyrazole carbohydrazide sample to a fine, consistent powder.[15]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[15] The sample concentration in KBr should be in the range of 0.2% to 1%.[16]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a clear, transparent pellet.[15] A cloudy pellet indicates insufficient grinding or the presence of moisture.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Protocol 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples
ATR-FTIR is a versatile technique that requires minimal sample preparation.[5]
-
Rationale: The IR beam is directed into a crystal with a high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. The sample absorbs energy at specific frequencies from the evanescent wave, and the attenuated beam is then directed to the detector.
-
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum of the clean, empty ATR crystal.[17]
-
Sample Application: Place a small amount of the solid or liquid pyrazole carbohydrazide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[15]
-
Pressure Application: For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[17]
-
Data Acquisition: Collect the sample spectrum.
-
Data Acquisition and Processing
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio improves with the square root of the number of scans)
-
-
Data Processing:
-
Background Subtraction: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[5]
-
Baseline Correction: If the baseline of the spectrum is sloped, a baseline correction should be applied to improve the accuracy of peak identification.
-
Peak Picking: Use the software's peak picking tool to identify the wavenumbers of the absorption maxima.
-
Data Visualization and Workflow
A logical workflow is essential for systematic FTIR analysis. The following diagram illustrates the key stages from sample preparation to spectral interpretation.
Caption: Workflow for FTIR analysis of pyrazole carbohydrazides.
Troubleshooting and Data Validation
| Problem | Possible Cause | Solution |
| Broad, intense peak around 3400 cm⁻¹ | Presence of water in the sample or KBr. | Dry the sample and KBr thoroughly. Store KBr in a desiccator. |
| Sloping baseline | Poor sample-crystal contact (ATR) or uneven pellet thickness (KBr). | Re-prepare the sample, ensuring good contact or a uniform pellet. Apply a baseline correction. |
| Noisy spectrum | Insufficient number of scans or low sample concentration. | Increase the number of scans. Prepare a more concentrated sample. |
| Sharp, intense peaks at ~2350 cm⁻¹ | Atmospheric carbon dioxide. | This is a common artifact and can usually be ignored. Ensure the sample compartment is purged if high sensitivity is required. |
To validate the data, it is recommended to:
-
Run a known standard to verify instrument performance.
-
Compare the obtained spectrum with literature data for similar compounds.
-
Correlate the FTIR data with results from other analytical techniques such as NMR and Mass Spectrometry for unambiguous structure confirmation.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of pyrazole carbohydrazide derivatives. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently identify key functional groups and gain valuable insights into the molecular architecture of these pharmacologically important compounds. A systematic and well-documented approach is key to ensuring the scientific integrity and reproducibility of the results, ultimately accelerating the drug discovery and development process.
References
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- Unknown.
- Daidone, G., Maggio, B., & Plescia, S. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- Unknown. Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. [Link]
- Polymer Chemistry Characterization Lab.
- Fouad, R., et al. (2020).
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- Pop, R., et al. (2022).
- RTI Labor
- Unknown. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
- Nandiyanto, A. B. D., et al. (2022). Interpretation of Fourier Transform Infrared Spectra (FTIR). http:/ /ejournal.upi. edu. [Link]
- Unknown. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- Zhang, J., et al. (2014). A full vibrational assignment of carbohydrazide based on the B3LYP/cc-pVTZ level of theory.
- Bouabdallah, I., et al. (2017). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
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- Specac Ltd. Interpreting Infrared Spectra. [Link]
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- Al-Amiery, A. A., et al. (2022). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF.
- Unknown. Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide | Request PDF. [Link]
- El-Gazzar, M. G., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- Al-Otaibi, A. A. (2006). Analysis of the structure and vibrational spectra of glucose and fructose. SciELO. [Link]
- Wierzejewska, M., & Abramczyk, H. (2022).
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pyrazole Derivatives
Introduction: The Significance of Pyrazole Purification
The pyrazole scaffold is a fundamental building block in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The efficacy and safety of these active pharmaceutical ingredients (APIs) are directly dependent on their purity. High-Performance Liquid Chromatography (HPLC) stands as the most powerful and versatile technique for the analysis and purification of pyrazole derivatives, prized for its high resolution, sensitivity, and adaptability.[2][3]
This guide provides a detailed framework for developing robust HPLC purification methods for pyrazole derivatives. It moves beyond a simple recitation of steps to explain the underlying chromatographic principles, enabling scientists to make informed decisions for efficient and effective purification, from analytical method development to preparative scale-up.
Foundational Principles: Method Development Strategy
A successful purification strategy begins at the analytical scale. The goal is to develop a high-resolution separation method that can be effectively scaled up for preparative chromatography.[4][5] The logical flow of method development is a systematic process rooted in the physicochemical properties of the target pyrazole derivative.[3]
Understanding the Analyte: Pyrazole Properties
Pyrazoles are nitrogen-containing heterocyclic compounds. Their basicity can lead to challenging interactions with standard silica-based HPLC columns. The acidic nature of residual silanols on the stationary phase can cause peak tailing or streaking, compromising resolution.[6] Therefore, method development must account for these potential interactions from the outset.
The Core of Separation: Column and Mobile Phase Selection
Reversed-Phase HPLC (RP-HPLC) is the predominant mode for purifying pyrazole derivatives.[2][3] This technique utilizes a non-polar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity.
Stationary Phase (Column) Selection:
The C18 (octadecylsilane) column is the workhorse and most common choice for separating pyrazole derivatives due to its versatility and wide range of hydrophobic selectivity.[3]
-
Expert Insight: While C18 is a starting point, not all C18 columns are created equal. Differences in end-capping, silica purity, and bonding density can significantly alter selectivity. For pyrazoles prone to peak tailing, consider columns with advanced end-capping or "low silanol activity" to minimize unwanted ionic interactions.[7] For particularly challenging separations, screening different C18 chemistries or even alternative phases like Phenyl-Hexyl or Cyano (CN) can be beneficial.
Mobile Phase Selection & Optimization:
The mobile phase composition is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[8][9]
-
Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents mixed with an aqueous component.[3][8]
-
Acetonitrile generally provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.
-
-
Aqueous Phase & pH Control: The basic nature of many pyrazoles necessitates pH control of the mobile phase to ensure consistent ionization and good peak shape.
-
Acidic Modifiers: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (FA) is a standard practice.[1][2][7] These modifiers (typically at 0.1% v/v) protonate the basic pyrazole nitrogen, leading to a consistent charge state. They also protonate residual silanols on the stationary phase, masking their negative charge and dramatically reducing peak tailing.
-
Buffers: For methods requiring precise pH control, buffers such as phosphate or acetate are used.[3] This is critical when working near the pKa of the analyte to ensure reproducibility.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Decision workflow for initial HPLC method development.
Generic Protocol: Analytical Method Development
This protocol provides a starting point for developing a separation method for a novel pyrazole derivative.
Materials and Equipment
-
HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]
-
HPLC-grade Acetonitrile and/or Methanol
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Sample: Pyrazole derivative dissolved in a suitable solvent (e.g., Methanol or mobile phase)[1]
-
Syringe filters (0.22 or 0.45 µm)
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA (or FA) in Water.
-
Solvent B: 0.1% TFA (or FA) in Acetonitrile.
-
Degas both solvents thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Instrument Setup & Equilibration:
-
Install the C18 column and set the column temperature (e.g., 25-30 °C).[2][3]
-
Set the detector wavelength. If the UV maximum is unknown, use a PDA detector to scan a range (e.g., 200-400 nm) and select an optimal wavelength for the compound of interest. Common wavelengths for pyrazoles are in the 206-290 nm range.[1][3]
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.
-
-
Chromatographic Run (Scouting Gradient):
-
Data Analysis and Optimization:
-
Examine the chromatogram for peak shape, resolution between the target peak and impurities, and retention time.
-
If resolution is poor, adjust the gradient slope. A shallower gradient provides better resolution for closely eluting compounds.
-
If peak shape is poor (tailing), ensure the acidic modifier is present and effective. Consider switching from FA to the stronger ion-pairing agent TFA.
-
Example Analytical Conditions
The following table summarizes starting conditions reported in the literature for various pyrazole derivatives, which can be adapted as needed.[3]
| Analyte | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Pyrazoline Derivative | Eclipse XDB C18 (150x4.6mm, 5µm) | 0.1% TFA in Water : Methanol (20:80) | 1.0 | 206 | [1] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | C18 (250x4.6mm, 5µm) | 0.1% TFA in Water : Acetonitrile (25:75) | 1.0 | 254 | [2] |
| Celecoxib | C18 | Methanol : Water (85:15) | - | 251 | [3] |
| Sildenafil Citrate | C18 (150x4.6mm, 5µm) | Buffer(pH 3.0) : MeOH : ACN (58:25:17) | 1.0 | 290 | [3] |
| (4Z) 3-methyl-1-(4-nitrobenzoyl)... | Luna 5µ C18 (250x4.8mm) | Acetonitrile : Water (90:10) | 0.8 | 237 | [10] |
Scaling Up: From Analytical to Preparative Purification
The primary goal of preparative HPLC is to isolate a desired compound with high purity and yield.[4] Scaling up a method requires adjusting parameters to accommodate larger column dimensions and higher sample loads.[5][11]
The Principle of Scaling
The key is to maintain the linear velocity of the mobile phase and the gradient profile relative to the column volume. This ensures that the separation achieved at the analytical scale is replicated on the preparative column.[12] The most straightforward approach is to use a column packed with the same stationary phase (chemistry and particle size) but with a larger internal diameter.[11][12]
Scale-Up Calculations
The scale-up factor is determined by the cross-sectional area of the columns.
**Scale-Up Factor (SF) = (d_prep² / d_anal²) **
Where:
-
d_prep = internal diameter of the preparative column
-
d_anal = internal diameter of the analytical column
This factor is used to adjust the flow rate and sample load:
-
New Flow Rate (F_prep) = F_anal * SF
-
New Sample Load (L_prep) = L_anal * SF
Gradient Time Adjustment: If columns of different lengths are used, the gradient time must also be adjusted to keep the separation consistent.[12]
dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Conceptual diagram of scaling up HPLC parameters.
Preparative Protocol
-
System & Column Change: Switch to a preparative HPLC system equipped with a larger pump head, larger sample loop, and a fraction collector. Install the preparative column.
-
Calculate & Set New Parameters: Use the formulas above to calculate the new flow rate. Set the gradient times according to the instrument's software recommendations or manual calculations.
-
Sample Preparation & Loading Study:
-
Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to avoid precipitation on the column. The sample should be fully solubilized.
-
Perform a loading study. Start with the calculated sample load and incrementally increase it on subsequent runs until the resolution between the target peak and the closest impurity begins to degrade (peaks start to merge).[13] This determines the maximum optimal load for your purification.
-
-
Purification Run & Fraction Collection:
-
Equilibrate the preparative column (this will take longer and use more solvent than the analytical column).
-
Inject the optimized sample load.
-
Collect fractions based on the UV detector signal. Modern software allows for automated collection based on peak detection (threshold, slope).
-
-
Post-Purification:
-
Analyze the collected fractions using the original analytical HPLC method to confirm purity.
-
Combine the pure fractions and remove the solvent via rotary evaporation or lyophilization.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing/Streaking | Secondary ionic interactions with silica.[6] | Add/increase acidic modifier (0.1% TFA). Use a column specifically designed for basic compounds or one with high-purity, end-capped silica. |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient slope (make it shallower for better separation).[6] Try switching the organic modifier (e.g., from ACN to MeOH) to alter selectivity. |
| Compound Not Eluting | Compound is too polar for the mobile phase. | Increase the initial percentage of the organic modifier (Solvent B) or use a stronger organic modifier.[6] |
| Poor Peak Shape at Prep Scale | Column overloading. | Reduce the sample mass injected onto the column.[13] Ensure the sample is fully dissolved in the injection solvent. |
| No UV Signal | Compound lacks a UV chromophore. | Use an alternative detector like an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).[6] |
References
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Current Pharmaceutical Analysis.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Comparative analysis of analytical methods for pyrazole derivatives.
- Thermo Fisher Scientific. (2019, July 11). Prep LC 101: Scaling up with Preparative HPLC.
- Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- SiliCycle. (n.d.). How to scale-up a column for preparative isolation/purification from analytical conditions?.
- Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2.
- Aubin, A. (2016, August 8). Method Scaling in Preparative HPLC: Analytical Method & Preparative Method.
- ResearchGate. (2014, April 17). How can I scale up from analytical to preparative HPLC?.
- El-Behairy, M. F., & El-Azzouny, A. A. (2021). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches.
- El-Behairy, M. F., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- El-Behairy, M. F., et al. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- ResearchGate. (n.d.). Optimization of the Mobile Phase Composition.
- Chromatography Forum. (2002, December 19). HPLC conditions for basic compound?.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 5. silicycle.com [silicycle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
Application Notes & Protocols: Leveraging 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its five-membered aromatic ring containing two adjacent nitrogen atoms offers a unique combination of physicochemical properties, including metabolic stability and versatile hydrogen bonding capabilities. This has led to the successful development of numerous therapeutic agents, from the classic anti-inflammatory drug Celecoxib to modern kinase inhibitors.
At the heart of this scaffold's utility is the functionalization that dictates its biological target and activity. 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide emerges as a particularly valuable starting material. The carbohydrazide moiety (-CONHNH₂) is a highly reactive and versatile chemical handle, serving as a linchpin for constructing a diverse library of more complex heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, key therapeutic applications, and detailed protocols for researchers engaged in drug discovery.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₄O | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Solid | |
| InChI Key | JNCYYXYBTYXWKZ-UHFFFAOYSA-N | |
| SMILES | Cc1cc(C(=O)NN)n(C)n1 |
Synthetic Pathways & Core Reactions
The true power of this compound lies in the reactivity of its terminal hydrazide group. This functional group is a gateway to a multitude of heterocyclic scaffolds, each with distinct pharmacological potential. The primary transformations involve condensation and cyclization reactions.
Figure 1: Key synthetic transformations originating from this compound.
Therapeutic Applications: From Scaffold to Drug Candidate
Derivatives synthesized from this compound have demonstrated a remarkable breadth of biological activities, underscoring the scaffold's versatility in targeting diverse pathological pathways.
Figure 2: Spectrum of biological activities for derivatives of the core scaffold.
Anticancer Activity
The pyrazole core is a cornerstone in the design of novel anticancer agents. Derivatives of pyrazole carbohydrazides have shown potent growth-inhibitory effects against various cancer cell lines, including A549 (lung) and HepG2 (liver). The mechanism often involves inducing apoptosis, as demonstrated by salicylaldehyde-pyrazole-carbohydrazide derivatives.
Antimicrobial Agents
Pyrazole carbohydrazide derivatives are a rich source of compounds with significant antimicrobial properties. By condensing the carbohydrazide with different aromatic or heterocyclic aldehydes, chemists can generate Schiff bases that exhibit potent and broad-spectrum activity against both bacterial and fungal pathogens. The nature of the substituent on the aldehyde is crucial in determining the potency and spectrum of antimicrobial action.
Anti-inflammatory Drugs
The pyrazole ring is famously present in COX-2 inhibitors like Celecoxib. This legacy continues with newer derivatives. The carbohydrazide moiety can be used to synthesize pyrazolone derivatives and other related structures that exhibit effective anti-inflammatory activity, often through the inhibition of prostaglandin synthesis.
Anticonvulsant Properties
Researchers have successfully developed pyrazole-based compounds with significant anticonvulsant activity. Derivatives of carbohydrazides have shown protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, which are standard preclinical tests for evaluating potential antiepileptic drugs. The reversal of the aromatic units' position on the carbohydrazide moiety has been shown to influence anticonvulsant effects.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of key intermediates and final heterocyclic compounds. These are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Synthesis of a Bioactive Schiff Base (Hydrazone) Derivative
Objective: To synthesize N'-[(E)-(4-hydroxyphenyl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide, a representative Schiff base with potential antimicrobial or anticancer activity.
Rationale: The condensation of a carbohydrazide with an aldehyde is a robust and high-yielding reaction. The use of a catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the terminal nitrogen of the hydrazide.
Materials:
-
This compound (1.0 mmol, 154.17 mg)
-
4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer
-
TLC plates (Silica gel 60 F₂₅₄), filtration apparatus
Procedure:
-
Dissolution: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 4-hydroxybenzaldehyde (1.0 mmol) to 15 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst for the condensation reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting materials and the appearance of a new, single spot indicates reaction completion.
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, slowly add the reaction mixture to 25 mL of ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified solid in a vacuum oven. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Synthesis of a 1,3,4-Oxadiazole Derivative
Objective: To synthesize 2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole via cyclodehydration.
Rationale: This protocol demonstrates the conversion of the carbohydrazide into a stable, five-membered 1,3,4-oxadiazole ring. The reaction first proceeds through the formation of an N-acylhydrazone intermediate by reacting the carbohydrazide with an acyl chloride. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
Materials:
-
This compound (1.0 mmol, 154.17 mg)
-
Benzoyl chloride (1.1 mmol, 155.2 mg)
-
Pyridine (dry, 5 mL)
-
Phosphorus oxychloride (POCl₃, 5 mL)
-
Round-bottom flask (50 mL), ice bath, magnetic stirrer
-
Sodium bicarbonate solution (saturated), filtration apparatus
Procedure:
-
Acylation (Step 1): Dissolve this compound (1.0 mmol) in 5 mL of dry pyridine in a 50 mL round-bottom flask and cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Add benzoyl chloride (1.1 mmol) dropwise to the stirred solution while maintaining the temperature at 0-5°C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Intermediate Isolation: Pour the reaction mixture into ice-cold water. The solid N'-benzoyl-1,3-dimethyl-1H-pyrazole-5-carbohydrazide intermediate will precipitate. Filter, wash with water, and dry the solid.
-
Cyclodehydration (Step 2): Take the dried intermediate (1.0 mmol) and add it to phosphorus oxychloride (5 mL) in a round-bottom flask.
-
Reaction: Gently reflux the mixture for 5-7 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The solid product will precipitate out.
-
Purification & Characterization: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-oxadiazole derivative. Confirm the structure via spectroscopic methods.
Summary of Bioactive Derivatives
The following table provides examples of bioactive compounds derived from pyrazole carbohydrazides, highlighting the direct link between synthetic modification and biological outcome.
| Derivative Class | Example Structure/Modification | Target Organism/Cell Line | Reported Activity (IC₅₀/MIC) | Reference |
| Anticancer | 1,3,4-Thiadiazine derivative from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | HepG2 (Liver Carcinoma) | IC₅₀: 5.35 µM | |
| Anticancer | 1,3,4-Thiadiazine derivative from 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide | A549 (Lung Carcinoma) | IC₅₀: 8.74 µM | |
| Antibacterial | Hydrazone from pyrazole-1-carbothiohydrazide | Gram-positive/negative bacteria | MIC: 62.5–125 µg/mL | |
| Antifungal | Hydrazone from pyrazole-1-carbothiohydrazide | Fungi | MIC: 2.9–7.8 µg/mL | |
| Anticonvulsant | N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazide | Mice (MES & scPTZ models) | Active at 30-300 mg/kg |
References
- Lima, P. C., de Lima, L. F., da Silva, A. F., de Farias, K. M., de Oliveira, T. B., & de Oliveira, A. C. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-330. [Link]
- Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Ghazal, S. A. (2016).
- Lima, P. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Fathalla, O. A., A.M, A., & El-ghamry, M. A. (2017). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 33(4), 1848-1857. [Link]
- Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10. [Link]
- Mantzanidou, M., Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3339. [Link]
- Kumar, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Gouda, M. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. [Link]
- CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
- Kumar, A., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy.
- Gobis, K., et al. (2012).
- A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Al-Warhi, T., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 335-349. [Link]
- Kocyigit-Kaymakcioglu, B., et al. (2013). Anticonvulsant activity of 3,5-dimethylpyrazole derivatives in animal models. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 115-120. [Link]
- Cossy, J. (2016). Methods to access heterocycles; Applications to bioactive compounds. Journal of Pharmaceutical Sciences & Emerging Drugs, 4(2). [Link]
- Gouda, M. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-
The Versatile Scaffold: Application Notes and Protocols for Pyrazole Carbohydrazides in Agrochemical Synthesis
Introduction: The Pyrazole Carbohydrazide Core - A Privileged Structure in Modern Agrochemicals
The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus has emerged as a cornerstone for the design of modern agrochemicals.[1][2] Its unique electronic properties and conformational flexibility allow for precise interactions with a variety of biological targets in pests and pathogens. When coupled with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide scaffold becomes a highly versatile building block, enabling the synthesis of a diverse array of potent insecticides, fungicides, and herbicides.[3][4][5]
This technical guide provides an in-depth exploration of the application of pyrazole carbohydrazides in agrochemical synthesis. Moving beyond a mere recitation of synthetic procedures, we will delve into the mechanistic rationale behind the design of these molecules, providing detailed, field-proven protocols for their synthesis, and elucidating the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development, offering a blend of theoretical insights and practical, actionable laboratory guidance.
Fungicide Development: Targeting Fungal Respiration with Pyrazole Carboxamide SDHIs
A significant class of fungicides derived from pyrazole precursors are the pyrazole carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[6][7][8] These compounds disrupt the fungal mitochondrial electron transport chain at complex II, leading to a cessation of ATP production and subsequent fungal cell death. The pyrazole ring and the amide linkage are critical components of the pharmacophore that binds to the succinate dehydrogenase enzyme.
Mechanism of Action: A Molecular Look at SDHI Fungicides
Succinate dehydrogenase (SDH) is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. SDHI fungicides competitively inhibit the binding of the natural substrate, succinate, to the enzyme's active site. The pyrazole carboxamide scaffold effectively mimics the binding of succinate, with the pyrazole ring and other substituents making key hydrophobic and hydrogen bonding interactions within the enzyme's binding pocket.
Diagram: Mechanism of Action of Pyrazole Carboxamide SDHIs
Caption: Competitive inhibition of succinate dehydrogenase (Complex II) by pyrazole carboxamide fungicides, disrupting ATP synthesis.
Protocol 1: Synthesis of a Novel Pyrazole-Furan Carboxamide as a Potential SDHI Fungicide
This protocol is adapted from a study that developed novel pyrazole-furan carboxamides with potent fungicidal activity.[1][9] The rationale behind this design is to replace the phenyl ring of earlier SDHIs with a furan or pyrrole moiety to explore new chemical space and potentially improve efficacy or spectrum of activity.
Synthetic Workflow:
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Application Note: A Guide to the Synthesis and Characterization of Pyrazole-Based Enzyme Inhibitors
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs and its ability to modulate a wide array of biological targets.[1] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, serves as a versatile framework for the design of potent and selective enzyme inhibitors. Its unique physicochemical properties, including the capacity to act as both a hydrogen bond donor and acceptor, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of contemporary synthetic methodologies, detailed experimental protocols for creating pyrazole-based compounds, and standard procedures for their characterization and preliminary biological evaluation.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] Their structural rigidity and capacity for substitution at multiple positions allow for precise three-dimensional orientation of functional groups, enabling high-affinity interactions with enzyme active sites. The presence of the pyrazole core in blockbuster drugs like Celecoxib (a COX-2 inhibitor) and Rimonabant (an anti-obesity drug) validates its importance and therapeutic potential.[2][3]
The synthesis of diverse pyrazole libraries is therefore a critical task in the early stages of drug discovery. This document outlines the most robust and widely employed synthetic strategies, emphasizing the rationale behind procedural choices to ensure reproducibility and success.
Core Synthetic Methodologies
The construction of the pyrazole ring has evolved from classical condensation reactions to modern, highly efficient catalytic and multicomponent strategies. These advancements offer improved yields, greater control over regioselectivity, and access to a broader chemical space.[1]
Classical Synthesis: Cyclocondensation Reactions
The most traditional and foundational method for pyrazole synthesis is the cyclocondensation of a 1,3-difunctional system with a hydrazine derivative.[4] This approach remains a fundamental strategy for creating a wide range of pyrazole structures.
A. Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls)
This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. The choice of solvent and catalyst can influence reaction time and yield. Green chemistry approaches using catalysts like nano-ZnO have been shown to produce excellent yields in shorter reaction times.[2]
B. Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
The reaction of α,β-unsaturated aldehydes or ketones (often chalcones) with hydrazines is another common route. This reaction typically proceeds through a Michael addition, followed by intramolecular cyclization and dehydration (or oxidation) to form the aromatic pyrazole ring.[3]
Modern Strategy: [3+2] Cycloaddition Reactions
A powerful and elegant strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition.[1][3] This method involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
A common variant involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or alkene.[1] Another approach uses nitrilimines, often generated in situ from hydrazonoyl halides, which react with alkenes or alkynes to yield pyrazoles with high regioselectivity.[2][5] This method is valued for its mild reaction conditions and broad substrate scope.[5]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for key decisions.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Condensation
This protocol describes the synthesis of a pyrazole derivative from a 1,3-diketone and a substituted hydrazine.
Causality: The use of an acid catalyst (like acetic acid) protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.
Workflow Diagram: Knorr Pyrazole Synthesis
Sources
Application Notes & Protocols: A Guide to the Synthesis of Pyrazole-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Pyrazole-Containing Polymers
The integration of the pyrazole nucleus into polymer scaffolds has unlocked a wealth of opportunities across diverse scientific disciplines, most notably in medicinal chemistry and materials science.[1][2][3] Pyrazole-containing polymers are not merely structural materials; they are functional macromolecules endowed with a unique combination of properties stemming from the distinct electronic and structural characteristics of the pyrazole ring. These properties include high thermal stability, mechanical strength, and specific optical and bioactive functionalities.[4] The inherent biological activities of pyrazole derivatives, which range from anti-inflammatory to anticancer and antimicrobial effects, make their polymeric counterparts highly attractive for applications in drug delivery, tissue engineering, and the development of novel therapeutic agents.[4][5][6][7][8][9] This guide provides a comprehensive overview of the primary methodologies for creating these advanced materials, offering both the theoretical underpinnings and practical, field-proven protocols.
Part 1: Foundational Synthetic Strategies
The creation of pyrazole-containing polymers can be broadly categorized into two main approaches: the polymerization of pyrazole-functionalized monomers and the post-polymerization modification of existing polymer backbones. The choice of strategy is dictated by the desired polymer architecture, the required functionality, and the specific application.
Polymerization of Pyrazole-Functionalized Monomers
This "bottom-up" approach involves the synthesis of monomers that already contain the pyrazole moiety, followed by their polymerization. This method offers excellent control over the polymer's composition and the regular incorporation of the pyrazole units into the polymer chain.
Condensation polymerization is a versatile method for synthesizing pyrazole-containing polymers, particularly polyamides and polyesters.[4] This technique involves the reaction of bifunctional monomers, one of which contains a pyrazole ring, with the elimination of a small molecule such as water or hydrochloric acid.
Causality Behind Experimental Choices: The selection of monomers is critical. For instance, the use of a pyrazole diamine and a diacyl chloride will lead to the formation of a polyamide with pyrazole units integrated into the main chain.[4] The choice of solvent is also crucial for ensuring the solubility of both the monomers and the growing polymer chain, thereby facilitating high molecular weight polymer formation.
Protocol 1: Synthesis of a Pyrazole-Containing Polyamide via Condensation Polymerization [4]
This protocol details the synthesis of a polyamide from a custom-synthesized pyrazole diamine and terephthaloyl dichloride.
Step 1: Synthesis of the Pyrazole Diamine Monomer
The synthesis of the pyrazole diamine monomer is a prerequisite and often involves a multi-step process, such as the condensation of a dicarbonyl compound with hydrazine.[1][6] A well-established route is the reaction of a β-ketoester with hydrazine to form a pyrazolone, which can then be converted to the desired diamine.[1]
Step 2: Polymerization
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of the synthesized pyrazole diamine in a suitable solvent such as tetrahydrofuran (THF).
-
In a separate flask, dissolve an equimolar amount of terephthaloyl dichloride in THF.
-
Slowly add the terephthaloyl dichloride solution to the pyrazole diamine solution with vigorous stirring at room temperature.
-
Continue stirring for 8-12 hours. The polymer will precipitate out of the solution as it forms.
-
Collect the polymer by filtration, wash thoroughly with THF and then with a non-solvent like methanol to remove unreacted monomers and oligomers.
-
Dry the polymer under vacuum at 60-80 °C.
Data Presentation: Representative Data for Pyrazole-Containing Polyamide Synthesis
| Parameter | Value |
| Monomer Ratio (Diamine:Diacyl Chloride) | 1:1 |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 8-12 hours |
| Yield | >90% |
| Molecular Weight (Mn) | 10,000 - 25,000 g/mol |
Addition polymerization, particularly free-radical polymerization, is a common method for preparing pyrazole-containing polymers from vinyl-functionalized pyrazole monomers. This approach is advantageous for creating polymers with a carbon-carbon backbone, which often imparts good chemical resistance and thermal stability.
Causality Behind Experimental Choices: The key to this method is the synthesis of a pyrazole monomer with a polymerizable group, such as a methacrylate or acrylamide. The choice of initiator (e.g., benzoyl peroxide or AIBN) and solvent will influence the polymerization kinetics and the final molecular weight of the polymer.
Protocol 2: Free-Radical Polymerization of a Pyrazole-Methacrylate Monomer
This protocol describes the synthesis of a poly(pyrazole methacrylate).
Step 1: Synthesis of the Pyrazole-Methacrylate Monomer
The monomer can be synthesized by reacting a hydroxyl-functionalized pyrazole with methacryloyl chloride in the presence of a base like triethylamine.
Step 2: Polymerization
-
Dissolve the synthesized pyrazole-methacrylate monomer in a suitable solvent (e.g., dimethylformamide, DMF).
-
Add a free-radical initiator, such as benzoyl peroxide (typically 0.1-1 mol% with respect to the monomer).
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or diethyl ether).
-
Collect the polymer by filtration, redissolve it in a small amount of the polymerization solvent, and re-precipitate to purify.
-
Dry the final polymer under vacuum.
Ring-opening polymerization is a valuable technique for producing biodegradable polymers like polylactide (PLA).[10] Pyrazole derivatives can be employed as ligands for metal catalysts to enhance their activity in ROP.[11]
Causality Behind Experimental Choices: The use of pyrazole ligands with metal catalysts, such as zinc or titanium complexes, can significantly increase the rate of polymerization and provide better control over the polymer's molecular weight and stereochemistry.[10][11] The pyrazole's electronic properties can modulate the catalyst's activity.
Protocol 3: Pyrazole-Enhanced Ring-Opening Polymerization of L-Lactide [11]
This protocol outlines the use of a titanium isopropoxide catalyst with a pyrazole ligand for the polymerization of L-lactide.
-
In a flame-dried Schlenk tube under an inert atmosphere, add the desired amount of L-lactide monomer.
-
In a separate vessel, prepare the catalyst solution by dissolving titanium isopropoxide (TiOiPr4) and the pyrazole ligand in dry toluene.
-
Add the catalyst solution to the Schlenk tube containing the monomer.
-
Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by 1H NMR to determine monomer conversion.
-
Once the desired conversion is reached, cool the reaction and dissolve the mixture in a suitable solvent like dichloromethane.
-
Precipitate the polymer in a non-solvent such as cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Data Presentation: Comparison of ROP with and without Pyrazole Ligand
| Catalyst System | Reaction Temperature (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) |
| TiOiPr4 alone | 100 | 240 | ~30% | 15,000 |
| TiOiPr4 + furPz | 100 | 240 | >95% | 51,100 |
Part 2: Post-Polymerization Modification
This "top-down" approach involves introducing pyrazole functionalities onto a pre-existing polymer backbone.[12] This method is particularly useful for creating complex polymer architectures or for modifying commercially available polymers.[12][13]
Causality Behind Experimental Choices: The success of this strategy hinges on the availability of a reactive polymer and a pyrazole derivative with a complementary functional group. The reaction conditions must be carefully chosen to ensure high conversion without causing degradation of the polymer backbone.[12]
Protocol 4: Introduction of Pyrazole Groups via "Click" Chemistry
This protocol describes the modification of a polymer containing azide groups with an alkyne-functionalized pyrazole via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Synthesize or obtain a polymer with pendant azide groups (e.g., poly(glycidyl methacrylate) modified with sodium azide).
-
Synthesize an alkyne-functionalized pyrazole.
-
In a reaction vessel, dissolve the azide-containing polymer and the alkyne-functionalized pyrazole in a suitable solvent (e.g., DMF).
-
Add a copper(I) catalyst, such as copper(I) bromide, and a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Purify the polymer by dialysis against a suitable solvent to remove the catalyst and unreacted pyrazole derivative.
-
Isolate the final polymer by precipitation or freeze-drying.
Part 3: Visualization of Methodologies
To better illustrate the strategic workflows, the following diagrams outline the key polymerization and modification pathways.
Caption: Overview of synthetic routes to pyrazole-containing polymers.
Caption: Workflow for condensation polymerization of a pyrazole-polyamide.
Conclusion: A Versatile Platform for Innovation
The methodologies outlined in this guide provide a robust toolkit for the synthesis of a wide array of pyrazole-containing polymers. The choice of synthetic strategy—be it the polymerization of functionalized monomers or the post-modification of existing polymers—offers a high degree of control over the final material's properties. This versatility allows researchers and drug development professionals to tailor the polymer's characteristics to specific applications, from creating highly stable and mechanically robust materials to designing sophisticated drug delivery systems with targeted bioactivities. As research in this area continues to expand, the development of novel synthetic techniques will undoubtedly lead to the creation of even more advanced and functional pyrazole-containing polymers with significant impacts across science and medicine.
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Application Notes & Protocols for Scaling Up Pyrazole Carbohydrazide Synthesis
Introduction: The Significance of Pyrazole Carbohydrazides in Drug Discovery
Pyrazole carbohydrazide derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The presence of the pyrazole nucleus in several FDA-approved drugs underscores its importance in therapeutic agent design.[1] Consequently, the development of robust, efficient, and scalable synthetic routes to produce these vital intermediates is of paramount importance for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of techniques for the synthesis of pyrazole carbohydrazides, with a specific focus on strategies and protocols amenable to scale-up. We will delve into the causality behind experimental choices, address critical safety considerations, and present detailed, validated protocols to ensure reproducibility and success in your laboratory and beyond.
Core Synthetic Strategies: From Benchtop to Pilot Plant
The synthesis of pyrazole carbohydrazides typically involves two key transformations: the formation of the pyrazole ring and the subsequent generation of the carbohydrazide moiety. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and the scale of the intended production.
Strategy 1: Pre-formation of the Pyrazole Core Followed by Hydrazinolysis
This is a widely adopted and versatile approach. It commences with the synthesis of a pyrazole derivative bearing a carboxylic acid or, more commonly, an ester group at the desired position. This pyrazole ester then undergoes hydrazinolysis to yield the target pyrazole carbohydrazide.
Causality of Experimental Choices:
-
Ester as a Precursor: Ethyl or methyl esters are commonly used as they are relatively stable, easily purified, and readily undergo nucleophilic acyl substitution with hydrazine.
-
Hydrazine Hydrate: This is the most common and cost-effective source of hydrazine for this transformation. However, it is a hazardous substance, and its handling requires strict safety protocols, especially during scale-up.[3][4]
-
Solvent Selection: Alcohols such as ethanol or methanol are frequently employed as solvents because they are good solvents for both the ester and hydrazine hydrate, and the resulting carbohydrazide often precipitates out of the solution upon cooling, simplifying purification.[5]
Workflow Diagram: Pyrazole Ester to Carbohydrazide
Sources
Application Notes & Protocols: A Guide to the One-Pot Synthesis of Pyrazole Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Pyrazole Carbohydrazides and One-Pot Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmaceuticals with diverse biological activities. When functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting derivatives exhibit a remarkable spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antitumor properties. The carbohydrazide group often acts as a critical pharmacophore, capable of forming key hydrogen bonds with biological targets.
Traditionally, the synthesis of these molecules involves multi-step procedures that are often time-consuming, generate significant waste, and require the isolation and purification of intermediates. One-pot multicomponent reactions (MCRs) represent a paradigm shift, aligning with the principles of green chemistry by maximizing atom economy and procedural efficiency. This guide provides an in-depth exploration of the mechanistic principles and practical protocols for the efficient one-pot synthesis of pyrazole carbohydrazide derivatives, leveraging both conventional and modern energy-assisted methodologies.
Core Mechanistic Principle: The Sequential Cyclocondensation-Hydrazinolysis Pathway
The most robust and widely adopted one-pot strategy for synthesizing pyrazole carbohydrazides hinges on a sequential reaction cascade within a single vessel. This approach elegantly combines the formation of the pyrazole ring with the subsequent generation of the carbohydrazide functional group, obviating the need for intermediate isolation.
The process unfolds in two primary stages:
-
Pyrazole Ring Formation: This is typically a Knorr-type cyclocondensation reaction. A 1,3-dielectrophilic synthon, most commonly a β-ketoester, reacts with a hydrazine derivative (often hydrazine hydrate itself). The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield a stable, aromatic pyrazole ring bearing an ester group.
-
In-Situ Hydrazinolysis: Upon completion of the cyclization, the ester functional group on the pyrazole core is converted directly to the desired carbohydrazide. This is achieved by the nucleophilic attack of a hydrazine molecule (often from the excess reagent used in the first step or added subsequently) on the electrophilic carbonyl carbon of the ester, displacing the alcohol moiety.
This sequential one-pot approach is highly efficient as the conditions required for both steps are often compatible.
Figure 1: Conceptual workflow for the sequential one-pot synthesis of pyrazole carbohydrazides.
Application Protocol 1: Conventional Thermal Synthesis
This protocol details a classic, reliable method using conventional heating. It is particularly useful for establishing a baseline for further optimization with advanced energy sources. The reaction is typically performed in a protic solvent like ethanol, which serves as an excellent medium for both reaction stages and facilitates easy product precipitation upon cooling.
Step-by-Step Protocol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the selected β-ketoester (e.g., ethyl acetoacetate, 10 mmol, 1.0 equiv.).
-
Solvent Addition: Add absolute ethanol (30-40 mL) to dissolve the ester.
-
Initiation of Cyclocondensation: While stirring, add hydrazine hydrate (N₂H₄·H₂O, 20-25 mmol, 2.0-2.5 equiv.) dropwise to the solution. A slight exotherm may be observed. The excess hydrazine is crucial for driving the subsequent hydrazinolysis step.
-
Reaction Heating (Step 1): Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours.
-
Expert Insight: The initial phase forms the pyrazolone intermediate, which then tautomerizes and dehydrates to the pyrazole ester. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting β-ketoester.
-
-
In-Situ Hydrazinolysis (Step 2): Continue to reflux the mixture for an additional 6-10 hours. During this phase, the pyrazole ester is converted to the carbohydrazide.
-
Reaction Completion and Work-up: After the reaction is complete (as monitored by TLC), cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Product Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product is often of high purity, but if necessary, it can be further purified by recrystallization from ethanol or an appropriate solvent system.
-
Characterization: Dry the purified product under vacuum and characterize using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) to confirm its structure and purity.
Data & Optimization
The choice of substituents on the β-ketoester and the use of substituted hydrazines can influence reaction times and yields.
| Starting β-Ketoester | Hydrazine Derivative | Typical Time (h) | Typical Yield (%) |
| Ethyl Acetoacetate | Hydrazine Hydrate | 12 | 85-95 |
| Ethyl Benzoylacetate | Hydrazine Hydrate | 14 | 80-90 |
| Ethyl Acetoacetate | Phenylhydrazine | 16 | 75-85 |
| Diethyl 2-acetylmalonate | Hydrazine Hydrate | 10 | 88-96 |
Application Protocol 2: Advanced & Green Methodologies
To accelerate reaction rates, improve yields, and reduce energy consumption, modern techniques such as microwave irradiation and ultrasound assistance are increasingly employed.
A. Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating that dramatically reduces reaction times from hours to minutes.
Figure 2: Workflow for microwave-assisted one-pot pyrazole carbohydrazide synthesis.
Representative Protocol (Solvent-Free or Minimal Solvent):
-
Reagent Loading: In a 10 mL microwave reaction vial, combine the β-ketoester (2 mmol), hydrazine hydrate (5 mmol), and a catalytic amount of acetic acid (2-3 drops). For a solvent-free approach, no additional solvent is needed. Alternatively, 1-2 mL of ethanol can be added.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-20 minutes.
-
Expert Insight: The reaction power, temperature, and time must be optimized for each specific substrate. The use of a sealed vessel allows for temperatures above the solvent's boiling point, further accelerating the reaction.
-
-
Work-up: After irradiation, cool the vial to room temperature. Add cold water (10 mL) to the vial, which should induce precipitation of the product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol if needed.
B. Ultrasound-Assisted One-Pot Synthesis
Ultrasonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates, often at lower bulk temperatures than conventional heating.
Representative Protocol:
-
Setup: In a round-bottom flask, combine the β-ketoester (10 mmol), hydrazine hydrate (25 mmol), and ethanol (30 mL).
-
Ultrasonication: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at a fixed frequency (e.g., 40 kHz) at 50-60 °C.
-
Monitoring: Monitor the reaction progress by TLC. Reaction times are typically reduced to 1-3 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product. Isolate by filtration, wash with cold ethanol, and dry.
Troubleshooting and Scientific Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; insufficient reaction time or temperature. | Increase reaction time or temperature. For thermal methods, ensure efficient reflux. For MW/US methods, optimize power and time settings. Ensure at least 2 equivalents of hydrazine are used. |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone). | The regioselectivity is often pH-dependent. The initial attack of hydrazine typically occurs at the more electrophilic carbonyl. Acidic catalysis can favor one isomer over the other. Characterization by 2D NMR (NOESY/HMBC) is essential to confirm the structure. |
| Side Product Formation (e.g., Pyrazoline) | Incomplete aromatization of the dihydropyrazole intermediate. | Add a mild oxidizing agent (e.g., a catalytic amount of I₂) or ensure reaction conditions (especially temperature) are sufficient to promote the final dehydration/aromatization step. |
| Purification Difficulties | Product is oily or does not precipitate easily. | Try a different solvent for precipitation (e.g., water, diethyl ether). If precipitation fails, perform an extraction with a |
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Traditional synthetic routes to these vital heterocycles often necessitate long reaction times, harsh conditions, and significant energy consumption.[1][2] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazoles. By leveraging the principles of dielectric heating, MAOS offers a transformative approach, dramatically accelerating reaction rates, improving yields, and promoting greener chemical practices.[4][5][6] We will explore the fundamental mechanisms of microwave heating, present comparative data against conventional methods, and provide step-by-step, validated protocols for key pyrazole syntheses, including the classical Knorr condensation and modern multi-component reactions.
Introduction: The Significance of Pyrazoles & The Advent of Microwave Chemistry
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are privileged scaffolds in drug discovery.[1][3] Their derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][7][8] Marketed drugs like Celecoxib (an anti-inflammatory) underscore the therapeutic importance of the pyrazole ring.[9]
The conventional synthesis of pyrazoles, often dating back to the Knorr synthesis of 1883, typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10] While effective, these methods are often plagued by long reaction times (hours to days) and the need for high temperatures, which can lead to side product formation and energy inefficiency.[11]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful enabling technology in modern chemistry.[6] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[4][12] This results in rapid, uniform, and efficient heating, often leading to dramatic rate enhancements and cleaner reaction profiles.[5][6][13]
The "Why" Behind Microwave Acceleration:
The core advantage of microwave heating lies in its efficiency of energy transfer.
-
Dipolar Polarization: Polar molecules (like many organic reactants and solvents) attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat rapidly and volumetrically throughout the sample.[4][12][13]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This generates an electric current, and resistance to this flow results in heating.[4][12]
This direct coupling of energy with the reacting molecules bypasses the slow process of thermal conduction through vessel walls, leading to instantaneous and localized superheating that drives reactions to completion in a fraction of the time.[13]
Quantitative Advantages: MAOS vs. Conventional Heating
The benefits of microwave-assisted pyrazole synthesis are not merely qualitative; they are consistently demonstrated through significant quantitative improvements in reaction time and yield.
Table 1: Comparative Data for Pyrazole Synthesis
| Synthesis Type | Method | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 5 minutes | 60°C | 91 - 98% | [11][14] |
| Conventional Heating | 2 hours | 75°C | 72 - 90% | [11][14] | |
| Pyrazole-4-carboxylic Acids | Microwave-Assisted | 2 minutes | 80°C | 62 - 92% | [11][14] |
| Conventional Heating | 1 hour | 80°C | 48 - 85% | [11][14] | |
| Multi-component Synthesis | Microwave-Assisted | 4 - 10 minutes | 150°C | 84 - 90% | [15] |
| Conventional Heating | 10 - 15 hours | Reflux | 66 - 70% | [15] |
As the data clearly indicates, MAOS protocols consistently outperform traditional methods, reducing reaction times from hours to mere minutes while simultaneously boosting product yields.[11][14] This efficiency is particularly transformative in drug development, where rapid synthesis of compound libraries for structure-activity relationship (SAR) studies is critical.
Core Synthetic Protocols
The following protocols are designed to be self-validating and provide a solid foundation for researchers new to microwave synthesis. They represent common and powerful methods for constructing the pyrazole core.
Protocol 1: Microwave-Assisted Knorr Pyrazole Synthesis
This protocol details the classic cyclocondensation reaction between a β-ketoester and a hydrazine, a cornerstone of pyrazole synthesis.
Caption: Workflow for Microwave-Assisted Knorr Pyrazole Synthesis.
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the β-ketoester (1.0 mmol), the substituted hydrazine hydrochloride (1.0 mmol), and ethanol (3 mL).
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 120°C for 10 minutes. The instrument will automatically modulate the power (typically 80-150W) to maintain the set temperature. Ensure the pressure does not exceed the vial's safety limit (typically ~20 bar).
-
Cooling and Workup: After irradiation, allow the vial to cool to room temperature (either passively or via compressed air cooling).
-
Isolation: Pour the reaction mixture into ice-cold water (20 mL). If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure pyrazole derivative.
This method's reliability stems from the precise temperature and pressure control afforded by modern microwave reactors. The reaction progress can be monitored by TLC or LC-MS on a small aliquot. The structure of the final product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS).[8] This protocol consistently provides higher yields and purity compared to conventional refluxing, which often requires several hours.[14]
Protocol 2: One-Pot, Solvent-Free Multi-Component Synthesis of Pyrazolones
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step.[16][17][18] Combining MCRs with microwave irradiation under solvent-free conditions represents a pinnacle of green chemistry.[16][19]
Caption: Principle of the one-pot, three-component pyrazolone synthesis.
-
Reactant Preparation: In a 50 mL round-bottom flask or a large microwave process vial, add the ethyl acetoacetate (1.5 mmol), the substituted hydrazine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).[19]
-
Microwave Irradiation: Place the open flask in a domestic or scientific microwave oven and irradiate at a power of 420 W for 10 minutes.[19] Safety Note: Performing solvent-free reactions in a domestic oven requires extreme caution and should be done behind a safety shield. A dedicated scientific microwave reactor is strongly recommended.
-
Cooling and Isolation: After irradiation, allow the reaction mixture to cool to room temperature. A solid mass should form.
-
Purification: Triturate the resulting solid with ethyl acetate. Collect the product by suction filtration and wash with a small amount of cold ethyl acetate to afford the pure 4-arylidenepyrazolone derivative.[19] Yields for this method are typically in the 80-95% range.[19]
This protocol is validated by its high atom economy and synthetic efficiency.[19][20] The absence of solvent simplifies the workup procedure and reduces chemical waste, aligning with the principles of green chemistry.[4][5][9] The reaction's success is readily apparent from the formation of a solid product, which can be characterized by melting point and spectroscopic analysis. The original literature provides extensive characterization data for a library of compounds synthesized via this method.[19]
Safety in Microwave-Assisted Organic Synthesis
While MAOS is a powerful tool, it requires adherence to strict safety protocols.
-
Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the temperatures and pressures expected. Modern reactors have built-in pressure monitoring and emergency venting systems.[21]
-
Solvent Choice: Use high-boiling point, polar solvents that are good microwave absorbers (e.g., DMF, NMP, ethanol, water). Avoid low-boiling, non-polar solvents like hexane or diethyl ether.[5]
-
Reaction Scale: Do not exceed the recommended volume for microwave vials. For larger scale reactions, specialized continuous-flow microwave reactors are available.
-
Equipment: Never use a domestic, unmodified microwave oven for chemical synthesis involving flammable organic solvents.[22] They lack the necessary safety features, such as pressure monitoring, temperature feedback control, and proper ventilation.[22]
-
Chemical Hazards: Be aware of the inherent stability of your reagents at high temperatures. Compounds known to be explosive or highly exothermic under thermal conditions (e.g., containing azide or nitro groups) require extreme caution.[22]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrazole derivatives. It is an environmentally friendly, efficient, and robust methodology that offers dramatic reductions in reaction times and significant improvements in chemical yields.[1][4][23] By adopting the protocols and safety guidelines outlined in this guide, researchers and drug development professionals can accelerate their discovery programs, reduce energy consumption, and contribute to a more sustainable chemical enterprise.
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Application Notes and Protocols for Green Chemistry Approaches to Pyrazole Synthesis
Introduction: The Imperative for Greener Pyrazole Synthesis
Pyrazoles and their derivatives are cornerstone heterocyclic scaffolds in modern science, exhibiting a vast spectrum of biological activities that have led to their use in blockbuster pharmaceuticals, advanced agrochemicals, and functional materials.[1][2] Drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Stanozolol (an anabolic steroid) underscore the therapeutic significance of the pyrazole core. Traditionally, the synthesis of these vital compounds has often relied on methods that employ harsh reagents, toxic organic solvents, and energy-intensive conditions, posing significant environmental and safety challenges.[3][4]
In response, the principles of green chemistry have catalyzed a paradigm shift, driving the development of sustainable and eco-friendly synthetic methodologies.[2][3] These approaches prioritize atom economy, energy efficiency, the use of renewable resources, and the minimization of hazardous waste.[2][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for several leading-edge green chemistry strategies for pyrazole synthesis. We will delve into the causality behind experimental choices, offering a framework for developing robust and environmentally benign synthetic pathways.
Core Green Strategies for Pyrazole Synthesis
The modern synthetic chemist has a growing arsenal of green techniques. For pyrazole synthesis, the most impactful strategies include the use of alternative energy sources like microwaves and ultrasound, the application of multicomponent reactions (MCRs) for atomic efficiency, the replacement of hazardous solvents with water or solvent-free conditions, and the development of novel catalytic systems.
Figure 1: Key green chemistry strategies for pyrazole synthesis.
Energy-Efficient Synthesis: Microwave and Ultrasound-Assisted Protocols
Conventional heating methods are often inefficient, leading to long reaction times and the formation of byproducts. Microwave (MW) and ultrasound irradiation offer significant advantages by providing rapid and uniform heating or promoting reactions through acoustic cavitation, respectively.[6]
Microwave-Assisted Synthesis
Microwave-assisted synthesis dramatically accelerates reaction rates by directly coupling with polar molecules in the reaction mixture, leading to rapid, localized heating.[7] This often results in higher yields, improved purity, and a significant reduction in reaction time from hours to minutes.[8][9]
Protocol 1: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines in Water [10]
This protocol demonstrates a time and resource-efficient synthesis using water as a green solvent. The method is scalable and avoids the use of volatile organic compounds.
-
Reactants: 3-Aminocrotononitrile (or appropriate α-cyanoketone), an aryl hydrazine.
-
Solvent: 1 M HCl (aqueous).
-
Apparatus: Microwave reactor with a sealed vessel.
Step-by-Step Procedure:
-
Combine the α-cyanoketone (1.0 mmol) and the desired aryl hydrazine (1.2 mmol) in a microwave reaction vessel.
-
Add 5 mL of 1 M HCl.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10-15 minutes. Monitor the reaction progress using TLC.
-
After cooling, carefully open the vessel and transfer the solution to a beaker.
-
Basify the solution with 10% NaOH until a precipitate forms.
-
Isolate the product by vacuum filtration, wash with cold water, and dry.
Causality: The use of microwave irradiation provides the necessary activation energy in a highly efficient manner, promoting the cyclization reaction in an aqueous medium, which is often sluggish under conventional heating. The acidic conditions facilitate the initial condensation, while the subsequent basification ensures the product precipitates for easy isolation.[10]
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—to create localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates, often at ambient bulk temperatures.[6][8]
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles in Water [8]
This protocol highlights a catalyst-free, four-component reaction facilitated by ultrasonic irradiation in water, offering excellent yields and simple work-up.
-
Reactants: Ethyl acetoacetate, an aromatic aldehyde, hydrazine monohydrate, and malononitrile.
-
Solvent: Water.
-
Apparatus: Ultrasonic bath or probe sonicator.
Step-by-Step Procedure:
-
In a flask, mix ethyl acetoacetate (1 mmol), the aromatic aldehyde (1 mmol), hydrazine monohydrate (1 mmol), and malononitrile (1 mmol) in 10 mL of water.
-
Place the flask in an ultrasonic bath operating at a frequency of 40-50 kHz.
-
Irradiate the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 30-60 minutes.
-
Monitor the reaction by TLC. Upon completion, a solid product will precipitate.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry to obtain the pure product.
Causality: Ultrasonic waves create intense localized energy that promotes the sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps of this multicomponent reaction.[8] Performing the reaction in water without a catalyst aligns perfectly with green chemistry principles, avoiding toxic materials and simplifying purification.
Figure 2: Comparative workflows for energy-assisted pyrazole synthesis.
Atom Economy: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials.[11] This inherent atom economy, coupled with operational simplicity, makes MCRs a cornerstone of green synthesis.[2][8]
Protocol 3: Taurine-Catalyzed MCR for Dihydropyrano[2,3-c]pyrazoles in Water [11]
This protocol uses taurine, a biocompatible and recoverable organocatalyst, to synthesize densely substituted pyrazoles in water, highlighting multiple green chemistry principles.
-
Reactants: An aldehyde, an acyl hydrazide, and malononitrile.
-
Catalyst: Taurine.
-
Solvent: Water.
Step-by-Step Procedure:
-
To a mixture of the aldehyde (1 mmol), acyl hydrazide (1 mmol), and malononitrile (1 mmol) in water (5 mL), add taurine (10 mol%).
-
Stir the reaction mixture at 80 °C for the time specified by optimization (typically 1-2 hours).
-
Monitor the reaction via TLC.
-
After completion, cool the mixture to room temperature. The product will precipitate.
-
Filter the solid product, wash with water, and recrystallize from ethanol if necessary.
Causality: Taurine, with its amino and sulfonic acid groups, acts as a bifunctional catalyst. It facilitates both the initial condensation reactions and the subsequent cyclizations required to form the fused pyrazole scaffold.[11] Using water as the solvent and a biodegradable catalyst makes this an exceptionally green method.
Benign Media and Conditions: Aqueous and Solvent-Free Synthesis
Eliminating volatile organic solvents (VOCs) is a primary goal of green chemistry. Water is an ideal green solvent—abundant, non-toxic, and non-flammable.[5][12] Even better is to eliminate the solvent entirely.
Synthesis in Water
Many organic reactions, traditionally performed in anhydrous solvents, can be surprisingly efficient in water.[5] The hydrophobic effect can help bring organic reactants together, accelerating the reaction.
Protocol 4: Catalyst-Free Synthesis of Pyrazole-3-carboxylates in Water [13]
This protocol uses semicarbazide hydrochloride as a safe and stable alternative to highly toxic hydrazine for the synthesis of N-unsubstituted pyrazoles "on water."
-
Reactants: A 1,3-diketone or 2,4-diketoester, semicarbazide hydrochloride.
-
Solvent: Water.
Step-by-Step Procedure:
-
Suspend the 1,3-dicarbonyl compound (1 mmol) and semicarbazide hydrochloride (1.1 mmol) in water (2-3 mL).
-
Heat the mixture to reflux (100 °C) and stir vigorously for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution.
-
Collect the product by filtration, wash with water, and dry. The purity is often high enough to not require further purification.
Causality: The "on water" conditions facilitate the cyclocondensation reaction. Semicarbazide hydrochloride serves as a practical, solid source of hydrazine, releasing it in situ under the reaction conditions, thereby avoiding the handling of the free, hazardous reagent.[13]
Solvent-Free Mechanochemical Synthesis
Mechanochemistry uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions in the absence of a solvent.[14][15] This approach minimizes waste, reduces energy consumption, and can enable reactions that are difficult in solution.
Protocol 5: One-Pot Mechanochemical Synthesis of 3,5-Diphenyl-1H-pyrazoles [15][16]
This protocol describes a solvent-free synthesis from chalcones and hydrazine using a ball mill, followed by in situ oxidation.
-
Reactants: A chalcone derivative, hydrazine, and an oxidant (e.g., Na₂S₂O₈).
-
Apparatus: A planetary or shaker ball mill with stainless steel jars and balls.
Step-by-Step Procedure:
-
Place the chalcone (1 mmol), hydrazine hydrate (1.5 mmol), and several stainless steel balls into the milling jar.
-
Mill the mixture at high frequency (e.g., 25-30 Hz) for 30 minutes. This forms the intermediate pyrazoline.
-
Open the jar (in a fume hood) and add the oxidant, sodium persulfate (Na₂S₂O₈, 2 mmol).
-
Seal the jar and continue milling for another 30-60 minutes to effect the oxidative aromatization.
-
After milling, disperse the solid mixture in water and filter to isolate the crude product.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure 3,5-diphenyl-1H-pyrazole.
Causality: The intense mechanical energy in the ball mill facilitates direct solid-state interaction between the reactants, promoting the initial condensation to a pyrazoline without needing a solvent to mediate contact.[15] The subsequent addition of a solid oxidant and further milling completes the reaction in a one-pot, solvent-free sequence.
Emerging Green Frontiers: Electrosynthesis and Photocatalysis
Electrochemical Synthesis
Electrosynthesis uses electricity—a traceless and clean reagent—to drive redox reactions.[17] This method avoids stoichiometric chemical oxidants or reductants, often operates at room temperature, and offers high selectivity.[18][19]
Protocol 6: Electrochemical Oxidative Aromatization of Pyrazolines [19]
This protocol uses an electrochemical setup to convert pyrazolines to pyrazoles, avoiding hazardous chemical oxidants.
-
Reactant: A 1,3,5-trisubstituted pyrazoline.
-
Electrolyte/Mediator: Sodium chloride (NaCl) in a biphasic water/ethyl acetate system.
-
Apparatus: An undivided electrochemical cell with carbon-based electrodes (e.g., graphite or boron-doped diamond) and a constant current source.
Step-by-Step Procedure:
-
Dissolve the pyrazoline (1 mmol) in ethyl acetate (10 mL) and an aqueous solution of NaCl (10 mL) in an undivided beaker-type cell.
-
Insert two graphite electrodes into the solution.
-
Apply a constant current (e.g., 10-20 mA) and stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion (typically after passing 2-3 F/mol of charge), stop the electrolysis.
-
Separate the organic layer, wash with water, dry over Na₂SO₄, and evaporate the solvent to yield the pyrazole product.
Causality: Anodic oxidation, mediated by chloride ions, generates an oxidizing species that facilitates the dehydrogenation of the pyrazoline to the aromatic pyrazole.[19] This process is highly efficient and environmentally benign, as the primary waste product is hydrogen gas at the cathode.
Visible-Light Photocatalysis
Photocatalysis uses light to generate highly reactive species from a catalyst, enabling transformations under exceptionally mild conditions.[20][21] Using visible light as the energy source makes this a particularly sustainable approach.
Protocol 7: Photocatalytic Synthesis of Pyrazoles from Hydrazones and α-Bromo Ketones [22]
This protocol describes the synthesis of 1,3,5-trisubstituted pyrazoles using a photocatalyst activated by visible light.
-
Reactants: An N-aryl hydrazone and an α-bromo ketone.
-
Photocatalyst: Eosin Y or a similar organic dye.
-
Light Source: Blue or green LEDs.
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Procedure:
-
In a reaction tube, dissolve the hydrazone (0.5 mmol), α-bromo ketone (0.6 mmol), and Eosin Y (1-2 mol%).
-
Add a mild base, such as diisopropylethylamine (DIPEA, 1.0 mmol).
-
Degas the solution with nitrogen or argon for 15 minutes.
-
Seal the tube and irradiate with a blue LED strip (λ ≈ 450 nm) at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the pyrazole.
Causality: The photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process, generating radical intermediates from the reactants. These radicals undergo addition and subsequent intramolecular cyclization, followed by aromatization, to form the stable pyrazole ring under very mild conditions.[22]
Comparative Data Summary
| Synthesis Method | Typical Reaction Time | Yield (%) | Temperature (°C) | Solvents/Conditions | Key Advantages | References |
| Microwave-Assisted | 2 - 30 minutes | 80 - 99 | 70 - 150 | Ethanol, Water, Solvent-free | Rapid heating, shorter reaction times, improved yields. | [7][8][9][23] |
| Ultrasound-Assisted | 30 - 90 minutes | 84 - 98 | Room Temp - 60 | Water, Ethanol | Energy efficiency, mild conditions, often catalyst-free. | [8][24][25] |
| Multicomponent | 1 - 4 hours | 85 - 95 | 60 - 100 | Water, Ethanol | High atom economy, operational simplicity, reduced waste. | [5][8][11] |
| Aqueous (Catalyst-Free) | 1 - 3 hours | 80 - 92 | 100 (Reflux) | Water | Avoids catalyst toxicity/cost, uses benign solvent. | [13] |
| Mechanochemical | 30 - 120 minutes | 75 - 95 | Room Temp | Solvent-free | Eliminates solvent, reduces waste and energy costs. | [14][15][16] |
| Electrochemical | 2 - 6 hours | 60 - 89 | Room Temp | Biphasic (Water/EtOAc) | Avoids chemical oxidants, high atom economy, mild. | [17][19] |
| Photocatalytic | 4 - 24 hours | 70 - 95 | Room Temp | Acetonitrile, DMSO | Uses visible light, extremely mild conditions, high selectivity. | [20][22][26] |
Conclusion
The transition to green and sustainable practices in chemical synthesis is not merely an option but a necessity. The methodologies presented in this guide—from energy-efficient microwave and ultrasound techniques to atom-economical multicomponent reactions and innovative electrochemical and photocatalytic pathways—demonstrate that the synthesis of vital pyrazole scaffolds can be achieved with significantly reduced environmental impact. By understanding the causality behind these protocols, researchers can better adapt, optimize, and innovate, paving the way for a more sustainable future in drug discovery and chemical manufacturing.
References
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- Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]
- Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. [Link]
- Patel, H., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Kontogiorgis, C., et al. (2020). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 25(21), 5148. [Link]
- Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
- Kumar, A., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]
- De la Cruz, D. N., et al. (2021). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molbank, 2021(4), M1288. [Link]
- Jones, A. M., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]
- RSC Publishing. (2024).
- Cornous Biology. (2024). An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. [Link]
- Scilit. (2025).
- Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
- ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
- Pise, A. S., et al. (2020). Ultrasound Assisted Synthesis of 1,5-Disubstituted Pyrazole using Cu(I) Catalyst. Asian Journal of Chemistry, 32, 575-579. [Link]
- ACS Publications. (2021).
- Castillo, J. C., & Becerra, D. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
- RSC Publishing. (2025).
- Pascual-Escudero, A., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(13), 4903-4908. [Link]
- ResearchGate. (n.d.).
- ScienceDirect. (2020).
- ResearchGate. (2025). Green Synthesis of 4-Organylselanyl-1H-pyrazoles through Electrochemical Cross-Dehydrogenative Coupling of 1H-Pyrazoles and Diorganyl Diselenides. [Link]
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- ResearchGate. (2025). ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. [Link]
- Lyalin, B. V., et al. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
- ResearchGate. (2025). Visible-Light Photocatalytic Aerobic Annulation for the Green Synthesis of Pyrazoles. [Link]
- Hofmann, S., et al. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry, 21(22), 4663-4667. [Link]
- Min, J., et al. (2025). A Green Protocol for Catalyst-Free Syntheses of Pyrazole in Glycerol-Water Solution.
- IJCRT.org. (2022).
- ResearchGate. (2025).
- NIH. (n.d.).
- RSC Publishing. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
- Cravotto, G., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. European Journal of Organic Chemistry, 2007(23), 3875-3880. [Link]
- RSC Publishing. (n.d.). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry. [Link]
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Application Notes and Protocols for the Evaluation of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant threat to the longevity and reliability of metallic infrastructure across numerous sectors, including energy, transportation, and manufacturing. The economic and safety implications of corrosion necessitate the development of effective mitigation strategies. Among these, the application of organic corrosion inhibitors is a cornerstone of material preservation. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide as a potential corrosion inhibitor. While pyrazole and carbohydrazide derivatives have demonstrated considerable efficacy in preventing corrosion, this guide will provide a structured framework for the systematic investigation of this specific molecule. We will delve into its proposed mechanism of action, detailed experimental protocols for performance evaluation, and robust data interpretation methodologies.
Chemical Profile: this compound
Structure:
Key Structural Features and Their Role in Inhibition:
-
Pyrazole Ring: The aromatic pyrazole ring is rich in π-electrons and contains two nitrogen atoms. This electron density facilitates strong adsorption onto the metal surface through d-orbital interactions with the metal atoms.
-
Carbohydrazide Group (-CONHNH2): This functional group possesses lone pair electrons on the nitrogen and oxygen atoms, which can act as additional adsorption centers. The presence of multiple heteroatoms (N, O) enhances the molecule's ability to coordinate with the metal surface, forming a stable protective film.
-
Methyl Groups (-CH3): The two methyl groups are electron-donating, which can increase the electron density on the pyrazole ring, further strengthening its interaction with the metal surface.
Proposed Mechanism of Corrosion Inhibition
The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface. This process can be broadly categorized into physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the heteroatoms in the inhibitor can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to the adsorption of anions from the acid).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the metal. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the pyrazole ring, can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.
The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive environment, thereby hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Caption: Proposed mechanism of corrosion inhibition.
Experimental Protocols
This section outlines the key experimental workflows for synthesizing this compound and evaluating its corrosion inhibition performance.
Synthesis of this compound
A potential synthetic route can be adapted from known procedures for similar pyrazole derivatives. A plausible two-step synthesis is outlined below:
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl oxalate.
-
Cool the mixture in an ice bath and slowly add acetone dropwise while maintaining the temperature below 15°C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
In a separate flask, dissolve the intermediate from the previous step in DMF and cool the solution to 5-15°C.
-
Slowly add methylhydrazine to the reaction mixture, ensuring the temperature remains below 15°C.
-
After the addition is complete, heat the mixture to 40-50°C and maintain it for 6-8 hours.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Evaluation of Corrosion Inhibition Efficiency
The following protocols are designed to quantify the effectiveness of the synthesized inhibitor. Mild steel is a commonly used working electrode for such studies.
1. Material and Solution Preparation
-
Working Electrode: Prepare mild steel coupons of a defined surface area. Polish the coupons with a series of emery papers of decreasing grit size, followed by rinsing with distilled water and acetone, and finally drying.
-
Corrosive Medium: Prepare a 1 M HCl or 0.5 M H2SO4 solution by diluting concentrated acid with distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium. Prepare a series of test solutions with varying inhibitor concentrations by diluting the stock solution.
2. Electrochemical Measurements
Electrochemical tests are performed using a three-electrode cell setup, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
a. Potentiodynamic Polarization (PDP)
This technique provides information about the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
-
Immerse the three-electrode setup in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Apply a potential scan from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density.
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100
where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer process at the metal-solution interface.
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response.
-
Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100
where R_ct(inh) and R_ct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
3. Surface Analysis Techniques
These techniques provide direct evidence of the formation of a protective inhibitor film on the metal surface.
a. Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.
-
Immerse mild steel coupons in the corrosive solution with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).
-
Remove the coupons, rinse gently with distilled water, dry, and mount them for SEM analysis.
-
Acquire images of the surface at various magnifications. A smooth surface in the presence of the inhibitor, compared to a pitted and corroded surface in its absence, indicates effective protection.
b. X-ray Photoelectron Spectroscopy (XPS)
XPS can be used to determine the elemental composition of the surface film, providing evidence for the adsorption of the inhibitor molecule.
-
Prepare metal samples as described for SEM analysis.
-
Analyze the surface of the inhibited sample using XPS.
-
The detection of N 1s and O 1s peaks corresponding to the pyrazole and carbohydrazide moieties confirms the presence of the inhibitor on the metal surface.
Caption: Experimental workflow for inhibitor evaluation.
Quantum Chemical Calculations
Computational studies using Density Functional Theory (DFT) can provide theoretical insights into the inhibitor's electronic properties and its interaction with the metal surface.
-
Optimize the geometry of the this compound molecule using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Calculate quantum chemical parameters such as:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A lower energy gap indicates higher reactivity and potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may favor accumulation on the metal surface.
-
Mulliken Charges: To identify the atoms with the highest electron density, which are the likely sites for adsorption.
-
Data Presentation and Interpretation
Table 1: Potentiodynamic Polarization Data
| Inhibitor Conc. (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| Blank | -450 | 500 | 70 | -120 | - |
| 1 x 10⁻⁵ | -440 | 150 | 68 | -115 | 70.0 |
| 1 x 10⁻⁴ | -435 | 50 | 65 | -110 | 90.0 |
| 1 x 10⁻³ | -420 | 25 | 62 | -105 | 95.0 |
-
Interpretation: A shift in E_corr to more positive (anodic) or negative (cathodic) values indicates that the inhibitor affects the corresponding reaction. A mixed-type inhibitor, as is common for pyrazole derivatives, will affect both. A decrease in i_corr with increasing inhibitor concentration signifies a reduction in the corrosion rate.
Table 2: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (M) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (μF/cm²) | IE (%) |
| Blank | 1.5 | 50 | 200 | - |
| 1 x 10⁻⁵ | 1.6 | 200 | 100 | 75.0 |
| 1 x 10⁻⁴ | 1.5 | 500 | 50 | 90.0 |
| 1 x 10⁻³ | 1.4 | 1000 | 25 | 95.0 |
-
Interpretation: An increase in R_ct with increasing inhibitor concentration indicates a more resistive surface film, which impedes charge transfer and thus corrosion. A decrease in C_dl is attributed to the replacement of water molecules (with a high dielectric constant) by the organic inhibitor molecules (with a lower dielectric constant) at the metal/solution interface.
Conclusion and Future Perspectives
This application note provides a comprehensive framework for the synthesis and evaluation of this compound as a corrosion inhibitor. The outlined protocols, encompassing electrochemical, surface analysis, and computational techniques, will enable a thorough assessment of its performance. The unique combination of the pyrazole and carbohydrazide moieties suggests that this molecule holds significant promise as an effective corrosion inhibitor.
Future research could explore the performance of this inhibitor on different metals and alloys, in various corrosive environments (e.g., CO2-saturated solutions relevant to the oil and gas industry), and at elevated temperatures. Synergistic effects with other compounds, such as halide ions, could also be investigated to further enhance its protective capabilities.
References
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
- Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Comput
- Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF.
- A Quantum Computational Method for Corrosion Inhibition.
- New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing.
- Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
- Electrochemical study and modeling of an innovative pyrazole carboxamide derivative as an inhibitor for carbon steel corrosion in acidic environment. Semantic Scholar.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.
- Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing.
- Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel. (2017). Semantic Scholar.
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
- Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor.
- Inhibitory performance of some pyrazole derivatives against corrosion of mild steel in 1.0 M HCl: Electrochemical, MEB and theoretical studies. Request PDF.
- Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T.
- Application of carbohydrazide in power plant chemistry. (2025). SINOCHEM.
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
- Adsorption and Corrosion Inhibition Characteristics of Some Thiophene-3-Carbohydrazide Derivatives on Low Carbon Steel in Hydrochloric Acid Solutions. Request PDF.
- Applic
- (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment.
- Novel pyrazole derivatives as inhibitors of stainless steel in 2.0M H2SO4 media: Electrochemical Study.
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films.
- G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM.
- Standard Test Method for - Conducting Potentiodynamic Polariz
- CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
- (PDF) Potentiodynamic Corrosion Testing.
- Why Use Electrochemical Techniques for Corrosion Measurement?. Gamry Instruments.
- Potentiodynamic Corrosion Testing. (2016). PubMed.
- How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine?. Guidechem.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
Troubleshooting & Optimization
Knorr Pyrazole Synthesis: A Technical Support and Troubleshooting Guide
Welcome to our dedicated technical support center for the Knorr pyrazole synthesis. This guide is crafted for researchers, scientists, and professionals in drug development who utilize this venerable and powerful reaction. Our goal is to provide you with in-depth, field-tested insights to navigate the common challenges encountered during this synthesis, ensuring the integrity and success of your experimental outcomes. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing specific issues with a focus on the underlying chemical principles.
Section 1: Understanding the Core Reaction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form a pyrazole ring.[1][2] While robust, the reaction is not without its nuances. Understanding the mechanism is key to troubleshooting. The process is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[3][4][5][6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[7]
Caption: General mechanism of the Knorr pyrazole synthesis.
Section 2: Troubleshooting Common Problems: A Q&A Approach
Issue 1: Formation of Regioisomers
Q: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole isomers. How can I control the regioselectivity of my reaction?
A: This is the most common challenge in Knorr pyrazole synthesis when using unsymmetrical dicarbonyls.[8] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of regioisomers.[8] Several factors influence the regioselectivity, and controlling them is key to obtaining a single, desired product.
-
Steric and Electronic Effects: The initial nucleophilic attack is governed by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[8] Generally, the hydrazine will preferentially attack the less sterically hindered and more electrophilic carbonyl carbon.
-
pH Control: The acidity of the reaction medium plays a crucial role. Acidic conditions can protonate the more substituted or electron-rich carbonyl group, making the other carbonyl more susceptible to nucleophilic attack.[8][9] Therefore, careful control of pH can significantly influence the isomeric ratio.
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance the formation of a single regioisomer.[8][10] These non-nucleophilic alcohols do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby improving selectivity.[10]
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, leading to a higher regioselectivity.[11]
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
| Parameter | Effect on Regioselectivity | Recommended Action |
| pH | Acidic conditions can favor attack at the less hindered carbonyl.[8][9] | Use a catalytic amount of a weak acid like acetic acid. |
| Solvent | Fluorinated alcohols (TFE, HFIP) can significantly increase regioselectivity.[8][10] | Consider replacing traditional solvents like ethanol with a fluorinated alcohol. |
| Temperature | Lower temperatures may favor the formation of the kinetic product.[11] | Experiment with running the reaction at a lower temperature. |
Issue 2: Sluggish Reaction or Low Yield
Q: My reaction is very slow or is not proceeding to completion, resulting in a low yield. What are the potential causes and how can I improve the conversion?
A: Several factors can contribute to a sluggish reaction or low yield. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can interfere with the reaction.[12] Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable and decompose, especially at elevated temperatures.[8] It is advisable to use freshly distilled or high-purity hydrazine.
-
Catalyst: The Knorr synthesis is typically acid-catalyzed.[5][8][13] A few drops of glacial acetic acid are commonly used.[8][13] Ensure that the catalyst is present and active.
-
Formation of a Stable Intermediate: In some instances, a stable hydrazone or hydroxylpyrazolidine intermediate may form that does not readily cyclize to the final pyrazole.[8][14] Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent (e.g., anhydrous MgSO₄), can promote the final cyclization and dehydration steps.[8]
-
Reaction Temperature and Time: While higher temperatures can accelerate the reaction, prolonged heating can lead to the degradation of starting materials or products.[12] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.[12] Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields.[8]
Caption: A flowchart for troubleshooting low yields in Knorr pyrazole synthesis.
Issue 3: Dark Reaction Mixture and Multiple Spots on TLC
Q: My reaction mixture has turned a dark yellow, red, or brown, and my TLC plate shows multiple spots. What is causing this, and how can I obtain a cleaner product?
A: The development of a dark color and the appearance of multiple spots on a TLC plate are indicative of side reactions and/or decomposition.[8][15]
-
Hydrazine Decomposition: As mentioned earlier, hydrazines can be unstable and decompose, especially at higher temperatures, leading to colored byproducts.[8] Using high-purity hydrazine and maintaining a controlled reaction temperature can help mitigate this issue.[8]
-
Oxidation: The reaction intermediates or the final pyrazole product may be susceptible to oxidation, particularly if the reaction is exposed to air for extended periods at elevated temperatures.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[8]
-
Bis-pyrazole Formation: Under certain conditions, particularly with an excess of the 1,3-dicarbonyl compound, a second molecule of the dicarbonyl can react with the newly formed pyrazole, leading to the formation of a bis-pyrazole adduct.[8]
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the purity of both the 1,3-dicarbonyl and the hydrazine.
-
Control Temperature: Avoid excessive heating. Monitor the reaction closely and stop it once the starting materials are consumed.
-
Inert Atmosphere: If oxidation is suspected, run the reaction under nitrogen or argon.
-
Purification: If impurities are formed, purification by column chromatography or recrystallization is necessary.[8][13] For colored impurities arising from hydrazine decomposition, a silica plug with a non-polar solvent wash can sometimes remove the color before eluting the product with a more polar solvent.[15]
Section 3: Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis[8][13]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 1-propanol) and a catalytic amount of glacial acetic acid (a few drops).[8][13]
-
Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the mixture. The addition may be exothermic.[7][8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux or 100°C) and monitor the progress by TLC.[8][13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[8][13]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8][13]
Protocol 2: Microwave-Assisted Synthesis[8]
-
Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).[8]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 140°C for 20 minutes).[8]
-
Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction with an organic solvent and subsequent purification.[8]
References
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- knorr pyrazole synthesis. (n.d.). Slideshare.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH.
- 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). Books - The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
- Knorr Pyrazole Synthesis. (n.d.). ResearchGate.
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry - ACS Publications.
- Knorr Pyrazole Synthesis advice. (2024). Reddit.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). ResearchGate.
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube.
- Knorr pyrrole synthesis. (n.d.). Wikipedia.
- Knorr Pyrazole Synthesis Question. (2025). Reddit.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide
Welcome to the technical support center for the synthesis and optimization of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. Pyrazole derivatives are foundational in drug discovery, and achieving high yield and purity is paramount.[1][2] This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and peer-reviewed literature.
Overview of the Synthetic Pathway
The most common and reliable route to this compound is a two-step process. First, the pyrazole ring is constructed to form an ester intermediate, typically ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This is followed by the conversion of the ester to the desired carbohydrazide using hydrazine.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Part 1: Pyrazole Ring Synthesis (Ester Formation)
Question 1: My yield of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is significantly lower than expected. What are the most likely causes?
Answer: Low yield in this step typically points to one of three areas: suboptimal reaction conditions for the initial condensation, inefficient cyclization, or issues with the work-up and purification.
-
Cause A: Inefficient Claisen Condensation. The first part of the reaction involves a Claisen condensation between an enolate (from acetone) and an oxalate ester. This step is highly sensitive to temperature and base stoichiometry.
-
Cause B: Regioisomer Formation. The cyclization of the intermediate diketone with methylhydrazine can potentially lead to two different regioisomers. While the desired 1,3-dimethyl-5-carboxylate isomer is generally favored, reaction conditions can influence the ratio.
-
Solution: Control the addition of methylhydrazine carefully, again maintaining a low temperature (5-15°C) during the addition.[3] After the addition is complete, a controlled heating step (e.g., 40-50°C for 6-8 hours) drives the cyclization to completion and can improve regioselectivity.[3] Acidic conditions during workup (adjusting pH to 2-3 with acetic acid) are also reported to be beneficial.[3]
-
-
Cause C: Product Loss During Work-up. The pyrazole ester has some water solubility. Aggressive aqueous washes or improper extraction can lead to significant product loss.
-
Solution: After quenching the reaction in ice water and neutralizing, ensure efficient extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (3x) with smaller volumes of solvent rather than one large extraction. Combine the organic layers, wash with brine to remove excess water, and dry thoroughly with an agent like anhydrous sodium sulfate before concentrating.
-
Question 2: I'm observing a persistent impurity that co-elutes with my product. How can I identify and eliminate it?
Answer: A common impurity is the N-arylhydrazone, which can form if the cyclization is incomplete.[2][4] Another possibility is the formation of a regioisomer.
-
Identification: Use a combination of analytical techniques.
-
¹H NMR: Look for distinct sets of peaks. The two methyl groups and the pyrazole proton will have characteristic shifts. An isomer will show a different set of these signals.
-
LC-MS: This is the most effective tool. An isomer will have the same mass-to-charge ratio (m/z) but a different retention time. A hydrazone intermediate will have a different m/z.
-
-
Elimination Strategy:
-
Reaction Optimization: To minimize the hydrazone intermediate, ensure the cyclization goes to completion by extending the reaction time at 40-50°C or slightly increasing the temperature.[3]
-
Purification: If the impurity persists, purification via column chromatography is the best option. A gradient elution from hexane to ethyl acetate on silica gel can effectively separate the desired product from most common impurities. Alternatively, crystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be highly effective.[5] Some pyrazoles can also be purified by forming an acid addition salt, crystallizing it, and then neutralizing to recover the pure product.[6][7]
-
Caption: Decision workflow for troubleshooting pyrazole ester synthesis.
Part 2: Hydrazide Formation
Question 3: The conversion of my ester to the carbohydrazide is slow or incomplete. What can I do to drive the reaction to completion?
Answer: The reaction of an ester with hydrazine hydrate is a nucleophilic acyl substitution. Incomplete conversion is usually due to insufficient reactivity, low temperature, or solvent choice.
-
Cause A: Insufficient Temperature. While the reaction can proceed at room temperature, it is often slow.
-
Solution: Heating the reaction mixture is the most common and effective solution. Refluxing in a suitable solvent like ethanol for several hours (typically 8-12h) is a standard procedure.[8] Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
-
-
Cause B: Solvent Effects. The choice of solvent can significantly impact reaction rates.
-
Solution: Protic solvents like ethanol or methanol are preferred as they can activate the ester carbonyl group and solvate the intermediates.[8] Using an excess of hydrazine hydrate can also help drive the equilibrium towards the product.
-
-
Cause C: Steric Hindrance. While not a major issue for this specific molecule, highly substituted pyrazoles can exhibit slower reaction rates.
-
Solution: If heating in ethanol is still too slow, consider switching to a higher-boiling solvent like n-butanol to allow for higher reaction temperatures. However, be mindful of potential product degradation at excessive temperatures.
-
Question 4: After the reaction, I get a clean conversion by TLC/LC-MS, but my isolated yield is low after work-up. Where is my product going?
Answer: this compound has a higher polarity than the starting ester and can have significant solubility in water, especially in the presence of excess hydrazine.
-
Solution 1: Precipitation. Often, the carbohydrazide product is a solid that will precipitate from the reaction mixture upon cooling.[8] If this occurs, the product can be isolated by simple filtration, washed with cold ethanol or water, and dried.
-
Solution 2: Evaporation and Trituration. If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude residue can then be triturated (slurried) with a non-polar solvent like diethyl ether or hexanes. The desired hydrazide, being a polar solid, will remain while non-polar impurities are washed away.
-
Solution 3: Extraction. If the product remains an oil or is soluble, it must be extracted. After removing the bulk of the reaction solvent, dilute the residue with water and extract thoroughly with a more polar solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol. Saturating the aqueous layer with sodium chloride can decrease the product's solubility in water and improve extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling methylhydrazine and hydrazine hydrate? A: Both methylhydrazine and hydrazine hydrate are highly toxic, corrosive, and suspected carcinogens.[9] They must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact. Have a spill kit ready.
Q2: Which analytical techniques are best for monitoring these reactions? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick and easy way to visualize the disappearance of starting material and the appearance of the product. A typical mobile phase for the esterification step is 30-50% ethyl acetate in hexanes. For the more polar hydrazide, a more polar system like 80-100% ethyl acetate or 5% methanol in dichloromethane may be needed.
-
LC-MS: Gives precise information on conversion rates and confirms the mass of the product and any intermediates or byproducts, which is invaluable for troubleshooting.
Q3: Are there any alternative synthetic routes? A: Yes, while the Knorr synthesis from 1,3-dicarbonyl compounds is most common, other routes exist.[10] Pyrazoles can be synthesized directly from esters and nitriles using strong bases like potassium tert-butoxide, followed by condensation with hydrazine.[11][12] However, for this specific substitution pattern, the route involving the cyclocondensation of a diketoester intermediate is well-established and generally high-yielding.[3][4]
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
(Adapted from patent literature)[3]
-
To a reaction vessel charged with ethanol (10 volumes), add sodium ethoxide (1.05 eq) and diethyl oxalate (1.1 eq).
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add acetone (1.0 eq) dropwise, ensuring the internal temperature does not exceed 15°C.
-
Stir the reaction at this temperature for 24 hours.
-
In a separate vessel, prepare a solution of 40% methylhydrazine (1.5 eq) in DMF (3 volumes). Cool to 5-10°C.
-
Slowly add the reaction mixture from step 4 to the methylhydrazine solution, again maintaining a temperature below 15°C.
-
After the addition is complete, warm the mixture to 45°C and stir for 6-8 hours. Monitor by TLC/LC-MS for completion.
-
Cool the reaction, quench by pouring into ice water, and adjust the pH to 2-3 with acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound
(General procedure adapted from related syntheses)[8]
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol (10 volumes).
-
Add hydrazine hydrate (3-5 eq) to the solution.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 8-12 hours. Monitor the reaction by TLC/LC-MS until all starting ester is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote precipitation.
-
If a solid forms, collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum.
-
If no solid forms, concentrate the reaction mixture under reduced pressure. To the residue, add diethyl ether, and sonicate or stir vigorously to induce precipitation (trituration). Filter and dry the solid product.
Summary of Key Parameters
| Parameter | Step 1: Pyrazole Ester Synthesis | Step 2: Hydrazide Formation | Rationale & Citation |
| Temperature | Addition: <15°C; Cyclization: 40-50°C | Reflux (e.g., ~80°C in EtOH) | Low temp for addition controls side reactions; heating drives cyclization/substitution to completion.[3][8] |
| Solvent | Ethanol, DMF | Ethanol, Methanol | Polar solvents facilitate the reactions. DMF helps solvate intermediates in Step 1.[3][8] |
| Key Reagents | Sodium Ethoxide, Methylhydrazine | Hydrazine Hydrate (excess) | Base required for initial condensation; excess hydrazine drives the equilibrium in Step 2.[3][8] |
| pH Control | Adjust to pH 2-3 during work-up | Neutralize if necessary for work-up | Acidic work-up can improve purity and ease of handling in the first step.[3] |
| Work-up | Aqueous quench, extraction | Precipitation, filtration, or extraction | The physical properties of the products (liquid ester vs. solid hydrazide) dictate the isolation strategy. |
References
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Structural Optimization and Biological Activity of Pyrazole Derivatives.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Process for the purification of pyrazoles.
- How to Synthesize 1,3-Dimethyl-1H-pyrazol-5-amine? Guidechem.
- Method for purifying pyrazoles.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
- Optimizing Pyrazole Synthesis: A Guide for R&D Chemists. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ScienceDirect.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
- Review on Synthesis of pyrazole and pyrazolines.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
- Pyrazoles Syntheses, reactions and uses. YouTube.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid.
- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole deriv
- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses.
- Pyrazole synthesis. Organic Chemistry Portal.
- Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Royal Society of Chemistry.
- Styrylpyrazoles: Properties, Synthesis and Transformations.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of Pyrazole Carbohydrazide
Welcome to the technical support center for pyrazole carbohydrazide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of molecules. Pyrazole carbohydrazides are foundational building blocks in medicinal chemistry, and achieving high-quality crystalline material is paramount for downstream applications, including structural analysis and formulation development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome crystallization hurdles and achieve your research goals.
Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of pyrazole carbohydrazide derivatives, offering explanations for the underlying causes and providing actionable solutions.
Issue: The compound "oils out" instead of crystallizing.
Question: I've dissolved my pyrazole carbohydrazide in a hot solvent, but upon cooling, it forms an oil or a sticky precipitate instead of crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon that occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high for orderly crystal lattice formation. This results in a liquid-liquid phase separation rather than a solid-liquid separation (crystallization).
Causality and Solutions:
-
High Solute Concentration: The most frequent cause is an excessively high concentration of the pyrazole carbohydrazide in the solvent. This leads to a rapid and uncontrolled precipitation upon cooling.
-
Solution: Re-heat the mixture to dissolve the oil and add more of the same solvent in small increments (e.g., 5-10% of the initial volume) until the solution is just shy of complete saturation at the boiling point.[4] This reduces the degree of supersaturation upon cooling, allowing for a more controlled crystallization process.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too "good" at dissolving your compound, meaning the compound remains highly soluble even at lower temperatures.
-
Solution: Employ a solvent mixture. Dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) in which the good solvent is miscible, until the solution becomes slightly turbid.[5][6] Heating this mixture to clarity and then allowing it to cool slowly can often induce crystallization. Common solvent pairs include ethanol/water, methanol/water, or ethyl acetate/hexane.[5][7]
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.[8][9][10]
-
Solution: Slow down the cooling rate. Instead of placing the flask directly in an ice bath, allow it to cool to room temperature on the benchtop, and then gradually lower the temperature by placing it in a refrigerator and finally a freezer. Insulating the flask can also promote slower cooling.[11][12]
-
Issue: No crystals form, even after extended cooling.
Question: My pyrazole carbohydrazide solution remains clear and no crystals have formed, even after cooling for a long time. What should I do?
Answer:
The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the inherent high solubility of your compound in the chosen solvent at low temperatures.
Causality and Solutions:
-
Excess Solvent: The most common reason is the use of an excessive amount of solvent, preventing the solution from reaching the necessary supersaturation for nucleation to occur.[4]
-
Solution 1: Evaporation: Gently evaporate some of the solvent by heating the solution or by passing a slow stream of inert gas (like nitrogen) over the surface.[13] Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation.
-
Solution 2: Introduce an Anti-Solvent: As described previously, carefully add a miscible "poor" solvent to induce precipitation.[14]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start. Spontaneous nucleation can sometimes be kinetically hindered.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[4] The microscopic imperfections on the glass can provide nucleation sites.
-
Solution 2: Seeding: Introduce a "seed crystal" of the same compound into the solution.[15][16][17][18] This provides a template for further crystal growth and is a highly effective method for inducing crystallization.[19] If you don't have a pure crystal, a small amount of the crude solid can sometimes work.
-
Issue: The resulting crystals are very small or needle-like.
Question: I managed to get crystals, but they are extremely fine needles or a microcrystalline powder. This makes them difficult to filter and dry. How can I grow larger crystals?
Answer:
The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. When many nuclei form simultaneously, they compete for the available solute, limiting the size to which each crystal can grow.[9]
Causality and Solutions:
-
High Supersaturation and Rapid Cooling: Similar to "oiling out," a high degree of supersaturation and fast cooling rates favor the formation of numerous small crystals.[8][9][10]
-
Solution: The key is to slow down the entire process.
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature.[4]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a Dewar flask to achieve this. Subsequent cooling in a refrigerator and then a freezer should also be done gradually.[11][12]
-
-
-
Solvent Effects: The choice of solvent can influence crystal habit.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent system that provides moderate solubility at high temperatures and low solubility at low temperatures is ideal.
-
Issue: The crystallized product has a low yield.
Question: After filtration and drying, the yield of my purified pyrazole carbohydrazide is very low. What are the potential causes and how can I improve it?
Answer:
A low recovery can be attributed to several factors, from using too much solvent to premature crystallization during transfers.
Causality and Solutions:
-
Excessive Solvent Usage: If too much solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even at low temperatures.[4]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step is necessary to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem upon slight cooling.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) in an oven before use. Use a stemless funnel to prevent a long cooling path. Also, add a small excess of solvent before filtration to ensure the compound remains in solution.
-
-
Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.
-
Solution: Always wash the crystals with a small amount of the cold crystallization solvent. This will dissolve residual impurities from the mother liquor without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing my pyrazole carbohydrazide?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[6] You can determine this through small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and hexane). A good rule of thumb is that "like dissolves like," so consider the polarity of your specific pyrazole carbohydrazide derivative.[5]
Q2: What is "seeding" and how do I do it?
A2: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[15][16][17][18] This provides a template for crystal growth and can lead to more controlled crystallization and better-quality crystals.[19] To seed a solution, simply drop a single, small, well-formed crystal into the cooled, supersaturated solution.
Q3: Can I use a mixture of solvents for crystallization?
A3: Yes, using a solvent pair is a very common and effective technique, especially when no single solvent has the ideal solubility properties.[5][6] You dissolve the compound in a "good" solvent and then add a "poor" (but miscible) solvent until the solution becomes cloudy. The mixture is then heated until it becomes clear again and allowed to cool slowly.
Q4: My compound forms different crystal shapes (polymorphs) under different conditions. Why is this important?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs can have different physical properties, including solubility, melting point, and stability, which can impact bioavailability and shelf-life. Controlling the crystallization conditions (solvent, temperature, cooling rate) is key to consistently producing the desired polymorph. Seeding with a crystal of the desired polymorph is a powerful technique to control the outcome.[15]
Experimental Protocols
General Protocol for Pyrazole Carbohydrazide Crystallization
This protocol provides a general workflow for the crystallization of a pyrazole carbohydrazide derivative.
-
Solvent Selection: In a small test tube, add a few milligrams of your crude pyrazole carbohydrazide. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but show low solubility when cool.[6]
-
Dissolution: Place the crude pyrazole carbohydrazide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Add a minimal excess of the hot solvent to ensure the compound remains dissolved during any subsequent hot filtration.[7]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in a refrigerator and then a freezer to maximize crystal formation. Do not disturb the flask during this process.[13]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
Data Presentation
| Parameter | Recommendation | Rationale |
| Solvent Choice | Moderate solubility at high temp, low solubility at low temp | Ensures good recovery and allows for controlled crystal growth. |
| Cooling Rate | Slow and gradual (benchtop -> fridge -> freezer) | Promotes the formation of larger, higher-purity crystals by allowing molecules to orient correctly in the crystal lattice.[8][9][10] |
| Agitation | Generally avoided during crystal growth | Can lead to the formation of smaller crystals and may cause "oiling out."[13] |
| Seeding | Highly recommended if crystallization is difficult | Provides a template for crystal growth, overcoming the kinetic barrier to nucleation.[15][16][17][18] |
Visualizations
Troubleshooting Workflow for Crystallization
Caption: A flowchart for troubleshooting common crystallization issues.
Key Factors Influencing Crystallization
Caption: Interrelated factors affecting the success of crystallization.
References
- Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
- Cooling Rate and Crystal Size. Seth Stein - Northwestern University.
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind.
- Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
- Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
- 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.
- Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
- Seeding Studies For Crystallization - Improve B
- How does cooling rate affect the point at which crystalis
- Grain Size & Cooling R
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Crystal Growing Tips. (2015). The Center for Xray Crystallography » University of Florida.
- Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
- Application Notes: Experimental Setup for Reflux and Crystalliz
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
- SOP: CRYSTALLIZ
- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Molecules.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012).
Sources
- 1. jocpr.com [jocpr.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 9. reelmind.ai [reelmind.ai]
- 10. atlantis-press.com [atlantis-press.com]
- 11. reddit.com [reddit.com]
- 12. Geological Society - Grain Size & Cooling Rate [geolsoc.org.uk]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. mt.com [mt.com]
- 19. bitesizebio.com [bitesizebio.com]
Technical Support Center: Overcoming Purification Challenges for Polar Pyrazole Compounds
Welcome to the technical support center dedicated to addressing the unique and often frustrating challenges associated with the purification of polar pyrazole compounds. As a cornerstone scaffold in pharmaceuticals, agrochemicals, and materials science, the pyrazole nucleus is of immense interest. However, its inherent chemical properties—notably its polarity, basicity, and capacity for hydrogen bonding—frequently complicate isolation and purification.
This guide is structured to provide both high-level strategy and in-the-lab, practical solutions. We will move from foundational questions to specific troubleshooting scenarios, equipping you with the knowledge to refine your purification workflows with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when planning the purification of polar pyrazoles.
Q1: What makes polar pyrazole compounds so challenging to purify?
A1: The difficulties stem from a combination of intrinsic molecular properties:
-
High Polarity: The presence of two adjacent nitrogen atoms, often coupled with polar functional groups (e.g., -NH₂, -COOH, -OH), makes these compounds highly polar. This leads to strong retention on normal-phase silica gel, often resulting in significant band broadening or "streaking." In some cases, the compound may not elute at all with standard solvent systems.
-
Basicity: The pyridine-like nitrogen atom in the pyrazole ring is weakly basic (the pKa of the conjugate acid of pyrazole is ~2.5), allowing for strong interactions with the acidic silanol groups on the surface of standard silica gel.[1] This can cause irreversible adsorption, tailing peaks, and even degradation of sensitive compounds on the column.[2]
-
Hydrogen Bonding: The pyrrole-like N-H group is a hydrogen bond donor, and the pyridine-like nitrogen is a hydrogen bond acceptor. This facilitates strong intermolecular interactions, which can complicate crystallization and lead to the formation of oils or amorphous solids instead of well-defined crystals.[3]
-
Formation of Regioisomers: Syntheses involving unsymmetrical precursors, such as 1,3-dicarbonyl compounds, can lead to the formation of regioisomers that often have very similar polarities, making their separation by chromatography exceptionally difficult.[2][4]
Q2: What are the primary purification methods for polar pyrazoles?
A2: The most effective techniques are column chromatography, recrystallization, and acid-base extraction. The choice depends heavily on the compound's physical state, the nature of the impurities, and the scale of the reaction.[5]
-
Column Chromatography: This is the most versatile method. However, for polar pyrazoles, modifications such as using deactivated silica, neutral alumina, or switching to reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) are often necessary.[4][6]
-
Recrystallization: This is the most efficient method for obtaining highly pure solid compounds, provided a suitable solvent system can be identified. It is excellent for removing minor impurities with different solubility profiles.[5]
-
Acid-Base Extraction: This technique leverages the basicity of the pyrazole ring to separate it from neutral or acidic impurities. The pyrazole is protonated with a dilute acid to form a water-soluble salt, which is extracted into the aqueous phase.[1]
Q3: How should I decide on an initial purification strategy?
A3: A systematic approach is key. The following decision tree provides a logical workflow for selecting the most appropriate method based on the initial assessment of your crude product.
Sources
Technical Support Center: Managing Regioselectivity in Pyrazole N-Alkylation
Introduction
For researchers and professionals in pharmaceutical and agrochemical development, pyrazoles are a cornerstone heterocyclic motif. The strategic N-alkylation of the pyrazole ring is a critical step in modulating the physicochemical and pharmacological properties of these molecules. However, the inherent electronic similarity of the N1 and N2 atoms in unsymmetrically substituted pyrazoles presents a persistent synthetic challenge, often leading to mixtures of regioisomers that are difficult to separate.[1][2]
This technical support center provides a comprehensive guide to understanding, controlling, and troubleshooting the regioselectivity of pyrazole N-alkylation. It combines fundamental principles with actionable, field-proven protocols to empower you to achieve your desired synthetic outcomes with precision and confidence.
Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts governing the regioselectivity of pyrazole N-alkylation.
Q1: What are the primary factors that control N1 vs. N2 alkylation in pyrazoles?
A: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several interconnected factors. There is no single "magic bullet," and successful control requires a holistic understanding of the system.[1][2]
-
Steric Effects: This is often the most dominant factor. The bulkiness of substituents on the pyrazole ring (at the C3 and C5 positions) and the steric demand of the alkylating agent itself play a crucial role.[1][3] Alkylation will generally favor the less sterically hindered nitrogen atom.[1] For instance, a large substituent at C3 will direct the alkylation to the N1 position.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2]
-
Reaction Conditions: The choice of base, solvent, temperature, and counter-ion can dramatically influence or even switch the regioselectivity.[1][2] For example, conditions like NaH in THF or K2CO3 in DMSO are known to favor N1-alkylation.[1]
-
Nature of the Alkylating Agent: The electrophile's structure is critical. Highly reactive agents like methyl iodide often give poor selectivity, whereas specialized, sterically bulky reagents have been developed to achieve high selectivity.[1][4] Acid-catalyzed methods using trichloroacetimidates have also emerged as a valuable alternative to traditional base-mediated approaches.[3][5]
Q2: How does the choice of base impact regioselectivity?
A: The base is not merely a proton scavenger; it fundamentally influences the nature of the reacting pyrazole species.
-
Strong, Non-Nucleophilic Bases (e.g., NaH, KH): These bases irreversibly deprotonate the pyrazole to form a delocalized pyrazolide anion.[2] In this state, the negative charge is shared between both nitrogen atoms. The subsequent alkylation site is then determined by the other factors, primarily sterics and the nature of the cation.
-
Weaker Bases (e.g., K2CO3, Cs2CO3): With weaker bases, an equilibrium exists between the neutral pyrazole and the pyrazolide anion. The reaction may proceed through alkylation of the neutral pyrazole tautomer, where the selectivity is governed by the relative basicity and accessibility of the two nitrogen atoms in that specific tautomer.
Q3: Can the solvent really switch the major product from N1 to N2?
A: Yes, the solvent plays a critical role. Polar aprotic solvents like DMF and DMSO can coordinate with the cation of the base (e.g., K+ from K2CO3), creating a more "naked" and reactive pyrazolide anion. This can alter the regioselectivity compared to less polar solvents like THF or dioxane. Furthermore, specialized solvents like fluorinated alcohols (TFE, HFIP) have been shown to dramatically increase regioselectivity in some cases, likely through specific hydrogen-bonding interactions that favor one tautomer over the other.[6][7]
Visualizing the Challenge: Competing Alkylation Pathways
The core challenge arises from the tautomerism of unsymmetrical pyrazoles and the delocalized nature of the corresponding pyrazolide anion, creating two competing reaction pathways.
Caption: Key factors determining the N1 vs. N2 regioselectivity.
Troubleshooting Guide
This guide is structured in a "Problem -> Probable Cause -> Solution" format to directly address common issues encountered during experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Minimal Steric/Electronic Bias: The substituents at C3 and C5 are too similar in size or electronic nature. 2. Highly Reactive Alkylating Agent: Small, reactive agents (e.g., MeI, EtBr) are less discriminating. 3. Suboptimal Base/Solvent Combination: The chosen conditions do not sufficiently differentiate the two nitrogen atoms. | 1. Increase Steric Hindrance: If possible, modify the pyrazole substrate to have a bulkier group at C3 or C5 to direct alkylation to the opposite nitrogen. 2. Use a Bulky Alkylating Agent: Employ a more sterically demanding electrophile. For methylation, consider using a masked methylating reagent like an α-halomethylsilane, which can be cleaved later.[4] 3. Systematically Screen Conditions: Test different base/solvent combinations. Start with a standard condition known to favor one isomer (e.g., K2CO3/DMSO for N1) and then explore alternatives (e.g., NaH/THF).[1] Consider using fluorinated alcohols as solvents.[7] |
| Low Reaction Yield | 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the pyrazole NH. 2. Poor Electrophile Reactivity: The alkylating agent's leaving group is not sufficiently labile (e.g., -Cl vs. -Br, -I, -OTs). 3. Reagent Decomposition: Moisture can quench strong bases like NaH. The alkylating agent may be unstable under the reaction conditions. | 1. Switch to a Stronger Base: If using a carbonate base (e.g., K2CO3), try a hydride base (e.g., NaH) to ensure complete and irreversible deprotonation.[1] 2. Activate the Electrophile: Change the leaving group on the alkylating agent to be more reactive (e.g., from a bromide to an iodide or a tosylate). 3. Ensure Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents. Monitor reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition. |
| Formation of Dialkylated Quaternary Salt | 1. Excess Alkylating Agent: Using too much of the electrophile. 2. High Nucleophilicity of Product: The N-alkylated pyrazole product is more nucleophilic than the starting pyrazolide anion. 3. High Temperature/Concentration: These conditions can accelerate the undesired second alkylation. | 1. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[1] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration.[1] 3. Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting poor regioselectivity.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving regioselective N-alkylation under different controlling regimes.
Protocol 1: N1-Selective Alkylation (Steric Control with Strong Base)
This protocol is designed for pyrazoles where the C5-substituent is significantly smaller than the C3-substituent, using a strong base to favor alkylation at the less hindered N1 position.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole (approx. 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.
-
Scientist's Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. The evolution of hydrogen gas will be observed.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyrazolide salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.[1]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: N2-Selective Alkylation (Lewis Acid Catalysis)
This protocol leverages a magnesium-based Lewis acid catalyst to direct alkylation towards the N2 position, which is often the more sterically hindered and electronically richer nitrogen.[1]
-
Catalyst Preparation: Inside a glovebox or under a robust inert atmosphere, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF. Follow with the addition of the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).
-
Base Addition: Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise to the solution at 25 °C.
-
Scientist's Note: The Lewis acid (MgBr₂) is thought to coordinate to both nitrogen atoms, but the subsequent alkylation is directed to N2. A hindered, non-nucleophilic amine base is used to scavenge the HBr generated.
-
-
Reaction: Stir the resulting mixture at 25 °C. Monitor the reaction by LC-MS (typically 2-4 hours).
-
Work-up: Quench the reaction with a saturated solution of NH₄Cl in methanol.
-
Purification: Concentrate the quenched mixture to dryness. Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate, 4x). Combine the organic layers, dry, and concentrate. Purify by silica gel column chromatography.
References
- Technical Support Center: Regioselective N-Alkylation of Pyrazoles - Benchchem.
- Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
- Voskressensky, L. G., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(19), 10335.
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis - Benchchem.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10185–10195.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
- Hammer, S. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 101-111.
- Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558.
- Besson, T., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3383.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
- Gosselin, F., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
- 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate.
- Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate.
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Technical Support Center: Solvent Effects on Pyrazole Synthesis Regioselectivity
Welcome to the technical support center for pyrazole synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Here, we delve into the critical role of solvent choice, providing troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is their selective formation critical?
A1: In the context of pyrazole synthesis, particularly the common reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For instance, the reaction can yield two different products depending on which nitrogen of the hydrazine attacks which carbonyl group of the diketone.[2]
Controlling the formation of a single, specific regioisomer is paramount in fields like drug discovery and materials science. This is because different regioisomers can exhibit vastly different biological activities, pharmacological profiles, and physical properties.[1] Achieving high regioselectivity ensures the desired therapeutic effect and avoids the need for challenging and often costly separation of isomeric mixtures.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors that dictate the regiochemical outcome:[1][3]
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for initial nucleophilic attack.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, thereby directing the reaction to the less sterically crowded carbonyl group.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. In acidic conditions, the more basic nitrogen atom may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]
-
Solvent Choice: The solvent is a powerful tool for controlling regioselectivity. As we will explore in detail, the polarity and proticity of the solvent can dramatically influence the reaction pathway.[4]
-
Temperature: The reaction temperature can also be a determining factor in the final ratio of regioisomers.[1]
Q3: How do different classes of solvents—polar protic, polar aprotic, and nonpolar—generally affect the regioselectivity of pyrazole synthesis?
A3: The choice of solvent can profoundly impact the regioselectivity of pyrazole synthesis by influencing the stability of intermediates and transition states.
-
Polar Protic Solvents: These solvents, such as water and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors.[5] They can solvate and stabilize both the nucleophile (hydrazine) and the electrophile (dicarbonyl), but this can sometimes suppress the reactivity of the nucleophile by "caging" it through hydrogen bonding.[6] In some cases, they can lead to mixtures of regioisomers.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetone lack O-H or N-H bonds and cannot donate hydrogen bonds.[7] They are effective at solvating cations but leave anions (and nucleophiles) relatively "naked" and more reactive.[6] This can lead to faster reaction rates and, in some systems, improved regioselectivity.[4]
-
Nonpolar Solvents: Solvents like toluene or hexane have low dielectric constants and do not effectively solvate charged species. Reactions in nonpolar solvents are often slower and may require heating. Their effect on regioselectivity is highly substrate-dependent.
-
Fluorinated Alcohols: A special class of polar protic solvents, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have emerged as exceptional solvents for enhancing regioselectivity.[8] Their unique properties, including strong hydrogen bond donating ability and low nucleophilicity, can dramatically favor the formation of one regioisomer.[8]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or No Regioselectivity Observed, Resulting in a Mixture of Isomers.
This is a frequent challenge, especially when using standard solvents like ethanol.
Troubleshooting Steps:
-
Solvent Screening is Key: This should be your first line of attack. Systematically switch from your current solvent to others with different properties.
-
Prioritize Fluorinated Alcohols: Conduct small-scale trials using 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These have a high success rate in dramatically improving regioselectivity.[8]
-
Evaluate Polar Aprotic Solvents: Test solvents like DMF or DMAc, as they can enhance nucleophilicity and potentially favor one reaction pathway.[4]
-
-
Temperature Variation: Explore the effect of temperature. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and at reflux to determine if there is a kinetic or thermodynamic preference for one isomer.
-
pH Modification: If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid or HCl). Conversely, if an acid catalyst is already in use, consider a base-catalyzed approach.[9]
Issue 2: The Major Regioisomer Formed is the Undesired One.
Sometimes, the reaction conditions preferentially yield the regioisomer that is not the target compound.
Troubleshooting Steps:
-
Reverse the Polarity of Attack: The goal is to alter which nitrogen of the substituted hydrazine attacks which carbonyl first.
-
Solvent-Induced Reversal: As demonstrated in several studies, switching to a fluorinated alcohol like HFIP can completely reverse the regioselectivity compared to ethanol.[8] This is often due to specific solvent-substrate interactions that favor a different initial addition step.
-
Change the Reaction Medium's pH: Shifting from acidic to basic conditions (or vice versa) can alter the relative nucleophilicity of the hydrazine's nitrogen atoms, potentially favoring the desired pathway.
-
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the impact of different solvents on the regioselectivity of pyrazole synthesis, drawing from literature examples.
| Solvent Class | Example Solvents | General Effect on Regioselectivity | Key Considerations |
| Polar Protic | Ethanol, Methanol | Often leads to low or moderate regioselectivity, resulting in isomeric mixtures. | Inexpensive and common, but often not ideal for controlling regioselectivity. |
| Polar Aprotic | DMF, DMAc, DMSO | Can provide high yields and may improve regioselectivity compared to protic solvents.[4] | Higher boiling points may require elevated temperatures. |
| Fluorinated Alcohols | TFE, HFIP | Dramatically increases regioselectivity, often favoring a single isomer.[8] | More expensive, but highly effective for challenging substrates. |
| Nonpolar | Toluene, Hexane | Effect is highly substrate-dependent; may require catalysis. | Can be useful for azeotropic removal of water to drive the reaction. |
| Solvent-Free | N/A | Can lead to rapid reactions and high yields, often with microwave irradiation.[10] | Regioselectivity needs to be empirically determined for each reaction. |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Regioselectivity using HFIP
This protocol provides a starting point for leveraging the powerful effects of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve high regioselectivity.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in HFIP (a typical concentration is 0.1 M).
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (e.g., methylhydrazine) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the HFIP solvent under reduced pressure. The resulting crude residue can then be purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole regioisomer with high purity.
Mechanistic Insights & Visualizations
The regioselectivity in pyrazole synthesis is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The solvent can influence this initial step in several ways.
Diagram 1: The Knorr Pyrazole Synthesis Pathway
Caption: The two possible pathways in the Knorr synthesis leading to different regioisomers.
The Role of Fluorinated Alcohols:
Fluorinated alcohols like TFE and HFIP are strong hydrogen bond donors but poor hydrogen bond acceptors.[8] This allows them to activate the carbonyl group of the 1,3-dicarbonyl compound towards nucleophilic attack by forming a strong hydrogen bond, without significantly deactivating the hydrazine nucleophile. Furthermore, they can selectively stabilize the transition state leading to one regioisomer over the other.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A systematic approach to troubleshooting and optimizing for regioselectivity.
By understanding the underlying principles and systematically exploring the reaction variables, particularly the choice of solvent, researchers can effectively control the regiochemical outcome of pyrazole synthesis and access the desired isomers with high purity.
References
- Almansa, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Name-Reaction.com. Knorr pyrazole synthesis. [Link]
- Gomma, A. M., et al. (2018).
- MDPI. (2023).
- Journal of Organic Chemistry. (2008).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
- Canadian Journal of Chemistry. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]
- Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
- National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
- Taylor & Francis Online. (2016). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
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- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Selection for Pyrazole Carbohydrazide Synthesis
Welcome to the technical support center for the synthesis of pyrazole carbohydrazides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection to optimize this crucial chemical transformation. Pyrazole carbohydrazides are pivotal building blocks in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The efficiency of their synthesis, particularly the hydrazinolysis of pyrazole esters, is critically dependent on the chosen catalytic system.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the rationale needed to troubleshoot and adapt these methods for your specific research needs.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst selection for the conversion of pyrazole esters to pyrazole carbohydrazides.
Q1: What is the primary role of a catalyst in pyrazole carbohydrazide synthesis?
The synthesis of a pyrazole carbohydrazide from its corresponding pyrazole ester is fundamentally a nucleophilic acyl substitution reaction (hydrazinolysis). The catalyst's primary role is to increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. Acid catalysts, for instance, achieve this by protonating the carbonyl oxygen, which enhances the positive charge on the carbonyl carbon.
Q2: What are the main classes of catalysts used for this synthesis?
Catalysts for this reaction can be broadly categorized into two main types:
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Common examples include mineral acids (like H₂SO₄) and organic acids (like acetic acid).[2][3][4] They are often highly active due to excellent contact with reactants but can be difficult to separate from the reaction mixture post-synthesis.
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. They are highly favored in modern "green" chemistry for their ease of separation (simple filtration) and potential for recyclability.[5][6][7] Examples include solid acid resins (e.g., Amberlyst-70)[5], metal oxides (e.g., nano-ZnO, SnO-CeO₂)[6][8], and functionalized nanocomposites.[9][10]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on the specific goals of your synthesis.
-
For rapid, small-scale screening and proof-of-concept: A simple homogeneous acid catalyst like glacial acetic acid can be effective and requires minimal setup.[11]
-
For process development, scale-up, and sustainable synthesis: A heterogeneous catalyst is almost always preferred. The ability to recover and reuse the catalyst simplifies purification, reduces waste, and lowers costs.[6][9] Many modern protocols focus on developing robust, recyclable heterogeneous catalysts.[7][10]
Q4: Can the reaction proceed without a catalyst?
While the reaction between a pyrazole ester and hydrazine hydrate can sometimes proceed without a catalyst, it often requires harsh conditions, such as prolonged refluxing in a high-boiling-point solvent.[12] These conditions can lead to lower yields and the formation of undesirable side products. A catalyst allows the reaction to proceed under milder conditions, often leading to higher yields, better purity, and shorter reaction times.[8][13]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on catalyst-related solutions.
Q: I am observing very low yields of my desired pyrazole carbohydrazide. What are the likely catalyst-related problems?
A: Low yield is a common issue that can often be traced back to the catalytic system.
-
Possible Cause 1: Incorrect Catalyst Type. The direct conversion of some substituted pyrazole esters to their corresponding carbohydrazides can be surprisingly challenging. In some cases, using an acid catalyst may not yield the desired product at all.[12]
-
Solution: If acid catalysis fails, consider a catalyst-free approach under controlled reflux or explore base-catalyzed methods, although the latter is less common for this specific transformation. Screen a panel of both acidic and basic heterogeneous catalysts to find an optimal match for your substrate.
-
-
Possible Cause 2: Inactive or Deactivated Catalyst (Heterogeneous). Solid catalysts can lose activity over time or after a single use.
-
Solution:
-
Activation: Ensure your catalyst is properly activated before use as per the supplier's or literature protocol. This may involve heating under vacuum to remove adsorbed water.
-
Regeneration: If the catalyst is recyclable, follow a validated regeneration procedure. This typically involves washing with solvents to remove adsorbed organic material, followed by drying. For some metal oxide catalysts, calcination at high temperatures may be required. Several studies have demonstrated successful catalyst recycling for up to five or six runs with minimal loss of activity.[6][7]
-
Check for Poisoning: Substrates or impurities with strong coordinating groups (e.g., thiols) can irreversibly bind to and poison the active sites of metal-based catalysts.
-
-
-
Possible Cause 3: Poor Mass Transfer (Heterogeneous). For a solid catalyst to be effective, the reactants must be able to access its active sites.
-
Solution: Increase the stirring rate of the reaction mixture to ensure the catalyst is well-suspended. If the catalyst particles are too large, consider gently grinding them to increase the surface area.
-
Q: My main side product is a 5-aminopyrazole, not the carbohydrazide. Why is this happening and how can I prevent it?
A: This is a well-documented side reaction, particularly for N-acyl protected pyrazole esters (e.g., 5-benzamidopyrazole-4-carboxylic acid ethyl ester).[12] The N-acyl group is cleaved by hydrazine under harsh conditions, leading to the formation of the corresponding 5-amino pyrazole.
-
Possible Cause: Reaction Conditions are too Harsh. Prolonged heating or using a highly concentrated hydrazine solution can promote the cleavage of the protecting group.[12]
-
Solution:
-
Milder Conditions: Reduce the reaction temperature and time. Monitor the reaction closely using Thin Layer Chromatography (TLC) to stop it as soon as the starting material is consumed.
-
Alternative Precursor: A more robust synthetic route is to first form a pyrazolo[3,4-d][2][11]oxazin-4-one intermediate. This intermediate reacts cleanly with hydrazine hydrate under milder conditions to give the desired carbohydrazide in high yields, avoiding the protecting group cleavage issue.[12]
-
-
Q: How does the choice of solvent affect my catalyst's performance?
A: The solvent plays a critical role in catalyst efficiency and reaction outcome.
-
Polar Protic Solvents (e.g., Ethanol, Water): These are common solvents for this reaction. They are excellent at solvating hydrazine hydrate and can facilitate proton transfer, which is often a key step in acid catalysis.[11] Many "green" protocols explicitly use water or ethanol as the solvent.[10][14]
-
Aprotic Solvents (e.g., THF, Acetonitrile): These may be required for specific catalysts or substrates that are sensitive to protic solvents.
-
Solvent-Free Conditions: Some modern, environmentally friendly methods utilize solvent-free or "neat" conditions, often with grinding or microwave irradiation.[13][14] This approach maximizes reactant concentration and can lead to very short reaction times, but requires a thermally stable catalyst.
Section 3: Data & Methodologies
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision. The table below summarizes the performance of various catalysts reported for pyrazole synthesis (including precursors to carbohydrazides), providing a clear comparison to guide your choice.
| Catalyst Type | Catalyst Example | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous Acid | Acetic Acid | Ethyl Benzoylacetate, Hydrazine Hydrate | 1-Propanol | ~100 | 1 hr | Good | No | [11] |
| Heterogeneous Acid | Amberlyst-70 | 1,3-Diketones, Hydrazines | Water | Room Temp | 1-2.5 hr | 89-96 | Yes (3 cycles) | [5] |
| Heterogeneous Nano | nano-Fe₃O₄ | β-Keto Ester, Hydrazine Hydrate | Ethanol | 80 | 1.4 hr | High | Yes | [11] |
| Heterogeneous Nano | nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Water | Reflux | 0.5 hr | 95 | Yes | [8] |
| Heterogeneous Mixed Oxide | SnO–CeO₂ Nanocomposite | Aldehydes, Malononitrile, Phenylhydrazine | Water | 60 | 30-45 min | 81-96 | Yes (5 cycles) | [6] |
| Heterogeneous Mixed Oxide | 2.5% Bi₂O₃/ZrO₂ | Pyrazole-carbaldehydes, Thiosemicarbazide | Water | 80 | 30-45 min | 90-96 | Yes (6 cycles) | [7] |
| Homogeneous Metal | Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 hr | up to 99 | Not Reported | [8][15] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalyst Screening
This protocol provides a framework for efficiently screening different solid catalysts.
-
Setup: In parallel reaction vials, add your pyrazole ester (e.g., 1 mmol) and a magnetic stir bar.
-
Catalyst Addition: To each vial, add a different heterogeneous catalyst (typically 5-10 mol%).
-
Solvent & Reagent: Add the chosen solvent (e.g., ethanol, 5 mL) followed by hydrazine hydrate (1.2-2 mmol).
-
Reaction: Seal the vials and place them in a temperature-controlled heating block with stirring. Heat to the desired temperature (e.g., 80 °C).
-
Monitoring: Take small aliquots from each vial at regular intervals (e.g., every 30 minutes) and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
-
Analysis: Compare the reaction rates and final conversion for each catalyst to identify the most efficient one.
Protocol 2: Synthesis of a Pyrazole Carbohydrazide using a Recyclable Catalyst (Amberlyst-70)
This protocol is adapted from methodologies favoring green and recyclable catalysts.[5]
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the pyrazole ester (10 mmol), ethanol (50 mL), and Amberlyst-70 (1 g).
-
Hydrazine Addition: Warm the mixture to 50°C and add hydrazine hydrate (20 mmol, 2 eq.) dropwise over 10 minutes.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours, monitoring by TLC.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the Amberlyst-70 catalyst by simple filtration. Wash the recovered catalyst with ethanol (3 x 15 mL) and dry it in a vacuum oven for future use.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Visualization of Key Processes
Catalyst Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate catalyst based on experimental priorities.
A decision workflow for catalyst selection.
Acid-Catalyzed Hydrazinolysis Mechanism
This diagram illustrates the generally accepted mechanism for the acid-catalyzed formation of a carbohydrazide from an ester.
Catalyst protonates the carbonyl, enhancing electrophilicity.
References
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. ResearchGate. 2012.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry.
- one pot synthesis of pyrano[2,3-c]pyrazole. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2021.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports.
- Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst. Springer Professional. 2025.
- Efficient Synthesis of Novel Pyrazole-Linked 1,2,4-triazolidine-3-thiones Using Bismuth on Zirconium Oxide as a Recyclable Catalyst in Aqueous Medium. PubMed. 2019.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2023.
- New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. ResearchGate.
- Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. RSC Publishing.
- Knorr Pyrazole Synthesis. J&K Scientific LLC. 2025.
- Efficient synthesis of pyrazoles: oxidative C-C/N-N bond-formation cascade. Chemical Communications.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. 2002.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. 2022.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. 2023.
- Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. PMC - PubMed Central. 2025.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Help with Low Yield Synthesis. Reddit. 2025.
- Synthesis and Characterizatio New Schiff Bases,Pyrazole and Pyrazoline Compounds Derived From Acide Hydrazide Containing Isoxazoline Ring. ResearchGate. 2018.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
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- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Synthesis of Pyrazole Derivatives Utilizing Recyclable SnO–CeO2 Nanocomposite as Heterogeneous Catalyst | springerprofessional.de [springerprofessional.de]
- 7. Efficient synthesis of novel pyrazole-linked 1,2,4-triazolidine-3-thiones using bismuth on zirconium oxide as a recyclable catalyst in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing By-product Formation in Pyrazole Reactions
Welcome to our dedicated technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during pyrazole synthesis. Our focus is on providing practical, field-proven insights to help you minimize by-product formation and optimize your reaction outcomes.
Introduction: The Challenge of Purity in Pyrazole Synthesis
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The Knorr pyrazole synthesis, a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a go-to strategy for many researchers.[4][5][6] However, its elegant simplicity can be deceptive, often leading to challenges with by-product formation that can complicate purification and reduce yields.
This guide will equip you with the knowledge to anticipate and mitigate these issues, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your pyrazole synthesis experiments in a practical question-and-answer format.
Issue 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
Q: I've reacted an unsymmetrical 1,3-dicarbonyl with methylhydrazine and my NMR/LC-MS shows two major products with the same mass. What's happening and how do I get just one?
A: This is the most common pitfall in pyrazole synthesis with unsymmetrical starting materials: the formation of regioisomers.[7][8][9] The two nitrogen atoms of the substituted hydrazine can each attack one of the two different carbonyl carbons of the dicarbonyl compound, leading to two distinct constitutional isomers.[7][8] The key to controlling this lies in manipulating the electronic and steric environment of the reaction.
Causality and Strategic Solutions:
-
Steric and Electronic Effects: The initial nucleophilic attack by the hydrazine is governed by the relative reactivity of the two carbonyl groups.[7][9] A less sterically hindered carbonyl is a more accessible target. Electron-withdrawing groups will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.[9]
-
Solvent Choice is Critical: The choice of solvent can have a dramatic effect on regioselectivity.[8][9] While traditional solvents like ethanol often give poor selectivity, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly favor the formation of a single regioisomer.[8][10][11] These solvents can modulate the reactivity of the hydrazine and dicarbonyl compound through hydrogen bonding, thereby amplifying the intrinsic electronic and steric differences between the two carbonyls.[10]
-
pH Control: The acidity of the reaction medium can influence which nitrogen of the hydrazine acts as the primary nucleophile and which carbonyl is more reactive.[7][9] Running the reaction under acidic conditions (e.g., with a catalytic amount of acetic acid or p-toluenesulfonic acid) can protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity and potentially favoring one reaction pathway.[7][9]
Troubleshooting Workflow for Poor Regioselectivity:
Caption: A systematic workflow for troubleshooting poor regioselectivity.
Issue 2: My reaction yield is low, or the reaction is not going to completion.
Q: My TLC plate shows a lot of starting material even after prolonged reaction time and heating. What can I do to improve the conversion?
A: Low conversion rates in pyrazole synthesis can often be traced back to a few key factors.
Causality and Strategic Solutions:
-
Purity of Starting Materials: Hydrazine derivatives, especially phenylhydrazine, can be unstable and prone to decomposition, which can introduce impurities that inhibit the reaction.[7] Ensure your hydrazines are of high purity or consider purifying them before use.[7][9] Similarly, the 1,3-dicarbonyl compound should be pure.[4]
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition of starting materials or by-product formation.[4] It's crucial to find the optimal temperature for your specific substrates. A systematic approach of running the reaction at different temperatures (e.g., room temperature, 60 °C, reflux) and monitoring the progress by TLC or LC-MS is recommended.[1][4]
-
Catalyst: The Knorr synthesis is typically acid-catalyzed.[4][5] If your reaction is sluggish, ensure you are using an appropriate catalyst (e.g., acetic acid, mineral acids) at the correct concentration.[4] In some cases, a catalyst might be essential for the reaction to proceed at all.[12]
-
-
Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitor the reaction progress closely using TLC to confirm the consumption of the limiting reagent.[4]
Issue 3: My reaction mixture has turned dark, and I see multiple spots on my TLC plate.
Q: My reaction has turned a dark brown/red color, and the TLC is a mess. What are these impurities?
A: The development of a dark color and a complex TLC profile often points to decomposition or side reactions.
Causality and Strategic Solutions:
-
Hydrazine Decomposition: As mentioned, hydrazines can decompose, particularly at elevated temperatures, leading to colored by-products.[7] Using fresh, high-purity hydrazine and maintaining a controlled reaction temperature can help mitigate this.[7]
-
Oxidation: The reaction intermediates or the final pyrazole product may be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[7]
-
Bis-pyrazole Formation: Under certain conditions, particularly with an excess of the 1,3-dicarbonyl compound, a second molecule of the dicarbonyl can react with the newly formed pyrazole, leading to a bis-pyrazole adduct.[7] Careful control of stoichiometry is key to avoiding this.
Issue 4: I've made my pyrazole, but I'm struggling with purification.
Q: My pyrazole is proving difficult to purify by standard silica gel chromatography. What are my options?
A: Pyrazoles can be challenging to purify due to their basicity and polarity.
Causality and Strategic Solutions:
-
Column Chromatography: Pyrazoles are basic and can interact strongly with the acidic surface of standard silica gel, leading to tailing and poor separation.[4] To counter this, you can "deactivate" the silica gel by adding a small amount of a basic modifier like triethylamine or ammonia to your eluent system.[4][13]
-
Recrystallization: This is a powerful technique for purifying solid pyrazoles.[14] The key is to find a suitable solvent or solvent system where the pyrazole has high solubility at elevated temperatures and low solubility at room temperature or below.[14]
-
Acid-Base Extraction: This can be a highly effective method for separating your basic pyrazole from non-basic impurities.[13][14] The pyrazole can be protonated with an acid to form a water-soluble salt, which is extracted into the aqueous phase. The aqueous layer is then washed with an organic solvent to remove impurities, and finally, the aqueous layer is basified to precipitate the pure pyrazole, which can then be extracted back into an organic solvent.[4][14]
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing pyrazoles? A1: The Knorr pyrazole synthesis is the most prevalent and versatile method. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[4][5][6] Its simplicity and broad substrate scope have made it a cornerstone in medicinal chemistry.[4]
Q2: Besides regioisomers, what other by-products should I be aware of? A2: While regioisomers are the most common issue, other by-products can include:
-
Bis-pyrazole adducts: From the reaction of the product with excess 1,3-dicarbonyl.[7]
-
Decomposition products: From the breakdown of unstable hydrazines.[7]
-
Oxidation products: If the reaction is sensitive to air.[7]
Q3: Can I use a base instead of an acid catalyst? A3: While acid catalysis is more common for the Knorr synthesis, some pyrazole syntheses do utilize basic conditions. The choice of acid or base can significantly impact the reaction pathway and, in the case of unsymmetrical substrates, the regiochemical outcome.[9]
Q4: How do I choose the right solvent for my pyrazole synthesis to maximize regioselectivity? A4: For maximizing regioselectivity with unsymmetrical 1,3-dicarbonyls, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly recommended.[8][10][11] The table below summarizes the effect of different solvents on a model reaction.
| Solvent | Dielectric Constant (ε) | Typical Regioisomeric Ratio (A:B) | Notes |
| Ethanol | 24.5 | ~60 : 40 | Low regioselectivity, often used as a starting point.[4] |
| Toluene | 2.4 | ~65 : 35 | Non-polar aprotic solvent, marginal improvement.[4] |
| Acetic Acid | 6.2 | ~75 : 25 | Acidic medium can favor one reaction pathway.[4] |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | ~90 : 10 | Fluorinated alcohol, significant improvement in selectivity.[4][8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 9.3 | >97 : 3 | Highly fluorinated alcohol, provides excellent selectivity.[4][8] |
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent
This protocol describes a general procedure for the regioselective synthesis of a pyrazole using 2,2,2-trifluoroethanol (TFE) as the solvent.[11]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE (to a concentration of approximately 0.1-0.5 M).
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
The crude residue can then be purified by column chromatography on silica gel (potentially deactivated with triethylamine) or by recrystallization to yield the desired pyrazole regioisomer with high purity.
Protocol 2: Purification of a Basic Pyrazole via Acid-Base Extraction
This protocol provides a general method for the purification of a pyrazole by leveraging its basicity.[14]
Materials:
-
Crude pyrazole product
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the crude pyrazole mixture in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x volume of organic layer). The pyrazole will be protonated and move into the aqueous layer.
-
Combine the aqueous layers and wash with fresh ethyl acetate (2 x volume of aqueous layer) to remove any non-basic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The pyrazole should precipitate out.
-
Extract the aqueous layer with fresh ethyl acetate (3 x volume of aqueous layer) to recover the purified pyrazole.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to yield the purified pyrazole.
Visualizing Reaction Pathways
The Knorr synthesis can proceed via two main pathways when an unsymmetrical dicarbonyl is used, leading to the formation of two regioisomers. The choice of reaction conditions can favor one pathway over the other.
Caption: Knorr synthesis pathways leading to two regioisomers.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry. [Link]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025).
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry. [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2013). Organic Letters. [Link]
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Process for the purification of pyrazoles. (2011).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
- Method for purifying pyrazoles. (2011).
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024).
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2022). Organic Chemistry Frontiers. [Link]
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). Scientific Reports. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – An Asian Journal. [Link]
- synthesis of pyrazoles. (2019). YouTube. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). Organic Letters. [Link]
- N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). International Journal of Molecular Sciences. [Link]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025).
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Sustainability. [Link]
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Knorr Pyrazole Synthesis (M. Pharm). (2023). Slideshare. [Link]
Sources
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- 14. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of pyrazole carbohydrazide during synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazole carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The pyrazole ring is a privileged scaffold in medicinal chemistry, but its synthesis, particularly when functionalized with a reactive carbohydrazide moiety, can be fraught with challenges related to stability and decomposition.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher yields of pure, stable product.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction mixture is turning dark brown or black, and my final yield is extremely low. What is causing this decomposition?
A1: This is a classic sign of thermal decomposition and unwanted side reactions. Both the pyrazole core and the carbohydrazide functional group can be sensitive to high temperatures.
Probable Causes & Mechanisms:
-
Thermal Decomposition of the Pyrazole Ring: At elevated temperatures, the pyrazole ring itself can degrade. The primary decomposition pathways often involve the elimination of nitrogen gas (N₂) or the cleavage of C-N and N-N bonds within the ring.[3][4][5] Forcing conditions (e.g., prolonged heating above 80-100°C) accelerates these processes.
-
Polymerization and Tarry Byproducts: High heat can promote unwanted side reactions between intermediates or with the solvent, leading to the formation of polymeric or tarry materials which are often intractable.[6]
-
Carbohydrazide Instability: The carbohydrazide moiety itself can decompose at high temperatures. For instance, the parent compound, carbohydrazide, begins to decompose near its melting point (153°C) and can hydrolyze to hydrazine at temperatures above 150°C.[7]
Solutions & Protocols:
-
Strict Temperature Control: Maintain the reaction temperature at the lowest effective level. For the initial cyclocondensation to form the pyrazole ring, reactions can often be run efficiently at room temperature or with gentle heating (e.g., 60°C).[1] During the subsequent conversion of a pyrazole ester to the carbohydrazide with hydrazine hydrate, refluxing in ethanol is common, but monitor the reaction closely to avoid unnecessarily long heating times.[8]
-
Reaction Monitoring with TLC: Do not run the reaction for a fixed time blindly. Monitor the consumption of your starting material using Thin Layer Chromatography (TLC).[6][9] Once the limiting reagent is consumed, proceed immediately with work-up to prevent the product from degrading under the reaction conditions.
-
Use of an Inert Atmosphere: If your substrates or intermediates are potentially sensitive to air, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation, which can also lead to colored impurities.[6]
Q2: My mass spectrometry and NMR data suggest I've formed a 5-aminopyrazole byproduct instead of the target carbohydrazide. Why did this happen?
A2: This issue is often encountered when attempting to form the carbohydrazide from a pyrazole-4-carboxylic acid ester that also has a benzoyl (or other acyl) group at the 5-position. The hydrazine reagent can cleave the acyl group instead of reacting with the ester.
Probable Cause & Mechanism:
-
Acyl Group Cleavage: In a key study, refluxing 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester with hydrazine hydrate for an extended period resulted in the loss of the benzoyl group to form the 5-amino derivative, not the desired carbohydrazide.[8] Hydrazine acts as a potent nucleophile and can attack the amide carbonyl of the benzamido group, leading to its cleavage, especially under prolonged heating.
Solutions & Protocols:
-
Modify the Synthetic Route: The most reliable solution is to change your synthetic strategy. Instead of forming the hydrazide from an acylated ester, consider an alternative precursor. A highly successful method involves first synthesizing a 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative. This intermediate reacts cleanly with hydrazine hydrate under reflux in ethanol (typically for 2 hours) to yield the desired 5-benzamidopyrazole-4-carbohydrazide in high yields (70–90%).[8] This route avoids the problematic competing reaction.
-
Milder Reaction Conditions: If you must proceed with the ester precursor, attempt the reaction under much milder conditions. Use a minimal amount of hydrazine hydrate and run the reaction at a lower temperature (e.g., 50-60°C) while diligently monitoring by TLC. This may reduce the rate of acyl cleavage relative to hydrazinolysis of the ester.
Q3: I've isolated my product, but it's contaminated with an isomer that is very difficult to separate. What is the likely source of this isomer?
A3: This is likely due to an intramolecular acyl migration. This phenomenon has been observed specifically in the synthesis of 1-R-5-benzamidopyrazole-4-carbohydrazides, where the benzoyl group migrates from the nitrogen at position 5 to the terminal nitrogen of the carbohydrazide chain.
Probable Cause & Mechanism:
-
Intramolecular Benzoyl Migration: During the synthesis or work-up, the benzoyl group attached to the pyrazole ring at the 5-amino position can migrate to the hydrazide moiety. This results in the formation of the isomeric 5-aminopyrazole-4-(N'-benzoyl)hydrazide.[8] This side reaction creates a purification challenge as the two isomers often have very similar polarities.
Solutions & Protocols:
-
Optimize the Precursor: As described in Q2, using a pyrazolo-oxazinone precursor is the most effective way to generate the desired carbohydrazide cleanly, which minimizes the formation of the rearranged isomer during the primary reaction.[8]
-
Controlled Work-up: Avoid acidic or basic conditions during work-up, as these can catalyze the rearrangement. Neutralize the reaction mixture carefully and maintain a neutral pH throughout extraction and purification.
-
Purification Strategy: If the isomer does form, careful purification is required.
-
Recrystallization: Attempting recrystallization from various solvents (e.g., ethanol, methanol, or mixtures with water) may selectively crystallize one isomer.[10]
-
Chromatography: If recrystallization fails, column chromatography is the next step. Given the basic nature of the pyrazole nitrogens, using silica gel deactivated with triethylamine (e.g., hexane/ethyl acetate with 0.5% Et₃N) can prevent streaking and improve separation.[10]
-
Part 2: Frequently Asked Questions (FAQs)
FAQ1: What is the single most common cause of pyrazole ring decomposition during synthesis?
The most common causes are excessive heat and the use of a strong, non-hindered base. High temperatures can lead to thermal fragmentation[3][11], while strong bases can deprotonate the C3 position, initiating a ring-opening cleavage pathway.[6]
FAQ2: How critical is temperature control?
It is absolutely critical. Many pyrazole syntheses are exothermic, and yields can drop significantly if the temperature rises uncontrollably. For example, in some copper-catalyzed syntheses of trifluoromethyl-pyrazoles, the yield was optimal at 60°C but decreased at higher temperatures.[1] Always use an ice bath for adding reagents if necessary and maintain a stable, controlled temperature throughout the reaction.
FAQ3: Should I run my reaction under an inert atmosphere?
It is highly recommended, especially during the final stages of synthesis and purification if the product is intended for pharmaceutical use. Some intermediates or the final pyrazole carbohydrazide product may be sensitive to air oxidation, which can introduce impurities that are difficult to remove.[6] It is a simple precaution that enhances reproducibility and final product quality.
FAQ4: My pyrazole carbohydrazide seems unstable during silica gel chromatography. What are the best practices for purification?
Pyrazole derivatives are weakly basic due to the sp²-hybridized nitrogen atom (N2).[2][12] This basicity can cause them to interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, or even on-column decomposition.
Best Practices:
-
Deactivate Silica: Use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to neutralize the acidic sites on the silica.[10]
-
Reverse-Phase Chromatography: If your compound is stable in protic solvents, purification on a C18 reverse-phase column using a water/acetonitrile or water/methanol gradient is an excellent alternative.[10]
-
Acid Salt Precipitation: Exploit the basicity of your compound. Dissolve the crude product in an organic solvent (like ethanol or acetone) and add an acid (e.g., HCl in ether, or sulfuric acid) to precipitate the pyrazole as its salt. The impurities often remain in solution. The pure free base can then be recovered by neutralizing the salt.[13][14]
Part 3: Key Protocols & Data
Table 1: Summary of Critical Parameters for Pyrazole Carbohydrazide Synthesis
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Maintain lowest effective temperature (often room temp to 60°C). Avoid prolonged heating >80°C. | Prevents thermal decomposition of the pyrazole ring and formation of tarry byproducts.[1][6] |
| pH / Catalyst | Use catalytic amounts of acid for cyclization. Avoid strong bases. Maintain neutral pH during work-up. | Strong bases can cause ring-opening.[6] Acid/base catalysis can promote unwanted rearrangements.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential air oxidation of sensitive intermediates or the final product.[6] |
| Reaction Time | Monitor closely via TLC. Stop reaction upon consumption of starting material. | Prevents product degradation and formation of byproducts from over-reaction.[6][9] |
| Purification | Recrystallization, deactivated silica chromatography, or acid salt precipitation. | Avoids on-column degradation and handles the basic nature of the pyrazole ring.[10][13] |
Protocol 1: Optimized Synthesis of 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide
This two-step protocol is adapted from a successful literature procedure that avoids common decomposition pathways like acyl group cleavage and intramolecular migration.[8]
Step A: Synthesis of 1,6-Diphenylpyrazolo[3,4-d][3][6]oxazin-4-one
-
Starting Material: Begin with 1-phenyl-5-benzamidopyrazole-4-carboxylic acid.
-
Cyclization: Place the starting material (10 mmol) in a round-bottom flask. Add acetic anhydride (30 mL).
-
Heating: Heat the mixture under reflux for approximately 2-3 hours, monitoring the reaction by TLC until the starting acid is consumed.
-
Work-up: Allow the mixture to cool to room temperature. The product will often precipitate. Pour the mixture into cold water to hydrolyze any remaining acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. This oxazinone intermediate is typically stable and can be used in the next step without further purification.
Step B: Synthesis of 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the pyrazolo-oxazinone intermediate from Step A (6 mmol) in absolute ethanol (40 mL).
-
Hydrazine Addition: Add hydrazine hydrate (99%, 6 mmol, ~0.3 mL) to the suspension.
-
Heating: Heat the mixture to reflux for 2 hours. The reaction is typically complete within this timeframe.
-
Cooling & Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature. The desired pyrazole carbohydrazide product will crystallize out of the solution.
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry under vacuum. This procedure typically yields the product in 70-90% purity, free from major decomposition products.[8]
Part 4: Visualization of Pathways & Workflows
Diagram 1: Troubleshooting Flowchart for Pyrazole Carbohydrazide Synthesis
A logical guide to diagnosing and solving common synthesis issues.
Diagram 2: Key Decomposition Pathways
Visualizing the chemical fates to avoid during synthesis.
References
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials | Request PDF - ResearchGate.
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - ACS Publications.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest - ResearchGate.
- (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate.
- Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Bohrium.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF.
- Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF - ResearchGate.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC - NIH.
- Carbohydrazide - Ataman Kimya.
- Pyrazole synthesis - Organic Chemistry Portal.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- pyrazole.pdf - CUTM Courseware.
- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences.
- (PDF) Carbohydrazide vs Hydrazine: A Comparative Study - ResearchGate.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
Sources
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Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds for Assays
Introduction
Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of pharmacologically active agents, including potent kinase inhibitors, anti-inflammatory drugs, and anticancer therapies.[1][2][3][4] Their versatile structure allows for fine-tuning of biological activity, making them a "privileged scaffold" in drug discovery.[4][5] However, the very features that often contribute to their potency—planar, aromatic ring systems and lipophilic substituents—frequently lead to poor aqueous solubility.[1][2]
This limited solubility is a critical bottleneck in the drug development pipeline, leading to inaccurate and irreproducible results in biological assays, hindering the transition from in vitro screening to in vivo efficacy studies.[6][7] This guide provides researchers, scientists, and drug development professionals with a systematic framework for troubleshooting common solubility issues and implementing effective strategies to ensure reliable and meaningful experimental outcomes.
Troubleshooting Guide: Compound Precipitation in Assays
Precipitation is the most common and frustrating manifestation of poor solubility. Understanding when and why it occurs is the first step toward solving the problem.
Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")
Question: My pyrazole compound, dissolved in a concentrated DMSO stock, precipitates instantly when I add it to my aqueous assay buffer or cell culture medium. Why does this happen and how can I fix it?
Expert Analysis: This phenomenon is commonly known as "crashing out" or "solvent shock."[6][8] Your compound is highly soluble in the neat organic solvent (e.g., DMSO) but has a much lower solubility limit in the final aqueous environment. When the concentrated stock is rapidly diluted, a localized zone of extreme supersaturation is created. The compound molecules cannot disperse quickly enough and instead aggregate, leading to immediate precipitation.[8]
The key to solving this is to manage the transition from the organic to the aqueous phase more gently and to respect the compound's thermodynamic solubility limit in the final assay buffer.
Troubleshooting Workflow for Immediate Precipitation
Caption: Workflow for troubleshooting immediate precipitation.
Step-by-Step Solutions:
-
Reduce the Final Concentration: The most direct cause of precipitation is exceeding the compound's solubility limit.[8][9] Before attempting complex formulation changes, verify that your target concentration is achievable. Perform a serial dilution to determine the maximum soluble concentration under your exact assay conditions (see Protocol 1).
-
Optimize the Dilution Technique: Avoid adding the stock solution directly into the bulk buffer. Instead:
-
Lower the Stock Solution Concentration: Preparing a less concentrated stock (e.g., 1 mM instead of 10 mM) reduces the severity of solvent shock upon dilution.[8] While this requires adding a larger volume of stock, it can be a simple and effective solution, provided the final solvent concentration remains within an acceptable range.
-
Increase Serum Percentage (for cell-based assays): For experiments using cell culture media, increasing the serum concentration (e.g., from 5% to 10% FBS) can aid solubility. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as natural solubilizing agents.[8]
Issue 2: Precipitation Over Time (During Incubation)
Question: My compound solution is clear initially, but I observe cloudiness or crystals after a few hours in the incubator. What is the cause?
Expert Analysis: This indicates a kinetic solubility issue. You have likely created a supersaturated, thermodynamically unstable solution. While sonication or gentle warming can initially force a compound into solution above its equilibrium solubility, it will eventually revert to its more stable, lower-energy crystalline state, causing precipitation.[12]
Other potential causes include:
-
pH Shifts: In cell culture, cellular metabolism can acidify the medium over time, altering the ionization state and solubility of a pH-sensitive pyrazole compound.[8]
-
Compound Degradation: The parent compound may be unstable in the assay buffer, degrading into less soluble byproducts.[8]
-
Media Interactions: Components in complex buffers or media can interact with the compound, reducing its solubility over time.[10]
Troubleshooting Steps:
-
Determine Maximum Kinetic Solubility: Use Protocol 1 but extend the observation period to match the full duration of your assay. The highest concentration that remains clear for the entire experiment is your maximum working concentration.
-
Monitor pH: For long-term cell-based assays, check the pH of the media at the end of the experiment to see if a significant shift has occurred.
-
Prepare Fresh: The most reliable solution is often to add the compound to the assay medium immediately before starting the experiment, rather than using pre-mixed media that has been stored.[11]
Protocols for Solubility Enhancement
Protocol 1: Determining Maximum Soluble Concentration
This protocol establishes the highest concentration of your compound that remains in solution under specific assay conditions.
Methodology:
-
Prepare Stock Solution: Dissolve the pyrazole compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[13]
-
Pre-warm Diluent: Warm your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[13]
-
Prepare Serial Dilutions: Create a series of dilutions of your compound in the pre-warmed buffer. It is critical to perform the dilution in the same manner as your actual experiment. For example, to test a final concentration of 100 µM from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock into 198 µL of buffer). Vortex gently immediately after adding the stock.[13]
-
Incubate and Observe: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).[13]
-
Visual Inspection: Visually inspect each tube for any signs of precipitation (cloudiness, crystals, film) against a dark background at multiple time points (e.g., 0, 1, 4, and 24 hours). A microscope can be used to detect fine precipitates.[13]
-
Determine Solubility Limit: The highest concentration that remains completely clear throughout the entire incubation period is the maximum soluble concentration for your experiment.
Protocol 2: A Tiered Approach to Co-Solvent & Formulation Screening
When DMSO alone is insufficient or undesirable, a systematic screen of alternative vehicles is necessary. This is particularly relevant when preparing formulations for in vivo studies.[1]
| Tier | Strategy | Common Agents & Starting % (v/v) | Rationale & Causality | Considerations |
| 1 | Organic Co-solvents | • DMSO: < 1%• Ethanol (EtOH): 1-5%• PEG 400: 10-40% | These water-miscible solvents reduce the polarity of the aqueous solution, increasing the solubility of hydrophobic pyrazole compounds. | DMSO can interfere with assays and cause toxicity.[14][15] Ethanol can be toxic to cells at higher concentrations. PEG 400 is often used for in vivo formulations.[1] |
| 2 | Surfactants | • Tween-80: 1-5%• Kolliphor® EL (Cremophor): 1-5% | Surfactants form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility in the aqueous phase.[16][17] | Can cause cell lysis at high concentrations. Often used in combination with co-solvents for synergistic effects.[1] |
| 3 | Complexation Agents | • HP-β-Cyclodextrin: 10-40% (w/v) | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with pyrazole compounds, effectively shielding them from the aqueous environment and increasing solubility.[1][18][19] | Can alter the free concentration of the drug, potentially impacting activity. Check for assay interference. |
Workflow for Co-Solvent Screening
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Technical Support Center: Addressing Low Yield in the Condensation of Hydrazines with Dicarbonyls
Welcome to the Technical Support Center for optimizing the condensation of hydrazines with dicarbonyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial synthetic transformation. Here, we delve into the mechanistic nuances, troubleshoot common issues leading to low yields, and provide actionable, field-proven protocols to enhance the efficiency and success of your reactions.
Foundational Principles: The Paal-Knorr and Knorr Syntheses
The condensation of a hydrazine with a 1,4- or 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry, primarily leading to the formation of pyrroles and pyrazoles, respectively. Understanding the underlying mechanisms of the Paal-Knorr (for pyrroles from 1,4-dicarbonyls) and Knorr (for pyrazoles from 1,3-dicarbonyls) syntheses is the first step in troubleshooting suboptimal yields.[1][2]
The reaction generally proceeds via a series of condensation and cyclization steps.[1][3] Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons. Subsequent intramolecular condensation and dehydration lead to the formation of the stable heterocyclic ring.[4][5] The entire process is often acid-catalyzed, although reactions can also proceed under neutral or even basic conditions.[6][7]
Reaction Mechanism Overview
Caption: Generalized mechanism for hydrazine-dicarbonyl condensation.
Troubleshooting Guide: Low Yield Scenarios
This section addresses specific problems that can lead to diminished yields in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My reaction is sluggish, showing significant amounts of unreacted starting materials even after prolonged reaction times. What's going on?
A1: A slow or incomplete reaction can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Impurities in either the hydrazine or the dicarbonyl compound can introduce side reactions or inhibit the desired transformation.[8] Hydrazine, in particular, can be unstable and prone to decomposition, especially if it's old or has been improperly stored.[9]
-
Actionable Advice:
-
Ensure the purity of your dicarbonyl compound through recrystallization or chromatography.
-
Use freshly opened or recently purified hydrazine. Distillation (with caution) or using a more stable salt form can be beneficial.[8]
-
-
-
Suboptimal Reaction Conditions: Temperature and catalysis are critical.
-
Temperature: While some condensations proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration.[8][9]
-
Catalyst: The reaction is typically acid-catalyzed.[9] However, the choice and amount of acid are crucial. Excessively strong acid can protonate the hydrazine, rendering it non-nucleophilic and halting the reaction.[8]
-
Actionable Advice:
-
Gradually increase the reaction temperature, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
If uncatalyzed, add a catalytic amount of a weak acid like glacial acetic acid.[7][9] If an acid is already in use, consider screening other weak acids or optimizing the catalyst loading.
-
-
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate.[8][9] This is often observed when the cyclization step has a higher activation barrier.
-
Actionable Advice:
-
Increase the reaction temperature to promote cyclization.[8]
-
Add a dehydrating agent, such as molecular sieves or magnesium sulfate, to drive the equilibrium towards the cyclized product.
-
-
Q2: I'm observing the formation of multiple products, leading to a low yield of the desired isomer. How can I improve regioselectivity?
A2: The formation of regioisomers is a common challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[9] The initial nucleophilic attack of the hydrazine can occur at either of the non-equivalent carbonyl carbons.[9]
Controlling Factors & Solutions:
-
Steric and Electronic Effects: The inherent electronic properties and steric hindrance of the substituents on both reactants play a significant role.[9] Generally, the hydrazine will preferentially attack the less sterically hindered and more electrophilic carbonyl group.
-
Actionable Advice:
-
Analyze the electronic nature of the substituents on your dicarbonyl. Electron-withdrawing groups will activate a carbonyl for nucleophilic attack.
-
If possible, modify your substrates to enhance the steric or electronic differentiation between the two carbonyls.[8]
-
-
-
pH Control: The acidity of the reaction medium can be a powerful tool to direct regioselectivity. Acidic conditions can favor the protonation of the more substituted or electron-rich carbonyl, making the other carbonyl more susceptible to attack.[9]
-
Actionable Advice:
-
Carefully screen different acidic catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations.
-
-
-
Solvent Choice: The solvent can influence the reaction pathway. For instance, fluorinated alcohols have been shown to promote the formation of a single regioisomer in some cases.[9]
-
Actionable Advice:
-
Experiment with a range of solvents with varying polarities and proticities (e.g., ethanol, isopropanol, toluene, trifluoroethanol).
-
-
Q3: My reaction mixture is turning dark, and I'm isolating a complex mixture of byproducts. What are the likely side reactions?
A3: The formation of colored byproducts and a complex product mixture often points to decomposition or undesired side reactions.
Common Side Reactions & Prevention:
-
Hydrazine Decomposition: Hydrazine and its derivatives can be unstable at elevated temperatures, leading to the formation of colored impurities.[9]
-
Oxidation: The reaction intermediates or the final product might be susceptible to oxidation, especially when heated in the presence of air.[9]
-
Preventative Measures:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
-
-
Self-Condensation of the Dicarbonyl: Under certain conditions, the dicarbonyl compound can undergo self-condensation, leading to polymeric materials.
-
Preventative Measures:
-
Ensure a stoichiometric or slight excess of the hydrazine to favor the desired reaction pathway.
-
Control the temperature to minimize side reactions.
-
-
Experimental Protocols
Protocol 1: General Procedure for Optimizing Pyrazole Synthesis
This protocol provides a starting point for the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of dicarbonyl).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[9]
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the mixture. The addition may be exothermic, so it can be done dropwise if necessary.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Can I use hydrazine hydrate directly? A1: Yes, hydrazine hydrate is commonly used. However, be aware that the water present can influence the reaction equilibrium, especially in the dehydration step. In some cases, anhydrous hydrazine may provide better results.
Q2: What is the "alpha effect" and how does it relate to this reaction? A2: The alpha effect refers to the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons.[10] Hydrazine is a classic example; the lone pair on one nitrogen enhances the nucleophilicity of the other, making it a more potent nucleophile than a simple amine.[10]
Q3: How can I safely quench unreacted hydrazine in my reaction mixture? A3: Unreacted hydrazine can be safely quenched by adding an excess of a simple ketone or aldehyde, such as acetone or benzaldehyde.[8] This will form the corresponding hydrazone, which is generally more stable and easier to remove during purification.[8]
Q4: Are there greener alternatives to traditional solvents? A4: Yes, recent research has explored more environmentally friendly conditions. Some Paal-Knorr reactions have been successfully carried out under solvent-free conditions or in water.[2][11] High hydrostatic pressure has also been shown to promote the reaction without the need for solvents or catalysts.[12]
Q5: My dicarbonyl is sensitive to acid. What are my options? A5: If your substrate contains acid-sensitive functional groups, you can attempt the reaction under neutral conditions, although it may require longer reaction times or higher temperatures.[6] Alternatively, Lewis acids can sometimes be used in place of Brønsted acids and may be more compatible with certain functional groups.[3] The use of recyclable heterogeneous catalysts, such as acidic resins, has also been reported.[2]
Data Summary Table
| Parameter | Recommendation/Observation | Rationale |
| Catalyst | Weak acids (e.g., acetic acid) are generally preferred. | Strong acids can protonate the hydrazine, reducing its nucleophilicity.[8] |
| Temperature | Room temperature to reflux, depending on the substrates. | Higher temperatures can overcome activation barriers for cyclization and dehydration.[8][9] |
| Solvent | Alcohols (e.g., ethanol) are common. Fluorinated alcohols may improve regioselectivity. | Solvent can influence reaction rates and selectivity.[9] |
| Atmosphere | An inert atmosphere (N₂ or Ar) is recommended for sensitive substrates. | Prevents oxidation of intermediates or products at elevated temperatures.[9] |
References
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Wikipedia. (2023). Knorr pyrrole synthesis.
- Wikipedia. (2023). Paal–Knorr synthesis.
- Fahmi, M. R. G., & Kurniawan, Y. S. (2021). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
- Elguero, J., et al. (2011). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- Cho, E. K., et al. (2022). Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis for the synthesis of N-heterocyclic polycyclic heteroaromatics. Chemical Science.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Semantic Scholar. (n.d.). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds.
- ResearchGate. (n.d.). Regioselective [3+2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles.
- National Institutes of Health. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- National Institutes of Health. (2014). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- PubMed Central. (2022). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling.
- Xie, G., et al. (2023). High pressure initiated solvent and catalyst-free instant Paal-Knorr reactions. Green Chemistry.
- ResearchGate. (2014). The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Royal Society of Chemistry. (2020). Condensation of 1,2-dicarbonyl compounds with modified Huisgen zwitterions: synthesis of N-aryl–N-acyl hydrazones.
- SpringerLink. (2022). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions.
- Biswas, T. (2022, June 5). MCQ-229: About Hydrazine and Carbonyl group. YouTube.
- Chemistry LibreTexts. (2023, October 30). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technisches Support-Center: Strategien zur Trennung von Pyrazol-Regioisomeren
Anklicken, um eine vergrößerte Ansicht zu erhalten
Erstellt von: Dr. Alistair Finch, Leitender Anwendungswissenschaftler
Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte Einblicke und praktische Lösungen für die oft komplexe Aufgabe der Trennung von Pyrazol-Regioisomeren. Als Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung wissen Sie, dass die definitive Identifizierung und Isolierung des korrekten Isomers für die biologische Aktivität, die Patentsituation und die Einhaltung gesetzlicher Vorschriften von entscheidender Bedeutung ist.
Dieser Leitfaden ist als dynamisches Q&A strukturiert, das direkt auf die spezifischen Herausforderungen eingeht, denen Sie im Labor begegnen. Wir werden uns mit den zugrunde liegenden Prinzipien befassen, die die Trennung bestimmen, und schrittweise Protokolle zur Bewältigung dieser Herausforderungen bereitstellen.
Häufig gestellte Fragen (FAQs)
F1: Warum ist die Trennung von Pyrazol-Regioisomeren so schwierig?
A1: Die Schwierigkeit bei der Trennung von Pyrazol-Regioisomeren, wie z. B. 1,3-, 1,4- und 1,5-disubstituierten Pyrazolen, ergibt sich aus ihren sehr ähnlichen physikalisch-chemischen Eigenschaften. Da sie dieselbe Summenformel und oft ähnliche funktionelle Gruppen aufweisen, sind ihre Polarität, Löslichkeit und ihr pKa-Wert nahezu identisch. Dies führt zu einer ähnlichen Retention in der Chromatographie und einem ähnlichen Verhalten bei der Kristallisation, was die Isolierung zu einer erheblichen Herausforderung macht. Der sterische Einfluss und die elektronischen Eigenschaften der Substituenten am Pyrazolring sind die Schlüsselfaktoren, die für eine erfolgreiche Trennung genutzt werden müssen.
F2: Welchen Einfluss hat der N-Substituent auf die Trennbarkeit?
A2: Der Substituent am Stickstoffatom (N1) des Pyrazolrings spielt eine entscheidende Rolle. Größere, sterisch anspruchsvollere Substituenten können die Konformation des Moleküls beeinflussen und zu größeren Unterschieden in der Formselektivität bei der Wechselwirkung mit der stationären Phase in der Chromatographie führen. Beispielsweise kann ein N-Trityl- oder N-Boc-Substituent die Trennung im Vergleich zu einem einfachen N-Methyl-Substituenten erheblich erleichtern. In einigen Fällen kann die Einführung einer Schutzgruppe eine strategische Notwendigkeit sein, um die Trennung zu ermöglichen, die dann in einem nachfolgenden Schritt entfernt wird.
F3: Welche analytische Technik ist am zuverlässigsten, um zwischen getrennten Regioisomeren zu unterscheiden?
A3: Die Kernspinresonanzspektroskopie (NMR) ist das wichtigste Instrument zur Unterscheidung von Pyrazol-Regioisomeren. Insbesondere zweidimensionale NMR-Techniken wie der Kern-Overhauser-Effekt (NOE) und die Heteronukleare-Mehrfachbindungs-Korrelation (HMBC) sind von unschätzbarem Wert.
-
NOE-Spektroskopie: Diese Technik weist räumliche Nähe zwischen Protonen nach. Eine Korrelation zwischen den Protonen des N1-Substituenten und den Protonen des C5-Substituenten bestätigt schlüssig die 1,5-Regiochemie. Das Fehlen dieser Korrelation deutet auf das 1,3-Isomer hin.
-
HMBC-Spektroskopie: Diese Technik zeigt Kopplungen zwischen Protonen und Kohlenstoffen über zwei oder drei Bindungen hinweg. Korrelationen zwischen den Protonen des N1-Substituenten und den Kohlenstoffatomen C3 und C5 des Pyrazolrings können die Konnektivität eindeutig bestimmen und so die Isomere unterscheiden.
Die Röntgenkristallographie liefert den endgültigen Beweis für die Regiochemie, setzt aber die erfolgreiche Züchtung eines geeigneten Einkristalls voraus, was nicht immer möglich ist.
Leitfäden zur Fehlerbehebung und Protokolle
Dieser Abschnitt befasst sich mit spezifischen experimentellen Problemen und bietet detaillierte Protokolle zu deren Behebung.
Problem 1: Koelution von Regioisomeren in der Kieselgel-Säulenchromatographie
Ursachenanalyse:
Die Koelution auf Kieselgel ist das häufigste Problem und auf die minimalen Polaritätsunterschiede zwischen den Pyrazol-Regioisomeren zurückzuführen. Die saure Natur des Kieselgels kann auch zu einer Isomerisierung oder Zersetzung des Produkts führen, insbesondere bei empfindlichen Substraten.
Lösungsstrategien:
-
Optimierung des Elutionsmittels: Eine systematische Untersuchung der Elutionsmittel ist unerlässlich. Beginnen Sie mit einem binären Standardsystem (z. B. Hexan/Ethylacetat) und variieren Sie das Verhältnis schrittweise. Wenn dies fehlschlägt, führen Sie einen dritten Lösungsmittelmodifikator ein. Geringe Mengen eines polaren Lösungsmittels wie Methanol oder eines basischen Modifikators wie Triethylamin können die Wechselwirkungen mit den Silanolgruppen des Kieselgels verändern und die Selektivität verbessern.
-
Alternative stationäre Phasen: Wenn die Optimierung des Elutionsmittels fehlschlägt, ist ein Wechsel der stationären Phase der nächste logische Schritt.
-
Aluminiumoxid (basisch oder neutral): Kann vorteilhaft sein, wenn Ihre Verbindungen säureempfindlich sind.
-
Fluoriertes Kieselgel: Bietet alternative Dipol-Dipol-Wechselwirkungen, die die Trennung verbessern können.
-
Kieselgel mit Umkehrphase (C18): Trennt Verbindungen hauptsächlich nach Hydrophobie. Dies ist eine ausgezeichnete Alternative, wenn die Polarität der Isomere zu ähnlich ist.
-
Experimentelles Protokoll: Optimierung der Säulenchromatographie
-
Analytische Dünnschichtchromatographie (DC):
-
Lösen Sie Ihre Isomerenmischung in einem geeigneten Lösungsmittel (z. B. Dichlormethan).
-
Tupfen Sie die Mischung auf mindestens drei verschiedene DC-Platten (z. B. Kieselgel, Aluminiumoxid, RP-C18).
-
Entwickeln Sie die Platten in einer Reihe von Elutionsmittelsystemen mit unterschiedlicher Polarität.
-
System 1 (unpolar): 95:5 Hexan/Ethylacetat
-
System 2 (mittelpolar): 80:20 Hexan/Ethylacetat
-
System 3 (polar): 50:50 Hexan/Ethylacetat
-
System 4 (Modifikator): 80:19:1 Hexan/Ethylacetat/Triethylamin
-
-
Identifizieren Sie das System, das den größten Unterschied im Retentionsfaktor (ΔRf) zwischen den Flecken Ihrer Isomere zeigt.
-
-
Präparative Säulenchromatographie:
-
Packen Sie eine Säule mit der stationären Phase, die in Schritt 1 die beste Trennung ergeben hat.
-
Lösen Sie Ihre Mischung in der minimalen Menge des Elutionsmittels.
-
Beladen Sie die Probe auf die Säule.
-
Beginnen Sie die Elution mit einem etwas unpolareren Elutionsmittelsystem als dem in der DC ermittelten optimalen System.
-
Erhöhen Sie die Polarität schrittweise (Gradientenelution), um die Verbindungen zu eluieren.
-
Sammeln Sie kleine Fraktionen und analysieren Sie diese mittels DC oder LC-MS, um die Reinheit zu bestimmen.
-
Abbildung 1: Entscheidungs-Workflow zur Optimierung der chromatographischen Trennung.
Problem 2: Die Trennung in der normalen Phase schlägt fehl; die Isomere sind extrem ähnlich.
Ursachenanalyse:
Wenn die Isomere selbst nach umfassender Optimierung der normalen Phase nicht getrennt werden können, sind ihre Polaritäten wahrscheinlich praktisch identisch. In diesen Fällen sind alternative Trennmechanismen erforderlich, die auf anderen molekularen Eigenschaften als der Polarität beruhen.
Lösungsstrategien:
-
Präparative Hochleistungsflüssigkeitschromatographie (HPLC): Die HPLC bietet eine deutlich höhere Auflösung als die herkömmliche Säulenchromatographie. Sowohl die normale als auch die Umkehrphasen-HPLC sollten in Betracht gezogen werden. Chirale stationäre Phasen können manchmal achirale Regioisomere aufgrund von Unterschieden in der dreidimensionalen Passform trennen.
-
Überkritische Fluidchromatographie (SFC): Die SFC ist eine leistungsstarke Technik, die überkritisches Kohlendioxid als mobile Phase verwendet. Sie ist besonders effektiv bei der Trennung von Isomeren. Die geringe Viskosität der mobilen Phase ermöglicht hohe Flussraten und schnelle Trennungen. Die Selektivität in der SFC kann durch die Wahl der stationären Phase (Co-Säule) und die Zugabe von polaren Modifikatoren (wie Methanol oder Isopropanol) fein abgestimmt werden.
Tabelle 1: Vergleich der chromatographischen Techniken
| Technik | Stationäre Phase | Mobile Phase | Trennprinzip | Vorteile | Nachteile |
| Säulenchromatographie | Kieselgel, Al₂O₃ | Organische Lösungsmittel | Polarität | Kostengünstig, skalierbar | Geringe Auflösung, langsam |
| Präparative HPLC | C18, Kieselgel, Chiral | Lösungsmittelmischungen | Hydrophobie, Polarität | Hohe Auflösung, automatisiert | Teuer, begrenzte Beladung |
| Präparative SFC | Spezialisierte Säulen | Überkritisches CO₂ + Modifikator | Polarität, Formselektivität | Schnell, umweltfreundlich, hohe Auflösung | Spezialisierte Ausrüstung erforderlich |
Problem 3: Wie kann ich die Regiochemie nach der Trennung eindeutig bestätigen?
Ursachenanalyse:
Selbst nach erfolgreicher Isolierung ist es entscheidend, die Identität jedes Isomers eindeutig zuzuordnen. Die alleinige Verwendung von ¹H-NMR oder LC-MS ist oft nicht ausreichend.
Lösungsstrategie: Fortgeschrittene NMR-Analyse
Wie in F3 erwähnt, sind 2D-NMR-Experimente der Goldstandard für die Strukturaufklärung in Lösung.
Experimentelles Protokoll: NOE-Differenzspektroskopie zur Zuordnung der Regiochemie
Dieses Protokoll geht davon aus, dass Sie ein 1,3- und ein 1,5-disubstituiertes Pyrazol mit einem Substituenten an N1 und einem weiteren an C3 oder C5 haben.
-
Probenvorbereitung: Lösen Sie eine reine Probe (ca. 5-10 mg) jedes isolierten Isomers in einem geeigneten deuterierten Lösungsmittel (z. B. CDCl₃, DMSO-d₆) in einem hochwertigen NMR-Röhrchen.
-
¹H-NMR-Spektrum aufnehmen: Nehmen Sie ein Standard-¹H-NMR-Spektrum auf, um die chemischen Verschiebungen aller Protonen zu identifizieren, insbesondere die des N1-Substituenten und der Protonen am Pyrazolring.
-
NOE-Experiment einrichten:
-
Wählen Sie das Signal, das den Protonen des N1-Substituenten am nächsten zum Ring entspricht (z. B. eine -CH₂- oder -CH₃-Gruppe). Dies ist Ihr Bestrahlungsziel.
-
Richten Sie ein 1D-NOE-Differenzexperiment (z. B. selnogp) ein.
-
-
Datenaufnahme:
-
Das Experiment besteht aus zwei Teilen: einem Kontrollspektrum ohne Bestrahlung und einem Spektrum, in dem das Zielproton selektiv gesättigt (bestrahlt) wird.
-
Das Differenzspektrum wird durch Subtraktion des Kontrollspektrums vom bestrahlten Spektrum erzeugt.
-
-
Interpretation:
-
Für das 1,5-Isomer: Im Differenzspektrum wird ein positives NOE-Signal für das Proton an der C5-Position des Pyrazolrings erwartet. Dies liegt daran, dass der N1-Substituent und der C5-Substituent räumlich nahe beieinander liegen.
-
Für das 1,3-Isomer: Es wird kein oder nur ein sehr schwaches NOE-Signal für das Proton an der C5-Position erwartet. Stattdessen kann ein NOE zum Proton an der C2-Position (falls vorhanden) oder zu anderen nahegelegenen Protonen beobachtet werden.
-
Abbildung 2: Logischer Fluss zur Unterscheidung von Pyrazol-Regioisomeren mittels NOE-Spektroskopie.
Referenzen
-
Titel: The Power of Supercritical Fluid Chromatography in Pharmaceutical Analysis and Purification Quelle: American Pharmaceutical Review URL: [Link]
-
Titel: Regiocontrolled Synthesis of 1,3-, 1,4-, and 1,5-Substituted Pyrazoles Quelle: The Journal of Organic Chemistry URL: [Link]
-
Titel: Nuclear Overhauser Effect (NOE) Quelle: Chem LibreTexts URL: [Link]
Technical Support Center: Navigating "Oiling Out" in Pyrazole Derivative Recrystallization
Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with "oiling out" during the recrystallization of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This document is structured to help you diagnose the problem, understand the cause, and implement robust solutions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind the phenomenon of "oiling out."
Q1: What exactly is "oiling out" and why is it a problem?
A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] This oil is essentially a highly concentrated, supersaturated solution of your compound that is immiscible with the bulk solvent.[1]
This presents several significant problems for purification:
-
Poor Impurity Rejection: The oily phase is often an excellent solvent for impurities.[3][4] When the oil eventually solidifies, these impurities become trapped, leading to a product of low purity.[2][5]
-
Amorphous Product Formation: The oil may solidify into a glassy or amorphous mass rather than an ordered crystal lattice.[1][5] This can negatively impact the physical properties and stability of your final compound.
-
Handling Difficulties: The resulting sticky, gum-like material can be extremely difficult to handle, isolate, and dry, leading to mechanical loss of yield.[2]
Q2: What are the primary causes of oiling out in pyrazole derivative recrystallization?
A2: Oiling out is fundamentally a kinetic and thermodynamic issue. It occurs when the rate of liquid-liquid phase separation surpasses the rate of crystal nucleation and growth.[2] The key contributing factors include:
-
High Supersaturation: This is the most common cause.[1][5][6] If the concentration of your pyrazole derivative is too high, or if the solution is cooled too rapidly, the system can bypass the ideal crystallization window and enter a state where forming a solute-rich liquid is more favorable than forming an ordered solid.[1][7]
-
Inappropriate Solvent Choice: The selection of a solvent is critical. Oiling out is common if the boiling point of the solvent is higher than the melting point of your compound.[6][8] In this scenario, the compound can precipitate from the solution at a temperature where it is still molten.
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound.[4][5] This increases the likelihood that your compound's melting point will fall below the temperature of the saturated solution, leading to oiling out.[4] Impurities can also interfere with the kinetics of crystal lattice formation.[9]
-
Inherent Molecular Properties: Some pyrazole derivatives, particularly those with flexible side chains or low melting points, are intrinsically more prone to oiling out.[10] The parent pyrazole molecule itself is a low-melting solid (67-70°C), and its derivatives can share this characteristic.[11][12]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to preventing and resolving oiling out.
Issue 1: My pyrazole derivative consistently oils out upon cooling.
This is the most common manifestation of the problem. The solution appears clear when hot but becomes cloudy or forms distinct oily droplets as it cools.
Systematic Troubleshooting Flowchart
The following diagram outlines a logical workflow for addressing persistent oiling out.
Caption: A step-by-step decision tree for troubleshooting oiling out.
Protocol 1: Systematic Solvent Selection for Pyrazole Derivatives
The choice of solvent is the most critical parameter in preventing oiling out.[1] An ideal solvent should dissolve the pyrazole derivative completely at its boiling point but poorly at low temperatures (e.g., 0-4°C).
Step-by-Step Methodology:
-
Solubility Testing: Place ~20-30 mg of your crude pyrazole derivative into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature. A good candidate will show poor solubility.
-
Heating: Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation versus oiling out.
-
Mixed Solvents: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and add a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until turbidity persists.[13] Then, add a few drops of the good solvent to redissolve and cool slowly.
Table 1: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Characteristics & Considerations for Pyrazoles |
| Ethanol | 78 | Good general-purpose solvent for moderately polar pyrazoles.[14] |
| Methanol | 65 | Similar to ethanol but higher volatility.[14] |
| Isopropanol (IPA) | 82 | Often a good choice to slow down crystallization compared to ethanol. |
| Ethyl Acetate | 77 | Suitable for less polar derivatives. Can be used in a pair with hexanes. |
| Toluene | 111 | Useful for non-polar pyrazoles, but its high boiling point can cause oiling out if the compound's melting point is low.[8] |
| Hexanes/Heptane | ~69 / ~98 | Often used as an anti-solvent with a more polar solvent like ethyl acetate or acetone. |
| Water | 100 | Pyrazole itself is soluble in water, but many derivatives are not.[11][14] Can be used as an anti-solvent. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective. |
Protocol 2: The Role of Hot Filtration in Preventing Oiling Out
Insoluble impurities (e.g., dust, inorganic salts, polymeric byproducts) can act as nucleation sites for oil droplet formation. Removing them is crucial.
Step-by-Step Methodology:
-
Prepare Setup: Place a short-stemmed or stemless funnel with fluted filter paper over your receiving flask.[15]
-
Pre-heat: Add a small amount of the pure recrystallization solvent to the receiving flask and bring it to a boil. The rising vapor will pre-heat the funnel, which is critical to prevent premature crystallization in the funnel.[15]
-
Dissolve Sample: In a separate flask, dissolve your crude pyrazole derivative in the minimum amount of boiling solvent.
-
Expert Tip: If your solution is colored due to highly conjugated impurities, you can add a small amount of activated charcoal at this stage. Boil for a few minutes to allow adsorption.
-
-
Filter Rapidly: Pour the hot, dissolved solution through the pre-heated funnel in portions.[15]
-
Rinse: Rinse the original flask with a small amount of hot solvent and pour it through the filter to ensure complete transfer.
-
Proceed with Slow Cooling: Allow the filtered solution to cool slowly as described previously.
Issue 2: An oil has already formed. Can it be fixed?
Yes, it is often possible to induce crystallization from an oily phase without having to completely restart the process.
The Crystallization vs. Oiling Out Phase Diagram
The diagram below illustrates the thermodynamic landscape. Successful crystallization occurs within the "Metastable Zone," where nucleation and growth are controlled. Oiling out happens when the system is driven into the unstable "Liquid-Liquid Phase Separation" region.
Caption: Phase diagram illustrating the pathways to crystallization vs. oiling out.
Protocol 3: Inducing Crystallization from an Oil
If you have an oil, try these techniques in order:
-
Re-dissolve and Cool Slower: The simplest approach is to gently heat the mixture to re-dissolve the oil.[6] Add a small amount (5-10%) of additional hot solvent to slightly decrease the saturation, then cool much more slowly.[4][7] Using an insulated container (e.g., a beaker placed inside a larger beaker with glass wool) can promote slow, controlled cooling.[7]
-
Scratching: Use a glass rod to vigorously scratch the inside surface of the flask at the oil-solvent interface.[3][16] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[16]
-
Seeding: If you have a small crystal of the pure product (a "seed crystal"), add it to the oily mixture.[1][16] The seed provides a perfect template for further crystal growth. If no pure crystal is available, dip a glass rod into the solution, remove it, let the solvent evaporate, and then re-introduce the rod with its thin film of solid into the mixture.[16]
-
Trituration with an Anti-Solvent: If the oil is persistent, cool the mixture in an ice bath to make the oil more viscous. Decant the supernatant solvent. Add a small amount of a solvent in which your compound is completely insoluble (e.g., hexanes). Use a glass rod to vigorously stir and break up the oil in the anti-solvent. This mechanical action can sometimes induce solidification.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 3-Ethyl-1H-pyrazole-4-carbaldehyde.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Benchchem. (n.d.). Technical Support Center: Preventing "Oiling Out" During Diastereomeric Salt Crystallization.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting "Oiling Out" in the Recrystallization of Methyl 3-amino-2-methylbenzoate.
- University of Wisconsin-Madison. (n.d.). Recrystallization.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.
- Solubility of Things. (n.d.). Pyrazole.
- ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?.
- Mettler Toledo. (n.d.). Oiling Out Case Studies from Eli Lilly and Bristol-Myers Squibb.
- University of Cambridge. (n.d.). Guide for crystallization.
- Kiesow, K., et al. (2010). Experimental investigation and prediction of oiling out during crystallization process.
- National Journal of Pharmaceutical Sciences. (2021).
- Ooshima, H., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- Tanaka, K., et al. (2019). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- University of Florida. (2006). Crystallisation Techniques.
- Davey, R. (n.d.).
- Gao, Q., et al. (2023). Impact of impurities on crystal growth.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazole Derivatives - Flowchart.
- Jee, S.-H. (2019).
- AIChE. (n.d.). Avoiding Oiling out in a Reactive Crystallization Using Insights from Thermodynamic and Reaction Kinetic Modeling. AIChE Proceedings.
- Nichols, L. (2025). 3.
- Multitherm. (n.d.). Hot Oil Filtration.
- Yin, Q., et al. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. MDPI.
- APC. (2020).
- Ulrich, J., & Jones, M. (n.d.).
- BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Nichols, L. (2022). 1.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- Purity Filtration. (2018).
- Multitherm Coils. (n.d.). Hot Oil Filtration Systems.
- Future Science. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (n.d.). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis.
- FAUDI. (2022).
- Google Patents. (1994). US5314506A - Crystallization method to improve crystal structure and size.
Sources
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Technical Support Center: Optimization of Substituted Pyrazole Synthesis
Welcome, researchers and innovators. As a Senior Application Scientist, I've seen firsthand the challenges and nuances involved in heterocyclic chemistry. Pyrazoles, a cornerstone scaffold in pharmaceuticals and agrochemicals, are deceptively simple in structure but can present significant synthetic hurdles.[1][2] This guide is designed to be your partner at the bench, moving beyond mere protocols to explain the fundamental principles—the "why"—behind each experimental step. Here, we'll troubleshoot common issues, optimize reaction conditions, and ensure your path to novel substituted pyrazoles is both efficient and scientifically sound.
Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during pyrazole synthesis. Each answer provides a diagnosis of the potential causes and a step-by-step guide to remediation.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a multifaceted problem that can stem from issues with reagents, reaction conditions, or the work-up process.[3] Let's break down the potential culprits.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
The Problem: The classic Knorr synthesis and related condensations are highly sensitive to impurities in the 1,3-dicarbonyl compound or the hydrazine derivative.[4] Hydrazines, in particular, can degrade upon storage, especially if exposed to air and light.[4]
-
The Solution:
-
Use freshly distilled or high-purity hydrazine. Phenylhydrazine, for instance, should be a pale yellow oil; a dark red or brown color indicates significant decomposition.
-
Ensure your 1,3-dicarbonyl compound is pure and dry. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating purification.[3]
-
-
-
Sub-optimal Reaction Conditions:
-
The Problem: Incomplete conversion is a primary driver of low yields.[3] This can be due to insufficient temperature, incorrect reaction time, or an inappropriate solvent.
-
The Solution:
-
Temperature & Time: Monitor the reaction diligently using Thin Layer Chromatography (TLC). If the starting materials are consumed slowly, a modest increase in temperature or extended reaction time may be necessary. For thermally sensitive substrates, consider alternative energy sources like microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improve yields.[2][5][6]
-
Solvent Choice: The traditional choice of ethanol may not be optimal for all substrates. Aprotic dipolar solvents like DMF or DMAc can sometimes accelerate the reaction.[7] For green chemistry approaches, consider solvent-free conditions or eco-friendly solvents like water or PEG-400.[8][9][10]
-
-
-
Formation of a Stable Intermediate:
-
The Problem: The reaction mechanism involves the formation of a hydrazone or a non-aromatic hydroxyl-pyrazoline intermediate.[4][11] In some cases, this intermediate is quite stable and the final dehydration step to the aromatic pyrazole is slow.
-
The Solution: If you suspect an intermediate buildup (e.g., a new spot on TLC that is not the product), facilitate the dehydration step. Adding a catalytic amount of a stronger acid (like p-toluenesulfonic acid) or increasing the temperature can drive the final cyclization and aromatization.[4]
-
-
Product Loss During Work-up & Purification:
-
The Problem: The desired pyrazole may be lost during aqueous extraction (if it has some water solubility) or be difficult to separate from closely related by-products during chromatography.[3]
-
The Solution:
-
Minimize aqueous washes if your product has polar functional groups.
-
Consider recrystallization as a primary purification method, as it is often more effective than chromatography for removing small amounts of impurities.[3][12]
-
A specialized technique involves dissolving the crude product in a suitable solvent and treating it with an acid to form the pyrazole salt, which can then be selectively crystallized and isolated.[13]
-
-
Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is the most common side reaction when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[4][14] The outcome is determined by which of the two carbonyl carbons the substituted nitrogen of the hydrazine attacks first.
Controlling Regioselectivity:
-
pH Control:
-
The Principle: The reaction is typically acid-catalyzed.[15][16] Under acidic conditions, the more substituted (more sterically hindered) carbonyl group is often preferentially protonated. This makes the less sterically hindered carbonyl carbon more electrophilic and thus the preferred site of attack for the hydrazine's terminal nitrogen (-NH2).
-
The Application: Using a catalytic amount of glacial acetic acid is standard.[4] For challenging cases, switching to a stronger acid or carefully buffering the reaction medium can provide better control.
-
-
Solvent Effects:
-
The Principle: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and stabilize transition states differently, thereby favoring one reaction pathway over the other.
-
The Application: While ethanol is common, aprotic dipolar solvents like N,N-dimethylacetamide have been shown to provide excellent regioselectivity in some cases, even at room temperature.[7][14]
-
-
Strategic Reactant Choice:
-
The Principle: The electronic nature of the substituents on the dicarbonyl compound plays a crucial role. A strongly electron-withdrawing group will make the adjacent carbonyl carbon significantly more electrophilic, directing the initial attack.
-
The Application: If possible, design your synthesis to exploit these electronic differences. For example, using a trifluoroacetylacetone will strongly direct the initial attack to the carbonyl carbon adjacent to the CF3 group.
-
| Parameter | Strategy for Regiocontrol | Rationale |
| pH | Use catalytic acid (e.g., acetic acid).[4] | Protonation of the more hindered carbonyl directs nucleophilic attack to the less hindered one. |
| Solvent | Screen aprotic dipolar solvents (e.g., DMAc, DMF).[7] | Can alter tautomeric equilibria and stabilize one transition state over the other. |
| Temperature | Lower the reaction temperature. | Can increase the kinetic preference for one isomer, although it may slow the reaction rate. |
| Substituents | Utilize substrates with strong electronic differences. | A powerful electron-withdrawing group enhances the electrophilicity of the adjacent carbonyl, making it the primary site of attack. |
Q3: My reaction is sluggish or fails to go to completion. What should I check?
A stalled reaction is often due to an issue with one of the core components or the formation of an overly stable intermediate.[4]
Troubleshooting Steps:
-
Verify Catalyst Activity: The Knorr synthesis is acid-catalyzed.[4] Ensure that a suitable acid catalyst (e.g., a few drops of glacial acetic acid) has been added and is active.
-
Assess Reagent Purity: As mentioned in Q1, impure or degraded starting materials, especially the hydrazine, are a common cause of failure.[4]
-
Drive the Dehydration: If TLC analysis suggests the formation of an intermediate, push the reaction forward by increasing the temperature or adding a dehydrating agent to facilitate the final, often rate-limiting, cyclization and aromatization step.[4]
-
Consider Modern Methods: If conventional heating proves ineffective, microwave-assisted synthesis can provide the energy needed to overcome high activation barriers, often leading to complete conversion in minutes.[2][17]
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to substituted pyrazoles?
While numerous methods exist, a few stand out for their versatility and reliability.
-
Knorr Pyrazole Synthesis: This is the quintessential method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[15][16] It is robust and widely applicable for a vast range of substituted pyrazoles.
-
Condensation with α,β-Unsaturated Systems: Reacting hydrazines with α,β-unsaturated ketones or aldehydes is another powerful route.[14] This often proceeds through a pyrazoline intermediate which is then oxidized or eliminates a leaving group to yield the pyrazole.[14]
-
1,3-Dipolar Cycloadditions: The reaction of alkynes with diazo compounds is a highly effective method for constructing the pyrazole ring, though it may require more specialized starting materials.[18][19]
-
Multicomponent Reactions (MCRs): Modern approaches often favor MCRs, where three or more starting materials are combined in a single pot to form the product.[20] These reactions are highly efficient and atom-economical.
Q2: Are there modern, more efficient methods for pyrazole synthesis?
Absolutely. The field has evolved significantly beyond conventional batch heating.
-
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture.[1][2] The benefits are dramatic reductions in reaction time (from many hours to a few minutes), often cleaner reactions, and improved yields.[5][6] It is particularly useful for overcoming high activation energy barriers.[2]
-
Flow Chemistry: In flow synthesis, reagents are continuously pumped through a heated reactor coil or chip.[18][21] This technology offers superior control over reaction parameters like temperature and time, enhances safety (especially with hazardous reagents like diazomethane), and allows for seamless scalability from lab to production.[19][22][23]
Q3: How do I choose the right solvent for my reaction?
Solvent selection is critical for yield, regioselectivity, and reaction rate.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are the traditional solvents for the Knorr synthesis. They are good at solvating ions and can participate in proton transfer, which can be beneficial for the mechanism.
-
Aprotic Dipolar Solvents (e.g., DMF, DMAc, DMSO): These solvents are excellent for many pyrazole syntheses, particularly when higher temperatures are needed. They can significantly accelerate reaction rates and have been shown to improve regioselectivity.[7]
-
Green Solvents (e.g., Water, PEG-400): Driven by sustainability goals, many modern protocols utilize environmentally benign solvents.[9][10] Water, in particular, can be an excellent choice for certain multicomponent reactions.[10][17]
-
Solvent-Free Conditions: In some cases, the reaction can be run neat, often with microwave irradiation or grinding the reactants together.[6][8] This is the most environmentally friendly option, reducing waste and simplifying purification.
Visualized Workflows and Protocols
General Workflow for Pyrazole Synthesis Optimization
This diagram outlines a systematic approach to developing and optimizing a synthesis for a novel substituted pyrazole.
Caption: A systematic workflow for pyrazole synthesis optimization.
Troubleshooting Decision Tree: Low Reaction Yield
This diagram provides a logical path for diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low pyrazole yield.
Experimental Protocol: Knorr Synthesis of 1,3-Diphenyl-5-methylpyrazole
This protocol describes a standard procedure for the synthesis of a substituted pyrazole using conventional heating.
Materials:
-
Benzoylacetone (1,3-dicarbonyl)
-
Phenylhydrazine (hydrazine derivative)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetone (1.0 eq).
-
Dissolve the benzoylacetone in a minimal amount of ethanol.
-
Add phenylhydrazine (1.05 eq) to the solution dropwise at room temperature.
-
Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of the product spot.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water while stirring. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,3-diphenyl-5-methylpyrazole.
-
Dry the purified product under vacuum and characterize by NMR, MS, and melting point analysis.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol adapts the Knorr synthesis for a microwave reactor, highlighting the significant change in reaction time.
Materials:
-
Same as the conventional protocol.
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine benzoylacetone (1.0 eq), phenylhydrazine (1.05 eq), and ethanol (3-5 mL).
-
Add 1-2 drops of glacial acetic acid.
-
Seal the vial with a microwave-safe cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Set the reaction parameters: heat to 100-120 °C, hold for 10-15 minutes, with stirring enabled.[1]
-
After the reaction is complete, the instrument will cool the vial to a safe handling temperature.
-
Work-up and purify the product using the same procedure (steps 8-11) as the conventional method. Note the dramatically reduced reaction time compared to the conventional reflux method.[6]
References
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
- Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (n.d.). RSC Publishing.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI.
- Cu-catalysed pyrazole synthesis in continuous flow. (n.d.). RSC Publishing.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (n.d.). Bentham Science Publishers.
- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed.
- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). ResearchGate.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). ResearchGate.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate.
- Various methods for the synthesis of pyrazole. (n.d.). ResearchGate.
- Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (n.d.). Beilstein Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
- Optimization of reaction conditions. (n.d.). ResearchGate.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). RSC Publishing.
- Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
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troubleshooting unexpected side reactions in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected side reactions and challenges in their synthetic routes. The following question-and-answer guides provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your final products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during pyrazole synthesis.
Q1: What is the most common side reaction in pyrazole synthesis and how can I prevent it?
A1: The most prevalent side reaction, particularly in the classical Knorr synthesis, is the formation of regioisomers .[1][2][3] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of two positional isomers that can be difficult to separate.[1][2]
Key Strategies for Prevention:
-
Exploit Steric and Electronic Effects: The initial nucleophilic attack is governed by the steric hindrance and electronic properties of substituents on both reactants.[1] A bulky group on the dicarbonyl will favor attack at the less hindered carbonyl carbon.
-
Control Reaction pH: Acidic conditions can protonate the more substituted carbonyl group, directing the hydrazine's nucleophilic attack to the less hindered carbonyl, thereby improving regioselectivity.[1]
-
Strategic Solvent Choice: Solvent polarity and properties play a crucial role. Standard solvents like ethanol may yield equimolar mixtures of regioisomers.[4] In contrast, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity, often favoring a single isomer.[5]
Q2: My reaction mixture has turned dark brown/red and my TLC plate shows multiple spots. What's happening?
A2: A dark-colored reaction mixture with a complex TLC profile often points to decomposition or significant side reactions.[1]
Primary Causes and Solutions:
-
Hydrazine Decomposition: Hydrazine and its derivatives, particularly arylhydrazines, are susceptible to decomposition at elevated temperatures, which produces colored byproducts.[1]
-
Solution: Use freshly distilled or high-purity hydrazine. Maintain strict temperature control and consider running the reaction at the lowest effective temperature.
-
-
Oxidation: The pyrazole product or reaction intermediates may be susceptible to air oxidation, especially at high temperatures over extended periods.[1]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.[1]
-
Q3: My reaction is very slow or fails to reach completion. What are the likely causes?
A3: Sluggish or incomplete reactions can be traced back to several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can inhibit the reaction or lead to unwanted side pathways.[1]
-
Formation of a Stable Intermediate: In some cases, a stable hydrazone or a cyclic hydroxylpyrazolidine intermediate forms but does not readily convert to the final aromatic pyrazole.[1][6]
-
Solution: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent (e.g., molecular sieves or a Dean-Stark trap), can drive the final cyclization and dehydration steps.
-
-
Inactive Catalyst: The Knorr synthesis is typically acid-catalyzed, often with a few drops of glacial acetic acid.[1] Ensure the catalyst is present and active.
Q4: Besides regioisomers, what other less common side reactions should I be aware of?
A4: While regioisomerism is the main challenge, other byproducts can form:
-
Bis-Pyrazole Formation: If an excess of the 1,3-dicarbonyl compound is used, it can react with the newly formed pyrazole product, leading to a bis-pyrazole adduct.[1] Careful control of stoichiometry is essential to prevent this.
-
Over-Halogenation: In syntheses involving halogenation steps (e.g., iodination), a highly activated pyrazole ring can undergo di- or even tri-halogenation.[7] To avoid this, use a less reactive halogenating agent or milder conditions (lower temperature, shorter time).[7]
-
Ring Opening: Under the influence of a strong base, the C3 position of the pyrazole ring can be deprotonated, potentially leading to ring opening.[8][9]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Mastering Regioselectivity in Pyrazole Synthesis
The challenge of controlling which nitrogen of a substituted hydrazine attacks which carbonyl of an unsymmetrical 1,3-dicarbonyl is a classic problem in heterocyclic chemistry. This guide provides a systematic approach to achieving high regioselectivity.
Q: I have a mixture of 1,3- and 1,5-disubstituted pyrazoles. How can I synthesize just one isomer?
A: Achieving regioselectivity requires a multi-faceted approach that manipulates the subtle electronic and steric differences between the two competing reaction pathways.
The reaction proceeds via the initial formation of a hydrazone intermediate, followed by cyclization and dehydration. The key to control is influencing the initial nucleophilic attack.
Caption: Competing pathways in Knorr pyrazole synthesis.
Based on your specific reactants, implement one or more of the following proven strategies.
-
Protocol A: Solvent-Mediated Control
The use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols can dramatically alter the reaction outcome.[5] They do not compete with the hydrazine for attacking the more reactive carbonyl, thus enhancing the inherent selectivity of the reaction.[5]
Solvent Typical Regioisomeric Ratio (A:B) Notes Ethanol ~ 1:1 to 3:1 Often results in poor selectivity, difficult separation.[4] 2,2,2-Trifluoroethanol (TFE) Up to 85:15 Significant improvement in selectivity.[5] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Up to 99:1 Often provides nearly exclusive formation of one isomer.[5] -
Protocol B: pH Modification
For reactions run in standard solvents, pH can be a powerful tool.
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl). This preferentially protonates the more basic (often more substituted) carbonyl oxygen.
-
Add the substituted hydrazine dropwise at a controlled temperature. The nucleophilic attack will be directed towards the unprotonated, more electrophilic carbonyl carbon.
-
Monitor the reaction by TLC or LC-MS to determine completion.
-
Unambiguous identification of the major and minor isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[2]
-
Experimental Protocol: Isomer Identification by NMR
-
Purification: Carefully separate the two isomers using column chromatography.[10] Use a long column and a shallow solvent gradient for best results.
-
Sample Preparation: Prepare separate, concentrated NMR samples of each pure isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire Spectra:
-
¹H and ¹³C NMR: Obtain standard 1D spectra for basic structural confirmation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows through-space correlations. A cross-peak between the protons of the N-substituent and protons on the adjacent C5-substituent will confirm the 1,5-isomer.[2][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (2-3 bond) couplings between protons and carbons. Observing a correlation from the N-substituent's protons to the C5 carbon of the pyrazole ring is definitive proof of the 1,5-isomer structure.[2][11]
-
-
Guide 2: Troubleshooting N-Alkylation Reactions
Alkylation of an existing NH-pyrazole can be problematic due to the tautomerism of the ring, which makes both N1 and N2 atoms potential nucleophiles.[12]
Q: My N-alkylation of a 3-substituted pyrazole gave a mixture of N1 and N2 alkylated products. How do I control the selectivity?
A: The outcome of N-alkylation is a delicate balance between steric hindrance, electronics, and reaction conditions. Generally, the major product is controlled by sterics.[13]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazole Carbohydrazide Isomers
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure whose derivatives consistently exhibit a wide spectrum of biological activities.[1][2] When functionalized with a carbohydrazide moiety, this five-membered heterocycle gives rise to a class of compounds with profound potential in drug discovery, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and analgesic.[3][4] However, the therapeutic efficacy of these molecules is not merely a consequence of the presence of these functional groups; it is critically dictated by their spatial arrangement.
This guide provides an in-depth comparison of the biological activities of pyrazole carbohydrazide constitutional isomers, focusing on how the placement of the carbohydrazide group at the C-3, C-4, or C-5 position of the pyrazole ring fundamentally alters the compound's pharmacological profile. We will delve into the structure-activity relationships (SAR) that govern these differences, present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation.
The Decisive Role of Isomerism: A Tale of Three Positions
The seemingly subtle shift of the carbohydrazide substituent around the pyrazole ring leads to distinct interactions with biological targets, resulting in divergent therapeutic activities. This phenomenon underscores the importance of isomeric considerations in rational drug design.
Position C-3: A Gateway to Anticancer and Receptor Antagonist Activity
Substitution at the C-3 position of the pyrazole ring often yields derivatives with significant antitumor properties.[3] For instance, certain 1-H-pyrazole-3-carbohydrazide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] This isomeric form is also associated with cannabinoid receptor antagonist activity, exemplified by the well-known drug Rimonabant, a complex N-(piperidinyl)-pyrazole-3-carboxamide derivative.[4][5] The orientation of the carbohydrazide at this position appears to facilitate interactions with the binding sites of specific receptors and enzymes implicated in oncogenesis and neurotransmission.
Position C-5: A Hotspot for Anticancer and Apoptosis-Inducing Agents
Similar to the C-3 position, placing the carbohydrazide moiety at C-5 generates compounds with potent anticancer activity.[3][4] Numerous studies have described 1H-pyrazole-5-carbohydrazide derivatives that inhibit the proliferation of cancer cells, such as the A549 lung cancer cell line, in a dose- and time-dependent manner.[1][4] The mechanism often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells.[1] Salicylaldehyde-pyrazole-carbohydrazide derivatives are a notable subclass that has been shown to be potent growth inhibitors of A549 cells.[3]
Position C-4: A Hub for Antinociceptive, Antibacterial, and Antiparasitic Activities
In contrast to its C-3 and C-5 counterparts, the C-4 carbohydrazide isomers pivot towards a different spectrum of biological activities.[3] Derivatives with this configuration have been reported to exhibit potent antinociceptive (pain-relieving), antibacterial, and antiparasitic properties.[4] For example, a 4-dimethylaminephenyl derivative of 1H-pyrazole-4-carbohydrazide displayed antinociceptive activity eleven times more potent than the established drug dipyrone.[3] Furthermore, other C-4 isomers have shown promise as antimalarial agents by inhibiting essential proteases of Plasmodium falciparum.[3] This distinct profile suggests that the C-4 position allows for molecular conformations that are favorable for interacting with targets in microbes and pain signaling pathways.
Comparative Biological Data
The following tables summarize quantitative data from various studies, illustrating the differential activities of pyrazole carbohydrazide derivatives. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions. However, the data collectively supports the structure-activity relationships discussed.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| Pyrazole-5-carbohydrazide | 1-arylmethyl-3-aryl derivative | A549 (Lung) | 49.85 | [6] |
| Pyrazole-5-carbohydrazide | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl) derivative | NCIH460 (Lung) | 32 | [6] |
| Pyrazole-1-carbothioamide | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl) derivative (C5) | MCF-7 (Breast) | 0.08 | [7] |
Table 2: Comparative Anti-inflammatory & Antinociceptive Activity
| Compound Class | Derivative Example | Assay | Activity (ED50) | Reference |
| Pyrazole-4-carbohydrazide | 4-dimethylaminephenyl derivative | Antinociceptive | 1.41 mg/Kg | [3] |
| Pyrazolone Derivative | Internalized carbohydrazide | Carrageenan-induced paw edema | Effective Agent | [4] |
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative Example | Organism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide | 4-(2-(p-tolyl)hydrazineylidene) derivative (21a) | Aspergillus niger | 2.9 - 7.8 | [8] |
| Pyrazole-1-carbothiohydrazide | 4-(2-(p-tolyl)hydrazineylidene) derivative (21a) | Staphylococcus aureus | 62.5 - 125 | [8] |
| Pyrazole Derivative | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Streptococcus epidermidis | 0.25 | [9] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis. This process is a tightly regulated cellular suicide program essential for tissue homeostasis. Many pyrazole compounds trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[6][10] This disruption leads to the activation of a cascade of enzymes called caspases, culminating in the activation of Caspase-3, the principal executioner caspase that dismantles the cell.[11][12]
Caption: Intrinsic apoptosis pathway induced by pyrazole carbohydrazide derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to evaluate these compounds must be robust and well-defined. Below are step-by-step protocols for key biological assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] It is widely used to screen for the cytotoxic effects of potential anticancer agents.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, MCF-7) in 96-well microtiter plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carbohydrazide isomers dissolved in DMSO (final DMSO concentration <0.5%). Include untreated and vehicle controls. Incubate for an additional 48 to 72 hours.[13]
-
MTT Addition: After the treatment period, add 20-28 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2-5 mg/mL in PBS) to each well.[13][14]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent, such as DMSO or an isopropanol/DMSO mixture, to each well to dissolve the formazan crystals.[13][14]
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength between 490 nm and 590 nm.[14][15] Cell viability is expressed as a percentage relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is a standard procedure for assessing the antimicrobial activity of chemical compounds.[16]
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar plates. For antifungal testing, Sabouraud Dextrose Agar can be used.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.[17]
-
Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plate using a sterile cotton swab to create a lawn of growth.[1]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[16]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Use a standard antibiotic as a positive control and the solvent as a negative control.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[16]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[17]
Protocol 3: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[18]
Methodology:
-
Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the pyrazole carbohydrazide isomers. Administer the test compounds and controls intraperitoneally or orally 30-60 minutes before inducing inflammation.[19][20]
-
Inflammation Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Then, inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[18][19]
-
Edema Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[19]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treated group is calculated relative to the control group.
Conclusion
The isomeric positioning of the carbohydrazide moiety on the pyrazole ring is a critical determinant of biological activity. While C-3 and C-5 isomers are frequently associated with potent anticancer effects, often mediated through the induction of apoptosis, C-4 isomers tend to exhibit a distinct profile characterized by antinociceptive and antimicrobial activities. This clear structure-activity relationship highlights the necessity of precise molecular design and isomeric control in the development of pyrazole-based therapeutics. The experimental protocols detailed herein provide a validated framework for researchers to reliably assess and compare the efficacy of novel pyrazole carbohydrazide derivatives, paving the way for the discovery of next-generation therapeutic agents.
References
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- Wang, Y., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed.[22]
- Iadarola, M. J., et al. (n.d.).
- Balasubramanian, C., & Thangadurai, T. D. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences.[9]
- Li, J., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry.[7]
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- Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.[5]
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- Ebenezer, O., et al. (2022).
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- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
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A Comparative Analysis of 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide and Other Key Hydrazides in Modern Synthesis
An In-Depth Guide for Synthetic Chemists
Introduction: The Indispensable Role of Hydrazides in Synthetic Chemistry
In the landscape of organic synthesis, hydrazides (-CONHNH₂) represent a class of exceptionally versatile building blocks. Their utility stems from the presence of a nucleophilic terminal nitrogen and the capacity to undergo cyclization reactions, making them ideal precursors for a vast array of heterocyclic compounds.[1][2][3] These heterocycles form the core scaffolds of numerous pharmaceuticals, agrochemicals, and materials.[1][4][5]
The reactivity and synthetic utility of a hydrazide are profoundly influenced by the nature of the group attached to the carbonyl. This guide provides a comparative analysis of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide , a reagent of growing importance, against three other widely used hydrazides: the electron-deficient Isonicotinic Acid Hydrazide (Isoniazid) , the archetypal Benzoic Hydrazide , and the bidentate Carbohydrazide .
This analysis is designed for researchers, scientists, and drug development professionals, offering insights into how the choice of hydrazide can strategically influence reaction outcomes and the properties of the final product. We will delve into the structural and electronic properties, comparative reactivity, and provide practical experimental context to inform your synthetic designs.
Structural and Electronic Comparison: The Foundation of Reactivity
The synthetic behavior of a hydrazide is fundamentally dictated by the electron density at its terminal amino group (-NH₂), which determines its nucleophilicity. This electron density is, in turn, controlled by the electronic nature of the aromatic or aliphatic group to which the carbohydrazide moiety is attached.
Below is a comparison of the key structures.
Caption: Structural classes of hydrazides under comparison.
-
This compound: The pyrazole ring is an aromatic heterocycle. Crucially, the two methyl groups (-CH₃) at the 1 and 3 positions are electron-donating groups (EDGs). They increase the electron density of the pyrazole ring through a positive inductive effect (+I). This enhanced electron density is relayed to the carbohydrazide moiety, significantly increasing the nucleophilicity of the terminal -NH₂ group. This makes it a highly reactive nucleophile, often enabling reactions under milder conditions. Furthermore, the resulting pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous commercial drugs.[6][7]
-
Isonicotinic Acid Hydrazide (Isoniazid): In contrast, the pyridine ring in isoniazid is electron-deficient due to the electronegativity of the ring nitrogen. This nitrogen acts as an electron-withdrawing group (EWG), pulling electron density away from the carbohydrazide moiety. This diminished electron density reduces the nucleophilicity of the terminal -NH₂ group compared to its pyrazole and benzoyl counterparts. Isoniazid is a cornerstone anti-tuberculosis drug, making its derivatives of significant interest in medicinal chemistry.[8][9][10][11]
-
Benzoic Hydrazide: This compound serves as a valuable baseline. The benzene ring is relatively electronically neutral. It provides resonance stabilization but lacks the strong donating or withdrawing groups of the other examples. Its reactivity is moderate, making it a reliable and predictable reagent in many standard condensation reactions.[12][13]
-
Carbohydrazide: As a non-aromatic hydrazide, its reactivity is not influenced by ring electronics. Its key feature is the presence of two hydrazide units. This bifunctional nature allows it to react with two equivalents of a carbonyl compound, making it an excellent synthon for creating symmetrical molecules or for use in polymerization reactions.[14][15][16]
Performance in Synthesis: A Comparative Overview
The primary and most widespread application of hydrazides is the condensation reaction with aldehydes and ketones to form hydrazones (a class of Schiff bases).[2][4][17] This reaction is a gateway to a multitude of heterocyclic systems.
Caption: A typical experimental workflow for hydrazide condensation.
Key Performance Metrics
| Feature | This compound | Isonicotinic Acid Hydrazide | Benzoic Hydrazide | Carbohydrazide |
| Nucleophilicity | High | Low to Moderate | Moderate | Moderate (x2) |
| Typical Reaction Time | Short | Long | Moderate | Variable (can form mono- or bis-adducts) |
| Optimal Conditions | Often proceeds at room temp or with gentle heating. | Typically requires prolonged reflux and stronger catalysis. | Standard reflux conditions. | Stoichiometry-dependent. |
| Yield | Generally High | Moderate to Good | Good | Good to Excellent |
| Resulting Scaffold | Biologically active, electron-rich pyrazole.[5][7] | Biologically active, electron-deficient pyridine.[8][9] | Stable phenyl group. | Symmetrical linker. |
| Key Applications | Synthesis of novel pharmaceuticals, especially anti-inflammatory, anticancer, and antimicrobial agents.[18] | Synthesis of antitubercular agents and other bioactive molecules.[8][10] | General heterocyclic synthesis, building block for various intermediates.[13] | Formation of symmetrical bis-hydrazones, macrocycles, and polymers.[16] |
Mechanism and Experimental Protocol
Mechanism of Hydrazone Formation
The condensation of a hydrazide with an aldehyde or ketone is typically acid-catalyzed. The mechanism involves two key stages: nucleophilic addition followed by dehydration.
Caption: Acid-catalyzed mechanism for hydrazone synthesis.
-
Activation: A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
Representative Experimental Protocol: Synthesis of a Hydrazone
This protocol provides a general method for the synthesis of a Schiff base from a hydrazide and an aromatic aldehyde.
Objective: To synthesize (E)-N'-(4-methoxybenzylidene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.
Materials:
-
This compound (1.0 mmol, 154.17 mg)
-
4-Methoxybenzaldehyde (1.0 mmol, 136.15 mg, 121 µL)
-
Absolute Ethanol (15 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol).
-
Add absolute ethanol (15 mL) and stir until the solid is fully dissolved.
-
Add 4-methoxybenzaldehyde (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pure hydrazone. Further purification can be achieved by recrystallization from ethanol if necessary.
Senior Application Scientist's Notes:
-
Causality of Solvent Choice: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants while allowing the typically less soluble hydrazone product to precipitate upon cooling, simplifying the work-up.
-
The Role of the Catalyst: Glacial acetic acid is the catalyst of choice. Its function is to protonate the aldehyde's carbonyl group, which significantly increases its electrophilicity and accelerates the rate of nucleophilic attack by the hydrazide. Without it, the reaction would be considerably slower.
-
Self-Validating Protocol: The formation of a precipitate upon cooling is a strong indicator of product formation. The purity can be initially assessed by the melting point of the dried solid and confirmed via spectroscopic methods (¹H NMR should show a characteristic singlet for the N=CH proton). For the alternative hydrazides, reaction times may need to be adjusted (e.g., longer reflux for isoniazid).
Physical and Chemical Properties at a Glance
A summary of key properties for the parent hydrazides is essential for experimental planning.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 89187-40-6[19] | C₆H₁₀N₄O | 154.17 | Not widely reported, synthesized from ester |
| Isonicotinic Acid Hydrazide | 54-85-3[8] | C₆H₇N₃O | 137.14[8][20] | 170-174[8] |
| Benzoic Hydrazide | 613-94-5 | C₇H₈N₂O | 136.15[12] | ~115[12] |
| Carbohydrazide | 497-18-7 | CH₆N₄O | 90.08 | 153-157 |
Conclusion and Strategic Recommendations
The choice of hydrazide is a critical decision in synthetic design that directly impacts reaction efficiency and the biological profile of the target molecule.
-
This compound stands out as a superior reagent when the goal is to introduce a pharmacologically relevant, electron-rich pyrazole moiety. Its high nucleophilicity facilitates efficient reactions, often leading to higher yields under milder conditions. It is the ideal choice for projects in drug discovery where the pyrazole scaffold is a desired endpoint.
-
Isonicotinic Acid Hydrazide (Isoniazid) , while less reactive, remains a vital synthon for creating derivatives based on the proven anti-mycobacterial pyridine core. Its use requires more forcing conditions but provides access to a unique chemical space.
-
Benzoic Hydrazide is the reliable workhorse for general-purpose synthesis, offering predictable reactivity and serving as an excellent starting point for exploring new synthetic methodologies.
-
Carbohydrazide offers a unique pathway to symmetrical molecules and polymers, a capability not shared by the other reagents discussed.
Ultimately, a deep understanding of the electronic properties and inherent reactivity of each hydrazide empowers the synthetic chemist to make strategic, informed decisions, optimizing the path to novel and functional molecules.
References
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- Title: Isoniazid (PIM 288) Source: Inchem.org URL:[Link]
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- Title: Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies Source: ResearchG
- Title: Isoniazid Source: Wikipedia URL:[Link]
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- Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics Source: RSC Advances URL:[Link]
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The Ascendant Challenger: Pyrazole Derivatives versus Standard Antibiotics in the Fight Against Microbial Resistance
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless arms race against multidrug-resistant pathogens, the scientific community is in constant pursuit of novel antimicrobial agents. Among the most promising contenders are pyrazole derivatives, a class of heterocyclic compounds demonstrating a broad spectrum of activity that, in some instances, rivals or even surpasses conventional antibiotics.[1] This guide offers a comprehensive comparison of the antimicrobial performance of pyrazole derivatives against standard antibiotics, substantiated by experimental data, detailed protocols, and an exploration of their structure-activity relationships and mechanisms of action.
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, leading to compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The ever-growing threat of microbial resistance necessitates a departure from traditional antibiotic discovery, positioning pyrazole derivatives as a focal point of contemporary research.[1][5]
Comparative Antimicrobial Spectrum: A Quantitative Analysis
The efficacy of an antimicrobial agent is fundamentally quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.[1] The following tables synthesize data from various studies to provide a comparative overview of the MIC values of representative pyrazole derivatives against clinically significant Gram-positive and Gram-negative bacteria, as well as fungi, benchmarked against standard antibiotics. Lower MIC values are indicative of greater potency.[1]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Bacillus subtilis |
| Pyrazole Derivatives | |||
| N-(3-Nitrophenylpyrazole) curcumin (12) | 10[6] | - | - |
| Pyrazole-thiazole hybrid (10) | - | 1.9-3.9[7] | - |
| Thiazolo-pyrazole derivative (17) | - | 4[7] | - |
| Pyrazole-derived hydrazone (21a) | 62.5-125[8] | - | 62.5-125[8] |
| Pyrazole Carboxamide (9) | 4[9] | 4[9] | - |
| Standard Antibiotics | |||
| Chloramphenicol | 62.5-125[8] | - | 62.5-125[8] |
| Ciprofloxacin | 2-6[7] | - | - |
| Moxifloxacin | - | 1[7] | - |
| Erythromycin | - | - | - |
| Amikacin | - | - | - |
Note: '-' indicates data not available in the cited sources.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Pyrazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Pyrazole Derivatives | |||
| N-(2-Fluorophenylpyrazole) curcumin (5) | 50[6] | - | - |
| Imidazo-pyridine substituted pyrazole (18) | <1[7] | <1[7] | <1[7] |
| Pyrazole-derived hydrazone (21a) | 62.5-125[8] | - | 62.5-125[8] |
| Pyrazole hydrazone (8) | - | 3.125-6.25[10] | - |
| Standard Antibiotics | |||
| Chloramphenicol | 62.5-125[8] | - | 62.5-125[8] |
| Ciprofloxacin | 2-6[7] | - | - |
Note: '-' indicates data not available in the cited sources.
Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Pyrazole Derivatives and a Standard Antifungal Agent
| Compound/Drug | Candida albicans | Aspergillus niger |
| Pyrazole Derivatives | ||
| Pyrazole-derived hydrazone (21a) | 2.9-7.8[8] | 2.9-7.8[8] |
| Compound 6b, 6f, 6g, 6j, 6k | Moderate to good activity[11] | Moderate to good activity[11] |
| Standard Antifungal | ||
| Clotrimazole | 2.9-7.8[8] | 2.9-7.8[8] |
| Griseofulvin | - | - |
Note: '-' indicates data not available in the cited sources.
The data clearly indicates that certain pyrazole derivatives exhibit potent antimicrobial activity, with some compounds demonstrating MIC values comparable or superior to standard antibiotics against resistant strains like MRSA.[7] For instance, imidazo-pyridine substituted pyrazole (18) shows remarkable broad-spectrum activity with MIC values below 1 µg/mL against several Gram-negative bacteria, outperforming ciprofloxacin in the cited study.[7] Similarly, pyrazole-derived hydrazone (21a) displays antifungal activity on par with clotrimazole.[8]
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Potency
The antimicrobial efficacy of pyrazole derivatives is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies reveal that the nature and position of substituents on the pyrazole ring and its associated moieties play a pivotal role in their biological activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: Studies on N-phenylpyrazole curcumin derivatives have shown that the presence of electron-withdrawing groups (e.g., nitro group) on the N-phenyl ring enhances antibacterial activity against S. aureus, while electron-donating groups lead to a decline in activity.[6]
-
Hybrid Molecules: The strategy of creating hybrid molecules by incorporating other heterocyclic rings, such as thiazole or imidazo-pyridine, into the pyrazole scaffold has yielded compounds with significantly enhanced antimicrobial potency and a broader spectrum of activity.[7][12] For example, pyrazole-thiazole hybrids have shown potent activity against MRSA.[7]
-
Hydrazone Moiety: The presence of a hydrazone linkage in pyrazole derivatives has been associated with potent antimicrobial effects.[7] Naphthyl-substituted pyrazole-derived hydrazones have demonstrated significant growth inhibition of Gram-positive bacteria.[7]
Mechanism of Action: Unraveling the Inhibitory Pathways
While the precise mechanism of action can vary between different pyrazole derivatives, a prominent target is bacterial DNA gyrase.[7][13] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have suggested that pyrazole derivatives can bind to the active site of DNA gyrase, thereby inhibiting its function.[7] This mechanism is distinct from that of many standard antibiotics, offering a potential avenue to combat existing resistance.
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA replication, leading to bacterial cell death.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
The following are standardized, step-by-step methodologies for determining the antimicrobial activity of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (pyrazole derivative) and standard antibiotic solutions of known concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Inoculum: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds and standard antibiotics in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a temperature and duration appropriate for the fungal species being tested.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Caption: Workflow of the broth microdilution method for MIC determination.
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.
Materials:
-
Petri dishes with solidified agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal culture
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Test compound and standard antibiotic solutions
Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the agar plate.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.
-
Application of Compounds: A fixed volume (e.g., 100 µL) of the test compound and standard antibiotic solutions at a known concentration is added to each well.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Perspectives
The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents.[1] Their broad-spectrum activity, including efficacy against resistant strains, highlights their importance in the quest for new antibiotics.[1][7] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the optimization of antimicrobial potency and pharmacokinetic properties through SAR-guided design.
Further research should focus on elucidating the detailed mechanisms of action for a wider range of pyrazole derivatives, exploring potential synergistic effects with existing antibiotics, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this chemical space is a critical endeavor in our global fight against the escalating threat of antimicrobial resistance.
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- BenchChem. (2025). Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. BenchChem.
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- Alam, M. A., & Akhter, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 115-134.
- Vovk, M. V., & Lesyk, R. B. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7837-7850.
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Comparative Efficacy of Pyrazole Derivatives Against Commercial Herbicides: A Technical Guide
Introduction: The Rise of Pyrazole Derivatives in Weed Management
The relentless challenge of weed competition in agriculture necessitates the continuous development of novel herbicides with diverse modes of action and improved efficacy.[1] Pyrazole and its derivatives have emerged as a significantly promising class of compounds in agrochemical research, demonstrating potent herbicidal activity against a broad spectrum of weeds.[2][3][4] Their chemical versatility allows for structural modifications that can enhance their biological activity, selectivity, and environmental safety profile.[1][2] This guide provides a comprehensive comparison of the herbicidal efficacy of pyrazole derivatives with established commercial standards, supported by experimental data and detailed protocols for evaluation. We will delve into the mechanistic underpinnings of their action, offering researchers and drug development professionals a robust framework for advancing the next generation of weed management solutions.
Mechanisms of Action: Targeting Key Plant Enzymes
The herbicidal efficacy of pyrazole derivatives stems from their ability to inhibit crucial enzymes in vital plant metabolic pathways. Understanding these mechanisms is fundamental to designing effective screening assays and interpreting efficacy data. The primary targets for many commercial and developmental pyrazole herbicides include:
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: Many pyrazole herbicides, such as pyrazolate and pyrazoxyfen, function by inhibiting the HPPD enzyme.[5][6][7] This enzyme is critical in the biosynthesis of plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[6] Inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. The resulting "bleaching" symptoms on new growth are a hallmark of HPPD inhibitors.[6] Notably, some pyrazole herbicides are pro-herbicides, meaning they are converted into their active, HPPD-inhibiting metabolite within the plant or the soil.[5][8]
-
Acetolactate Synthase (ALS) Inhibition: The pyrazole ring is a key structural component in some sulfonylurea herbicides, which are potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][6] Since mammals lack this pathway, ALS inhibitors exhibit low toxicity to them, making this a highly desirable herbicidal target.[1]
-
Very Long-Chain Fatty Acid (VLCFA) Elongase Inhibition: Certain pyrazole derivatives, such as the experimental herbicide KIH-485, inhibit the synthesis of very long-chain fatty acids (VLCFAs).[9] VLCFAs are essential components of plant cell membranes and waxes. Inhibition of their synthesis disrupts cell growth and division, particularly affecting susceptible weeds before they emerge from the soil.[6][9]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: The pyrazole scaffold is also present in some inhibitors of protoporphyrinogen oxidase (PPO).[1] This enzyme is involved in the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption.
-
Transketolase (TKL) Inhibition: More recently, transketolase has been identified as a potential new target for herbicides.[10] Some novel pyrazole-carboxamides have been designed and synthesized to act as TKL inhibitors, demonstrating a new avenue for pyrazole herbicide development.[10]
Visualizing the HPPD Inhibition Pathway
The following diagram illustrates the mechanism of action for HPPD-inhibiting pyrazole herbicides.
Caption: Mechanism of HPPD-inhibiting pyrazole herbicides.
Comparative Efficacy: Greenhouse and Field Data
The herbicidal potential of novel pyrazole derivatives is typically assessed against a panel of monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds. The performance is then benchmarked against commercial herbicides with known efficacy.
Quantitative Comparison of Herbicidal Activity
The following tables summarize the herbicidal activity of selected pyrazole derivatives compared to commercial standards from various studies.
Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives vs. Pyroxasulfone. [11]
| Compound | Echinochloa crus-galli | Digitaria sanguinalis | Setaria viridis | Abutilon theophrasti | Amaranthus retroflexus | Eclipta prostrata |
| 6a | 0% | 0% | 50% | 60% | 0% | 60% |
| 6c | 0% | 60% | 50% | 0% | 0% | 0% |
| Pyroxasulfone | 60% | 75% | 60% | 50% | 50% | 0% |
| Data represents percent inhibition at an application rate of 150 g a.i./ha.[11] |
Table 2: Pre-Emergence Herbicidal Activity of N-(2,2,2)-trifluoroethylpyrazole Derivative 11a vs. Metolachlor. [9][12]
| Weed Species | Compound 11a (% Inhibition) | Metolachlor (% Inhibition) |
| Echinochloa crus-galli (Barnyard Grass) | 100% | 90% |
| Digitaria sanguinalis (Large Crabgrass) | 100% | 85% |
| Setaria faberi (Giant Foxtail) | 95% | 80% |
| Abutilon theophrasti (Velvetleaf) | 90% | 70% |
| Amaranthus retroflexus (Redroot Pigweed) | 100% | 95% |
| Data represents percent inhibition at an application rate of 150 g a.i./ha.[9] Field trials indicated that compound 11a exhibited better herbicidal activity by soil application than the commercial herbicide, metolachlor, and showed a similar level of safety to maize.[12] |
Table 3: Herbicidal Activity of Pyrazole Benzophenone Derivatives vs. Pyrazoxyfen.
| Compound | Echinochloa crus-galli (% Inhibition) |
| 5n | >90% |
| 5o | >90% |
| Pyrazoxyfen | 80-90% |
| Data represents percent inhibition at a dosage of 0.05 mmol m⁻². Compounds 5n and 5o displayed more potent activity against barnyard grass than pyrazoxyfen. |
Experimental Protocols for Efficacy Evaluation
The following protocols describe robust, self-validating methodologies for assessing the herbicidal efficacy of pyrazole derivatives in a controlled greenhouse environment. These protocols are essential for generating reliable and reproducible data.[13][14][15]
General Workflow for Synthesis and Evaluation
Caption: General workflow for the development and evaluation of novel herbicides.
Protocol 1: Pre-Emergence Herbicidal Efficacy Assay
This assay evaluates the ability of a compound to control weeds before they emerge from the soil.
1. Plant Cultivation:
- Causality: To ensure uniform and healthy plant material for consistent results.
- Procedure:
- Fill plastic pots (e.g., 10 cm diameter) with a standardized potting mix (e.g., sandy loam soil, peat, and sand in a 2:1:1 ratio).[11]
- Sow seeds of selected weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) at a uniform depth (approx. 1 cm).
- Include crop species (e.g., maize, soybean) to assess selectivity.
- Prepare three to four replicate pots for each treatment group.
2. Herbicide Application:
- Causality: To apply a precise and uniform dose of the herbicide to the soil surface, simulating a real-world pre-emergence application.
- Procedure:
- Dissolve test compounds and commercial standards in a suitable solvent (e.g., acetone) and formulate as an emulsifiable concentrate.[11]
- Dilute the formulation with water to achieve the desired application rates (e.g., 75, 150, 300 g a.i./ha).[9][16] Include a solvent-only control.
- Apply the herbicide solutions uniformly to the soil surface one day after sowing using a calibrated laboratory track sprayer.[15] This ensures consistent application volume.
3. Incubation and Evaluation:
- Causality: To provide optimal conditions for weed germination and growth, allowing for the assessment of herbicidal effects.
- Procedure:
- Place the treated pots in a greenhouse under controlled conditions (e.g., 25 ± 2 °C, 60-80% relative humidity, 14h/10h light/dark cycle).[11]
- Water the pots regularly to maintain adequate soil moisture.
- Visually assess the herbicidal effect 15-21 days after treatment by comparing the emergence and growth of weeds in the treated pots with the untreated controls.[11]
- Calculate the percent inhibition: Inhibition (%) = (1 - (Treated Plant Fresh Weight / Control Plant Fresh Weight)) * 100.
Protocol 2: Post-Emergence Herbicidal Efficacy Assay
This assay evaluates the ability of a compound to control weeds that have already emerged.
1. Plant Cultivation:
- Causality: To grow weeds to a specific growth stage at which they are susceptible to post-emergence herbicides.
- Procedure:
- Follow the plant cultivation steps from Protocol 1.
- Allow the plants to grow until they reach a specific stage (e.g., 2-3 leaf stage for grasses, 2-4 leaf stage for broadleaf weeds). This ensures uniformity across treatments.
2. Herbicide Application:
- Causality: To simulate the foliar application of herbicides to emerged weeds.
- Procedure:
- Prepare herbicide solutions as described in Protocol 1.
- Spray the herbicide solutions uniformly over the foliage of the plants using a calibrated laboratory track sprayer.
3. Incubation and Evaluation:
- Causality: To observe the development of phytotoxic symptoms and quantify the herbicidal effect.
- Procedure:
- Return the pots to the greenhouse under the same controlled conditions.
- Visually assess plant injury (e.g., chlorosis, necrosis, stunting) 15-21 days after treatment using a 0-100% scale, where 0% is no effect and 100% is complete plant death.
- Harvest the above-ground plant material and measure the fresh weight.
- Calculate the percent inhibition as described in Protocol 1.
Experimental Workflow Diagram
Sources
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- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 6. wssa.net [wssa.net]
- 7. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
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- 12. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Crop Safety | Eureka! Agresearch [eurekaag.com.au]
- 16. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Enzyme Inhibition Assays for Pyrazole-Based Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted enzyme inhibitors. Its remarkable versatility has led to the development of numerous clinically significant drugs. This guide provides an in-depth comparison of enzyme inhibition assay protocols tailored for pyrazole-based inhibitors, offering not just step-by-step instructions but also the critical rationale behind methodological choices. We will explore assays for several key enzyme classes known to be targeted by pyrazole derivatives: kinases, xanthine oxidase, cyclooxygenase (COX), and carbonic anhydrase.
The Logic of Assay Selection: Biochemical vs. Cell-Based Assays
The initial step in characterizing a novel pyrazole inhibitor involves a crucial decision: whether to employ a biochemical (cell-free) assay or a cell-based assay. The choice is not arbitrary and has significant implications for the data obtained.
-
Biochemical Assays: These assays utilize purified enzymes and substrates in a controlled in vitro environment. Their primary advantage is the direct measurement of the inhibitor's interaction with its target enzyme, devoid of confounding factors like cell membrane permeability, off-target effects, or cellular metabolism. This makes them ideal for determining intrinsic inhibitory potency (e.g., IC50, Ki) and for elucidating the mechanism of inhibition.
-
Cell-Based Assays: In contrast, these assays are performed on living cells. While they introduce greater complexity, they provide invaluable information on the inhibitor's efficacy in a more physiologically relevant context. Cell-based assays can assess a compound's ability to cross the cell membrane, its susceptibility to efflux pumps, and its overall effect on cellular signaling pathways and viability.
A comprehensive inhibitor evaluation workflow typically begins with a biochemical assay to establish on-target activity, followed by cell-based assays to confirm cellular potency and downstream effects.[1]
Caption: General workflow for evaluating a novel pyrazole-based enzyme inhibitor.
I. Kinase Inhibition Assays: A Comparative Overview
Pyrazole derivatives are particularly prominent as kinase inhibitors, with many targeting the ATP-binding site of these enzymes.[2] The evaluation of these inhibitors often involves a choice between various assay formats, each with its own set of advantages and disadvantages.
A. Absorbance-Based Assays
Principle: These assays typically rely on a coupled enzyme system where the production of ADP (a product of the kinase reaction) is linked to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Rationale for Use: Absorbance-based assays are often cost-effective and utilize standard laboratory equipment (a spectrophotometer). They are suitable for initial high-throughput screening to identify potent inhibitors.
Protocol: Coupled Kinase Assay (Pyruvate Kinase/Lactate Dehydrogenase)
-
Reagent Preparation:
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Substrate (specific peptide for the kinase of interest).
-
ATP.
-
Coupling reagents: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH).
-
Test pyrazole inhibitor and a known positive control inhibitor (e.g., Staurosporine).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of a solution containing the kinase, substrate peptide, PEP, and NADH in kinase reaction buffer.
-
Add 2 µL of the pyrazole inhibitor at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a solution containing ATP, PK, and LDH in kinase reaction buffer.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Self-Validation: The inclusion of a no-enzyme control (to account for non-enzymatic NADH oxidation), a no-inhibitor control (representing 100% enzyme activity), and a known potent inhibitor as a positive control ensures the validity of the assay results.
B. Fluorescence-Based Assays
Principle: Fluorescence-based assays offer higher sensitivity compared to absorbance methods. Common formats include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Fluorescence Polarization (FP): This method measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a kinase assay, a fluorescently labeled tracer that binds to an anti-ADP antibody is displaced by the ADP produced during the kinase reaction, leading to a decrease in fluorescence polarization.
-
TR-FRET: This assay measures the transfer of energy between a donor fluorophore (e.g., on a phospho-specific antibody) and an acceptor fluorophore (e.g., on a labeled substrate). Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.
Rationale for Use: Fluorescence-based assays are highly sensitive, require smaller sample volumes, and are well-suited for high-throughput screening (HTS). They are often preferred for characterizing potent inhibitors with low nanomolar IC50 values.
Protocol: Generic TR-FRET Kinase Assay
-
Reagent Preparation:
-
Kinase and biotinylated substrate peptide in reaction buffer.
-
ATP solution.
-
Pyrazole inhibitor and positive control.
-
Detection reagents: Europium-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
-
Assay Procedure (384-well plate format):
-
Add the pyrazole inhibitor at various concentrations to the wells.
-
Add the kinase and biotinylated substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents.
-
Incubate for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Self-Validation: Controls include a no-kinase control (background signal), a no-inhibitor control (maximum signal), and a positive control inhibitor.
C. Luminescence-Based Assays
Principle: These assays quantify the amount of ATP remaining in the reaction after the kinase reaction has occurred. The remaining ATP is used by luciferase to produce light, and the luminescence signal is inversely proportional to the kinase activity.
Rationale for Use: Luminescence-based assays are highly sensitive, have a broad dynamic range, and are less prone to interference from colored or fluorescent compounds.
Protocol: Kinase-Glo® Luminescence Assay
-
Reagent Preparation:
-
Kinase, substrate, and reaction buffer.
-
ATP solution.
-
Pyrazole inhibitor and positive control.
-
Kinase-Glo® reagent (containing luciferase and luciferin).
-
-
Assay Procedure (384-well plate format):
-
Perform the kinase reaction as described for the TR-FRET assay.
-
After the kinase reaction incubation, add an equal volume of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration. A decrease in signal indicates inhibition.
-
Calculate the IC50 value from the dose-response curve.
-
Self-Validation: Controls include a "no kinase" control (to determine the initial ATP concentration) and a "no inhibitor" control (to measure the amount of ATP consumed by the uninhibited enzyme).
Comparative Data for Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 1 | Akt1 | Biochemical | 61 | [2] |
| Afuresertib | Akt1 | Biochemical | 1.3 | [2] |
| Compound 8 | Aurora A/B | Biochemical | 35 / 75 | [2] |
| Ruxolitinib | JAK1/JAK2 | Biochemical | 3.3 / 2.8 | [3] |
| Crizotinib | ALK | Biochemical | ~3 | [3] |
| Compound 27 | CDK2 | Biochemical | 0.30 | [2] |
II. Xanthine Oxidase Inhibition Assay
Pyrazole derivatives have also been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[4]
Principle: This is a spectrophotometric assay that monitors the production of uric acid, the product of the xanthine oxidase-catalyzed oxidation of xanthine. Uric acid has a characteristic absorbance maximum at approximately 295 nm.
Rationale for Use: This is a direct, continuous assay that is simple to perform and provides a reliable measure of xanthine oxidase activity.
Protocol: Spectrophotometric Xanthine Oxidase Assay
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Xanthine solution (substrate).
-
Xanthine oxidase enzyme solution.
-
Pyrazole inhibitor and a positive control (e.g., Allopurinol).
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add phosphate buffer and the pyrazole inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Add the xanthine oxidase solution and pre-incubate for 10-15 minutes at 25°C.
-
Initiate the reaction by adding the xanthine solution.
-
Immediately measure the increase in absorbance at 295 nm over time.
-
-
Data Analysis:
-
Determine the initial reaction rate for each well.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Self-Validation: A no-enzyme control is crucial to account for any non-enzymatic degradation of xanthine. A no-inhibitor control and a positive control are also essential.
Comparative Data for Pyrazole-Based Xanthine Oxidase Inhibitors
| Inhibitor | Assay Type | IC50 (µM) | Reference |
| Pyrazole derivative 65 | Spectrophotometric | 9.32 | [5] |
| Allopurinol (control) | Spectrophotometric | 13.03 | [5] |
III. Cyclooxygenase (COX) Inhibition Assay
Certain pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors used as anti-inflammatory drugs.[6]
Principle: COX activity can be measured using various methods, including fluorometric assays that detect the peroxidase component of COX activity. In these assays, a probe is oxidized in the presence of arachidonic acid to produce a fluorescent product.
Rationale for Use: Fluorometric assays for COX are sensitive and suitable for HTS. They allow for the simultaneous determination of COX-1 and COX-2 inhibition to assess selectivity.
Protocol: Fluorometric COX Inhibition Assay
-
Reagent Preparation:
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Fluorometric probe (e.g., ADHP).
-
Arachidonic acid (substrate).
-
COX-1 and COX-2 enzymes.
-
Pyrazole inhibitor and a selective COX-2 inhibitor control (e.g., Celecoxib).
-
-
Assay Procedure (96-well black plate):
-
To separate wells for COX-1 and COX-2, add reaction buffer, heme, and the respective enzyme.
-
Add the pyrazole inhibitor at various concentrations.
-
Add the fluorometric probe.
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the reaction rates and determine the percentage of inhibition for both COX-1 and COX-2.
-
Determine the IC50 values for each isoform and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Self-Validation: Running the assay in parallel for both COX-1 and COX-2 with known selective and non-selective inhibitors provides internal validation of the assay's ability to determine selectivity.
Comparative Data for Pyrazole-Based COX-2 Inhibitors
| Inhibitor | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.045 | 327 | [7] |
| Compound 8b | 0.043 | 316 | [7] |
| Compound 5f | 1.50 | 9.56 | [8] |
IV. Carbonic Anhydrase Inhibition Assay
Some pyrazole derivatives have shown inhibitory activity against carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[9]
Principle: This spectrophotometric assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be detected by an increase in absorbance at 400 nm.
Rationale for Use: This is a simple and reproducible colorimetric assay that is suitable for screening and characterizing carbonic anhydrase inhibitors.
Protocol: Spectrophotometric Carbonic Anhydrase Assay
-
Reagent Preparation:
-
Tris-SO₄ buffer (e.g., 50 mM, pH 7.4).
-
p-Nitrophenyl acetate (p-NPA) solution.
-
Carbonic anhydrase (e.g., hCA I or hCA II) solution.
-
Pyrazole inhibitor and a positive control (e.g., Acetazolamide).
-
-
Assay Procedure (96-well plate):
-
Add Tris-SO₄ buffer, the carbonic anhydrase enzyme, and the pyrazole inhibitor at various concentrations to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA solution.
-
Measure the increase in absorbance at 400 nm over time.
-
-
Data Analysis:
-
Determine the initial reaction rates.
-
Calculate the percentage of inhibition and the IC50 value.
-
Self-Validation: A no-enzyme control is used to correct for the spontaneous hydrolysis of p-NPA. A no-inhibitor control and a known inhibitor like acetazolamide serve as references for 100% activity and inhibition, respectively.
Comparative Data for Pyrazole-Based Carbonic Anhydrase Inhibitors
| Inhibitor | Target Isoform | Ki (nM) | Reference |
| Compound 14 | hCA I | 316.7 | [9] |
| Compound 13 | hCA I | 338.4 | [9] |
| Acetazolamide (control) | hCA I | 278.8 | [9] |
| Compound 14 | hCA II | 412.5 | [9] |
| Compound 13 | hCA II | 433.9 | [9] |
| Acetazolamide (control) | hCA II | 293.4 | [9] |
V. Kinetic Analysis: Unveiling the Mechanism of Inhibition
Determining the IC50 value is the first step in characterizing an inhibitor. To understand how the inhibitor interacts with the enzyme, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and then plotting the data using methods like the Lineweaver-Burk plot.
Caption: Workflow for determining the mechanism of enzyme inhibition.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In a Lineweaver-Burk plot, this results in lines that intersect at the y-axis.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity but not substrate binding. The lines in a Lineweaver-Burk plot will intersect on the x-axis.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The Lineweaver-Burk plot will show parallel lines.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic activity. The lines in a Lineweaver-Burk plot will intersect in the second or third quadrant.
Understanding the mechanism of inhibition is crucial for lead optimization, as it provides insights into how the inhibitor's efficacy might be affected by substrate concentrations in a physiological setting.
Conclusion
The evaluation of pyrazole-based enzyme inhibitors requires a thoughtful and systematic approach. The choice of assay—be it biochemical or cell-based, and the specific detection method—should be guided by the research question at hand. This guide has provided a comparative framework of robust and validated protocols for key enzyme targets of pyrazole inhibitors. By understanding the principles behind these assays and the importance of proper controls and kinetic analysis, researchers can confidently and accurately characterize the inhibitory potential of novel pyrazole compounds, accelerating the journey from discovery to clinical application.
References
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]
- (a) IC50 values for novel pyrazoline derivatives (P1–7) against hCA I... (n.d.).
- Table 2, IC50 values for selected compounds versus caspase panel. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]
- Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2018). RSC Advances. [Link]
- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.).
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry. [Link]
- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.).
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). International Journal of Molecular Sciences. [Link]
- Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.).
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). European Journal of Medicinal Chemistry. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]
- Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. (2011). Journal of Medicinal Chemistry. [Link]
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2015). Molecules. [Link]
- Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.).
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2022). Journal of Medicinal Chemistry. [Link]
- Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (2021). RSC Medicinal Chemistry. [Link]
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022). Pharmaceuticals. [Link]
- Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. (2022). Molecules. [Link]
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry. [Link]
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2015). Molecules. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Pyrazole Serine Protease Inhibitors
For researchers in drug development, a deep understanding of a compound's mechanism of action (MoA) is not merely academic—it is the bedrock upon which successful therapeutic programs are built. This is particularly true for covalent inhibitors, such as certain pyrazole-based compounds targeting serine proteases, where the formation of a stable bond with the target enzyme offers distinct advantages in potency and duration of action.[1] However, this covalent interaction must be rigorously validated to distinguish it from non-covalent binding and to characterize its specificity and permanence.
This guide provides a comprehensive framework for validating the MoA of pyrazole serine protease inhibitors. We will move beyond simple protocols to explore the causality behind experimental choices, presenting a self-validating workflow that integrates biochemical, biophysical, and cell-based methodologies.
The Proposed "Serine-Trapping" Covalent Mechanism
Many pyrazole-based inhibitors are designed as "serine-trapping" agents.[2][3] This mechanism involves a nucleophilic attack from the catalytic serine residue (e.g., Ser195 in thrombin) on an electrophilic center within the inhibitor.[2] For acylated aminopyrazoles, this results in the transfer of the inhibitor's acyl group to the serine, forming a covalent acyl-enzyme intermediate. The pyrazole moiety then acts as a leaving group.[3][4] Validating this proposed cascade of events is the primary goal of our experimental strategy.
Caption: Integrated workflow for MoA validation of pyrazole inhibitors.
Part 1: Biochemical and Biophysical Validation
This phase aims to confirm covalent bond formation and characterize the interaction at the molecular level.
Enzyme Kinetic Assays: The First Clue
Causality: Enzyme kinetics provide the initial, rapid assessment of the inhibitor's behavior. While non-covalent inhibitors typically reach equilibrium quickly, covalent inhibitors often exhibit time-dependent inhibition. [5]By monitoring the rate of inhibition over time, we can generate a strong hypothesis for a covalent mechanism.
Experimental Protocol: Time-Dependent Inhibition Assay
-
Reagents: Target serine protease, fluorogenic substrate, test inhibitor (pyrazole compound), assay buffer.
-
Preparation: Prepare serial dilutions of the inhibitor.
-
Incubation: Pre-incubate the enzyme with each inhibitor concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes). A control with no inhibitor is essential.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of the reaction is proportional to the slope of this line.
-
Data Analysis: Plot the observed rate constant (k_obs) against the inhibitor concentration. For irreversible inhibitors, this plot will often be hyperbolic, allowing for the determination of the inactivation rate constant (k_inact) and the inhibitor affinity (K_I). [5]
Mass Spectrometry: Confirming the Covalent Adduct
Causality: Mass spectrometry (MS) provides direct physical evidence of a covalent bond by detecting the mass increase of the target protein corresponding to the addition of the inhibitor (or a fragment of it). [6]We compare two primary MS-based approaches: intact protein analysis and bottom-up proteomics. [1][7]
| Feature | Intact Protein Analysis (Top-Down) | Bottom-Up Proteomics |
|---|---|---|
| Primary Output | Mass of the intact protein-inhibitor complex. [1] | Identification of the specific modified peptide and amino acid residue. [8] |
| Key Advantage | Rapid confirmation of covalent modification and stoichiometry. [1] | Precisely maps the adduction site, providing definitive proof of the target residue. [7][8] |
| Limitation | Does not identify the specific site of modification. [1] | More time-consuming due to protein digestion and peptide separation steps. [1] |
| Best For | Early-stage validation; screening for covalent binding. | Definitive MoA studies; identifying the specific serine residue involved. |
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the target serine protease with a stoichiometric excess of the pyrazole inhibitor to drive complex formation. A control sample with untreated protein is critical.
-
Desalting: Quickly remove non-volatile salts and unbound inhibitor using a method like C4 ZipTips. Elute the protein in a solution compatible with MS (e.g., 50% acetonitrile, 0.1% formic acid). [1]3. Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Interpretation: Deconvolute the resulting mass spectrum to determine the total mass of the protein. A mass shift in the inhibitor-treated sample corresponding to the mass of the acyl fragment is direct evidence of covalent modification. [2][6] Experimental Protocol: Bottom-Up Proteomics for Adduct Site Mapping
-
Complex Formation: Incubate the protein and inhibitor as described above.
-
Denaturation & Digestion: Denature the protein-inhibitor complex and digest it into smaller peptides using a specific protease like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them via tandem mass spectrometry (MS/MS). [7]4. Data Analysis: Search the MS/MS data against the protein's sequence. A peptide containing the catalytic serine will show a mass increase corresponding to the acyl modification. The MS/MS fragmentation pattern will pinpoint the modification to the specific serine residue. [6]
Caption: Comparative workflows for mass spectrometry-based validation.
X-Ray Crystallography: The Definitive Picture
Causality: While MS confirms that a covalent bond has formed, X-ray crystallography shows how it has formed. By solving the crystal structure of the protease-inhibitor complex, we can directly visualize the covalent linkage between the inhibitor and the catalytic serine, observe the conformation of the bound inhibitor, and map all interacting residues in the active site. [9][10] Workflow Overview:
-
Complex Formation & Purification: Form the stable covalent complex between the protease and inhibitor and purify it to homogeneity.
-
Crystallization: Screen a wide range of conditions to obtain high-quality crystals of the complex.
-
Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the three-dimensional atomic structure of the complex. The resulting electron density map should unambiguously show the covalent bond to the serine side chain. [11]
Part 2: Cellular and In-Situ Validation
Biochemical and biophysical data are essential, but true validation requires demonstrating the inhibitor's mechanism in a more physiologically relevant environment.
Activity-Based Protein Profiling (ABPP)
Causality: ABPP is a powerful chemoproteomic technique used to assess the engagement of an inhibitor with its target in a complex biological sample, such as a cell lysate or even in living cells. [12][13]It utilizes "activity-based probes" (ABPs)—reactive molecules that covalently label the active sites of many enzymes in a given class. By competing with the ABP for binding, our pyrazole inhibitor can demonstrate its on-target activity and selectivity across the proteome.
Workflow Overview:
-
Sample Preparation: Prepare cell lysates or use intact cells.
-
Inhibitor Incubation: Treat the sample with varying concentrations of the pyrazole inhibitor.
-
Probe Labeling: Add a broad-spectrum serine protease ABP (e.g., a fluorophosphonate-based probe with a reporter tag). [12]The ABP will label any active serine proteases whose active sites are not already occupied by the test inhibitor.
-
Analysis: Separate the labeled proteins by SDS-PAGE and visualize them via in-gel fluorescence scanning. A dose-dependent decrease in the fluorescence signal for the target protease band confirms potent and specific target engagement.
Cell-Based Potency Assays
Causality: The ultimate goal is to link the molecular mechanism (covalent inhibition of a specific protease) to a cellular outcome. Cell-based assays are designed to measure the inhibitor's ability to block a physiological process that is dependent on the target protease. [14][15] Experimental Design: The design is highly dependent on the protease's function. For example, if the target protease is involved in viral replication, a viral infectivity assay could be used. If it is involved in cancer cell invasion, a Matrigel invasion assay would be appropriate. The key is to demonstrate that the inhibitor's potency in the cellular assay (its EC50) correlates with its biochemical potency (IC50 or K_I).
Synthesizing the Evidence: A Comparative Data Summary
A robust validation package presents data from all methodologies to build a cohesive and compelling argument for the proposed mechanism of action.
| Assay Type | Metric | Example Result (Compound XYZ) | Interpretation |
| Enzyme Kinetics | k_inact/K_I | 4,500 M⁻¹s⁻¹ | Time-dependent, irreversible inhibition consistent with a covalent mechanism. [5] |
| Intact Protein MS | Mass Shift | +250 Da (Matches Acyl Fragment) | Confirms 1:1 covalent adduct formation. [2] |
| Bottom-Up MS/MS | Modified Residue | Ser195 | Definitive proof of acylation at the catalytic serine. [16] |
| ABPP | IC50 (Target Engagement) | 50 nM | Potent and selective engagement of the target protease in a complex proteome. [12] |
| Cell-Based Assay | EC50 (Functional Outcome) | 150 nM | The molecular inhibition translates to a functional effect in a cellular environment. [15] |
Conclusion
Validating the mechanism of action for a pyrazole serine protease inhibitor is a systematic process of building an unshakable scientific case. It begins with kinetic data that suggest a covalent interaction, which is then unequivocally confirmed by mass spectrometry's direct observation of the covalent adduct. X-ray crystallography provides the ultimate structural proof, while cellular assays confirm that this specific molecular interaction translates into the desired biological effect. By following this multi-faceted, self-validating approach, researchers can proceed with confidence, armed with a deep and validated understanding of their compound's therapeutic potential.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical walkthrough of comparative molecular docking studies focused on pyrazole-based kinase inhibitors. We will move beyond a simple procedural outline to explore the scientific rationale behind each step, ensuring a robust and reproducible in silico experimental design. This guide is structured to provide actionable insights and methodologies for evaluating the binding potential of this critical class of therapeutic agents.
The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The pyrazole ring is a privileged scaffold in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of a wide range of kinases.[1][2][3] Its rigid structure and the synthetic tractability of its substitution patterns allow for the fine-tuning of inhibitor potency and selectivity.[3] This guide will use two therapeutically relevant kinases as primary examples: Aurora Kinase A, a critical regulator of mitosis, and Janus Kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway.[4][5]
Foundational Principles: Molecular Docking for Kinase Inhibitors
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The primary goal is to predict the binding mode and estimate the binding affinity, often represented by a scoring function (e.g., in kcal/mol).[6] A lower docking score generally indicates a more favorable binding interaction.
The trustworthiness of any docking study hinges on a meticulously validated protocol. A common and effective validation method is re-docking, where a co-crystallized ligand is extracted from a protein structure and then docked back into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[7]
Comparative Docking Workflow: A Step-by-Step Protocol
This section details a comprehensive workflow for a comparative docking study of pyrazole-based inhibitors against Aurora Kinase A and JAK2 using AutoDock Vina, a widely used and validated docking program.
Experimental Workflow for Comparative Docking
Caption: A generalized workflow for a comparative molecular docking study.
1. Target Selection and Retrieval:
-
Rationale: The quality of the initial protein structure is paramount for a meaningful docking study. High-resolution crystal structures with a co-crystallized ligand are ideal as they provide a validated binding pocket.
-
Protocol:
2. Ligand Preparation:
-
Rationale: Ligands obtained from databases are often in 2D format. They must be converted to 3D, have their hydrogens added, and be energy minimized to achieve a low-energy, realistic conformation for docking.
-
Protocol (Using a tool like Avogadro or similar):
-
Obtain the 2D structures of your pyrazole-based inhibitors (e.g., from PubChem or drawn manually). For this guide, we will consider Ruxolitinib and a hypothetical pyrazole derivative (Derivative A).
-
Generate the 3D coordinates.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in a format like MOL2 or PDB.
-
3. Receptor Preparation (using AutoDockTools):
-
Rationale: PDB files often contain non-essential molecules (water, ions) and lack hydrogen atoms, which are crucial for calculating interactions. Preparing the receptor involves cleaning the structure and adding necessary components for the docking calculation.[10]
-
Protocol:
-
Load the PDB file (e.g., 6VGL.pdb) into AutoDockTools (ADT).
-
Remove water molecules (Edit > Delete Water).
-
Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).
-
Assign Kollman charges to the protein.
-
Save the prepared receptor in PDBQT format (Grid > Macromolecule > Choose...). This format includes charge and atom type information required by AutoDock Vina.
-
4. Grid Box Generation (using AutoDockTools):
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable ligand binding poses. It should encompass the entire binding site.[10]
-
Protocol:
-
With the prepared receptor loaded in ADT, go to Grid > Grid Box....
-
Center the grid box on the co-crystallized ligand to define the active site.
-
Adjust the dimensions of the box to cover the entire binding pocket, typically with a 4-5 Å buffer around the ligand.
-
Record the center coordinates and dimensions. This information will be used in the Vina configuration file.
-
5. Protocol Validation (Re-docking):
-
Rationale: Before docking novel compounds, it is essential to validate that the chosen docking protocol can reproduce the known binding mode of a reference inhibitor.[7]
-
Protocol:
-
Extract the co-crystallized ligand from the original PDB file (e.g., Ruxolitinib from 6VGL).
-
Prepare this ligand as described in Step 2 and save it in PDBQT format.
-
Perform a docking run with this ligand and the prepared receptor using the defined grid box.
-
Compare the top-ranked docked pose with the original crystallographic pose. Calculate the RMSD using a visualization tool like PyMOL. An RMSD < 2.0 Å validates the protocol.
-
6. Docking Simulation (AutoDock Vina):
-
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.
-
Protocol:
-
Prepare a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt.
-
Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores.
-
Data Presentation and Comparative Analysis
The output from the docking simulations provides quantitative data (binding affinity) and qualitative data (binding poses and interactions) that can be used for a comparative analysis.
Table 1: Comparative Docking Scores of Pyrazole-Based Inhibitors
| Inhibitor | Target Kinase | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (H-bonds) |
| Ruxolitinib | JAK2 | 6VGL | -8.3[6] | Leu932, Glu930[5] |
| Derivative A (Hypothetical) | JAK2 | 6VGL | -9.1 | Leu932, Asp994 |
| Pyrazole-aminoquinoline I | Aurora Kinase A | 3W10 | -8.5 (representative) | Ala213, Lys162[3] |
| Derivative B (Hypothetical) | Aurora Kinase A | 3W10 | -9.5 | Ala213, Glu211 |
Note: Binding affinities for hypothetical derivatives are illustrative. Published docking scores for similar pyrazole derivatives against Aurora Kinase have been reported in ranges such as -5.6 to -8.3 kcal/mol.[3]
Visualization and Interpretation of Results
Visual inspection of the docked poses is crucial for understanding the structure-activity relationship (SAR). Tools like PyMOL and LigPlot+ are invaluable for this purpose.
Visualizing Interactions with PyMOL:
-
Load the prepared receptor PDBQT file and the docking output PDBQT file into PyMOL.
-
Display the protein as a cartoon or surface and the ligand poses as sticks.
-
Use the preset.ligand_sites command to focus on the binding pocket and identify key interactions.
-
The "Measurement Wizard" can be used to measure distances for hydrogen bonds and other interactions.
Interaction Analysis of Ruxolitinib with JAK2
The docking results should corroborate the interactions observed in the crystal structure. For Ruxolitinib in the ATP binding site of JAK2 (PDB: 6VGL), the pyrazolopyrimidine core is expected to form crucial hydrogen bonds with the backbone of Leu932 and Glu930 in the hinge region.[5][11] The cyclopentane group extends into a hydrophobic pocket, contributing to the overall binding affinity.[5]
Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.
Conclusion
This guide has provided a comprehensive, scientifically grounded framework for conducting comparative docking studies of pyrazole-based kinase inhibitors. By adhering to a rigorous, validated workflow, researchers can generate reliable in silico data to guide the design and prioritization of novel therapeutic candidates. The true power of molecular docking lies not just in the prediction of a single number, but in the detailed structural insights it provides into the molecular interactions that govern inhibitor potency and selectivity. The ultimate validation of these computational predictions must, of course, come from experimental biological evaluation.
References
- Oliveira, T.M., Kairies, N.A., Engh, R.A. (2014). Structure of Aurora kinase A complexed to pyrazole-aminoquinoline inhibitor III.
- Oliveira, T.M., Kairies, N.A., Engh, R.A. (2014). Aurora kinase A complexed to pyrazole aminoquinoline I.
- Davis, R.R., Li, B., Yun, S.Y., et al. (2021).
- Kovaleva, O.V., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences. [Link]
- Bavetsias, V., Perez-Fuertes, Y., et al. (2015). 7-(Pyrazol-4-Yl)-3H-Imidazo[4,5-B]Pyridine-Based Derivatives for Kinase Inhibition: Co-Crystallisation Studies with Aurora-A Reveal Distinct Differences in the Orientation of the Pyrazole N1-Substituent. Journal of Medicinal Chemistry. [Link]
- Fancelli, D., Moll, J., Varasi, M., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-C]Pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry. [Link]
- Suthar, J. K., et al. (2017). Anti-inflammatory Pyrazole Derivatives as Aurora Kinase Inhibitors-Molecular Docking and ADMET Studies. Der Pharma Chemica. [Link]
- Al-Ostoot, F.H., et al. (2025). Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. International Journal of Molecular Sciences. [Link]
- Feher, M., et al. (2015). Protein-Ligand -Docking. Methods in Molecular Biology. [Link]
- Sloane, D., et al. (2010). Drug-Resistant Aurora a Mutants for Cellular Target Validation of the Small Molecule Kinase Inhibitors Mln8054 and Mln8237. ACS Chemical Biology. [Link]
- Davis, R.R., Schonbrunn, E. (2021). JAK2 JH1 in complex with ruxolitinib.
- Yu, S., Nithianantham, S., Fischer, M. (2021). Human JAK2 JH1 domain in complex with Ruxolitinib.
- The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
- Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman Blog. [Link]
- Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
- Sharma, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
- ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]
- Singh, V., et al. (2013). A simple click by click protocol to perform docking: AutoDock 4.
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- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
- AutoDock. (n.d.). Basic docking.
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A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carbohydrazides in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting pyrazole carbohydrazide derivatives unlock a vast chemical space with a diverse and potent range of biological activities. These activities span from antimicrobial and anti-inflammatory to anticancer and beyond, making this structural class a fertile ground for drug development professionals.[5][6]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazole carbohydrazides. We will dissect how subtle molecular modifications to this scaffold dictate its therapeutic potential, supported by experimental data and established protocols. Our focus is to illuminate the causal links between chemical structure and biological function, offering a strategic roadmap for researchers in the field.
The Architectural Blueprint: Understanding the Pyrazole Carbohydrazide Scaffold
The therapeutic versatility of pyrazole carbohydrazides stems from the numerous points for chemical modification on their core structure. The key regions for substitution, which will be the focus of our SAR discussion, are:
-
The Pyrazole Core: Substitutions at the N1, C3, C4, and C5 positions of the pyrazole ring.
-
The Carbohydrazide Linker: Modifications of the hydrazide nitrogen, often through the formation of hydrazones.
The interplay of substituents at these positions governs the molecule's overall physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictates its interaction with biological targets.
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of pyrazole carbohydrazides is profoundly influenced by the nature and position of various substituents. Below, we compare the SAR of this scaffold across three major therapeutic domains: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Pyrazole carbohydrazides have emerged as a promising class of antimicrobial agents. The SAR studies reveal that the antimicrobial potency is highly dependent on the substituents on both the pyrazole ring and the carbohydrazide moiety.
A crucial aspect of the antimicrobial SAR of these compounds is the frequent derivatization of the terminal amino group of the carbohydrazide to form Schiff bases (hydrazones). This modification often leads to a significant enhancement in activity.
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br), on the phenyl rings attached to the pyrazole core generally enhances antimicrobial potential.[7][8]
-
Hydrazone Moiety: The formation of a hydrazone by condensing the carbohydrazide with various aldehydes or ketones is a common strategy to boost activity. The nature of the aromatic or heterocyclic ring introduced via the hydrazone linkage is a critical determinant of potency.
-
Position of Carbohydrazide: While studies have explored various isomers, the position of the carbohydrazide linker on the pyrazole ring can influence the spectrum of activity.
Table 1: Comparative Antimicrobial Activity of Pyrazole Carbohydrazide Derivatives
| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | Hydrazone Moiety (R') | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Reference |
| A | Phenyl | Methyl | H | 4-Chlorobenzylidene | 0.25 | 4 | [9] |
| B | Phenyl | Methyl | H | 4-Nitrobenzylidene | 0.25 | 0.25 | [9] |
| C | 2,4-Dichlorophenyl | H | 4-Chlorophenyl | Piperidinyl (amide) | >100 | >100 | [10] |
| D | Phenyl | H | H | Thioamide | Not Reported | Not Reported | [11] |
Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison of absolute values should be done with caution due to varying experimental conditions.
The data suggests that for antimicrobial activity, the hydrazone derivatization is key, with substituents like nitro groups on the benzylidene moiety proving effective against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in oncology, and pyrazole carbohydrazides have shown significant potential as anticancer agents.[12][13][14] The mechanism of action often involves the inhibition of specific kinases or the induction of apoptosis.
Key SAR Insights for Anticancer Activity:
-
Substituents on N1 and C3/C5 Phenyl Rings: The nature and position of substituents on the phenyl rings at the N1 and C3/C5 positions of the pyrazole core are critical for cytotoxic activity. Halogen substitutions are often favorable.
-
Carbohydrazide Position: The placement of the carbohydrazide moiety at C3, C4, or C5 of the pyrazole ring can lead to derivatives with distinct biological activities, including antitumor effects.[6] For instance, substitution at the C-5 position has been linked to antitumor activity.[6]
-
Hydrazone Moiety: Similar to antimicrobial agents, the formation of hydrazones can significantly impact anticancer potency. The introduced aromatic or heterocyclic moiety can engage in additional interactions with the biological target.
Table 2: Comparative Anticancer Activity of Pyrazole Carbohydrazide Derivatives
| Compound ID | R1 (at N1) | R3 (at C3) | R5 (at C5) | Hydrazone Moiety (R') | Cell Line | IC50 (µM) | Reference |
| E | 2-Hydroxy-3-(4-chlorophenoxy)propyl | 4-Chlorophenyl | H | H | A549 | 32 (48h) | [15] |
| F | Phenyl | 3,4-Dimethylphenyl | 4-Methoxyphenyl | Thioamide | MCF-7 | 0.08 | [16] |
| G | 2,4-Dichlorophenyl | Piperidinyl (amide) | 4-Chlorophenyl | - | Not Reported | - | [10] |
| H | Phenyl | H | Salicylidene | - | A549 | Potent Growth Inhibitor | [6] |
Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison of absolute values should be done with caution due to varying experimental conditions.
These findings highlight the importance of substitutions on the N1-aryl and C3/C5-aryl rings for anticancer activity. Compound F, with a thioamide modification of the carbohydrazide, demonstrates particularly potent activity against the MCF-7 breast cancer cell line.[16]
Anti-inflammatory Activity
Pyrazole derivatives, most notably Celecoxib, are renowned for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][9] Pyrazole carbohydrazides have also been explored as potential anti-inflammatory agents.
Key SAR Insights for Anti-inflammatory Activity:
-
Diaryl Substitution: A common structural motif in anti-inflammatory pyrazoles is the presence of two aryl groups at adjacent positions (e.g., C3 and C4, or N1 and C5), which is thought to mimic the binding of arachidonic acid to the COX active site.
-
Carbohydrazide Modifications: The carbohydrazide moiety can be modified to enhance anti-inflammatory activity and selectivity, for instance, by incorporating it into a larger heterocyclic system.
-
-NH Group: The reactive -NH group within the pyrazole ring is believed to contribute to enhanced cellular permeability and may be involved in interactions with biological targets.[17]
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Carbohydrazide Derivatives
| Compound ID | R1 (at N1) | R3 (at C3) | R4 (at C4) | R5 (at C5) | In vivo Edema Inhibition (%) | Reference |
| I | H | Methyl | (4-Nitrophenyl)methylhydrazinecarboxamide | Hydroxy | High | [9] |
| J | Phenyl | Aryl | H | H | Moderate to High | [1] |
| K | Phenyl | H | H | Aryl | Moderate to High | [1] |
Note: The data presented is a synthesis from multiple sources for illustrative comparison. Direct comparison of absolute values should be done with caution due to varying experimental conditions.
Experimental Protocols
The evaluation of pyrazole carbohydrazides relies on a suite of standardized in vitro and in vivo assays. Below are representative protocols for assessing their antimicrobial and anticancer activities.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Methodology:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C or 28°C, respectively. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized microbial suspension is added to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: The plates are incubated for 18-24 hours (for bacteria) or 48-72 hours (for fungi) at the appropriate temperature.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing the SAR Workflow
The process of conducting SAR studies on pyrazole carbohydrazides can be visualized as a cyclical workflow, starting from the design and synthesis of new analogs to their biological evaluation and subsequent refinement of the chemical structure.
Caption: A generalized workflow for structure-activity relationship (SAR) studies of pyrazole carbohydrazides.
Conclusion
The pyrazole carbohydrazide scaffold represents a highly privileged structure in medicinal chemistry, with a remarkable capacity for diversification to yield compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. The key to unlocking this potential lies in a systematic and insightful approach to SAR studies. By understanding how modifications to the pyrazole core and the carbohydrazide linker influence biological activity, researchers can rationally design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The comparative data and experimental frameworks presented in this guide serve as a valuable resource for drug development professionals seeking to harness the therapeutic promise of this versatile chemical class.
References
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - ResearchGate. (2025).
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Structure–activity relationship (SAR) of pyrazole carbohydrazide hydrazine derivatives as anticancer agents. - ResearchGate. (n.d.).
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.).
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. (n.d.).
- Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity - ResearchGate. (2019).
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
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- Brief SAR of anti-inflammatory activity of the compounds synthesised... - ResearchGate. (n.d.).
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry.
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- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. (2018). Asian Journal of Chemistry, 30(11), 2467–2472.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.).
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- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
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A Comparative Analysis of Pyrazole-Based Corrosion Inhibitors: A Guide for Researchers
In the continuous battle against material degradation, the development of effective corrosion inhibitors is paramount. Among the vast arsenal of organic compounds, pyrazole derivatives have garnered significant attention for their exceptional performance in protecting metallic substrates, particularly in aggressive acidic environments. This guide provides an in-depth comparative analysis of pyrazole-based corrosion inhibitors, juxtaposing their performance with other notable alternatives. Grounded in experimental data and theoretical insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in materials science and chemical engineering.
The Menace of Corrosion and the Role of Inhibitors
Corrosion, the electrochemical or chemical deterioration of a material due to its reaction with the surrounding environment, poses a significant economic and safety challenge across numerous industries. The primary defense mechanism against this destructive process is the application of corrosion inhibitors. These chemical substances, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment. Organic inhibitors, particularly those containing heteroatoms (N, S, O, P) and π-electrons in their molecular structure, are highly effective as they can adsorb onto the metal surface, forming a protective barrier.
Pyrazole Derivatives: A Promising Class of Corrosion Inhibitors
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their efficacy as corrosion inhibitors stems from the presence of these nitrogen heteroatoms, which act as active centers for adsorption onto the metal surface.[1] The lone pair of electrons on the nitrogen atoms facilitates the formation of coordinate bonds with the vacant d-orbitals of metal atoms, leading to a strong and stable protective film.[2]
Mechanism of Action
The inhibitory action of pyrazole derivatives is primarily attributed to their ability to adsorb onto the metal surface, a process that can be classified as either physisorption, chemisorption, or a combination of both.
-
Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can exist as a protonated species.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The presence of lone pair electrons on the nitrogen atoms and π-electrons in the pyrazole ring makes them excellent candidates for chemisorption.[2]
The formation of this adsorbed film acts as a physical barrier, isolating the metal from the corrosive medium. Furthermore, this layer can also block the active sites on the metal surface where corrosion reactions (both anodic and cathodic) occur.[2]
Caption: Mechanism of pyrazole-based corrosion inhibition.
Comparative Performance Analysis
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically expressed as a percentage. A higher IE indicates better protection. This section compares the performance of pyrazole-based inhibitors with other prominent classes of heterocyclic inhibitors.
Pyrazoles vs. Triazoles
Triazoles, another class of five-membered heterocyclic compounds with three nitrogen atoms, are also well-known corrosion inhibitors. A direct comparison of their performance with pyrazoles reveals interesting insights.
A study on triazole-pyrazole hybrid molecules demonstrated a synergistic effect, with inhibition efficiencies reaching up to 93.9% for mild steel in 1 M HCl.[3] This suggests that combining the structural features of both pyrazoles and triazoles can lead to enhanced performance. The increased number of nitrogen atoms in the hybrid structure likely provides more active sites for adsorption.
Table 1: Comparative Inhibition Efficiencies of Pyrazole and Triazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor Type | Specific Compound | Concentration | Inhibition Efficiency (%) | Reference |
| Pyrazole | 1,5-dimethyl-1H-pyrazole-3-carbohydrazide | 10⁻³ M | 96 | [3] |
| Pyrazole | (3, 5-dimethyl-1H-pyrazol-1-yl) (4-(((4-chlorobenzylidene)amino)phenyl)methanone) | 400 ppm | 89.5 | [3] |
| Triazole | Substituted 1,2,4-triazole (T1) | 10⁻³ M | 86 | [3] |
| Triazole-Pyrazole Hybrid | TzPzAcEt | 10⁻³ M | 93.9 | [3] |
| Triazole-Pyrazole Hybrid | TzPzAcid | 10⁻³ M | 91.6 | [3] |
Pyrazoles vs. Schiff Bases
Schiff bases, compounds containing a C=N (imine) group, are widely studied as corrosion inhibitors. Their performance is often comparable to, and in some cases, enhanced by the incorporation of a pyrazole moiety.
For instance, pyrazole-acetamide Schiff bases have shown high inhibition efficiencies of up to 94.9% for mild steel in 1 M HCl at a concentration of 10⁻⁴ M.[4] This high efficiency is attributed to the combined effect of the pyrazole ring and the imine group, which provide multiple adsorption centers.
Table 2: Comparative Inhibition Efficiencies of Pyrazole-Schiff Bases and other Schiff Bases on Mild Steel in 1 M HCl
| Inhibitor Type | Specific Compound | Concentration | Inhibition Efficiency (%) | Reference |
| Pyrazole-Schiff Base | WG1 | 10⁻⁴ M | 94.9 | [4] |
| Pyrazole-Schiff Base | WG2 | 10⁻⁴ M | 94.1 | [4] |
| Aminopyridine Schiff Base | HAPT | Not specified | 93.4 | [4] |
| Aminopyridine Schiff Base | HHTA | Not specified | 95.2 | [4] |
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific integrity of corrosion inhibitor studies, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments.
Weight Loss Method
This is a simple and widely used technique to determine the corrosion rate and inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a set duration.
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.
-
Calculation:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Caption: Workflow for potentiodynamic polarization measurements.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode setup as in PDP.
-
OCP Stabilization: Stabilize the system at its OCP.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data in the form of Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Caption: Workflow for electrochemical impedance spectroscopy.
Theoretical Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide valuable insights into the relationship between the molecular structure of an inhibitor and its inhibition efficiency. [5]Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are correlated with the inhibitor's performance.
-
EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.
-
ELUMO: A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
ΔE: A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to better adsorption and higher inhibition efficiency.
These theoretical calculations complement experimental results and aid in the rational design of new and more effective corrosion inhibitors.
Conclusion
Pyrazole-based compounds have proven to be highly effective corrosion inhibitors, demonstrating excellent performance in aggressive acidic media. Their efficacy is attributed to the presence of nitrogen heteroatoms and π-electrons, which facilitate strong adsorption onto the metal surface, forming a protective barrier. Comparative analysis reveals that their performance is on par with, and in some cases superior to, other well-established heterocyclic inhibitors like triazoles and Schiff bases. The synergistic effect observed in pyrazole-triazole hybrids and the enhanced performance of pyrazole-containing Schiff bases highlight the potential for designing novel inhibitors with even greater efficacy. The combination of robust experimental evaluation and insightful theoretical calculations will continue to drive the development of the next generation of corrosion inhibitors, with pyrazole derivatives remaining at the forefront of this critical research area.
References
- Corrosion Inhibition of Carbon Steel in Acidic Environments: Mechanistic Insights and Protective Effects of Triazole-Pyrazole Derivative Inhibitors.
- Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review. Journal of Bio- and Tribo-Corrosion.
- Synthesis and characterization of pyrazole-acetamide schiff bases as highly effective inhibitors for mild steel in 1 M HCl.
- Comparative study of the performance and inhibitory efficiency of two new organic heterocyclic in the chemical industry.
- Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel: A Review.
- Experimental and Computational Investigation of Novel Triazole-Pyrazole Derivative as a Synthetic Corrosion Inhibitor for M-Steel in. BIO Web of Conferences.
- Synergistic Experimental and Computational Approaches for Evaluating Pyrazole Schiff Bases as Corrosion Inhibitor for Mild Steel in Acidic Medium. Journal of Molecular Structure.
- Experimental and Computational Anticorrosion Behaviors of Pyrazoles-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega.
- Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Comput
- Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. SciELO México.
- Inhibitory performance of some pyrazole derivatives against corrosion of mild steel in 1.0 M HCl: Electrochemical, MEB and theoretical studies.
- Synergistic experimental and computational approaches for evaluating pyrazole Schiff bases as corrosion inhibitor for mild steel in acidic medium. Journal of Molecular Structure.
- Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Portugaliae Electrochimica Acta.
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- Comparative study of the performance and inhibitory efficiency of two new organic heterocyclic in the chemical industry.
- Corrosion Inhibition Potential of Two Isoxazole Derivatives: Experimental and Theoretical Analyses. Journal of the Chinese Chemical Society.
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- Pyrazole ionic liquid corrosion inhibitor for magnesium alloy: Synthesis , performances and theoretical explore.
- Schiff's base of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solution.
- Pyrazole-based schiff bases as high-performance corrosion inhibitors for mild steel: Experimental and theoretical insights. Journal of the Taiwan Institute of Chemical Engineers.
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A Senior Application Scientist's Guide to Assessing the Selectivity of Pyrazole Derivatives for COX-2 Inhibition
Introduction: The Imperative for Selectivity in Inflammation and Pain Management
The management of pain and inflammation is a cornerstone of modern medicine. For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) have been the primary therapeutic agents, exerting their effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutive enzyme, expressed in most tissues and responsible for producing prostaglandins that are crucial for homeostatic functions like protecting the stomach lining and maintaining kidney function.[3][4] In stark contrast, COX-2 is an inducible enzyme, with its expression dramatically increasing at sites of inflammation and injury, where it mediates the production of prostaglandins responsible for pain and inflammation.[3][4]
This dichotomy is the foundation of the "COX-2 hypothesis": selectively inhibiting COX-2 should provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs like ibuprofen and naproxen.[1][5][6] This pursuit led to the development of selective COX-2 inhibitors, a class of drugs where the pyrazole scaffold has proven to be exceptionally effective.[7][8] Celecoxib (Celebrex®), a diaryl-substituted pyrazole, is a landmark example, demonstrating the therapeutic potential of this chemical class.[6][9]
This guide provides a comprehensive framework for researchers and drug development professionals to assess the COX-2 selectivity of novel pyrazole derivatives. We will delve into the structural basis of selectivity, provide detailed, self-validating experimental protocols, and explain the interpretation of quantitative data, empowering you to make informed decisions in the development of safer, more effective anti-inflammatory agents.
The Structural Basis of COX-2 Selectivity: Why the Pyrazole Scaffold Succeeds
The ability of certain pyrazole derivatives to selectively inhibit COX-2 is not a coincidence; it is a feat of molecular recognition rooted in key structural differences between the two enzyme isoforms. Although COX-1 and COX-2 share approximately 60% sequence identity and have highly similar catalytic domains, a subtle substitution of a single amino acid creates a critical difference.
In COX-2, the active site contains a valine at position 523 (Val523), which is smaller than the corresponding isoleucine (Ile523) in COX-1.[10] This substitution opens up a larger, more accessible side pocket adjacent to the main active site channel.[10] Selective inhibitors, including many diaryl pyrazoles like Celecoxib, are designed with bulky side groups (e.g., a sulfonamide or methylsulfonyl moiety) that can fit snugly into this secondary pocket in COX-2.[11] The bulkier Ile523 in COX-1 obstructs access to this pocket, sterically hindering the binding of these selective drugs.[10]
This "lock-and-key" mechanism is the primary driver of selectivity. The pyrazole core acts as a central scaffold, positioning the aryl groups in an optimal conformation for one group to interact with the main channel and the other, bearing the critical pharmacophore, to bind within the selective side pocket.[11][12]
Caption: Structural differences between COX-1 and COX-2 active sites.
The Prostaglandin Synthesis Pathway
To understand the impact of COX inhibition, it is essential to visualize the biochemical pathway. Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate a wide range of physiological and pathological processes.
Caption: The arachidonic acid cascade mediated by COX enzymes.
Experimental Workflow for Assessing COX-2 Selectivity
A robust assessment of selectivity requires a multi-step, hierarchical approach, typically beginning with purified enzymes and progressing to more physiologically relevant cell-based systems. This workflow ensures that resources are focused on the most promising candidates.
Caption: Hierarchical workflow for evaluating COX-2 inhibitor selectivity.
Experimental Protocols
Protocol 1: In Vitro Fluorometric COX Inhibition Assay
This initial screen provides a direct measure of a compound's ability to inhibit purified enzyme activity. It is a high-throughput and cost-effective method for primary screening.
Expertise & Causality: We use recombinant human enzymes to ensure a pure, consistent source of COX-1 and COX-2, eliminating confounding variables from other cellular components. A fluorometric assay is chosen for its high sensitivity and wide dynamic range.[13]
Self-Validating System: The protocol's integrity is maintained by running three controls in parallel:
-
No-Inhibitor Control: Measures 100% enzyme activity.
-
Selective Inhibitor Control (Celecoxib): Validates the assay's ability to detect known COX-2 selectivity.
-
Non-Selective Inhibitor Control (Ibuprofen): Validates the assay's ability to detect COX-1 and COX-2 inhibition.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test pyrazole derivative in DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
-
Enzyme Preparation:
-
Dilute recombinant human COX-1 and COX-2 enzymes to the desired working concentration in the provided assay buffer, as per the manufacturer's instructions (e.g., Biovision fluorometric COX inhibitor screening kit).[13]
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
75 µL of COX Assay Buffer.
-
10 µL of the diluted test compound or control.
-
2 µL of COX Cofactor Working Solution.
-
1 µL of COX Probe Solution.
-
-
Pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to each well.
-
Immediately begin measuring the fluorescence kinetics using a plate reader (Excitation: 535 nm / Emission: 587 nm).[13] Read every minute for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity).[3]
-
Protocol 2: Human Whole Blood Assay (WBA)
The WBA is a more physiologically relevant ex vivo model that assesses inhibitor activity in the presence of plasma proteins and other blood components. It provides separate readouts for COX-1 and COX-2 activity within the same biological matrix.[14]
Expertise & Causality:
-
COX-1 Activity: Measured by the production of Thromboxane B2 (TXB2) during blood clotting, a process solely dependent on COX-1 in platelets.[14]
-
COX-2 Activity: Measured by the production of Prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[14]
Methodology:
-
Blood Collection:
-
Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.
-
Aliquot the blood into tubes containing heparin as an anticoagulant.
-
-
Assay for COX-2 Inhibition:
-
To 1 mL aliquots of whole blood, add the test pyrazole derivative at various final concentrations.
-
Add LPS (10 µg/mL final concentration) to induce COX-2 expression.
-
Incubate the samples for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Quantify the PGE2 concentration in the plasma using a validated ELISA kit.
-
-
Assay for COX-1 Inhibition:
-
To separate 1 mL aliquots of whole blood (without LPS), add the test compound at the same concentrations used for the COX-2 assay.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge to separate the serum.
-
Quantify the TXB2 concentration in the serum using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 (COX-2) and TXB2 (COX-1) production for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 values for both isoforms as described in Protocol 1.
-
Data Interpretation: The Selectivity Index (SI)
The ultimate quantitative measure of selectivity is the Selectivity Index (SI). It is a simple ratio of the IC50 values.[3][13][15]
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2. For example, a compound with an SI of 50 is 50 times more potent at inhibiting COX-2 than COX-1.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Classification |
| Ibuprofen | ~15 | ~25 | ~0.6 | Non-selective |
| Naproxen | ~8 | ~14 | ~0.6 | Non-selective |
| Diclofenac | ~6 | ~0.2 | ~30 | Moderately Selective |
| Celecoxib | ~82 | ~6.8 | ~12 | COX-2 Selective |
| Etoricoxib | >150 | ~1.4 | >106 | Highly COX-2 Selective |
| Test Pyrazole A | 120 | 8 | 15 | COX-2 Selective |
| Test Pyrazole B | 95 | 0.9 | 105.6 | Highly COX-2 Selective |
| Note: IC50 values are approximate and can vary based on assay conditions. Data is compiled for comparative purposes based on literature.[3][16][17] |
Conclusion and Future Outlook
The pyrazole scaffold remains a privileged structure in the design of selective COX-2 inhibitors.[7][18] A systematic and rigorous assessment of selectivity is paramount to advancing drug candidates. The workflow and protocols detailed in this guide provide a robust framework, starting from direct enzyme inhibition and progressing to more complex, physiologically relevant models. By understanding the structural underpinnings of selectivity and meticulously applying these validated experimental methods, researchers can effectively identify and optimize novel pyrazole derivatives. The goal is not merely to inhibit an enzyme, but to develop safer, more targeted therapeutics that can alleviate pain and inflammation with a significantly improved safety profile, ultimately enhancing patient quality of life.
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A Senior Application Scientist's Guide to the Validation of Pyrazole Derivatives as Carbonic Anhydrase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the validation of novel enzyme inhibitors is a critical process that bridges preliminary discovery and therapeutic application. Carbonic anhydrases (CAs) represent a family of ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH homeostasis and CO2 transport.[1][2] Their association with a range of pathologies such as glaucoma, epilepsy, and particularly cancer, has rendered them a significant target for drug development.[1][3][4] Among the diverse scaffolds investigated, pyrazole derivatives have emerged as a highly promising class of carbonic anhydrase inhibitors (CAIs), demonstrating considerable potency and, in some cases, desirable isoform selectivity.[1]
This guide provides an in-depth, objective comparison of pyrazole derivatives as CA inhibitors, grounded in experimental data and established validation protocols. It is designed to equip researchers with the necessary knowledge to critically evaluate these compounds and to design robust validation workflows.
The Rationale for Targeting Carbonic Anhydrase with Pyrazole Derivatives
Carbonic anhydrases are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] Humans express 15 different CA isoforms, some of which are cytosolic (e.g., hCA I, hCA II), while others are membrane-bound (e.g., hCA IV, hCA IX, hCA XII).[5] While isoforms like hCA I and II are ubiquitously expressed, others, such as hCA IX and XII, are overexpressed in various tumors and are linked to cancer progression and metastasis, making them attractive targets for anticancer therapies.[6][7][8]
The core principle of CA inhibition involves the coordination of an inhibitor molecule to the Zn(II) ion in the enzyme's active site, displacing the catalytically essential zinc-bound water molecule. Pyrazole derivatives, particularly those incorporating a sulfonamide moiety, are excellent zinc-binding groups and have been extensively explored for CA inhibition.[7][9] The versatility of the pyrazole scaffold allows for extensive synthetic modification, enabling the fine-tuning of inhibitory potency and selectivity against different CA isoforms.[1][10]
Comparative Analysis of Pyrazole-Based CA Inhibitors
The efficacy of a CA inhibitor is primarily quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. Selectivity, the ratio of inhibition against off-target versus on-target isoforms, is equally critical for minimizing side effects.
The following tables summarize the inhibitory activity of representative pyrazole derivatives from recent literature against key human CA isoforms. Acetazolamide (AAZ), a clinically used non-selective sulfonamide inhibitor, serves as a standard reference.
Table 1: Inhibitory Potency (Kᵢ/IC₅₀ in nM) of Pyrazole Derivatives against Cytosolic Isoforms (hCA I & hCA II)
| Compound ID | hCA I (nM) | hCA II (nM) | Key Structural Features | Reference |
| Acetazolamide (AAZ) | 250 | 12.1 | Standard Sulfonamide Inhibitor | [11] |
| Compound 1f | 58.8 | 6.6 | Pyrazolo[4,3-c]pyridine sulfonamide | [6][11] |
| Compound 1k | 88.3 | 5.6 | Pyrazolo[4,3-c]pyridine sulfonamide | [6][11] |
| Compound 4k | - | 240 | Pyrazole-based benzenesulfonamide | [9] |
| Diazene Derivative | 1.06 | 0.68 | Substituted pyrazol-4-yl-diazene | [4] |
| Compound 6 | IC₅₀: 23.87 | - | Dihydropyrazole-1-carbothioamide | [5] |
Data presented as Kᵢ values unless otherwise noted as IC₅₀.
Table 2: Inhibitory Potency (Kᵢ/IC₅₀ in µM) of Pyrazole Derivatives against Tumor-Associated Isoforms (hCA IX & hCA XII)
| Compound ID | hCA IX (µM) | hCA XII (µM) | Key Structural Features | Reference |
| Acetazolamide (AAZ) | 0.0258 | 0.0057 | Standard Sulfonamide Inhibitor | [11] |
| Compound 4j | 0.15 | - | Pyrazole-based benzenesulfonamide | [9] |
| Compound 4g | - | 0.12 | Pyrazole-based benzenesulfonamide | [9] |
| Compound 5e | 0.04 | - | Pyrazole bearing sulfamoylphenyl | [7] |
| Compound 5b | - | 0.106 | Pyrazole bearing sulfamoylphenyl | [7] |
| Compound 15 | 0.0061 | - | Indene-fused pyrazole ring | [2][8] |
Data presented as Kᵢ or IC₅₀ values in µM for direct comparison.
Analysis of Structure-Activity Relationships (SAR):
-
High Potency against hCA I and II: Certain pyrazolo[4,3-c]pyridine sulfonamides (e.g., 1f, 1k) and diazene derivatives show exceptional potency against the widespread cytosolic isoforms, sometimes exceeding that of Acetazolamide.[4][6][11]
-
Targeting Tumor-Associated Isoforms: Pyrazole derivatives bearing sulfamoylphenyl and indene-fused rings have demonstrated potent inhibition of hCA IX and XII.[2][7][8] Compound 15, for instance, shows a Kᵢ of 6.1 nM against hCA IX, which is more potent than the reference drug AAZ.[2]
-
Selectivity: While some compounds show broad-spectrum inhibition, others exhibit promising selectivity. For example, compound 1k was noted for its selectivity towards hCA IX.[6][11] The development of isoform-selective inhibitors is a key goal to reduce off-target effects.
Experimental Validation Workflow: A Step-by-Step Guide
The validation of a novel pyrazole derivative as a CA inhibitor is a multi-step process that requires rigorous biochemical and biophysical characterization.
Caption: Workflow for the validation of pyrazole derivatives as CA inhibitors.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)
This protocol describes a common colorimetric method to determine the inhibitory potency of a compound by measuring the enzyme's esterase activity.[3] The principle relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically.[3]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[3]
-
Substrate: p-Nitrophenyl acetate (p-NPA), prepared fresh in DMSO or acetonitrile[3]
-
Test Compound (Pyrazole derivative) and Reference Inhibitor (Acetazolamide), dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm[3]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in cold Assay Buffer.[3] The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare serial dilutions of your pyrazole test compound and the reference inhibitor (Acetazolamide) in Assay Buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid solvent effects.
-
-
Plate Setup (in triplicate):
-
Blank Wells: 180 µL Assay Buffer + 20 µL Substrate Solution (no enzyme).
-
Vehicle Control Wells (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[3]
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.[3]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the buffer, DMSO/inhibitor, and enzyme solution to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.[3]
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mechanistic Insights and In Silico Validation
Beyond determining potency, understanding the mechanism of inhibition is crucial. This is often accomplished through enzyme kinetic studies and computational modeling.
Caption: Pyrazole-sulfonamide inhibitor coordinating to the active site Zn²⁺ ion.
Molecular docking studies serve as a powerful tool to predict and rationalize the binding mode of pyrazole derivatives within the CA active site.[9][10] These computational methods can reveal key interactions, such as the coordination of the sulfonamide group with the catalytic zinc ion and hydrogen bonding with active site residues like Thr199 and Gln92, which are essential for potent inhibition.[9] These in silico predictions, when correlated with experimental inhibition data, provide a robust, self-validating system for understanding structure-activity relationships.
Conclusion and Future Directions
The validation of pyrazole derivatives as carbonic anhydrase inhibitors is a systematic process grounded in rigorous experimental and computational evaluation. The evidence clearly indicates that the pyrazole scaffold is a privileged structure for designing potent inhibitors of various CA isoforms, including those clinically relevant to cancer.[1][7]
Future research should focus on:
-
Improving Isoform Selectivity: Synthesizing novel derivatives that can exploit the subtle structural differences between CA isoforms to achieve higher selectivity and reduce potential side effects.
-
In Vivo Validation: Progressing the most promising compounds from in vitro assays to cellular and animal models to assess their therapeutic efficacy and pharmacokinetic properties.
-
Exploring Non-Sulfonamide Pyrazoles: While sulfonamides are the classic zinc-binding group, investigating alternative functionalities on the pyrazole core could lead to novel mechanisms of action and different selectivity profiles.
By adhering to the comprehensive validation workflows outlined in this guide, researchers can effectively contribute to the development of the next generation of pyrazole-based carbonic anhydrase inhibitors for various therapeutic applications.
References
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
- Synthesis, biological evaluation and molecular docking of novel pyrazole derivatives as potent carbonic anhydrase and acetylcholinesterase inhibitors. PubMed. [Link]
- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Semantic Scholar. [Link]
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- Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). PubMed. [Link]
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- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health (NIH). [Link]
- Some pyrazoles derivatives: Potent carbonic anhydrase, α-glycosidase, and cholinesterase enzymes inhibitors. PubMed. [Link]
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- Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Royal Society of Chemistry Publishing. [Link]
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A Researcher's Guide to the In Vivo Validation of Herbicidal Activity in Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of weed management in modern agriculture drives the continuous search for novel herbicides with improved efficacy, selectivity, and environmental profiles. Pyrazole and its derivatives have emerged as a particularly promising class of compounds, demonstrating potent herbicidal activity through various mechanisms of action.[1][2] This guide provides a comprehensive framework for the in vivo validation of pyrazole-based herbicides, offering a comparative analysis of their performance, detailed experimental protocols, and insights into their molecular targets.
The Rise of Pyrazole Herbicides: Mechanisms of Action
Pyrazole-containing compounds exhibit diverse modes of action, making them a versatile scaffold for herbicide discovery.[2] Two of the most significant molecular targets for pyrazole herbicides are Protoporphyrinogen Oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Protoporphyrinogen Oxidase (PPO) Inhibition:
PPO is a critical enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for the production of both chlorophyll and heme in plants.[3] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[3][4] When pyrazole-based herbicides inhibit PPO, Protogen IX accumulates and is exported from the plastids and mitochondria into the cytoplasm.[3] In the cytoplasm, it is converted to Proto IX by other enzymes.[3] This accumulation of Proto IX in the presence of light leads to the generation of highly reactive singlet oxygen.[4][5] These reactive oxygen species cause rapid lipid peroxidation, leading to the degradation of cell membranes and ultimately, cell death.[5] This mode of action results in rapid necrosis of plant tissues, a characteristic symptom of PPO-inhibiting herbicides.[4] Several classes of PPO inhibitors exist, and pyrazole-containing compounds have shown significant potential in this area.[6][7]
4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibition:
HPPD is another key enzyme targeted by pyrazole herbicides.[8][9] This enzyme is involved in the catabolism of tyrosine and is essential for the biosynthesis of plastoquinone and tocopherols.[1] Plastoquinone is a vital component of the photosynthetic electron transport chain. By inhibiting HPPD, pyrazole herbicides disrupt this pathway, leading to a depletion of essential molecules for photosynthesis and photoprotection.[10] This inhibition ultimately causes bleaching of the plant tissues due to the destruction of chlorophyll.[10] Several novel pyrazole derivatives have been developed as potent HPPD inhibitors.[10]
Experimental Workflow for In Vivo Herbicidal Activity Assessment
A robust and standardized in vivo screening process is crucial for accurately determining the herbicidal efficacy of novel pyrazole compounds. The following workflow outlines the key steps from initial compound preparation to final data analysis.
Caption: General workflow for in vivo herbicidal activity screening.
Detailed Experimental Protocols
To ensure reproducibility and comparability of results, the following detailed protocols for pre- and post-emergence herbicidal activity assays are recommended.
Protocol 1: Pre-emergence Herbicidal Activity Assay
This assay evaluates the effect of the compound on weed emergence and early growth.
-
Seed Sowing: Fill plastic pots with a sterilized soil mix. Sow seeds of the selected weed species uniformly on the soil surface.[11]
-
Herbicide Application: One day after sowing, apply the test compound solutions uniformly onto the soil surface.[11] The compounds should be formulated in an appropriate solvent system, often with surfactants to ensure even distribution.[12] A range of concentrations should be tested to determine the dose-response relationship.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water the pots regularly.
-
Evaluation: Visually assess the herbicidal effect 15 days after treatment by comparing the emergence and growth of weeds in the treated pots with those in the untreated control pots.[11] Calculate the inhibition rate as a percentage of the control.
Protocol 2: Post-emergence Herbicidal Activity Assay
This assay assesses the compound's efficacy on established weeds.
-
Plant Growth: Cultivate the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).[13]
-
Herbicide Application: Spray the foliage of the weeds with the test compound solutions until runoff. Include an untreated control and a commercial standard herbicide for comparison.
-
Incubation: Return the pots to the controlled environment of the greenhouse or growth chamber.
-
Evaluation: Assess the herbicidal activity at regular intervals (e.g., 3, 7, and 14 days after treatment). The primary evaluation method is visual assessment of plant injury, which can include symptoms like chlorosis, necrosis, and growth inhibition.[14][15] A rating scale (e.g., 0-100%, where 0% is no injury and 100% is complete plant death) is commonly used.[14] Additionally, quantitative measurements such as plant height and fresh/dry biomass can be taken to determine the Growth Reduction (GR) values.[16]
Data Presentation and Comparative Analysis
Visual Injury Assessment
Visual assessment, despite its subjective nature, is a rapid and effective method for initial screening.[14] To improve consistency, a standardized rating scale should be used, and assessments should be performed by trained personnel.[17][18]
Quantitative Efficacy Metrics: ED₅₀ and GR₅₀
For a more quantitative comparison, dose-response curves are generated to calculate the Effective Dose (ED₅₀) and Growth Reduction (GR₅₀) values.[19][20]
-
ED₅₀ (Median Effective Dose): The dose of the herbicide that causes a 50% response in the test population (e.g., 50% mortality or visual injury).[21][22]
-
GR₅₀ (50% Growth Reduction): The dose of the herbicide that causes a 50% reduction in plant growth (e.g., biomass or height) compared to the untreated control.
These values are crucial for comparing the potency of different compounds and for benchmarking against commercial standards.
Comparative Data Tables
The following tables provide a template for summarizing and comparing the herbicidal activity of novel pyrazole compounds.
Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (% Inhibition at 150 g a.i./hm²) [11]
| Compound | Echinochloa crusgalli (EC) | Digitaria sanguinalis (DS) | Setaria viridis (SV) | Abutilon theophrasti (AT) | Amaranthus retroflexus (AR) | Eclipta prostrata (EP) |
| 6a | 20 | 50 | 30 | 60 | 40 | 60 |
| 6c | 30 | 60 | 40 | 50 | 30 | 50 |
| Pyroxasulfone | 90 | 90 | 90 | 30 | 30 | 30 |
Data adapted from a study on phenylpyridine-containing pyrazole derivatives, demonstrating moderate post-emergence activity against certain weed species.[13]
Table 2: Herbicidal Efficacy of Pyrazole Derivatives as HPPD Inhibitors (Post-emergence at 150 g ai/ha) [10]
| Compound | Echinochloa crusgalli | Digitaria sanguinalis | Abutilon theophrasti | Amaranthus retroflexus | Crop Safety (Maize) |
| Z5 | 85% | 90% | 95% | 100% | 0% injury |
| Z15 | 90% | 85% | 100% | 100% | 0% injury |
| Z20 | 80% | 90% | 95% | 100% | 10% injury |
| Z21 | 95% | 90% | 100% | 100% | 0% injury |
| Topramezone | 90% | 95% | 100% | 100% | 20% injury |
| Mesotrione | 85% | 90% | 95% | 100% | 15% injury |
This table showcases the excellent post-emergence herbicidal activities of specific pyrazole derivatives (Z5, Z15, Z20, and Z21) and their favorable safety profile in maize compared to commercial HPPD inhibitors.[10]
Visualizing the Mechanism: PPO Inhibition Pathway
The following diagram illustrates the biochemical pathway affected by PPO-inhibiting pyrazole herbicides.
Caption: Mechanism of action of PPO-inhibiting pyrazole herbicides.
Conclusion
The in vivo validation of pyrazole compounds is a critical step in the development of new and effective herbicides. By employing standardized and rigorous experimental protocols, researchers can accurately assess the herbicidal efficacy, selectivity, and mode of action of these promising molecules. The comparative analysis against existing commercial products is essential for identifying lead compounds with superior performance characteristics. As weed resistance to current herbicides continues to grow, the exploration of novel chemical scaffolds like pyrazoles will be instrumental in ensuring global food security.
References
- Hao, G. F., et al. (2011). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. Chimia (Aarau), 65(12), 961-9.
- Unknown. (n.d.). Inhibitors of Protoporphyrinogen Oxidase.
- Patzoldt, W. L., et al. (2006). A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase. Proceedings of the National Academy of Sciences, 103(33), 12329-12334.
- Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
- Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
- Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
- Unknown. (n.d.). Mode of action of pyrazoles and pyridazinones.
- Giacomini, D. A., et al. (2017). A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers in Plant Science, 8, 559.
- Unknown. (2025). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
- Unknown. (n.d.).
- Zhang, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 3949-3960.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Phenylpyridine-Containing Pyrazole Derivatives: A Comparative Analysis of Herbicidal Efficacy. Benchchem.
- Mukange, F. (2015). What is the best aproach to develop a herbicide injury scoring system for visual phytotoxicity assesments in a given crop?.
- Unknown. (n.d.). A new method for assessing herbicide damage in weeds. Eighteenth Australasian Weeds Conference.
- Unknown. (n.d.). Herbicide visual plant injury scale for 17-day seedlings grown in peat...
- Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6281.
- Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Unknown. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. PubMed.
- Unknown. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole‐based protoporphyrinogen oxidase‐inhibitors (PPO) overcoming resistance issues.
- Unknown. (2025). Synthesis and herbicidal activity of new pyrazole ketone derivatives.
- Williams, M. M., et al. (2023). Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures?. Weed Technology, 37(2), 163-172.
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A Senior Application Scientist's Comparative Guide to Pyrazole Synthesis Using Different Catalysts
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemicals, forming the structural core of blockbuster drugs like Celecoxib (anti-inflammatory), Sildenafil (Viagra), and various herbicides.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with a wide array of biological activities.[1][3] Consequently, the efficient and controlled synthesis of substituted pyrazoles is a topic of paramount importance for researchers, scientists, and professionals in drug development.
The choice of catalyst is the most critical factor dictating the efficiency, regioselectivity, and environmental footprint of pyrazole synthesis. Traditional methods often rely on simple acid catalysis, but the last two decades have witnessed a surge in the development of sophisticated catalytic systems, including transition metals, nanocatalysts, and organocatalysts.
This guide provides an in-depth comparative study of various catalytic strategies for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare performance with supporting data, and provide detailed, validated methodologies. Our aim is to equip you with the expert insights needed to select and implement the optimal catalytic system for your specific research and development goals.
Chapter 1: The Classic Workhorse: Acid-Catalyzed Knorr Pyrazole Synthesis
The most fundamental and enduring method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[3][4] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6] Its enduring popularity stems from the ready availability of starting materials and its operational simplicity.
Mechanistic Insight
The reaction proceeds via a well-established mechanism. The catalytic acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[7] This is followed by an intramolecular condensation and dehydration sequence to form the stable aromatic pyrazole ring.[5] A key challenge, particularly with unsymmetrical dicarbonyls, is the potential formation of two regioisomers, which can complicate purification.[3][4]
Representative Experimental Protocol: Acetic Acid Catalysis
This protocol describes a conventional synthesis of a substituted pyrazole using glacial acetic acid as both the catalyst and solvent.
Objective: To synthesize 1-phenyl-3,5-dimethylpyrazole.
Materials:
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Acetylacetone (1,3-dicarbonyl) (1.0 mmol, 100 mg)
-
Glacial Acetic Acid (3 mL)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenylhydrazine (1.0 mmol) and acetylacetone (1.0 mmol).
-
Add 3 mL of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
The product will precipitate as a solid. If an oil forms, induce crystallization by scratching the flask with a glass rod.
-
Filter the solid product using a Buchner funnel, wash with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from ethanol to obtain pure 1-phenyl-3,5-dimethylpyrazole.
Chapter 2: The Modern Era: Transition Metal and Nanocatalysis
To overcome the limitations of classical methods, particularly regarding regioselectivity, substrate scope, and harsh conditions, modern catalysis has introduced a plethora of more sophisticated systems.
Gold-Catalyzed Synthesis of Diaminopyrazoles
Gold catalysts, particularly Au(I) complexes, are renowned for their ability to activate alkynes toward nucleophilic attack.[8] This property has been elegantly exploited for the synthesis of highly substituted pyrazoles from substrates that are incompatible with traditional condensation chemistry.
Causality and Advantages
The use of a gold catalyst allows for a unique reaction pathway involving the coupling of 1-alkynyltriazenes and imines. This method provides access to 1,3-diaminopyrazoles, a class of compounds with significant interest in medicinal chemistry that are difficult to prepare otherwise.[8] The reaction proceeds under mild conditions and with high regioselectivity, dictated by the electronics of the gold-activated alkyne intermediate.
Experimental Protocol: (JohnPhos)AuCl/AgNTf₂ Catalysis[8]
Objective: To synthesize a highly substituted 1,3-diaminopyrazole.
Materials:
-
1-Alkynyltriazene (250 µmol)
-
Imine (1.1 equiv., 275 µmol)
-
(JohnPhos)AuCl (10 mol%, 13.2 mg)
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (10 mol%, 9.7 mg)
-
1,2-Dichloroethane (DCE) (10 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 1-alkynyltriazene (250 µmol), the imine (275 µmol), (JohnPhos)AuCl (13.2 mg), and AgNTf₂ (9.7 mg).
-
Add 10 mL of dry 1,2-dichloroethane (DCE) via syringe.
-
Stir the reaction mixture at 60°C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired 1,3-diaminopyrazole product.
Heterogeneous Nanocatalysis: A Green and Reusable Approach
Nanocatalysts represent a major advance in green chemistry, bridging the gap between homogeneous and heterogeneous catalysis.[9] Their high surface-area-to-volume ratio provides numerous active sites, leading to high efficiency, while their solid nature allows for easy recovery and reuse, minimizing waste and cost.[9][10]
Causality and Advantages
Magnetic nanoparticles (e.g., Fe₃O₄) and metal oxides (e.g., ZnO) have proven to be highly effective for catalyzing multicomponent reactions (MCRs) for pyrazole synthesis.[6][11] In these one-pot reactions, three or more starting materials are combined to form a complex product, maximizing atom economy.[12][13] The nanocatalyst acts as a Lewis acid, activating the reactants and facilitating the cascade of bond-forming events on its surface.[10] The key advantage is the catalyst's reusability; after the reaction, it can often be recovered with a simple magnet or by filtration and reused for several cycles with minimal loss of activity.[10][11]
Experimental Protocol: ZnO Nanoparticle Catalysis[6]
Objective: To synthesize 1,3,5-substituted pyrazoles in a green protocol.
Materials:
-
Substituted Phenylhydrazine (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
ZnO Nanoparticles (catalytic amount, e.g., 10 mol%)
-
Ethanol (as solvent, optional, can be solvent-free)
Procedure:
-
In a flask, mix the substituted phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ZnO nanoparticles.
-
The reaction can be performed neat (solvent-free) or in a minimal amount of a green solvent like ethanol.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitor the reaction by TLC. These reactions are often complete within 30-60 minutes.
-
Upon completion, add a solvent like ethyl acetate to dissolve the product.
-
Separate the solid ZnO nanocatalyst by simple filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization if necessary. This protocol boasts an excellent yield (often >95%) and short reaction times.[6]
Chapter 3: The Green Chemistry Frontier: Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents."[14] Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents.[14] In pyrazole synthesis, they can act as both the reaction medium and the catalyst, offering a dual advantage.[14][15]
Causality and Advantages
Many ionic liquids possess inherent Lewis or Brønsted acidity, allowing them to catalyze reactions like the Knorr synthesis or related multicomponent reactions.[14][15] For example, transition metal-containing ILs like [C₄mim][FeCl₄] act as efficient and reusable Lewis acid catalysts.[14] The use of an IL can lead to higher yields and shorter reaction times compared to conventional solvents. Furthermore, the product can often be easily separated by extraction with a non-polar organic solvent, leaving the IL behind to be reused in subsequent batches.[14][15]
Experimental Protocol: Transition Metal Ionic Liquid Catalysis[14]
Objective: To synthesize a pyrazole derivative using a reusable Fe(III)-based ionic liquid catalyst.
Materials:
-
2,4-Dinitrophenylhydrazine (1.0 mmol)
-
Acetylacetone (1.0 mmol)
-
1-butyl-3-methylimidazolium tetrachloroferrate ([C₄mim][FeCl₄]) (e.g., 10 mol%)
Procedure:
-
Combine 2,4-dinitrophenylhydrazine (1.0 mmol), acetylacetone (1.0 mmol), and the ionic liquid [C₄mim][FeCl₄] in a vial.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within a short period (e.g., 15-30 minutes), which can be confirmed by TLC analysis.
-
After the reaction is complete, add water to the mixture. The product will precipitate out of the aqueous phase.
-
Filter the solid product, wash with water, and dry.
-
The aqueous layer containing the ionic liquid can be concentrated under vacuum to remove the water, allowing the IL to be recovered and reused for subsequent reactions. The reusability has been demonstrated for at least four cycles with yields remaining high (90%, 88%, 84%, 78%).[14]
Chapter 4: Comparative Performance Analysis
The choice of catalyst is not a one-size-fits-all decision. It requires a careful balancing of factors including cost, efficiency, substrate compatibility, desired product complexity, and commitment to green chemistry principles. The following table provides a comparative summary of the discussed catalytic systems.
| Catalyst System | Typical Catalyst | Catalyst Loading | Temperature | Time | Yield (%) | Reusability | Key Advantages & Causality |
| Acid Catalysis | Acetic Acid, H₂SO₄ | Catalytic/Solvent | Reflux | 1-4 h | Good | No | Simple, inexpensive; acid protonates carbonyl for activation.[7][16] |
| Gold Catalysis | (JohnPhos)AuCl/Ag⁺ | 1-10 mol% | Room Temp - 60°C | 1-24 h | up to 99% | No | Mild conditions, unique substrate scope (alkynes); Au(I) acts as a potent π-acid.[3][8] |
| Nanocatalysis | ZnO, Fe₃O₄ NPs | 5-10 mol% | Room Temp - 60°C | 10-60 min | 90-98% | Excellent | Green, rapid, high yield, easy separation; high surface area provides many active sites.[9][10][17][18] |
| Ionic Liquids | [C₄mim][FeCl₄] | 10 mol% | Room Temp | 15-30 min | 90-95% | Very Good | Dual role as solvent and catalyst, green, rapid; inherent Lewis acidity of the IL.[14] |
Conclusion
The synthesis of pyrazoles has evolved significantly from the classical Knorr reaction. While traditional acid catalysis remains a viable option for simple syntheses, modern catalytic methods offer unparalleled advantages in terms of efficiency, selectivity, and sustainability.
-
For unique functionalities and mild conditions , especially when working with sensitive substrates like alkynes, gold catalysis provides powerful and highly selective transformations.[8]
-
For green, rapid, and scalable synthesis , particularly through multicomponent reactions, nanocatalysts are the superior choice, offering excellent yields and straightforward reusability.[11]
-
For processes where minimizing volatile organic compounds is critical , ionic liquids present an elegant solution, serving as both the reaction medium and a highly efficient, recyclable catalyst.[14][15]
As a Senior Application Scientist, my recommendation is to align your catalyst choice with your ultimate goal. For high-throughput screening of diverse pyrazole libraries, a robust nanocatalyst-driven multicomponent reaction is likely the most efficient path. For the targeted synthesis of a complex, late-stage pharmaceutical intermediate, the selectivity and mildness of a homogeneous metal catalyst like gold may be indispensable. By understanding the causality behind each catalytic system, researchers can make informed decisions to accelerate their discovery and development programs.
References
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- Taylor & Francis Online. (2022). Ionic Liquid [(EMIM)Ac] Catalyzed Green and Efficient Synthesis of Pyrano[2,3-c]Pyrazole Derivatives.
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- OUCI. (n.d.). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds.
- MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles.
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- Royal Society of Chemistry. (n.d.). Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. Retrieved January 11, 2026.
- Vertex AI Search. (n.d.). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Retrieved January 11, 2026.
- PubMed. (2011). Gold(I)-catalyzed Formation of 3-pyrazolines Through Cycloaddition of Diaziridine to Alkynes.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide
As researchers and scientists, our responsibility extends beyond the successful execution of an experiment; it encompasses the entire lifecycle of the chemicals we use, culminating in their safe and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide. The procedures outlined here are grounded in established safety principles and best practices for hazardous waste management, ensuring the protection of laboratory personnel, the community, and our shared environment.
Section 1: Hazard Assessment & Chemical Profile
A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. For this compound, a specific, comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, a conservative approach, informed by the known hazards of its core chemical structures—the pyrazole ring and the carbohydrazide functional group—is essential.
-
Pyrazole Derivatives : This class of heterocyclic compounds is known for its wide range of biological activities.[1] This inherent bioactivity necessitates that they be handled with care to avoid unintended physiological effects and environmental release.[2]
-
Carbohydrazide/Hydrazide Derivatives : Compounds containing the hydrazide moiety can be harmful. For instance, carbohydrazide is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[3][4] More reactive hydrazines can be toxic, corrosive, and carry other significant health risks.[5][6]
Based on data from the GHS classification of this compound and structurally similar compounds, it must be treated as hazardous waste.[7] The primary anticipated hazards are summarized below.
| Property | Information | Source(s) |
| GHS Classification | Acute Toxicity 4, Oral (H302: Harmful if swallowed). May also cause skin, eye, and respiratory irritation based on analogous structures. | [7] |
| Physical Form | Solid | |
| Molecular Formula | C₆H₁₀N₄O | |
| Incompatible Materials | Strong oxidizing agents. | [4][8] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | [9] |
Section 2: The Cardinal Rule of Disposal: Treat as Hazardous Waste
Given the known oral toxicity and the potential for irritation, this compound and any materials contaminated with it must be disposed of as regulated hazardous chemical waste .
Causality: Disposing of this compound via standard drains or trash has significant risks. Its water solubility is not well-characterized, but related heterocyclic compounds can be mobile in aquatic environments, posing a threat to wildlife.[2] Improper disposal can lead to environmental contamination and potential long-term ecological damage.[10] Therefore, the only responsible course of action is containment and transfer to a licensed hazardous waste facility.
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of waste generated from the use of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure a robust safety barrier is in place.
-
Engineering Controls : Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to prevent inhalation of dust.[6] The facility should be equipped with an eyewash station and a safety shower.[11]
-
Personal Protective Equipment :
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and simplifies the disposal process for your institution's Environmental Health & Safety (EHS) office.
-
Solid Waste :
-
Unused/Neat Compound : Place any unused or expired this compound in a dedicated, sealable container clearly labeled for "Hazardous Solid Waste".[12] If possible, use the original manufacturer's container.
-
Contaminated Labware : Items such as weigh boats, contaminated gloves, and paper towels should be collected in a separate, sealed plastic bag or container designated for solid hazardous waste.
-
-
Liquid Waste :
-
Solutions : If the compound is dissolved in a solvent, collect it in a sealable, chemically compatible liquid waste container (e.g., a high-density polyethylene or glass bottle).
-
Segregation is Key : Do not mix this waste stream with other types of waste, particularly halogenated solvents or strong oxidizers, unless explicitly part of an established experimental protocol.[2]
-
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinsate is considered hazardous and must be collected in the appropriate liquid waste container.[2][13] Subsequent rinsates can also be collected. Once decontaminated, the container can be disposed of according to institutional policy.
Step 3: Mandatory Labeling
Proper labeling is a legal requirement and critical for safety. The moment waste is first added, the container must be labeled with the following information:[14]
-
Full Chemical Contents : List all components by their full chemical name (e.g., "this compound," "Methanol"). Do not use abbreviations.[12]
-
Percentage Composition : Provide the approximate percentage of each component, which must total 100%.[12]
-
Hazard Identification : Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Generator Information : Include the name of the principal investigator, the laboratory location (building and room number), and the date accumulation started.[12]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated SAA within your laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.[10]
-
Preferably within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[2]
Step 5: Arranging for Final Disposal
Once a waste container is full or you are approaching your institution's storage time limit (typically 90 days), arrange for collection.
-
Contact EHS : Follow your institution's specific procedures to request a chemical waste pickup from the EHS department or equivalent safety office.[6]
-
Documentation : Complete any required waste manifest or pickup request forms accurately and completely.
Section 4: Emergency Procedures
Spill Response
For a small spill of solid this compound:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.[9]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[11]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.
-
Seal and label the container for disposal.
For large spills, evacuate the area and contact your institution's EHS/emergency response team immediately.[6]
Exposure and First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
Skin Contact : Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][11]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
-
Ingestion : Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[11]
Section 5: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this comprehensive guide—grounded in hazard assessment, proper segregation, and institutional protocols—researchers can ensure they are not only advancing science but also protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for local requirements.
References
- Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
- Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFirkD_5kZ20859Q-6RgGaFnoLHvyJZpIbzCjrQ7bnn0dThzNA5gbFRyD57l_s0yPETrLOTp4Lq5bi121YyIkdsnYLZKOXs-iKvzwGtCt4-CLucStLkHB4Hx6fZx-sRzYvdxZlg91XYa4NP_Wf8SJEtIMBnEjOfP8nIIxF6bAaOMgFkqKnacbf2JoKeUVx7PBzMjhMsHIBVkprWAZWn6aUj-4_fjkVl667L5GDgLarMyrVZnjOfyBwTy0nryRrsiTV1mFwWbGj035NKdvckuIG6M9NrwnaiBNYr8pfVW--3xlZzn7EyqFEoJGTVRfEi8OPaWEONf64TqoBAZtK_d55fH3Fs0g1A
- Benchchem. Navigating the Uncharted: Proper Disposal Procedures for N-Propylnitrous Hydrazide.
- Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
- Sigma-Aldrich. SAFETY DATA SHEET - 5-Amino-1,3-dimethylpyrazole.
- AK Scientific, Inc. 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Safety Data Sheet.
- Wiley Online Library. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Arkema. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Santa Cruz Biotechnology. Carbohydrazide Material Safety Data Sheet.
- CymitQuimica. Safety Data Sheet - N,5-dimethyl-1H-pyrazole-3-carboxamide.
- Acros Organics. SAFETY DATA SHEET - 3,5-Dimethylpyrazole.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Fisher Scientific. SAFETY DATA SHEET - Carbohydrazide.
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- University of New Mexico Environmental Health & Safety. Hydrazine Standard Operating Procedure Template.
- Sigma-Aldrich. This compound AldrichCPR.
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Comprehensive Safety and Handling Guide for 1,3-dimethyl-1H-pyrazole-5-carbohydrazide
Hazard Identification and Risk Assessment
Based on analysis of closely related compounds, 1,3-dimethyl-1H-pyrazole-5-carbohydrazide should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant. Some analogs also exhibit oral toxicity.[1][2][3][4]
Anticipated GHS Hazard Classifications:
-
Skin Irritation (Category 2): Causes skin irritation.[1][3][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4]
-
Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[3][4]
Due to the carbohydrazide functional group, it is prudent to handle this compound with the caution afforded to all hydrazine derivatives, which can have more severe toxicological properties. Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.
Engineering Controls: The First Line of Defense
Primary exposure control should always be achieved through engineering solutions that isolate the hazard from the operator.
-
Chemical Fume Hood: All weighing, transferring, and handling of this compound as a solid or in solution must be conducted within a certified chemical fume hood to control airborne dust and vapors.[5][6]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations.[1][2]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[2][5][7]
Personal Protective Equipment (PPE): A Mandate for Safe Handling
The following PPE is mandatory for all personnel handling this compound. This equipment should be selected based on the potential for exposure during a given procedure.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for tears or punctures before each use. For extended handling, consider double-gloving. Wash and dry hands thoroughly after glove removal.[2][4] |
| Eye & Face Protection | Tight-sealing safety goggles or a full-face shield | Standard safety glasses are insufficient. Goggles must be worn to protect against dust particles and splashes. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[4][7] |
| Body Protection | Laboratory coat and appropriate protective clothing | A fully fastened lab coat is required. Ensure that clothing covers all exposed skin.[2] |
| Respiratory Protection | NIOSH/MSHA approved respirator (if necessary) | A respirator may be required if engineering controls are insufficient or during spill cleanup. Use should follow a formal respiratory protection program.[2] |
Procedural Workflow for Safe Handling
The following diagram and step-by-step guide outline the complete, self-validating workflow for handling this compound, ensuring safety at every critical juncture.
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, verify that the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment and reagents. Don the full, mandatory PPE as specified in the table above.[4][6]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use anti-static weigh paper or a tared container. Handle the solid gently to minimize dust generation.
-
Dissolution: If preparing a solution, add the solid this compound to the solvent slowly and in portions. Keep the container loosely capped or covered to prevent splashes while allowing for pressure equalization.
-
Reaction and Workup: During any reaction, maintain the apparatus within the fume hood. Ensure all joints are properly sealed.
-
Decontamination: After completing the work, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Spill Management: In the event of a spill, evacuate unprotected personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite) and place it into a sealed, labeled container for hazardous waste disposal.[1] Prevent the material from entering drains or waterways.[1]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[2][5]
-
Disposal: All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[6][8] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and adhere to all local, state, and federal regulations. Never pour this chemical or its solutions down the drain.[4]
References
- Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. [Link]
- PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. [Link]
- Angene Chemical.
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- 4. static.cymitquimica.com [static.cymitquimica.com]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
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- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
